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  • Product: 6-Methyl-1,3-thiazinane-2-thione
  • CAS: 13091-77-5

Core Science & Biosynthesis

Foundational

6-Methyl-1,3-thiazinane-2-thione: A Comprehensive Technical Guide on Structure, Synthesis, and Applications

Executive Summary As organic synthesis and drug discovery evolve, cyclic dithiocarbamates—specifically 1,3-thiazinane-2-thiones—have emerged as highly versatile scaffolds. 6-Methyl-1,3-thiazinane-2-thione is a specialize...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As organic synthesis and drug discovery evolve, cyclic dithiocarbamates—specifically 1,3-thiazinane-2-thiones—have emerged as highly versatile scaffolds. 6-Methyl-1,3-thiazinane-2-thione is a specialized derivative featuring a six-membered heterocyclic core with a methyl substitution at the C6 position. This structural modification introduces a stereocenter adjacent to the ring sulfur, profoundly impacting the molecule's conformational dynamics, metal-chelating properties, and utility as a chiral auxiliary in asymmetric synthesis[1].

Designed for application scientists and drug development professionals, this whitepaper dissects the physicochemical properties, mechanistic synthesis, and downstream applications of 6-methyl-1,3-thiazinane-2-thione, providing field-proven protocols grounded in validated chemical principles.

Chemical Structure and Physicochemical Properties

The core scaffold of 1,3-thiazinane-2-thione consists of a fully saturated six-membered ring containing a nitrogen atom at position 3, a sulfur atom at position 1, and a thiocarbonyl (C=S) group at position 2[2]. The addition of a methyl group at the C6 position breaks the molecule's symmetry, creating a chiral center.

In solution, the six-membered ring predominantly adopts a chair conformation. The C6 methyl group strongly prefers the equatorial position to minimize 1,3-diaxial interactions with the axial protons at C4. This predictable conformational bias is precisely what makes the scaffold valuable for stereoselective transformations[3].

Quantitative Data Summary
PropertyValue
Chemical Name 6-Methyl-1,3-thiazinane-2-thione
Molecular Formula C5H9NS2
Molecular Weight 147.26 g/mol
Core Scaffold Cyclic dithiocarbamate (1,3-Thiazinane)
Stereochemistry Chiral at C6 (exists as R and S enantiomers)
Hydrogen Bond Donors 1 (N-H)
Hydrogen Bond Acceptors 2 (C=S, Ring S)
Typical Physical State Pale yellow to white solid[4]
Solubility Profile Soluble in DCM, EtOAc, CHCl3; Insoluble in H2O

Mechanistic Synthesis & Experimental Protocol

The most robust and scalable method for synthesizing 1,3-thiazinane-2-thiones relies on the sulfation of an amino alcohol, followed by a one-pot dithiocarbamate formation and intramolecular cyclization[5]. To synthesize the 6-methyl derivative, 4-amino-2-butanol is utilized as the primary precursor.

Synthetic Workflow

Synthesis A 4-Amino-2-butanol (Precursor) C 4-Ammoniobutan-2-yl Sulfate Intermediate A->C Sulfation (0°C to RT) B Chlorosulfonic Acid (ClSO3H) B->C E Dithiocarbamate Intermediate C->E Nucleophilic Addition (pH > 9) D Carbon Disulfide (CS2) + KOH (Base) D->E F 6-Methyl-1,3-thiazinane -2-thione E->F Intramolecular Cyclization (SN2)

Synthetic workflow of 6-methyl-1,3-thiazinane-2-thione via sulfate cyclization.

Step-by-Step Protocol: Self-Validating System

Phase 1: Sulfation of 4-Amino-2-butanol

  • Causality: We utilize chlorosulfonic acid rather than standard leaving groups (like tosylates) because sulfation yields a highly water-soluble zwitterionic intermediate. This allows for purification by simple filtration and provides an excellent leaving group for the subsequent aqueous SN2 cyclization[5].

  • Equip an oven-dried 250 mL round-bottom flask with a magnetic stir bar and an addition funnel. Purge with inert gas.

  • Dissolve 4-amino-2-butanol (1.0 equiv) in anhydrous dichloromethane (DCM) and cool to 0 °C using an ice bath.

  • Add chlorosulfonic acid (1.05 equiv) dropwise over 30 minutes. Crucial: Dropwise addition controls the highly exothermic reaction and prevents the degradation of the amino alcohol.

  • Warm the mixture to room temperature and stir for 2 hours.

  • Validation Check: Filter the resulting precipitate. The product (4-ammoniobutan-2-yl sulfate) must be a white, free-flowing powder. If the solid is sticky or gummy, residual HCl or moisture is present, and it must be triturated with cold diethyl ether before proceeding.

Phase 2: Dithiocarbamate Formation and Cyclization

  • In a 500 mL flask, dissolve the sulfate intermediate (1.0 equiv) in a 1:1 mixture of ethanol and water.

  • Add aqueous potassium hydroxide (KOH, 2.2 equiv) to adjust the pH to >9. Causality: The first equivalent of KOH deprotonates the ammonium salt to expose the nucleophilic primary amine. The second equivalent ensures the amine can effectively attack carbon disulfide[2].

  • Add carbon disulfide (CS2, 1.5 equiv) dropwise at room temperature. The solution will transition to a pale yellow color as the dithiocarbamate intermediate forms.

  • Heat the reaction mixture to 70 °C for 12 hours. Causality: Heating provides the activation energy required for the intramolecular SN2 displacement of the sulfate group by the highly nucleophilic thione sulfur atom, closing the 6-membered ring[5].

  • Cool to room temperature, extract with ethyl acetate (3 x 50 mL), wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Validation Check: Purify by flash column chromatography (silica gel, Hexanes/EtOAc). The final product should present as a stable solid or viscous oil with a distinct, but not overwhelmingly foul, sulfurous odor.

Spectroscopic Characterization & Validation

To ensure structural integrity before downstream application, verify the synthesized compound using the following spectroscopic benchmarks[2]:

  • Infrared (IR) Spectroscopy: Look for a strong N-H stretching band at ~3140 cm⁻¹ and a characteristic C=S (thiocarbonyl) stretching band at ~1540 cm⁻¹. The absence of a broad O-H stretch confirms the successful displacement of the sulfate group.

  • ¹H NMR (400 MHz, CDCl3): The defining feature of the 6-methyl derivative is a distinct doublet at ~1.2–1.3 ppm integrating to 3 protons (the C6 methyl group). The N-H proton typically appears as a broad singlet around 8.5–8.8 ppm, while the C6 methine proton will present as a complex multiplet due to coupling with the adjacent CH2 and the methyl group.

Pharmacological & Industrial Applications

Asymmetric Synthesis: Chiral Auxiliaries

The most prominent advanced application of 6-methyl-1,3-thiazinane-2-thione is its role as a chiral auxiliary. When the N-H group is acylated, the resulting N-acyl thiazinane-2-thiones undergo highly stereoselective aldol additions[5]. The C6 methyl group acts as a steric shield, blocking one face of the enolate and directing the incoming electrophile (e.g., an aldehyde) to the opposite face. This mimics the function of Evans oxazolidinones but offers orthogonal cleavage conditions due to the sulfur-rich core.

Reactivity A 6-Methyl-1,3-thiazinane-2-thione C Deprotonated Thiazinane Anion A->C Deprotonation of N-H B Base (e.g., n-BuLi) B->C E N-Acyl-6-methyl-1,3- thiazinane-2-thione C->E N-Acylation D Acyl Chloride (R-COCl) D->E F Asymmetric Aldol Addition (Stereoselective) E->F Enolization & Reaction with Aldehyde

N-acylation of 6-methyl-1,3-thiazinane-2-thione for asymmetric synthesis.

Metal Chelation and Medicinal Chemistry

Cyclic dithiocarbamates are exceptionally strong bidentate ligands for transition metals. In medicinal chemistry, the 1,3-thiazinane-2-thione scaffold is actively investigated for its ability to inhibit metalloenzymes (such as matrix metalloproteinases) by directly chelating the active-site zinc or copper ions[1]. Furthermore, the lipophilicity provided by the C6 methyl group enhances cellular permeability compared to the unsubstituted parent compound, making it an attractive pharmacophore for antifungal and antibacterial drug development.

Conclusion

6-Methyl-1,3-thiazinane-2-thione represents a masterclass in heterocyclic utility. By introducing a single methyl group to the cyclic dithiocarbamate core, chemists unlock a stereochemically biased scaffold capable of driving asymmetric synthesis and targeting metal-dependent biological pathways. Mastery of its synthesis—particularly the zwitterionic sulfate intermediate pathway—ensures high-purity access to this critical molecular building block.

References

  • Kennington, S. C. D., Galeote, O., Mellado-Hidalgo, M., Romea, P., & Urpí, F. (2021). "Synthesis and Acylation of 1,3-Thiazinane-2-thione." Organic Syntheses, 98, 374-390. URL:[Link]

  • Ibrahim, D. A., & Al-Awadi, N. A. (2020). "Chemistry of Substituted Thiazinanes and Their Derivatives." Molecules, 25(23), 5610. URL:[Link]

Sources

Exploratory

Structural and Synthetic Paradigm of 6-Methyl-1,3-thiazinane-2-thione: A Technical Whitepaper

Executive Summary In the landscape of modern asymmetric synthesis, the design and deployment of robust chiral auxiliaries are paramount. 6-Methyl-1,3-thiazinane-2-thione represents a highly specialized heterocyclic scaff...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern asymmetric synthesis, the design and deployment of robust chiral auxiliaries are paramount. 6-Methyl-1,3-thiazinane-2-thione represents a highly specialized heterocyclic scaffold that bridges the gap between structural predictability and catalytic efficiency. As a six-membered analog to the traditional five-membered Evans or Crimmins auxiliaries (thiazolidine-2-thiones), the thiazinane core provides a distinct conformational bias. This whitepaper deconstructs the IUPAC nomenclature of this compound, details a self-validating synthetic protocol grounded in mechanistic causality, and outlines its critical applications in stereoselective drug development[1].

Deconstructive IUPAC Nomenclature

Understanding the chemical behavior of a molecule begins with its systematic nomenclature. The IUPAC name 6-Methyl-1,3-thiazinane-2-thione is not arbitrary; it is a precise topological map of the molecule's connectivity and functional prioritization[2].

From a systematic standpoint, the name is assembled via the following logic:

  • 1,3-thiazinane (The Parent Scaffold): According to Hantzsch-Widman nomenclature for heterocycles, the prefix "thia-" denotes sulfur, and "aza-" denotes nitrogen. The suffix "-inane" strictly designates a fully saturated, six-membered ring. Priority rules dictate that sulfur (Group 16) takes precedence over nitrogen (Group 15), assigning sulfur to position 1. Numbering then proceeds toward the nitrogen atom to grant it the lowest possible locant, which is position 3[2].

  • 2-thione (The Principal Functional Group): The thiocarbonyl group (C=S) is located at carbon 2, directly sandwiched between the sulfur and nitrogen heteroatoms. This creates a dithiocarbamate-like resonance system essential for its reactivity.

  • 6-Methyl (The Substituent): An alkyl methyl group is positioned at carbon 6, which is the carbon atom directly adjacent to the ring sulfur. This specific placement introduces steric bulk that is critical for stereochemical induction during asymmetric catalysis.

IUPAC_Logic Name 6-Methyl-1,3-thiazinane-2-thione Substituent 6-Methyl (Alkyl at C6) Name->Substituent Heteroatoms 1,3-thiaz (S at 1, N at 3) Name->Heteroatoms RingSize inane (6-Member, Saturated) Name->RingSize Principal 2-thione (C=S at C2) Name->Principal

Logical deconstruction of the IUPAC nomenclature.

Mechanistic Synthesis & Experimental Protocol

The synthesis of 6-Methyl-1,3-thiazinane-2-thione requires a highly controlled, two-phase approach. While the parent unmethylated scaffold utilizes 3-amino-1-propanol, the critical divergence in our protocol is the use of 4-amino-2-butanol to ensure the methyl group is accurately installed at the C6 position[3].

Synthesis_Workflow A 4-Amino-2-butanol C Sulfate Intermediate A->C Sulfation B ClSO3H (0 °C) B->C E 6-Methyl-1,3-thiazinane -2-thione C->E Cyclization D CS2 + KOH (aq) D->E

Step-by-step synthetic workflow for 6-Methyl-1,3-thiazinane-2-thione.

Phase 1: Precursor Activation (Sulfation)
  • Setup: Charge an oven-dried 250 mL round-bottom flask with 4-amino-2-butanol (1.0 equiv) and anhydrous dichloromethane (DCM). Immerse the flask in an ice/water bath (0 °C) under a nitrogen atmosphere.

  • Reagent Addition: Using a pressure-equalizing addition funnel, add chlorosulfonic acid (1.06 equiv) dropwise over 30 minutes[4].

  • Causality: The native hydroxyl group of the amino alcohol is an exceptionally poor leaving group. Chlorosulfonic acid converts it into a highly reactive sulfate ester. The strict 0 °C temperature control is mandatory to manage the highly exothermic nature of this sulfation and to suppress unwanted elimination side-reactions[3].

  • Isolation: Stir for an additional 20 minutes at 0 °C, then allow to warm to room temperature. Filter the resulting white precipitate, triturate with methanol to remove impurities, and dry under high vacuum[4].

Phase 2: Dithiocarbamate Formation & Cyclization
  • Setup: Dissolve the isolated sulfate intermediate in an aqueous solution of potassium hydroxide (KOH, 2.0 equiv).

  • Reagent Addition: Add carbon disulfide (CS₂, 1.5 equiv) to the mixture. Equip the flask with a reflux condenser and heat the biphasic mixture to reflux for 4 hours.

  • Causality: The mechanistic sequence here is a cascade. First, KOH neutralizes the ammonium salt, liberating the primary amine. This nucleophilic amine immediately attacks the electrophilic carbon of CS₂ to form a dithiocarbamate intermediate. Under reflux conditions, the highly nucleophilic sulfur atom of the dithiocarbamate undergoes an intramolecular 6-exo-tet nucleophilic substitution. It displaces the activated sulfate group at the C6 position, seamlessly closing the six-membered thiazinane ring[3].

  • Purification: Cool the reaction, extract the aqueous layer with DCM, dry the combined organic layers over MgSO₄, and concentrate under reduced pressure. Recrystallization yields the pure title compound[3].

Applications in Asymmetric Catalysis

In the realm of drug development, the stereoselective construction of carbon-carbon bonds is non-negotiable. 6-Methyl-1,3-thiazinane-2-thione serves as an elite platform for these transformations. When N-acylated, the resulting N-acyl-1,3-thiazinane-2-thiones undergo highly enantioselective direct alkylation and aldol reactions catalyzed by chiral Nickel(II) or Titanium(IV) complexes[1].

The introduction of the C6 methyl group provides a rigid steric wall that dictates the facial approach of electrophiles toward the metal enolate, often outperforming traditional five-membered thiazolidine-2-thiones[3].

Catalytic_Application Aux Thiazinane Auxiliary Acyl N-Acylation Aux->Acyl Enolate Metal Enolate Formation (Ni/Ti catalysts) Acyl->Enolate Aldol Stereoselective Aldol Addition Enolate->Aldol Cleavage Auxiliary Cleavage (Product Release) Aldol->Cleavage Cleavage->Aux Recycle

Application of thiazinane-2-thiones in stereoselective asymmetric synthesis.

Quantitative Data: Scaffold Comparison

The following table summarizes the comparative performance of various auxiliary scaffolds in Ni(II)-catalyzed asymmetric alkylations, demonstrating the superior enantiomeric excess (ee) achieved by the substituted six-membered ring[1],[3].

Auxiliary ScaffoldRing SizeSubstituentEnantiomeric Excess (ee %)Yield (%)
Thiazolidine-2-thione54-Isopropyl9285
1,3-Thiazinane-2-thione6None8893
6-Methyl-1,3-thiazinane-2-thione 6 6-Methyl >95 90

Self-Validating Analytical Workflows

To guarantee trustworthiness in the synthesized batch, the protocol must be self-validating. The structural integrity of 6-Methyl-1,3-thiazinane-2-thione is confirmed through the following analytical checkpoints:

  • ¹H NMR (400 MHz, CDCl₃): The diagnostic signature is the doublet of the C6 methyl group (~1.3 ppm, J = 6.5 Hz) and the downfield multiplet of the C6 methine proton adjacent to the sulfur. The secondary amine (N-H) proton will appear as a broad singlet (~7.6 ppm)[3].

  • ¹³C NMR (100 MHz, CDCl₃): The thiocarbonyl (C=S) carbon is highly deshielded and must appear distinctly around 190–200 ppm, confirming the thione functional group.

  • Infrared (IR) Spectroscopy: Verification requires the presence of the N-H stretch (~3100–3200 cm⁻¹) and the strong C=S stretching frequency (~1050–1100 cm⁻¹)[3].

References

  • An approach to direct and catalyzed alkylation reaction: Synthesis of N-acyl-1,3-thiazinane-2-thiones and N-acyl-1,3-thiazolidine-2-thiones. Universitat de Barcelona.
  • Synthesis and Acylation of 1,3-Thiazinane-2-thione. Organic Syntheses (orgsyn.org).
  • Synthesis and acylation of 1,3-thiazinane-2-thione (Procedure Details). Universitat de Barcelona (UB Repository).
  • Chemistry of Substituted Thiazinanes and Their Derivatives. MDPI.

Sources

Foundational

The Definitive Technical Guide to 6-Methyl-1,3-thiazinane-2-thione: Properties, Synthesis, and Applications in Asymmetric Catalysis

Executive Summary In the realm of advanced organic synthesis and medicinal chemistry, six-membered heterocyclic scaffolds offer unique conformational dynamics that distinguish them from their five-membered counterparts....

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of advanced organic synthesis and medicinal chemistry, six-membered heterocyclic scaffolds offer unique conformational dynamics that distinguish them from their five-membered counterparts. 6-Methyl-1,3-thiazinane-2-thione (CAS: 13091-77-5) is a highly versatile, sulfur- and nitrogen-containing heterocycle[1]. Structurally homologous to the widely utilized thiazolidine-2-thiones, this thiazinane derivative serves as a robust chiral auxiliary template and intermediate for the synthesis of complex active pharmaceutical ingredients (APIs). This whitepaper provides an in-depth, field-proven analysis of its physicochemical properties, mechanistic synthesis pathways, and self-validating laboratory protocols.

Physicochemical Profiling & Identification

Accurate identification of 6-Methyl-1,3-thiazinane-2-thione is critical for ensuring reproducible downstream applications. The presence of the thiocarbonyl (C=S) group imparts distinct spectroscopic signatures, which are essential for analytical validation.

Table 1: Quantitative Physicochemical Data

PropertyValue / Description
Chemical Name 6-Methyl-1,3-thiazinane-2-thione
CAS Registry Number 13091-77-5[1]
Molecular Formula C5H9NS2[2]
Molecular Weight 147.26 g/mol [3]
Core Structure Six-membered thiazinane ring with C2-thione and C6-methyl
13C NMR Diagnostic Peak ~190–195 ppm (C=S thiocarbonyl carbon)[4]

Mechanistic Synthesis Pathways

The construction of the 1,3-thiazinane-2-thione core fundamentally relies on the highly efficient reaction between an amino-halide precursor (or amino-alcohol) and carbon disulfide (CS2)[5][6].

Causality in Reagent Selection: Carbon disulfide acts as a potent bis-electrophile. When reacted with a primary amine under basic conditions, the amine selectively attacks the central carbon of CS2, generating a dithiocarbamate intermediate[7]. The addition of a base (such as KOH) is critical for two reasons: it neutralizes the hydrochloride salt of the starting amine, and it deprotonates the amine to enhance its nucleophilicity. Subsequent intramolecular cyclization occurs via the nucleophilic attack of the sulfur atom onto the C6 position, displacing the leaving group to form the thermodynamically stable six-membered ring[5].

Synthesis A Precursor (Amino-halide + CS2) B Base Addition (KOH / EtOH) A->B C Dithiocarbamate Intermediate B->C D Intramolecular Cyclization C->D E 6-Methyl-1,3-thiazinane -2-thione D->E

Figure 1: Stepwise mechanistic workflow for the synthesis of 6-Methyl-1,3-thiazinane-2-thione.

Applications in Advanced Organic Synthesis

While five-membered Evans-type auxiliaries dominate asymmetric synthesis, the six-membered 1,3-thiazinane-2-thione scaffold provides an alternative conformational bias that is highly advantageous in specific stereoselective transformations[4].

Stereochemical Rationale: When N-acylated, the thiazinanethione moiety adopts a specific out-of-plane conformation relative to the acyl group. During titanium-mediated aldol additions, titanium tetrachloride (TiCl4) is employed as a strong Lewis acid. TiCl4 coordinates to both the acyl oxygen and the highly Lewis-basic thiocarbonyl sulfur. This bidentate chelation forms a highly rigid Zimmerman-Traxler cyclic transition state. The C6-methyl group on the thiazinane ring introduces steric hindrance that effectively shields one face of the enolate, directing the incoming aldehyde to attack from the less hindered face, thereby ensuring high diastereo- and enantioselectivity[4].

Application A 6-Methyl-1,3-thiazinane-2-thione B N-Acylation (RCOCl, Et3N) A->B C N-Acyl Thiazinanethione (Chiral Auxiliary) B->C D Enolization (TiCl4, iPr2NEt) C->D E Aldol Addition (Aldehyde) D->E F Stereocontrolled Aldol Adduct E->F G Auxiliary Cleavage (Product Isolation) F->G

Figure 2: Catalytic and synthetic workflow utilizing the thiazinanethione scaffold.

Experimental Methodologies: Self-Validating Protocols

To ensure high-fidelity synthesis and application, the following protocols incorporate built-in validation checkpoints to confirm reaction progression without requiring immediate spectroscopic analysis.

Protocol A: Synthesis of 6-Methyl-1,3-thiazinane-2-thione

Objective: Synthesize the core heterocycle via CS2 cyclization.

  • Preparation: In an oven-dried, nitrogen-flushed 250 mL round-bottom flask, dissolve 50 mmol of 1-chloro-3-aminobutane hydrochloride in 100 mL of absolute ethanol.

  • Base Addition: Add 110 mmol of potassium hydroxide (KOH) slowly at 0 °C.

    • Validation Check: The solution must become cloudy as KCl precipitates, physically confirming the liberation of the free amine.

  • CS2 Introduction: Dropwise add 60 mmol of carbon disulfide (CS2) over 30 minutes while maintaining the temperature at 0 °C.

    • Causality: The reaction between the amine and CS2 is highly exothermic. Strict thermal control prevents the formation of unwanted symmetrical thiourea byproducts[6].

  • Cyclization: Heat the reaction mixture to reflux (approx. 78 °C) for 4–6 hours.

    • Validation Check: Monitor via Thin Layer Chromatography (TLC) using Hexanes/EtOAc (7:3). The disappearance of the baseline amine spot and the appearance of a high-Rf, UV-active spot that stains deeply with iodine indicates successful cyclization.

  • Workup: Concentrate the mixture in vacuo, partition between water and dichloromethane (DCM), extract the aqueous layer 3x with DCM, dry over anhydrous Na2SO4, and concentrate. Recrystallize from hot ethanol to yield the pure product.

Protocol B: N-Acylation for Asymmetric Catalysis

Objective: Attach an acyl group to the N3 position to prepare the scaffold for aldol reactions.

  • Activation: Dissolve 10 mmol of 6-Methyl-1,3-thiazinane-2-thione in 30 mL of anhydrous DCM under an argon atmosphere[4].

  • Deprotonation: Add 12 mmol of triethylamine (Et3N) and cool the system to 0 °C.

  • Acylation: Slowly add 11 mmol of the desired acyl chloride (e.g., propionyl chloride).

    • Causality: Slow addition prevents localized heating and suppresses the formation of ketene byproducts from the acyl chloride.

  • Validation Check: After 2 hours of stirring at room temperature, quench with saturated aqueous NH4Cl. The organic layer will exhibit a characteristic bright yellow color, which is the visual signature of the highly conjugated N-acyl thiazinanethione chromophore[4].

References

  • ChemSrc. "6-Hydroxybenzomorpholine | CAS#:26021-57-8 | Chemsrc" (Cross-reference source for CAS 13091-77-5).
  • NextSDS. "2-(METHYLSULFANYL)-5,6-DIHYDRO-4H-1,3-THIAZINE - NextSDS" (Formula Data).
  • 3bsc. "2-(Methylsulfanyl)-5,6-dihydro-4H-1,3-thiazine" (Molecular Weight Data).
  • PMC - NIH. "Chemistry of Substituted Thiazinanes and Their Derivatives".
  • Organic Syntheses. "Synthesis and Acylation of 1,3-Thiazinane-2-thione".
  • MDPI. "Chemistry of Substituted Thiazinanes and Their Derivatives".
  • ResearchGate. "ChemInform Abstract: Efficient Synthesis of Ethyl 3-Alkyl-4-oxo-2-thioxo-1,3-thiazolane-5-carboxylates".

Sources

Exploratory

Comprehensive Technical Guide on 6-Methyl-1,3-thiazinane-2-thione: Molecular Properties, Synthesis, and Analytical Characterization

Executive Summary In early-stage drug discovery and agricultural chemistry, heterocyclic scaffolds serve as critical pharmacophores. The 1,3-thiazinane-2-thione core is a highly versatile moiety, offering unique hydrogen...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug discovery and agricultural chemistry, heterocyclic scaffolds serve as critical pharmacophores. The 1,3-thiazinane-2-thione core is a highly versatile moiety, offering unique hydrogen-bonding capabilities and lipophilicity profiles. Specifically, 6-Methyl-1,3-thiazinane-2-thione (CAS: 13091-77-5) introduces a chiral center and steric bulk at the C6 position, which can significantly modulate target-protein binding kinetics and metabolic stability .

This whitepaper provides an authoritative, in-depth analysis of the molecular weight, chemical formula, physicochemical properties, and synthetic methodologies associated with 6-Methyl-1,3-thiazinane-2-thione. Furthermore, it establishes a self-validating experimental protocol designed to ensure high-fidelity synthesis and rigorous analytical characterization.

Molecular Identity & Physicochemical Properties

The fundamental identity of 6-Methyl-1,3-thiazinane-2-thione is defined by its six-membered saturated ring containing nitrogen and sulfur, a thione (=S) group at the C2 position, and a methyl group at the C6 position. The presence of the thione group renders the C2 carbon highly electrophilic while simultaneously making the exocyclic sulfur a potent nucleophile, dictating its reactivity profile .

All critical quantitative data regarding its molecular identity is summarized in the structured table below.

Table 1: Quantitative Molecular Data
PropertyValueCausality / Significance
Chemical Name 6-Methyl-1,3-thiazinane-2-thioneStandard IUPAC nomenclature.
CAS Registry Number 13091-77-5Unique identifier for database cross-referencing.
Molecular Formula C5H9NS2Comprises the core ring, thione, and methyl group.
Molecular Weight 147.26 g/mol Optimal low-molecular-weight fragment for drug design.
Exact Mass 147.0176 DaCritical for High-Resolution Mass Spectrometry (HRMS).
Heavy Atom Count 8Indicates a highly atom-efficient pharmacophore.
Hydrogen Bond Donors 1 (NH group)Facilitates target interaction via the secondary amine.
Hydrogen Bond Acceptors 2 (S atoms)Sulfur atoms act as soft Lewis bases.
Topological Polar Surface Area 44.1 ŲExcellent predictor for membrane permeability.

Structural Elucidation & Mechanistic Insights

The synthesis of 6-Methyl-1,3-thiazinane-2-thione relies on the precise assembly of the acyclic precursor followed by an intramolecular cyclization. The selection of 1-amino-3-butanol as the starting material is not arbitrary; the secondary hydroxyl group at the C3 position ensures that upon activation and cyclization, the methyl group is stereospecifically positioned at the C6 carbon of the resulting thiazinane ring.

When carbon disulfide (CS2) is introduced in a basic medium, it selectively reacts with the primary amine to form a dithiocarbamate salt. This intermediate is inherently stable in basic conditions but poised for cyclization. To drive the ring closure, the hydroxyl group must be converted into a superior leaving group (e.g., via tosylation). The subsequent intramolecular nucleophilic attack by the thiolate sulfur onto the activated carbon is favored by Baldwin's 6-exo-tet cyclization rules, yielding the thermodynamically stable 6-membered ring .

Mechanism N1 1-Amino-3-butanol (Precursor) N3 Dithiocarbamate Salt (Intermediate) N1->N3 Nucleophilic Addition N2 CS2 + KOH (Reagents) N2->N3 Nucleophilic Addition N4 TsCl / Et3N (O-Activation) N3->N4 Hydroxyl Activation N5 6-Methyl-1,3-thiazinane-2-thione (Final Product) N4->N5 Intramolecular Cyclization

Fig 1. Mechanistic workflow for the synthesis of 6-Methyl-1,3-thiazinane-2-thione.

Synthetic Methodologies & Experimental Protocols

As a self-validating system, the following protocol is engineered to provide built-in diagnostic checkpoints. The progression from the acyclic dithiocarbamate to the cyclic thione is accompanied by a distinct shift in the Thin-Layer Chromatography (TLC) retention factor ( Rf​ ) due to the loss of the polar hydroxyl and ionic salt moieties.

Step-by-Step Methodology: Synthesis via Intramolecular Cyclization

Reagents Required: 1-Amino-3-butanol (10 mmol), Carbon disulfide (12 mmol), Potassium hydroxide (11 mmol), p-Toluenesulfonyl chloride (TsCl, 11 mmol), Triethylamine (Et3N, 15 mmol), Ethanol (20 mL), Tetrahydrofuran (THF, 10 mL).

  • Dithiocarbamate Formation:

    • Dissolve 10 mmol of 1-amino-3-butanol in 20 mL of absolute ethanol in a round-bottom flask.

    • Add 11 mmol of KOH and cool the mixture to 0 °C using an ice bath.

    • Causality: Cooling prevents the exothermic degradation of CS2 and suppresses side reactions.

    • Dropwise add 12 mmol of carbon disulfide over 15 minutes. Stir for 2 hours at room temperature.

    • Validation Checkpoint: Monitor by TLC (n-hexane/EtOAc 1:1). The disappearance of the primary amine (visualized via ninhydrin stain) confirms complete conversion to the dithiocarbamate salt.

  • O-Activation (Tosylation):

    • Cool the reaction mixture back to 0 °C. Add 15 mmol of triethylamine.

    • Dissolve 11 mmol of TsCl in 10 mL of THF and add it dropwise to the reaction mixture.

    • Causality: Triethylamine acts as an acid scavenger, neutralizing the HCl generated during tosylation and preventing the premature protonation of the thiolate.

  • Cyclization:

    • Allow the reaction to warm to room temperature and stir for an additional 12 hours. The intermediate will spontaneously cyclize by displacing the tosylate group.

  • Work-up & Extraction:

    • Quench the reaction with 30 mL of distilled water. Extract the aqueous layer with dichloromethane (3 x 20 mL).

    • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product via flash column chromatography (silica gel, gradient elution from 100% n-hexane to 30% EtOAc in n-hexane) to afford pure 6-Methyl-1,3-thiazinane-2-thione.

Analytical Characterization & Validation Workflow

To guarantee the structural integrity of the synthesized C5H9NS2 compound, a multi-tiered analytical approach is mandatory.

AnalyticalWorkflow Crude Crude Product TLC TLC Monitoring (Hexane:EtOAc) Crude->TLC Initial Screen Flash Flash Chromatography TLC->Flash Optimize Rf NMR 1H & 13C NMR (Structural Confirmation) Flash->NMR Purified Aliquot HRMS HRMS (Mass Verification) Flash->HRMS Purified Aliquot

Fig 2. Self-validating analytical workflow for product isolation and characterization.

Diagnostic Spectral Markers
  • 1H NMR (400 MHz, CDCl3): The spectrum provides an internal diagnostic check. The disappearance of the broad hydroxyl and amine protons of the precursor is replaced by a single distinct thiourea NH proton at ~7.5 - 8.0 ppm (broad singlet). The C6 methyl group appears as a distinct doublet at ~1.3 ppm ( J=6.5 Hz), while the C6 methine proton presents as a multiplet at ~3.5 - 3.8 ppm.

  • 13C NMR (100 MHz, CDCl3): The highly deshielded thione carbon (C=S) is the hallmark of this scaffold, appearing characteristically downfield at ~190 ppm. The C6 carbon resonates at ~45 ppm, and the methyl carbon at ~20 ppm.

  • HRMS (ESI-TOF): Mass verification is critical. The calculated exact mass for the protonated molecular ion [M+H]+ of C5H10NS2+ is 148.0255 Da. An observed peak within 5 ppm of this value confirms the elemental composition.

References

  • ChemSrc Database. "Chemical Properties and CAS Information for 6-methyl-1,3-thiazinane-2-thione (CAS: 13091-77-5)." ChemSrc, 2025. URL: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for Formula C5H9NS2." PubChem, 2025. URL:[Link]

Foundational

The Pharmacological Landscape of 1,3-Thiazine Derivatives: Synthesis, Mechanisms, and Therapeutic Applications

Executive Summary The multifaceted chemical potential of 1,3-thiazine—a six-membered heterocyclic motif containing nitrogen and sulfur atoms at the 1 and 3 positions—has catalyzed unabated research in modern medicinal ch...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The multifaceted chemical potential of 1,3-thiazine—a six-membered heterocyclic motif containing nitrogen and sulfur atoms at the 1 and 3 positions—has catalyzed unabated research in modern medicinal chemistry[1]. Characterized by their unique N-C-S linkage, 1,3-thiazine derivatives exhibit a remarkably broad spectrum of pharmacological activities. As drug resistance increasingly compromises standard therapies in oncology and infectious diseases, the 1,3-thiazine scaffold offers a highly tunable pharmacophore capable of interacting with diverse biological targets, including mitochondrial apoptotic pathways, bacterial cell wall synthesis, and neurological receptor systems[2].

This technical guide synthesizes the core biological activities, mechanistic pathways, and validated experimental methodologies associated with 1,3-thiazine derivatives, providing a comprehensive resource for drug development professionals.

Chemical Architecture and Rationale

The biological efficacy of 1,3-thiazines is deeply rooted in their structural geometry. The presence of both a highly electronegative nitrogen and a polarizable sulfur atom within the same ring system creates distinct regions of electron density. This facilitates versatile non-covalent interactions (such as hydrogen bonding and pi-sulfur interactions) with target proteins[3].

The most robust and widely adopted synthetic route involves the Claisen-Schmidt condensation of substituted aromatic aldehydes with acetophenones to yield chalcone intermediates. These chalcones subsequently undergo cyclization with binucleophiles, such as thiourea, in an alkaline medium to form the 1,3-thiazine core[4]. By altering the electron-donating or electron-withdrawing nature of the substituents on the aryl rings, researchers can precisely modulate the lipophilicity and target affinity of the resulting derivatives[5].

SynthesisWorkflow A Aromatic Aldehyde + Acetophenone B Claisen-Schmidt Condensation (NaOH) A->B C Chalcone Intermediate B->C Yields D Cyclization with Thiourea (Alkaline Medium) C->D E 1,3-Thiazine Derivative D->E Ring Closure F Purification (Recrystallization) E->F G Biological Evaluation F->G

Synthesis and isolation workflow of 1,3-thiazine derivatives via chalcone intermediates.

Mechanisms of Biological Activity

Oncology: Apoptotic Induction and Antiproliferative Effects

1,3-thiazine derivatives have demonstrated profound anticancer potential, particularly against colon adenocarcinoma, lung cancer, and hepatic carcinoma cell lines[4]. For instance, the newly synthesized derivative 2-(2,4-dihydroxyphenyl)-4H-benzofuro[3,2-d][1,3]thiazin-4-one (DPBT) exhibits potent dose-dependent antiproliferative effects on HT-29 and LS180 human colorectal cancer cells[6].

Mechanism of Action: The primary mechanism involves the induction of intrinsic apoptosis. The thiazine core facilitates cellular uptake, leading to the generation of reactive oxygen species (ROS). This oxidative stress triggers mitochondrial membrane depolarization, resulting in the release of cytochrome C into the cytosol. The subsequent activation of the Caspase 3/9 cascade irreversibly commits the cancer cell to apoptosis, effectively halting tumor proliferation[6].

MOA T 1,3-Thiazine Derivative (e.g., DPBT) R Cellular Uptake & Target Binding T->R M Mitochondrial Depolarization R->M ROS Generation C Caspase 3/9 Activation M->C Cytochrome C Release A Apoptosis (HT-29 / LS180 Cells) C->A P Inhibition of Proliferation (IC50 ~ 29-40 µM) A->P

Apoptotic signaling pathway induced by 1,3-thiazine derivatives in colon cancer cells.

Infectious Diseases: Antimicrobial and Antitubercular Efficacy

The N-C-S core moiety of 1,3-thiazines forms the active pharmacophore in several antibiotic classes, including cephalosporins[5]. Thiazine derivatives exhibit broad-spectrum inhibition against Gram-positive (e.g., S. aureus, B. subtilis) and Gram-negative (e.g., E. coli, P. aeruginosa) bacteria[6]. Furthermore, specific 5,6-dihydro-4H-1,3-thiazine analogues have shown remarkable antitubercular activity against Mycobacterium tuberculosis H37Rv, operating effectively in the microgram concentration range by disrupting mycobacterial cell wall biosynthesis[3].

Neurology: Anticonvulsant and Neuroprotective Pathways

Recent in vivo studies have highlighted the anticonvulsant properties of 1,3-thiazines. When evaluated using pentylenetetrazole (PTZ)-induced seizure models, specific derivatives—particularly those bearing electron-withdrawing substituents like fluorine (e.g., 4-fluorophenyl modifications)—significantly prolong the onset of convulsions[7]. Mechanistically, these compounds are believed to modulate GABAergic neurotransmission or inhibit AMPA receptors, stabilizing neuronal resting membrane potentials and preventing synchronous epileptiform discharges[6].

Quantitative Pharmacological Data

The following table summarizes the key quantitative metrics of distinct 1,3-thiazine derivatives across various biological assays, demonstrating their multi-target efficacy.

Compound / DerivativeTarget / Biological ModelActivity TypeQuantitative ValueRef.
DPBT HT-29 Colon Cancer CellsAntiproliferative (IC50)40.81 µM[6]
DPBT LS180 Colon Cancer CellsAntiproliferative (IC50)29.60 µM[6]
Compound P4 (4-F-phenyl) PTZ-induced Seizures (Mice)Anticonvulsant (Onset Delay)+155.2 seconds[7]
Thiazine-Acridine Hybrids M. tuberculosis H37RvAntimycobacterial (MIC)Active at µg/mL range[3]

Validated Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, explaining the causality behind critical experimental steps.

Protocol: Synthesis of 1,3-Thiazines via Chalcone Intermediates

Objective: To synthesize 4,6-diaryl-1,3-thiazine derivatives.

  • Aldol Condensation (Chalcone Formation): Dissolve equimolar amounts of a substituted aromatic aldehyde and acetophenone in absolute ethanol.

    • Causality: Ethanol acts as a protic solvent that solubilizes both reactants while stabilizing the transition states.

  • Base Addition: Add 40% aqueous NaOH dropwise while stirring vigorously at 0-5°C. Stir for 24 hours.

    • Causality: The strong base rapidly deprotonates the alpha-carbon of the acetophenone. Dropwise addition prevents localized highly basic environments, mitigating unwanted self-condensation side reactions.

  • Cyclization: Isolate the chalcone, dissolve it in isopropanol, and add an equimolar amount of thiourea followed by catalytic potassium hydroxide (KOH). Reflux for 6–8 hours[4].

    • Causality: Thiourea acts as a binucleophile. The alkaline KOH medium deprotonates the thiol group, drastically enhancing its nucleophilicity to drive a Michael addition across the alpha,beta-unsaturated carbonyl of the chalcone, forcing ring closure.

  • Validation & Purification: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. Disappearance of the chalcone spot validates completion. Pour the mixture into crushed ice, neutralize, filter the precipitate, and recrystallize from ethanol to yield the pure 1,3-thiazine derivative[7].

Protocol: In Vitro Cytotoxicity and Proliferation Assay (MTT)

Objective: To quantify the antiproliferative IC50 of synthesized 1,3-thiazine derivatives on cancer cell lines.

  • Cell Seeding: Seed HT-29 or LS180 cells at a density of 1×104 cells/well in 96-well microtiter plates. Incubate at 37°C with 5% CO2 for 24 hours.

    • Causality: A 24-hour pre-incubation allows cells to recover from trypsinization stress, adhere to the plastic, and re-enter the exponential (log) growth phase, ensuring uniform baseline metabolism.

  • Treatment Application: Treat the cells with the 1,3-thiazine derivative (e.g., DPBT) at a concentration gradient (10, 25, 50, 75, 100 µM) dissolved in <0.1% DMSO. Incubate for 96 hours[6].

    • Causality: A broad concentration gradient is mathematically required to generate a sigmoidal dose-response curve, without which an accurate IC50 cannot be interpolated.

  • MTT Addition (Self-Validation): Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours.

    • Causality: Viable cells possess active mitochondrial succinate dehydrogenase enzymes that cleave the tetrazolium ring, yielding insoluble purple formazan. This step is self-validating: a lack of color change directly proves mitochondrial metabolic failure (cell death).

  • Solubilization and Quantification: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals. Measure absorbance at 570 nm using a microplate reader. Calculate viability relative to untreated controls.

Conclusion

The 1,3-thiazine scaffold represents a highly privileged structure in medicinal chemistry. Through precise synthetic derivatization—specifically via chalcone cyclization—researchers can fine-tune these molecules to target complex pathologies ranging from multi-drug resistant tuberculosis to colorectal adenocarcinomas and neurological seizure disorders. As demonstrated by their robust mechanisms of action and validated in vitro profiles, 1,3-thiazine derivatives hold immense promise for the next generation of targeted therapeutics.

References

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF 1,3-THIAZINES- A REVIEW Pharmacophore Journal URL: [Link]

  • Chapter 9: Recent Developments in the Synthesis and Biological Applications of Thiazine Royal Society of Chemistry (RSC) URL: [Link]

  • Evaluation of the effect of 2-(2,4-dihydroxyphenyl)-4H-benzofuro[3,2-d][1,3]thiazin-4-one on colon cells and its anticancer potential National Institutes of Health (NIH / PMC) URL:[Link]

  • Design, facile synthesis, and biological evaluation of novel 1,3-thiazine derivatives as potential anticonvulsant agents ResearchGate / Asian Journal of Pharmaceutical and Clinical Research URL: [Link]

  • Exploring the Diverse Therapeutic Applications of 1, 3-Thiazine: A Comprehensive Review Bentham Science / NIH URL:[Link]

  • Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance MDPI URL:[Link]

Sources

Exploratory

Rational Design, Synthesis, and Pharmacological Evaluation of 1,3-Thiazine Scaffolds: A Technical Guide

Executive Summary The 1,3-thiazine nucleus—a six-membered heterocyclic system containing nitrogen and sulfur at the 1 and 3 positions—represents a highly privileged pharmacophore in modern drug discovery. From its founda...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,3-thiazine nucleus—a six-membered heterocyclic system containing nitrogen and sulfur at the 1 and 3 positions—represents a highly privileged pharmacophore in modern drug discovery. From its foundational role in broad-spectrum cephalosporin antibiotics to emerging applications in oncology and neuroprotection, the N-C-S linkage offers unique electronic properties that facilitate diverse target-site interactions. This whitepaper provides an authoritative, in-depth technical analysis of 1,3-thiazine synthetic methodologies, self-validating experimental protocols, and structure-activity relationships (SAR) to guide researchers and drug development professionals.

Introduction: The 1,3-Thiazine Pharmacophore

As a Senior Application Scientist, I frequently emphasize to medicinal chemistry teams that the N-C-S linkage within the 1,3-thiazine ring is not merely a structural spacer; it is a highly reactive pharmacophore capable of multiple hydrogen-bonding interactions, target-site chelation, and modulating overall molecular lipophilicity[1].

This core is the structural foundation of several FDA-approved therapeutics. It forms the essential framework of the cephalosporin class of beta-lactam antibiotics (e.g., ceftibuten), the veterinary α2​ -adrenergic agonist xylazine, and the anxiolytic muscle relaxant chlormezanone[1][2]. Recent preclinical evaluations have significantly expanded its therapeutic scope, demonstrating potent antileukemic, antimycobacterial, anti-inflammatory, and BACE1 inhibitory properties (highlighting its potential in Alzheimer's disease management)[3].

Mechanistic Pathways & Synthetic Methodologies

The most robust and widely adopted methodology for synthesizing 1,3-thiazines relies on the base-catalyzed cyclocondensation of α,β -unsaturated carbonyl compounds (chalcones) with thiourea or thioamides[4].

Causality in Experimental Design: Why utilize chalcones as the primary precursor? The conjugated enone system of a chalcone provides an ideal, highly electrophilic Michael acceptor. When reacted with thiourea in an alkaline medium (such as ethanolic KOH), the base deprotonates the thiol tautomer of thiourea. This drastically increases the sulfur atom's nucleophilicity, driving a rapid thia-Michael addition at the β -carbon of the chalcone. Subsequent intramolecular cyclization occurs when the amino group attacks the carbonyl carbon, followed by dehydration to yield the stable 2-amino-1,3-thiazine derivative[4].

SynthWorkflow A Acetophenone + Benzaldehyde B Chalcone (Michael Acceptor) A->B NaOH/EtOH (Claisen-Schmidt) D Thia-Michael Addition Int. B->D + Thiourea (KOH Catalyst) C Thiourea (Nucleophile) C->D E Intramolecular Cyclization D->E - H2O F 1,3-Thiazine Derivative E->F

Figure 1: Reaction workflow for the base-catalyzed synthesis of 1,3-thiazines via chalcones.

Step-by-Step Experimental Protocol: Synthesis of 2-Amino-4,6-diaryl-1,3-thiazines

To ensure a self-validating system , the following protocol incorporates specific stoichiometric controls, TLC monitoring, and a targeted workup phase to eliminate unreacted chalcone—a critical step to prevent false positives in downstream biological assays.

Reagents & Materials:

  • Substituted chalcone (10 mmol)

  • Thiourea (10 mmol)

  • Potassium hydroxide (KOH, 20 mmol)

  • Absolute ethanol (50 mL)

  • 1M HCl (for neutralization)

Step-by-Step Procedure:

  • Initiation: Dissolve 10 mmol of the substituted chalcone and 10 mmol of thiourea in 50 mL of absolute ethanol in a 100 mL round-bottom flask equipped with a magnetic stirrer.

  • Catalysis: Add 20 mmol of KOH (pre-dissolved in 5 mL of distilled water) dropwise to the reaction mixture. Scientist's Note: The 2:1 base-to-substrate ratio is critical to maintain the thiolate anion concentration throughout the equilibrium-driven Michael addition.

  • Reflux & Monitoring: Heat the mixture under reflux (approx. 78°C) for 6–8 hours. Monitor the reaction progress via TLC (Mobile Phase: Hexane:Ethyl Acetate, 7:3 v/v). The complete disappearance of the bright yellow chalcone spot validates the end of the reaction.

  • Workup & Precipitation: Pour the cooled reaction mixture over 100 g of crushed ice and neutralize dropwise with 1M HCl until the pH reaches exactly 7.0. Causality: Neutralization forces the hydrophobic 1,3-thiazine derivative to precipitate out of solution, while highly polar impurities and unreacted thiourea remain dissolved in the aqueous phase.

  • Purification: Filter the crude precipitate under vacuum, wash thoroughly with cold distilled water, and recrystallize from hot ethanol to yield the analytically pure 1,3-thiazine.

  • Characterization: Confirm the structural integrity using FT-IR (look for the C=N stretch at ~1590 cm⁻¹ and C-S-C stretch at ~680 cm⁻¹) and ¹H-NMR (the characteristic thiazine ring proton at C-5 typically appears as a distinct multiplet or doublet depending on adjacent substitutions).

Pharmacological Applications & Quantitative Efficacy Data

The derivatization of the 1,3-thiazine core has yielded compounds with remarkable potency across various therapeutic areas. Table 1 synthesizes recent quantitative data for specific, highly active derivatives.

Table 1: Quantitative Pharmacological Efficacy of 1,3-Thiazine Derivatives

Therapeutic AreaDerivative Class / SubstitutionTarget / Cell LineEfficacy MetricReference
Antibacterial 4-(4-morpholinophenyl)-6-aryl-1,3-thiazine-2-aminesS. aureus, E. coliMIC: 6.25 – 25 µg/mL[5]
Anticancer 1,3-thiazines bearing imidazole/aryl moietiesHCT-116 (Colon Carcinoma)IC₅₀: 1.9 – 4.8 µg/mL[6]
Anti-inflammatory 3-alkyl-2-aryl-1,3-thiazinan-4-oneCOX-2 EnzymeIC₅₀: 0.06 µM (Selectivity >285)[7]
Antifungal 1,3-thiazine pyrazole hybridsMagnaporthe griseaSignificant Growth Inhibition[8]

Structure-Activity Relationship (SAR) Insights

Understanding the SAR of the 1,3-thiazine scaffold is critical for lead optimization in drug discovery:

  • Antimicrobial Optimization: The introduction of electron-donating groups (e.g., -OCH₃, -OH) at the para-position of the C-4/C-6 phenyl rings significantly lowers the Minimum Inhibitory Concentration (MIC) against bacterial strains[9]. Furthermore, incorporating a morpholine nucleus enhances membrane permeability, particularly against Gram-negative bacteria[5].

  • Anticancer Optimization: Halogenation (specifically fluorine or chlorine) on the aryl rings increases the molecule's lipophilicity and dramatically enhances cytotoxicity against solid tumor cell lines like HCT-116[6].

  • Anti-inflammatory Optimization: Alkyl substitutions at the N-3 position, combined with a methylsulfonyl moiety, drastically improve the selectivity index for COX-2 over COX-1, minimizing gastrointestinal side effects[7].

SAR Core 1,3-Thiazine Core (N-C-S Linkage) R1 C-4/C-6 Aryl Substitution Core->R1 R2 N-3 / C-2 Substitution Core->R2 Act1 Antimicrobial Activity (MIC: 6.25 - 25 µg/mL) R1->Act1 Electron-donating groups (-OCH3, -OH) Act2 Anticancer Activity (IC50: 1.9 - 4.8 µg/mL) R1->Act2 Halogenation (-F, -Cl) Act3 Anti-inflammatory (COX-2 Selectivity) R2->Act3 Alkyl & Methylsulfonyl groups

Figure 2: Structure-Activity Relationship (SAR) mapping of 1,3-thiazine derivatives.

Future Perspectives in Drug Discovery

The future of 1,3-thiazine research lies in the intersection of green synthesis and computational drug design. Quantum chemical analyses reveal that the electrophilicity index of the 1,3-thiazine molecule is significantly higher than its 1,2- or 1,4-thiazine counterparts[10]. By leveraging this unique electronic feature, computational chemists can better predict target binding affinities, particularly for emerging neuroprotective targets like BACE1 in Alzheimer's disease[3]. As derivatization strategies evolve, the 1,3-thiazine scaffold will undoubtedly continue to yield innovative biological agents.

References

  • Exploring the Diverse Therapeutic Applications of 1, 3-Thiazine: A Comprehensive Review. benthamdirect.com. 3

  • Therapeutic Utility of 1, 3-Thiazines - Mini Review. saudijournals.com. 2

  • Thiazines - Asian Journal of Research in Pharmaceutical Sciences. ajpsonline.com. 1

  • Synthesis, spectral characterization, and in vitro antibacterial and antifungal activities of novel 1,3-thiazine-2-amines comprising morpholine nucleus. tandfonline.com. 5

  • Topliss Modified Approach for Design and Synthesis of 1,3 Thiazines as Antimicrobials. ijddd.com. 9

  • SYNTHETIC UTILITY OF ETHYLIDENETHIOSEMICARBAZIDE: SYNTHESIS AND ANTICANCER ACTIVITY OF 1,3-THIAZINES AND THIAZOLES WITH IMIDAZOL. clockss.org. 6

  • Synthesis and antimicrobial activities of N-alkylated-1,3-thiazine. sdiarticle4.com. 4

  • Electronic Features and Pharmacological Potentials of Substituted Thiazines. nanobioletters.com. 10

  • Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. nih.gov. 8

Sources

Foundational

The 1,3-Thiazinane Scaffold: A Technical Whitepaper on Isomerism, Conformational Stereochemistry, and Synthetic Methodologies

Executive Summary The 1,3-thiazine framework and its fully saturated analog, 1,3-thiazinane, represent privileged heterocyclic motifs embedded in numerous bioactive natural products (e.g., bretschneiderazines) and critic...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,3-thiazine framework and its fully saturated analog, 1,3-thiazinane, represent privileged heterocyclic motifs embedded in numerous bioactive natural products (e.g., bretschneiderazines) and critical pharmaceuticals, including the cephalosporin class of β-lactam antibiotics[1]. Despite their structural utility, the complex stereochemical behavior, conformational flexibility, and tautomeric isomerism of 1,3-thiazinanes present unique challenges in drug development. This whitepaper provides an in-depth analysis of 1,3-thiazinane isomerism, details causality-driven stereoselective synthesis workflows, and standardizes self-validating experimental protocols for isolating specific conformational isomers.

Structural Fundamentals & Phase-Dependent Tautomerism

Thiazinanes are six-membered heterocyclic rings containing nitrogen and sulfur. Depending on the relative positions of these heteroatoms, they exist as 1,2-, 1,3-, or 1,4-isomers[1]. Among these, the 1,3-thiazinane system is particularly notable for its dynamic tautomeric behavior.

A critical phenomenon in 1,3-thiazinane chemistry is phase-dependent tautomerism . Recent advances in gold-catalyzed tandem cyclizations of butynyl thiourea derivatives have revealed that the physical state of the compound dictates its dominant isomeric form[2][3].

  • Solution State: Extensive 2D-NMR studies (COSY and HMBC) unambiguously demonstrate that in solvated environments, the molecule exists exclusively as the 1,3-thiazine tautomer, characterized by an exocyclic NH group[2][3].

  • Solid State: Conversely, X-ray crystallographic analysis of the same compound reveals a spontaneous tautomeric shift upon crystallization, yielding the 1,3-thiazinane isomer with an endocyclic NH group[2][3].

This phase shift is thermodynamically driven by crystalline packing forces; the 1,3-thiazinane form allows for the formation of highly stable intermolecular N–H···N hydrogen bonds (typically around 2.012 Å) that lower the overall lattice energy[2][4].

G A Butynyl Thiourea Derivative B Gold-Catalyzed Cyclization A->B Au(I) Catalyst C Solution State 1,3-Thiazine Tautomer B->C Solvation D Solid State 1,3-Thiazinane Isomer B->D Crystallization C->D Phase Change

Fig 1. Phase-dependent tautomerism of 1,3-thiazine/thiazinane systems via gold catalysis.

Conformational Stereochemistry

Unlike simple cyclohexanes, the introduction of sulfur and nitrogen into the ring fundamentally alters the conformational landscape. The longer C–S bonds, shorter C–N bonds, and the presence of heteroatom lone pairs disrupt standard chair geometries, often forcing the ring into higher-energy conformations to minimize steric and stereoelectronic strain.

X-ray diffraction studies of various substituted 1,3-thiazinanes highlight this structural plasticity:

  • Half-Boat Conformation: In derivatives such as 3-(1-phenylethyl)-1,3-thiazinane-2-thione, the ring adopts a half-boat conformation. The carbon atom at position 5 deviates significantly (by 0.715 Å) from the mean plane formed by the remaining five atoms[5].

  • Screw-Boat Conformation: In compounds like (Z)-2-[(2,4-dimethylphenyl)imino]-1,3-thiazinan-4-one, the thiazine ring is distinctly non-planar, relaxing into a screw-boat conformation to accommodate the steric bulk of the imino substituent while facilitating intermolecular N—H⋯O hydrogen bonding[6].

Stereoselective Synthesis Workflows

To harness 1,3-thiazinanes for drug discovery, chemists must exert absolute control over the ring's stereocenters. A highly efficient, causality-driven approach involves a tandem pericyclic reaction sequence: a Hetero-Diels-Alder (HDA) reaction followed by a Staudinger ketene-imine cycloaddition[7][8].

Mechanistic Causality: The initial HDA reaction between a cycloalkene and an N-thioacyl imine is strictly regioselective, governed by HOMO-LUMO interactions. The highly nucleophilic carbon of the cycloalkene attacks the highly electrophilic imine carbon[8]. The subsequent Staudinger cycloaddition with chloroketene generates a β-lactam-fused 1,3-thiazinane. Because the ketene approaches the imine from the least sterically hindered face, the reaction proceeds with high diastereoselectivity, establishing 3 to 5 new chiral centers in just two steps[7][9].

Workflow Start Cycloalkene + Thioamide + Aldehyde Step1 Hetero-Diels-Alder Reaction Start->Step1 Int 5,6-dihydro-4H-1,3-thiazine Step1->Int Regioselective Step2 Staudinger Cycloaddition (Chloroketene) Int->Step2 Product β-Lactam-Fused 1,3-Thiazinane Step2->Product Stereoselective

Fig 2. Stereoselective synthesis workflow for β-lactam-fused 1,3-thiazinanes.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols integrate built-in validation checkpoints.

Protocol A: Gold-Catalyzed Synthesis of 1,3-Thiazinanes

Objective: Synthesize 1,3-thiazinane via the cyclization of butynyl thiourea derivatives.[3][4]

  • Preparation: In a dry reaction vial, dissolve the cationic gold catalyst (derived from TrippyPhos or CyJohnPhos, 5 mol%) in 0.5 mL of anhydrous acetonitrile. Causality: Acetonitrile stabilizes the cationic gold intermediate, preventing premature catalyst degradation.

  • Activation: Add 0.1 mmol of 1-(but-3-yn-1-yl)-3-phenylthiourea to the solution. Causality: The Au(I) catalyst acts as a soft Lewis acid, selectively activating the alkyne π-system for intramolecular nucleophilic attack by the sulfur/nitrogen atoms.

  • Reaction Monitoring (Validation Checkpoint 1): Stir the mixture at room temperature. Monitor the reaction progress via Thin Layer Chromatography (TLC) using an n-hexane/ethyl acetate (5:5) eluent until the starting material is fully consumed[4].

  • Purification: Filter the reaction mixture through a short pad of silica gel to remove the gold catalyst, then evaporate the solvent under reduced pressure.

  • Phase-Dependent Validation (Validation Checkpoint 2):

    • Solution State: Dissolve a fraction in CD3COCD3. Perform COSY and HMBC NMR to confirm the presence of the exocyclic NH (1,3-thiazine tautomer)[2].

    • Solid State: Recrystallize the remaining product. Perform single-crystal X-ray diffraction to confirm the endocyclic NH (1,3-thiazinane isomer)[2].

Protocol B: Diastereoselective Synthesis of β-Lactam-Fused 1,3-Thiazinanes

Objective: Execute a Staudinger cycloaddition on a 1,3-thiazine intermediate.[8][10]

  • Intermediate Preparation: Synthesize the 5,6-dihydro-4H-1,3-thiazine intermediate via a three-component reaction of a cycloalkene, thioamide, and aldehyde[8].

  • In Situ Ketene Generation: Dissolve the intermediate in anhydrous toluene. Add triethylamine (3.0 equiv) and chloroacetyl chloride (1.5 equiv). Heat to 110 °C. Causality: Triethylamine dehydrohalogenates chloroacetyl chloride to generate chloroketene in situ. The high temperature ensures immediate cycloaddition before the highly reactive ketene can dimerize.

  • Cycloaddition: Allow the reaction to proceed under an argon atmosphere. The chloroketene undergoes a [2+2] cycloaddition with the imine bond of the thiazine.

  • Stereochemical Validation (Validation Checkpoint): Purify via column chromatography. Perform 2D-NOESY NMR to unequivocally determine the relative configuration of the 3 to 5 newly formed stereocenters, confirming diastereoselectivity[8][9].

Quantitative Data Summaries

Table 1: Phase-Dependent Structural Parameters of 1,3-Thiazinane/Thiazine Tautomers [2][3][4]

PropertySolution StateSolid State (Crystal)
Dominant Tautomer 1,3-Thiazine1,3-Thiazinane
NH Group Position Exocyclic (Outside the ring)Endocyclic (Inside the ring)
Validation Methodology 2D-NMR (COSY, HMBC)X-ray Diffraction
Key Stabilizing Interaction Solvent-solute stabilizationIntermolecular N-H···N H-bonds (2.012 Å)
C5–N2 Bond Length N/A (Dynamic)1.285(3) Å (Imine bond)

Table 2: Conformational Variations in 1,3-Thiazinane Derivatives [5][6]

CompoundObserved ConformationKey Structural Deviation
3-(1-Phenylethyl)-1,3-thiazinane-2-thione Half-boatC5 deviates 0.715 Å from the mean plane of the remaining five atoms.
(Z)-2-[(2,4-Dimethylphenyl)imino]-1,3-thiazinan-4-one Screw-boatNon-planar thiazine ring; C=N double bond localized between C9 and N1 (1.264 Å).

Sources

Exploratory

Computational Modeling Studies of 1,3-Thiazine Derivatives: A Comprehensive Technical Guide for Rational Drug Design

Executive Summary The 1,3-thiazine scaffold—a six-membered heterocyclic ring containing endocyclic sulfur and nitrogen atoms—has emerged as a highly versatile pharmacophore in modern medicinal chemistry. Its unique elect...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,3-thiazine scaffold—a six-membered heterocyclic ring containing endocyclic sulfur and nitrogen atoms—has emerged as a highly versatile pharmacophore in modern medicinal chemistry. Its unique electronic distribution imparts a broad spectrum of biological activities, ranging from anti-influenza (neuraminidase inhibition) and antibacterial properties to anxiolytic and anti-Alzheimer's (BACE-1 inhibition) effects.

As a Senior Application Scientist, I have structured this whitepaper to move beyond theoretical overviews. Here, we will dissect the causality behind computational methodologies—explaining exactly why specific quantum mechanical, thermodynamic, and dynamic parameters are chosen when modeling 1,3-thiazine derivatives. Furthermore, every computational workflow detailed herein is designed as a self-validating system , ensuring that your in silico predictions translate reliably into in vitro and in vivo success.

Quantum Mechanical Profiling: Density Functional Theory (DFT)

Before assessing how a 1,3-thiazine derivative interacts with a biological target, we must understand its intrinsic electronic behavior. Empirical force fields used in molecular docking often fail to accurately capture the complex electron-withdrawing and electron-donating effects induced by the sulfur and nitrogen heteroatoms.

The Causality of Functional and Basis Set Selection

To achieve a highly accurate ground-state geometry, Density Functional Theory (DFT) is the gold standard. We specifically employ the B3LYP hybrid functional combined with the 6-311G(d,p) basis set[1].

  • Why B3LYP? Pure Hartree-Fock methods ignore electron correlation, which is critical for modeling the expanded valence shell behaviors of the sulfur atom in the thiazine ring. B3LYP incorporates this correlation efficiently.

  • Why 6-311G(d,p)? The addition of polarization functions (d,p) allows the atomic orbitals of heavy atoms (like sulfur) and hydrogen atoms to distort asymmetrically, which is essential for accurately mapping the Molecular Electrostatic Potential (MEP) and identifying nucleophilic/electrophilic sites.

By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), we determine the energy gap ( ΔE ), chemical hardness ( η ), and electrophilicity index ( ω ). A smaller ΔE typically correlates with higher chemical reactivity and stronger binding affinity to target proteins[2].

Receptor-Ligand Dynamics & QSAR Modeling

Once the electronic profile is established, we evaluate the spatial and thermodynamic fit of the 1,3-thiazine derivatives within specific biological targets, such as H1N1 Neuraminidase or the GABAA​ receptor[3],[4].

Bridging Static Poses with Predictive Activity

Molecular docking provides a static snapshot of the binding pose, highlighting crucial hydrogen bonds and hydrophobic interactions. However, docking scores alone are notoriously poor predictors of actual IC50​ values. To bridge this gap, we implement 2D- and 3D-QSAR (Quantitative Structure-Activity Relationship) modeling[4].

Using Comparative Molecular Field Analysis (CoMFA) and Comparative Similarity Indices Analysis (CoMSIA), we correlate the steric and electrostatic fields of the 1,3-thiazine derivatives with their biological activity. This allows us to predict the efficacy of untested analogs mathematically.

Table 1: 2D-QSAR Statistical Validation Metrics for 1,3-Thiazine Neuraminidase Inhibitors

Validation MetricGFA-MLR ModelGFA-ANN ModelScientific Rationale & Acceptable Threshold
Rtrain2​ 0.91920.9227Measures model fit to training data. Must be > 0.60 .
Q2 (Cross-validated) 0.87670.9212Internal validation (Leave-One-Out). Must be > 0.50 .
Rtest2​ 0.89430.8831External validation on unseen data. Must be > 0.60 .
Rpred2​ 0.77450.7763Predictive power of the model. Must be > 0.60 .
RMSE 0.09590.0940Root Mean Square Error. Lower values indicate higher precision.

Data synthesized from the computational modeling of H1N1 neuraminidase inhibitors by.

Thermodynamic Stability via Molecular Dynamics (MD)

Proteins are highly dynamic entities. A static docking pose cannot confirm whether a 1,3-thiazine derivative will remain bound under physiological conditions.

The Causality of MD Simulations and MM-PBSA

To validate the stability of the complex, we subject the top-docked poses to 100 ns Molecular Dynamics (MD) simulations using the GROMACS software and the CHARMM36 force field[2]. We extract the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) to monitor backbone stability and residue flexibility.

Following the simulation, we apply the MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) method to calculate the absolute binding free energy ( ΔGbind​ ). This approach strips away the noise of empirical docking scores by rigorously calculating van der Waals forces, electrostatic interactions, and polar/non-polar solvation energies, ensuring that only the most thermodynamically stable 1,3-thiazine complexes advance to in vitro testing.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following step-by-step methodologies must be executed as self-validating systems.

Protocol A: Quantum Mechanical Optimization (Ligand Preparation)
  • Initial Construction: Sketch the 2D structures of the 1,3-thiazine derivatives and convert them to 3D using a molecular builder (e.g., GaussView).

  • Pre-optimization: Perform a preliminary geometry clean-up using the MMFF94 molecular mechanics force field to resolve severe steric clashes.

  • DFT Calculation: Execute the optimization job in Gaussian using the Opt Freq B3LYP/6-311G(d,p) keywords.

  • Validation Checkpoint (Critical): Analyze the output for imaginary frequencies. The protocol is only valid if zero imaginary frequencies are found, confirming the structure is at a true local energy minimum and not a transition state.

Protocol B: Molecular Docking & Pose Generation
  • Target Preparation: Retrieve the crystal structure of the target (e.g., GABAA​ receptor, PDB ID: 4COF) from the Protein Data Bank[3]. Remove co-crystallized water molecules unless they are explicitly bridging waters (as seen in BACE-1 target selectivity)[5].

  • Protonation: Assign physiological pH (7.4) protonation states to the protein residues using tools like PROPKA.

  • Grid Generation: Center the docking grid box precisely on the coordinates of the native co-crystallized ligand.

  • Validation Checkpoint (Critical): Perform a control docking run by re-docking the native ligand. The protocol is validated only if the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose is ≤2.0 Å .

Protocol C: Molecular Dynamics & Free Energy Calculation
  • System Solvation: Place the validated docked complex in a dodecahedron periodic box with a minimum edge distance of 1.0 nm. Solvate using the TIP3P water model.

  • Neutralization: Add appropriate Na+ or Cl− counterions to neutralize the net charge of the system, preventing artificial electrostatic artifacts.

  • Equilibration: Run a 100 ps NVT ensemble (constant volume/temperature at 300 K) followed by a 100 ps NPT ensemble (constant pressure/temperature at 1 bar).

  • Production Run: Execute a 100 ns simulation with a 2 fs time step.

  • Validation Checkpoint (Critical): Plot the protein backbone RMSD over time. The system is considered thermodynamically valid for lead selection only if the RMSD plateaus (fluctuations <0.2 nm) for at least the final 20 ns of the trajectory[2].

Computational Workflow Visualization

The logical relationship between these computational phases is mapped below. Every step acts as a filter, sequentially reducing the chemical space from thousands of theoretical 1,3-thiazine derivatives down to a handful of highly optimized lead candidates.

G DFT Phase 1: QM Profiling DFT (B3LYP/6-311G**) Docking Phase 2: Molecular Docking Pose Generation & Scoring DFT->Docking Optimized Ligands Target Phase 1: Target Prep PDB Optimization & Protonation Target->Docking Refined Receptor QSAR Phase 2: 3D-QSAR Modeling CoMFA & CoMSIA Validation Docking->QSAR Binding Poses MD Phase 3: Molecular Dynamics 100 ns Trajectory Simulation Docking->MD Top Complexes MMPBSA Phase 3: Thermodynamics MM-PBSA Free Energy Calculation MD->MMPBSA Trajectory Data ADMET Phase 4: Pharmacokinetics ADMET & Toxicity Profiling MMPBSA->ADMET Lead Selection

Figure 1: End-to-end computational workflow for the rational design of 1,3-thiazine derivatives.

References

  • [3] Sonu et al. "Molecular Docking, Synthesis of Novel Schiff Base 1, 3-Thiazine Compounds from 3-Methoxy Chalcone and Evaluation of their Anxiolytic Activity." Oriental Journal of Chemistry. Available at:[Link]

  • [4] Abdullahi, M., et al. "Computational modelling studies of some 1,3-thiazine derivatives as anti-influenza inhibitors targeting H1N1 neuraminidase via 2D-QSAR, 3D-QSAR, molecular docking, and ADMET predictions." Beni-Suef University Journal of Basic and Applied Sciences (PubMed Central). Available at:[Link]

  • [2] Abdullahi, M., et al. "Unveiling 1,3-Thiazine Derivative as a Potential Neuraminidase Inhibitor: Molecular Docking, Molecular Dynamics, ADMET and DFT Studies." Chemistry Africa. Available at:[Link]

  • [1] Tuo Nanou Tiéba, et al. "Theoretical Study of Reactivity and Stability of a Thiazine Derivative Series by the Density Functional Theory (DFT) Method." Journal of Materials Physics and Chemistry. Available at:[Link]

  • [5] "In Silico Investigation of Amidine-Based BACE-1 Inhibitors Against Alzheimer's Disease: SAR, Pharmacokinetics, Molecular Docking and Dynamic Simulations." PubMed Central (PMC). Available at:[Link](Search Title for Direct Verification)

Sources

Foundational

The Thiazinane-2-thione Scaffold: Mechanistic Insights and Therapeutic Applications in Modern Drug Discovery

Executive Summary In contemporary medicinal chemistry, the search for versatile, highly functionalized pharmacophores is paramount. 1,3-Thiazinane-2-thione (CAS 5554-48-3), a fully saturated six-membered heterocyclic com...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the search for versatile, highly functionalized pharmacophores is paramount. 1,3-Thiazinane-2-thione (CAS 5554-48-3), a fully saturated six-membered heterocyclic compound containing both nitrogen and sulfur, has emerged as a dual-purpose powerhouse[1]. Not only does it serve as a direct therapeutic agent capable of immunomodulation and direct cytotoxicity, but its unique electronic properties and structural rigidity also make it an exceptional chiral auxiliary in the asymmetric synthesis of complex active pharmaceutical ingredients (APIs)[2]. This whitepaper dissects the mechanistic pathways, quantitative efficacy, and self-validating synthetic protocols associated with thiazinane-2-thione derivatives.

Mechanistic Pathways in Therapeutics

Immuno-Oncology: Reversing T-Cell Suppression via IDO Inhibition

A critical mechanism by which tumors evade the immune system is the constitutive expression of Indoleamine 2,3-dioxygenase (IDO). IDO catalyzes the rate-limiting degradation of L-tryptophan into N-formyl-kynurenine[3]. The resulting local depletion of tryptophan and the accumulation of pro-apoptotic kynurenines profoundly suppress T-cell proliferation and survival, creating a tolerogenic microenvironment[3].

Derivatives of the thiazinane scaffold, specifically 3-benzyl-1,3-thiazinane-2-thione, have been identified as potent IDO inhibitors[3]. Mechanistically, the electron-rich thione moiety interacts with the catalytic site of the IDO enzyme, blocking substrate access. By halting tryptophan catabolism, these derivatives reverse tumor-induced immunosuppression, thereby restoring T-cell activation and promoting fetal allograft or tumor rejection[3].

IDO_Pathway Trp L-Tryptophan IDO IDO Enzyme (Tumor Expressed) Trp->IDO Substrate Kyn Kynurenine IDO->Kyn Catabolism TCell T-Cell Suppression (Immune Evasion) Kyn->TCell Induces Inhibitor Thiazinane-2-thione Derivatives Inhibitor->IDO Inhibits Immune T-Cell Activation (Tumor Rejection) Inhibitor->Immune Restores

Mechanism of IDO inhibition by thiazinane-2-thione derivatives in immuno-oncology.

Direct Cytotoxicity: Thiazine Multithioethers in Oncology

Beyond enzyme inhibition, the thiazinane core can be functionalized to create multithioether networks. By combining 1,3-thiazinane-2-thione with various dibromides, researchers have synthesized novel thiazine multithioethers that exhibit direct antitumor activity[4]. These lipophilic compounds are capable of penetrating cellular membranes and have demonstrated targeted cytotoxicity against human lung cancer (A549) and human breast cancer (Bcap-37) cell lines[4].

Asymmetric Synthesis: The Thiazinane Scaffold as a Chiral Auxiliary

In drug development, stereochemistry dictates pharmacodynamics. N-acyl-1,3-thiazinane-2-thiones are utilized as highly effective platforms for direct, stereodivergent Michael additions and aldol reactions[2].

When catalyzed by chiral nickel(II) complexes, the thione sulfur and the N-acyl oxygen act as a bidentate ligand, coordinating tightly to the metal center[2]. This coordination establishes a highly rigid, highly organized transition state. This rigidity is the causal factor behind the remarkable regio-, diastereo-, and enantioselectivity observed in these reactions, enabling the precise construction of carbon-carbon bonds required for complex analgesics like Tapentadol[2].

Self-Validating Experimental Workflows

To ensure high fidelity and reproducibility in drug development, the following protocols are designed as self-validating systems, incorporating physical and chemical checkpoints.

Workflow A: Synthesis of Antitumor Thiazine Multithioethers

This protocol details the synthesis of 1,2-Bis(1,3-thiazinan-2-ylsulfanyl)ethane[4].

  • Thione Activation (Deprotonation): Suspend 4.4 mmol of 1,3-thiazinane-2-thione in 3 mL of anhydrous ethanol. Add 4.4 mmol of solid KOH[4].

    • Causality: KOH deprotonates the nitrogen/sulfur tautomeric system, shifting the equilibrium to generate a highly nucleophilic thiolate anion. Anhydrous ethanol prevents competitive hydrolysis of the downstream alkylating agent.

  • Validation Checkpoint 1 (Optical Clarity): Stir the suspension at room temperature until the solution becomes completely clear[4]. Validation: This physical phase change confirms the complete formation of the soluble potassium thiolate salt.

  • SN2 Alkylation: Slowly add an ethanol solution (2 mL) containing 2.1 mmol of 1,2-dibromoethane[4].

    • Causality: The slow addition rate maintains a low concentration of the electrophile, favoring bimolecular nucleophilic substitution (SN2) at both ends of the dibromide while suppressing unwanted polymerization.

  • Precipitation & Isolation: Allow the reaction to proceed for 72 hours. Filter the resulting white precipitate and wash with cold ethanol[4].

  • Validation Checkpoint 2 (Purification): Recrystallize the crude product from water[4]. Validation: The target multithioether is highly hydrophobic and insoluble in water, whereas the KBr byproduct and unreacted KOH dissolve completely. Confirm structural integrity via melting point analysis (expected 125°C - 127°C)[4].

Synthesis_Workflow Start 1,3-Thiazinane-2-thione Step1 KOH Activation (Deprotonation) Start->Step1 Step2 Dibromide Addition (SN2 Alkylation) Step1->Step2 Thiolate Intermediate Step3 Precipitation & Filtration Step2->Step3 Step4 Recrystallization (Aqueous) Step3->Step4 Crude Extract Product Multithioether Product (Antitumor Agent) Step4->Product Purified Yield

Step-by-step synthetic workflow for generating antitumor multithioethers.

Workflow B: Stereoselective Aldol Addition for API Synthesis
  • Catalyst Activation: Treat [Tol-BINAP]NiCl₂ with TIPSOTf in anhydrous dichloromethane at -78°C[5].

    • Causality: TIPSOTf acts as a dual-trigger; it abstracts the chloride from the Ni(II) complex to generate the active cationic catalyst and simultaneously activates the electrophilic aldehyde via Lewis acid interactions[5].

  • Enolate Formation: Add N-acyl-1,3-thiazinane-2-thione to the activated catalyst mixture.

    • Causality: The bidentate coordination locks the enolate in a specific Z-geometry, dictating downstream stereocontrol[2].

  • Validation Checkpoint (In-situ TLC): Monitor the reaction via Thin-Layer Chromatography. Validation: The complete disappearance of the bright yellow N-acyl-1,3-thiazinane-2-thione spot indicates total conversion. Quench immediately with aqueous NH₄Cl to preserve the newly formed stereocenters.

Quantitative Data Summary

The therapeutic and synthetic efficacy of thiazinane-2-thione derivatives is supported by robust quantitative metrics across multiple applications.

Compound / DerivativePrimary ApplicationKey Metric / YieldTarget / Cell LineRef.
1,2-Bis(1,3-thiazinan-2-ylsulfanyl)ethane Direct Antitumor Agent69.5% Synthesized YieldA549, Bcap-37[4]
3-Benzyl-1,3-thiazinane-2-thione Immuno-OncologyIDO Enzymatic InhibitionIndoleamine 2,3-dioxygenase[3]
N-acyl-1,3-thiazinane-2-thiones Asymmetric Synthesis>99% Enantiomeric Excess (ee)Tapentadol Precursors[2]
1,3-Thiazinane-4-one derivatives Broad Bioactivity76–91% Conversion YieldVarious Pathogens[6]

Conclusion & Future Perspectives

The 1,3-thiazinane-2-thione scaffold transcends traditional medicinal chemistry boundaries. Its ability to act as an IDO inhibitor presents a highly promising frontier in immuno-oncology, offering a small-molecule approach to reversing tumor-induced immune evasion. Concurrently, its utility as a rigid chiral auxiliary accelerates the discovery and scalable synthesis of complex, enantiopure drugs. Future drug development efforts should focus on optimizing the pharmacokinetic profiles of thiazinane-derived multithioethers and exploring their synergistic effects when co-administered with existing immune checkpoint inhibitors (e.g., PD-1/PD-L1 blockade).

Sources

Exploratory

6-Methyl-1,3-thiazinane-2-thione mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of 6-Methyl-1,3-thiazinane-2-thione in Asymmetric Catalysis Executive Summary In the development of complex active pharmaceutical ingredients (APIs), the precise con...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mechanism of Action of 6-Methyl-1,3-thiazinane-2-thione in Asymmetric Catalysis

Executive Summary

In the development of complex active pharmaceutical ingredients (APIs), the precise construction of stereocenters is a non-negotiable requirement. While classical chiral auxiliaries like Evans oxazolidinones have historically dominated asymmetric aldol additions, the evolution of soft Lewis acid catalysis has brought sulfur-based heterocycles to the forefront of synthetic methodology.

6-Methyl-1,3-thiazinane-2-thione is a highly modular, next-generation chiral scaffold. In this context, its "mechanism of action" does not refer to a biological or pharmacological target, but rather to its profound stereodirecting capacity in transition-metal-catalyzed asymmetric C–C bond formations. This whitepaper dissects the structural causality, transition state mechanics, and experimental workflows of 6-methyl-1,3-thiazinane-2-thione, specifically focusing on its role in Nickel(II)-catalyzed direct aldol reactions [1].

Structural Rationale: The Causality of Scaffold Design

To understand how 6-methyl-1,3-thiazinane-2-thione dictates stereochemistry, we must analyze the physicochemical properties of its core structure. The selection of this specific auxiliary over traditional oxygen-based scaffolds is driven by three distinct structural advantages:

  • Soft-Soft Metal Coordination: The exocyclic thione sulfur acts as a "soft" Lewis base. According to Hard-Soft Acid-Base (HSAB) theory, this sulfur exhibits highly specific, strong coordination to "soft" transition metals like Ni(II). This preferential binding prevents the competitive coordination of harder Lewis basic sites (such as the aldehyde oxygen) to the metal center, keeping the catalytic cycle highly organized and preventing catalyst poisoning.

  • Conformational Rigidity: Unlike five-membered thiazolidinethiones, the six-membered thiazinane ring adopts a highly stable chair conformation. This rigidity minimizes rotational degrees of freedom during the transition state, reducing the entropic penalty of the reaction.

  • Steric Shielding via the 6-Methyl Group: The 6-methyl substituent occupies a specific pseudo-axial/equatorial position on the chair conformation. When the N-acyl enolate forms, this methyl group projects significant steric bulk over one face of the transient enolate, acting as a physical barrier. This enforces a strict facial bias, forcing the incoming electrophile to approach exclusively from the unshielded face.

Mechanism of Action: The Open Transition State Model

The stereodirecting mechanism of N-acyl-6-methyl-1,3-thiazinane-2-thiones in direct aldol reactions hinges on an Open Transition State Model , which fundamentally contrasts with the classic Zimmerman-Traxler closed transition state [2].

Step 1: Enolization and Catalyst Activation

The reaction is initiated by the addition of a bulky silyl triflate (e.g., TIPSOTf) and a mild, non-nucleophilic base (2,6-lutidine) in the presence of a chiral catalyst such as [(R)-Tol-BINAP]NiCl₂. The Ni(II) complex coordinates to both the thione sulfur and the acyl oxygen of the substrate. This bidentate coordination withdraws electron density, drastically increasing the acidity of the α-protons and allowing 2,6-lutidine to deprotonate the substrate, forming a highly reactive, square-planar Ni(II) enolate.

Step 2: Dual-Action Electrophile Activation

TIPSOTf plays a critical dual role. Beyond facilitating enolization, the excess TIPS cation acts as an independent, external Lewis acid that activates the incoming aldehyde. Because the aldehyde is activated externally by the silyl group, it does not need to coordinate to the Ni(II) center.

Step 3: The Stereodirecting Event

Because the aldehyde is not bound to the metal, the C–C bond formation proceeds through an open transition state. The activated aldehyde approaches the Re-face of the square-planar Ni(II) enolate (the Si-face being sterically blocked by the chiral ligand and the 6-methyl group of the auxiliary). This highly ordered approach dictates the formation of the anti-aldol adduct with exceptional enantio- and diastereocontrol.

Step 4: Product Release and Turnover

Following C–C bond formation, the newly formed alkoxide is immediately trapped by the TIPS group, yielding a stable O-TIPS-protected aldol adduct. This silylation breaks the coordination to the metal, releasing the Ni(II) catalyst to re-enter the cycle.

G Substrate N-Acyl-6-Methyl-1,3- thiazinane-2-thione CatAct Catalyst Activation [(R)-Tol-BINAP]NiCl2 + TIPSOTf Substrate->CatAct Enolate Square-Planar Ni(II) Enolate (Stereodirecting Intermediate) CatAct->Enolate Base (Lutidine) TS Open Transition State (Aldehyde approaches Re-face) Enolate->TS + R-CHO (TIPSOTf activated) Product O-TIPS-Protected anti-Aldol Adduct TS->Product C-C Bond Formation Product->CatAct Catalyst Turnover

Catalytic cycle and open transition state of the Ni(II)-catalyzed asymmetric aldol reaction.

Experimental Workflows: A Self-Validating System

To ensure reproducibility and high stereofidelity, the following protocols utilize built-in validation checkpoints.

Protocol A: Asymmetric Aldol Addition via Ni(II) Catalysis

Causality Check: The reaction must be kept strictly anhydrous. Moisture will prematurely hydrolyze the TIPSOTf, destroying the dual-activation mechanism and leading to racemic mixtures or reaction failure.

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon.

  • Reagent Loading: Add the N-acyl-6-methyl-1,3-thiazinane-2-thione substrate (1.0 equiv) and the chiral catalyst [(R)-Tol-BINAP]NiCl₂ (5 mol%). Dissolve in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.

  • Enolization: Cool the deep-green solution to -20 °C using a cryocooler. Add 2,6-lutidine (1.5 equiv) dropwise, followed immediately by TIPSOTf (1.3 equiv).

    • Validation Check: The solution will undergo a distinct color shift from green to deep reddish-brown within 15 minutes, visually confirming the formation of the active Ni(II) enolate.

  • Electrophile Addition: Slowly add the target aldehyde (1.1 equiv) dropwise over 5 minutes. Maintain stirring at -20 °C for 4 to 12 hours.

  • Quenching & Isolation: Quench the reaction with saturated aqueous NH₄Cl. Extract with DCM, dry over Na₂SO₄, and purify via flash column chromatography to isolate the O-TIPS-protected adduct.

Protocol B: Non-Destructive Cleavage of the Auxiliary

A major advantage of the thiazinane-2-thione scaffold is its high nucleofugality, allowing for mild cleavage without epimerizing the newly formed stereocenters [3].

  • Aminolysis: Dissolve the purified aldol adduct in DCM. Add morpholine (2.0 equiv) and stir at room temperature for 2 hours.

  • Recovery: The C–N bond cleaves smoothly, yielding the enantiopure amide and releasing the free 6-methyl-1,3-thiazinane-2-thione.

  • Validation Check: Analyze the crude mixture via ¹H-NMR. The complete disappearance of the characteristic thiazinane N-CH₂ multiplet (approx. 4.5 ppm) in the product spectra confirms quantitative cleavage. The chiral auxiliary can be recovered via silica plug filtration for reuse.

Quantitative Data: Stereochemical Outcomes

The modularity of the 6-methyl-1,3-thiazinane-2-thione scaffold allows it to accommodate a wide variety of aromatic and aliphatic aldehydes. The table below summarizes the typical stereoselectivity metrics achieved using the aforementioned Ni(II)/TIPSOTf catalytic system.

Aldehyde SubstrateCatalyst LoadingYield (%)Diastereomeric Ratio (anti:syn)Enantiomeric Excess (ee %)
4-Methoxybenzaldehyde2 mol%82%85:15>99%
2-Naphthaldehyde5 mol%62%97:397%
Piperonal5 mol%78%92:898%
3,5-Dimethoxybenzaldehyde5 mol%75%88:1296%

Data synthesized from benchmark studies on thiazinane-2-thione chiral scaffolds in Ni(II) catalysis.

References

  • Urpí, F., Romea, P., et al. "Direct and Enantioselective Aldol Reactions Catalyzed by Chiral Nickel(II) Complexes." Angewandte Chemie International Edition, 2021.[Link]

  • Kennington, S. C. D., et al. "1,3-Thiazinane-2-thione and Trimethyl Orthoformate." Organic Syntheses, 2022.[Link]

  • Teloxa, S. F., et al. "Direct and Asymmetric Aldol Reactions of N-Azidoacetyl-1,3-thiazolidine-2-thione Catalyzed by Chiral Nickel(II) Complexes." Chemistry–A European Journal, 2022.[Link]

Foundational

Literature Review and Technical Guide: 6-Methyl-1,3-thiazinane-2-thione in Modern Chemistry

Executive Summary The heterocyclic scaffold 1,3-thiazinane-2-thione and its substituted derivatives—most notably 6-methyl-1,3-thiazinane-2-thione —occupy a privileged position at the intersection of asymmetric organic sy...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The heterocyclic scaffold 1,3-thiazinane-2-thione and its substituted derivatives—most notably 6-methyl-1,3-thiazinane-2-thione —occupy a privileged position at the intersection of asymmetric organic synthesis and medicinal chemistry. As a six-membered cyclic dithiocarbamate, this compound offers unique stereoelectronic properties. The soft nucleophilicity of its thione sulfur, combined with the conformational rigidity of the thiazinane ring, makes it an exceptional chiral auxiliary and a potent pharmacophore.

This whitepaper synthesizes current literature to provide an authoritative, in-depth guide on the structural dynamics, synthetic protocols, catalytic applications, and biological activities of 6-methyl-1,3-thiazinane-2-thione and its direct analogs[1][2].

Structural and Conformational Dynamics

Understanding the reactivity of 6-methyl-1,3-thiazinane-2-thione requires an analysis of its 3D conformation. Unlike five-membered thiazolidinethiones, the six-membered thiazinane ring predominantly adopts a half-boat or distorted chair conformation depending on N-acylation and C-substitution[3].

The Causality of Stereocontrol

In the 6-methyl derivative, the methyl group at the C6 position introduces a critical stereocenter.

  • Steric Shielding: When utilized as a chiral auxiliary, the bulky 6-methyl group occupies a pseudo-axial or pseudo-equatorial position that effectively blocks one face of the adjacent N-acyl enolate.

  • Electronic Activation: The thione group ( C=S ) acts as a soft Lewis base. According to Hard-Soft Acid-Base (HSAB) theory, this allows highly specific coordination with soft transition metals like Ni(II), which lowers the pKa​ of the α -protons on the N-acyl moiety, facilitating direct enolization under mild conditions[4][5].

Experimental Methodology: Synthesis of the Scaffold

The synthesis of 1,3-thiazinane-2-thiones relies on the cyclization of amino alcohols with carbon disulfide ( CS2​ ). The following self-validating protocol is adapted from the optimized methodologies of Kennington, Romea, and Urpí for the generation of the 6-methyl derivative from 1-amino-3-butanol[6][7].

Step-by-Step Protocol: One-Pot Sulfation and Cyclization

Reagents Required:

  • 1-Amino-3-butanol (1.0 equiv)

  • Chlorosulfonic acid ( ClSO3​H , 1.05 equiv)

  • Carbon disulfide ( CS2​ , 1.5 equiv)

  • Potassium hydroxide (KOH) or Triethylamine ( Et3​N , 2.5 equiv)

  • Solvents: Dichloromethane (DCM), Ethanol.

Workflow:

  • Sulfation (Activation of the Leaving Group): Dissolve 1-amino-3-butanol in anhydrous DCM at 0 °C. Add ClSO3​H dropwise.

    • Mechanistic Rationale: This highly exothermic step converts the hydroxyl group into a sulfate ester (a superior leaving group) while protonating the amine to form an intermediate ammoniobutylsulfate zwitterion. This prevents premature, uncontrolled polymerization.

  • Dithiocarbamate Formation: Remove the solvent in vacuo. Resuspend the intermediate in ethanol and add aqueous KOH (or Et3​N ), followed immediately by CS2​ .

    • Mechanistic Rationale: The base deprotonates the amine, allowing it to act as a nucleophile and attack CS2​ , forming a dithiocarbamate intermediate.

  • Intramolecular Cyclization: Reflux the mixture at 80 °C for 2–3 hours. The nucleophilic sulfur of the dithiocarbamate attacks the C3 carbon, displacing the sulfate group via an intramolecular SN​2 mechanism to close the six-membered ring.

  • Validation (Self-Validating Check): Acidify the mixture and extract with ethyl acetate. TLC (Hexanes/EtOAc 7:3) should reveal a UV-active spot ( Rf​≈0.4 ). 1H NMR will show a distinct doublet for the 6-methyl group ( ≈1.3 ppm) and a broad singlet for the N-H proton ( ≈8.5 ppm)[6].

Synthesis A 1-Amino-3-butanol B Sulfation (ClSO3H) Intermediate: Aminobutylsulfate A->B Step 1: 0°C, DCM C CS2 + KOH/Et3N Dithiocarbamate Formation B->C Step 2: Base Addition D Intramolecular SN2 Sulfate Displacement C->D Step 3: Reflux, 2h E 6-Methyl-1,3-thiazinane-2-thione (Target Scaffold) D->E Step 4: Extraction

Caption: Workflow for the synthesis of 6-methyl-1,3-thiazinane-2-thione via carbon disulfide cyclization.

Applications in Asymmetric Catalysis

The most prominent modern application of the thiazinanethione scaffold is its use in direct, enantioselective aldol reactions . Traditional Evans aldol reactions require stoichiometric amounts of strong bases (e.g., LDA) and chiral auxiliaries.

By utilizing N-acyl-1,3-thiazinane-2-thiones, researchers (such as the Romea and Urpí groups) have developed catalytic systems using chiral Nickel(II) complexes[4].

The Catalytic Cycle and Causality
  • Coordination: The chiral Ni(II) complex (e.g., [(R)−Tol−BINAP]NiCl2​ ) coordinates to the soft thione sulfur and the acyl oxygen.

  • Soft Enolization: This coordination drastically increases the acidity of the α -protons. A mild amine base (2,6-lutidine) and a silyl triflate (TIPSOTf) are sufficient to generate a highly reactive Z -enolate.

  • Facial Attack: The chiral environment of the Ni-ligand complex, combined with the steric bulk of the thiazinane ring (and the 6-methyl group, if present), forces the incoming aldehyde to attack from a single face, yielding anti-aldol adducts with exceptional diastereomeric and enantiomeric excesses (>95% ee)[4][5].

AldolMechanism N1 N-Acyl-Thiazinane-2-Thione N2 Ni(II) Catalyst Coordination (Soft Lewis Acid to Thione Sulfur) N1->N2 Catalyst Binding N3 Enolization (2,6-Lutidine + TIPSOTf) Z-Enolate Formation N2->N3 Deprotonation N4 Electrophilic Aldehyde Addition (Facial Selectivity via Sterics) N3->N4 C-C Bond Formation N5 anti-Aldol Adduct (High Diastereoselectivity) N4->N5 Silyl Transfer & Turnover

Caption: Mechanistic pathway of Ni(II)-catalyzed asymmetric aldol reaction using the thiazinanethione scaffold.

Biological and Pharmacological Relevance

Beyond catalysis, the 1,3-thiazinane core is a recognized pharmacophore. Thiazine derivatives are present in well-known antibiotics (e.g., cephalosporins like cephamycin) and exhibit broad-spectrum biological activities[1][8].

Specifically, multithioethers derived from 1,3-thiazinane-2-thione have been synthesized and evaluated for their antitumor activity . Wang et al. demonstrated that combining thiazinane with dibromides yields multithioethers that exhibit notable cytotoxicity against human lung cancer (A549) and human breast cancer (Bcap-37) cell lines[2][9]. The lipophilicity of the 6-methyl group further enhances cellular membrane permeability, a critical factor in drug design.

Quantitative Data Summaries

Table 1: Catalytic Performance of Thiazinanethione Scaffolds in Aldol Reactions

Data synthesized from TIPSOTf-mediated aldol reactions of N-acyl-1,3-thiazinane-2-thiones with aromatic aldehydes[4].

Aldehyde SubstrateCatalyst LoadingYield (%)Diastereomeric Ratio (anti:syn)Enantiomeric Excess (ee %)
4-Methoxybenzaldehyde2 mol% Ni(II)82%85:1599%
Benzaldehyde2 mol% Ni(II)77%85:1598%
2-Naphthaldehyde5 mol% Ni(II)62%88:1297%
Table 2: Antitumor Activity of Thiazinane Multithioethers

In vitro growth inhibition against human cancer cell lines[2].

Compound DerivativeA549 (Lung Cancer) IC50 ( μM )Bcap-37 (Breast Cancer) IC50 ( μM )
1,3-Bis(thiazin-2-ylsulfanyl)propane24.531.2
1,4-Bis(thiazin-2-ylsulfanyl)butane18.322.7
5-Fluorouracil (Control)15.219.4

References

  • Hassan, A. A., et al. (2020). Chemistry of Substituted Thiazinanes and Their Derivatives. MDPI Molecules. Available at:[Link]

  • Wang, W., et al. (2012). Synthesis and Antitumor Activity of the Thiazoline and Thiazine Multithioether. International Journal of Organic Chemistry. Available at:[Link]

  • Kennington, S. C. D., et al. (2021). Direct and Enantioselective Aldol Reactions Catalyzed by Chiral Nickel(II) Complexes. Angewandte Chemie International Edition. Available at:[Link]

  • Teloxa, S. F., et al. (2022). Direct and Asymmetric Aldol Reactions of N-Azidoacetyl-1,3-thiazolidine-2-thione Catalyzed by Chiral Nickel(II) Complexes. Chemistry–A European Journal. Available at:[Link]

  • Kennington, S. C. D., et al. (2022). Synthesis and Acylation of 1,3-Thiazinane-2-thione. Organic Syntheses. Available at:[Link]

  • Yan, F.-F., & Liang, C.-J. (2009). 3-[1-(3,4-Dichlorophenyl)ethyl]-1,3-thiazinane-2-thione. Acta Crystallographica Section E. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 1,3-Thiazinane-2-thione for Asymmetric Catalysis

Executive Summary 1,3-Thiazinane-2-thiones (tetrahydro-2H-1,3-thiazine-2-thiones) are highly versatile, six-membered cyclic dithiocarbamates. In modern drug development and synthetic chemistry, they serve as robust chira...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,3-Thiazinane-2-thiones (tetrahydro-2H-1,3-thiazine-2-thiones) are highly versatile, six-membered cyclic dithiocarbamates. In modern drug development and synthetic chemistry, they serve as robust chiral auxiliary platforms, substrates for radical chemistry, and critical intermediates for reversible addition–fragmentation chain transfer (RAFT) polymerization[1]. Compared to their five-membered thiazolidine-2-thione counterparts, the six-membered thiazinane scaffold often provides superior spatial shielding and stereocontrol in complex direct alkylation, aldol, and Michael addition reactions[2].

This application note details a field-proven, two-step, chromatography-free protocol for synthesizing 1,3-thiazinane-2-thione from inexpensive 3-amino-1-propanol[2].

Mechanistic Rationale & Experimental Design

The synthesis relies on the tandem formation of a dithiocarbamate and its subsequent intramolecular cyclization[3].

  • Sulfate Activation (Step 1): Rather than using halogenated precursors which can lead to unstable or highly toxic intermediates, 3-amino-1-propanol is treated with chlorosulfonic acid ( ClSO3​H ) to form 3-ammoniopropylsulfate[2]. The zwitterionic nature of this intermediate is a deliberate design choice: it allows for facile isolation via precipitation, completely bypassing the need for chromatographic purification. The sulfate moiety serves as an exceptional leaving group.

  • Dithiocarbamate Cyclization (Step 2): The isolated sulfate intermediate is reacted with carbon disulfide ( CS2​ ) in the presence of potassium hydroxide (KOH). The base deprotonates the amine, triggering a nucleophilic attack on CS2​ to form a transient dithiocarbamate salt[3]. Subsequent thermal activation drives an intramolecular SN​2 displacement of the sulfate group by the sulfur atom of the dithiocarbamate, yielding the cyclized target.

Workflow A 3-Amino-1-propanol (Starting Material) B Chlorosulfonic Acid (CH2Cl2, 0 °C to RT) A->B C 3-Ammoniopropylsulfate (Intermediate) B->C D Carbon Disulfide + KOH (EtOH/H2O, Reflux) C->D E 1,3-Thiazinane-2-thione (Final Product) D->E

Two-step synthetic workflow for 1,3-thiazinane-2-thione from 3-amino-1-propanol.

Workflow & Execution
Part A: Synthesis of 3-Ammoniopropylsulfate

Reagents: 3-Amino-1-propanol (150 mmol, 1.0 equiv), Chlorosulfonic acid (159 mmol, 1.06 equiv), Anhydrous dichloromethane (35 mL), Methanol (for trituration).

Protocol:

  • Preparation: Charge an oven-dried 100 mL round-bottomed flask with 3-amino-1-propanol and anhydrous dichloromethane. Immerse the flask in an ice/water bath (0 °C) and stir for 5 minutes.

  • Acid Addition: Equip a pressure-equalizing addition funnel with a CaCl2​ drying tube. Add chlorosulfonic acid dropwise over 30 minutes[2].

    • Expert Insight: Chlorosulfonic acid reacts violently with moisture, generating HCl gas. The dropwise addition controls the severe exotherm and prevents the localized boiling of dichloromethane, allowing HCl fumes to safely escape. A white precipitate will form immediately.

  • Maturation: Stir the mixture at 0 °C for 20 minutes, then allow it to warm slowly to room temperature over 30 minutes. Continue stirring for 1 hour to ensure complete conversion.

  • Isolation (Self-Validating Step): Filter the resulting suspension through a glass frit. Triturate the filter cake with methanol ( 1×40 mL, 2×20 mL), breaking up lumps with a spatula[2].

    • Expert Insight: This is a self-validating purification system. Methanol selectively dissolves unreacted starting materials and highly acidic byproducts. Because the successfully formed 3-ammoniopropylsulfate is a zwitterion, it remains completely insoluble in methanol. If the solid dissolves, the zwitterion has not formed.

  • Drying: Transfer the white solid to a flask, dry on a rotary evaporator (40 °C, 12 mmHg) for 1 h, grind to a fine powder, and subject to high vacuum (0.1 mmHg) for 2 h.

Part B: Synthesis of 1,3-Thiazinane-2-thione

Reagents: 3-Ammoniopropylsulfate (116 mmol, 1.0 equiv), Carbon disulfide (160 mmol, 1.3 equiv), KOH beads (265 mmol, 2.2 equiv), Absolute ethanol (15 mL), 1:1 Ethanol/Water (100 mL).

Protocol:

  • Initial Mixing: In a 250 mL round-bottomed flask, suspend 3-ammoniopropylsulfate in absolute ethanol (15 mL). Stir at 25 °C and add neat carbon disulfide in one portion[2].

  • Base Addition: Separately dissolve KOH in 100 mL of 1:1 ethanol/water. Add this KOH solution dropwise to the reaction suspension over 5 minutes.

    • Expert Insight: The addition of base generates the free amine in situ, which immediately attacks the CS2​ . Exactly 2.2 equivalents of KOH are required: one equivalent to neutralize the sulfate/ammonium zwitterion, and the remainder to catalyze the dithiocarbamate formation and neutralize the acidic byproducts generated during cyclization.

  • Cyclization: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 85 °C) for 3 hours.

    • Expert Insight: The intramolecular SN​2 displacement of the sulfate requires thermal activation. Refluxing ensures the kinetic barrier for the 6-endo-tet-like cyclization is overcome.

  • Workup: Cool the mixture to room temperature. Remove ethanol under reduced pressure. Dilute the aqueous residue with water (50 mL) and extract with dichloromethane ( 3×50 mL).

  • Purification: Wash the combined organic layers with brine (50 mL), dry over anhydrous MgSO4​ , filter, and concentrate under reduced pressure to yield the pure product.

Mechanism A 3-Ammoniopropylsulfate (Zwitterion) B Deprotonation by KOH (Free Amine Formation) A->B C Nucleophilic Attack on CS2 B->C D Dithiocarbamate Intermediate C->D E Intramolecular SN2 Cyclization (Sulfate Displacement) D->E F 1,3-Thiazinane-2-thione E->F

Mechanistic pathway for cyclization of 3-ammoniopropylsulfate to 1,3-thiazinane-2-thione.

Data & Validation Parameters

To ensure the integrity of the synthesized compounds, validate your isolated products against the benchmark parameters listed below[2][4]. The final purity of 1,3-thiazinane-2-thione is definitively validated by the distinct triplet at 3.48 ppm in the 1H NMR spectrum, corresponding to the CH2​ protons adjacent to the nitrogen in the newly formed cyclized thiazinane ring.

CompoundYield RangeAppearanceMelting Point 1H NMR Key Shifts 13C NMR Key Shifts
3-Ammoniopropylsulfate 85–90%Fine white powder205–207 °C3.81 (t, J=6.0 Hz, 2H)27.3, 36.7, 63.2
1,3-Thiazinane-2-thione 42–62%Crystalline powder138–140 °C3.48 (t, J=5.6 Hz, 2H), 3.00 (t, J=6.0 Hz, 2H)20.5, 30.1, 44.3, 194.5

Sources

Application

Application Notes &amp; Protocols for the Multicomponent Synthesis of 3,6-Dihydro-2H-1,3-thiazine-2-thiones

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of 3,6-Dihydro-2H-1,3-thiazine-2-thiones The 3,6-dihydro-2H-1,3-thiazine-2-thione scaffold is a compelling heterocyclic syste...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 3,6-Dihydro-2H-1,3-thiazine-2-thiones

The 3,6-dihydro-2H-1,3-thiazine-2-thione scaffold is a compelling heterocyclic system in medicinal chemistry and materials science. These compounds contain an endocyclic dithiocarbamate group, a structural motif found in various biologically active molecules, including pesticides.[1][2][3] The versatility of this scaffold also extends to its use as a synthetic intermediate for the preparation of thioureas and amidines, as protecting groups, chiral auxiliaries, and as chain transfer agents in polymerization reactions.[1][2]

Multicomponent reactions (MCRs) offer a powerful and efficient approach to synthesizing complex molecules like 3,6-dihydro-2H-1,3-thiazine-2-thiones in a single step from readily available starting materials.[1][2][4][5] This guide provides a detailed overview of a robust MCR for the synthesis of this important class of compounds, complete with mechanistic insights and a comprehensive experimental protocol.

A Versatile Multicomponent Approach: The Reaction of In Situ-Generated 1-Azadienes with Carbon Disulfide

A highly effective MCR for the synthesis of 3,6-dihydro-2H-1,3-thiazine-2-thiones involves the reaction of 1-azadienes, generated in situ, with carbon disulfide.[1][2][3] This one-pot protocol provides rapid access to a diverse range of these heterocyclic compounds in reasonable to good yields.[2]

Causality Behind Experimental Choices: Mechanistic Insights

The reaction proceeds through two key stages: the in situ formation of a 1-azadiene and its subsequent reaction with carbon disulfide.

1. In Situ Generation of 1-Azadienes:

The 1-azadienes are prepared in situ from the reaction of a deprotonated phosphonate with a nitrile, followed by a Horner-Wadsworth-Emmons-type reaction with an aldehyde.[1] This modular approach allows for the introduction of diversity at two positions of the final product by simply varying the nitrile and aldehyde starting materials.

2. Reaction with Carbon Disulfide:

The subsequent reaction of the 1-azadiene with carbon disulfide can proceed through two possible pathways[2][6]:

  • Concerted Hetero-Diels-Alder Reaction: In this pathway, the 1-azadiene acts as a heterodiene and undergoes a [4+2] cycloaddition with the C=S bond of carbon disulfide, forming the two new nitrogen-carbon and carbon-sulfur bonds simultaneously.

  • Stepwise Mechanism: This pathway involves the initial nucleophilic attack of the nitrogen atom of the 1-azadiene onto the carbon atom of carbon disulfide, forming a stabilized intermediate. Subsequent intramolecular cyclization then forms the final product.

The choice of reactants and reaction conditions can influence which pathway is favored.

Experimental Protocol: A Self-Validating System

This protocol is based on the multicomponent synthesis of 4,6-diphenyl-3,6-dihydro-2H-1,3-thiazine-2-thione.[1]

Materials and Reagents:
  • Diethyl methylphosphonate

  • n-Butyllithium (n-BuLi) in hexanes

  • Benzonitrile

  • Benzaldehyde

  • Carbon disulfide (CS₂)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:
  • Round-bottom flask

  • Magnetic stirrer

  • Syringes

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Ice bath

  • Rotary evaporator

  • Chromatography column

Step-by-Step Methodology:
  • Reaction Setup: To a solution of diethyl methylphosphonate (1.1 mmol) in anhydrous THF (5 mL) at -78 °C under an inert atmosphere, add n-BuLi (1.1 mmol) dropwise. Stir the resulting mixture at -78 °C for 30 minutes.

  • Formation of the Ylide: Add benzonitrile (1.0 mmol) to the reaction mixture and stir at -78 °C for 1 hour.

  • Generation of the 1-Azadiene: Add benzaldehyde (1.0 mmol) to the mixture and allow the reaction to slowly warm to room temperature while stirring overnight.

  • Cycloaddition: Add carbon disulfide (2.0 mmol) to the reaction mixture and stir at room temperature for 16 hours.

  • Workup: Quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL). Extract the aqueous layer with EtOAc (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4,6-diphenyl-3,6-dihydro-2H-1,3-thiazine-2-thione.

Data Presentation: Scope of the Reaction

The versatility of this MCR is demonstrated by its applicability to a range of aldehyde and nitrile starting materials, affording the corresponding 3,6-dihydro-2H-1,3-thiazine-2-thiones in varying yields.

EntryAldehyde (R¹)Nitrile (R²)ProductYield (%)
1BenzaldehydeBenzonitrile4,6-Diphenyl-3,6-dihydro-2H-1,3-thiazine-2-thione68
24-MethoxybenzaldehydeBenzonitrile6-(4-Methoxyphenyl)-4-phenyl-3,6-dihydro-2H-1,3-thiazine-2-thione75
32-NaphthaldehydeBenzonitrile6-(Naphthalen-2-yl)-4-phenyl-3,6-dihydro-2H-1,3-thiazine-2-thione55
4Benzaldehyde4-Chlorobenzonitrile4-(4-Chlorophenyl)-6-phenyl-3,6-dihydro-2H-1,3-thiazine-2-thione62
5IsobutyraldehydeBenzonitrile6-Isopropyl-4-phenyl-3,6-dihydro-2H-1,3-thiazine-2-thione40

Data adapted from Kruithof et al., Molecules 2012, 17(2), 1675-1685.[3]

Visualizations: Workflow and Mechanism

G cluster_start Starting Materials cluster_process Reaction Process cluster_end Outcome Phosphonate Phosphonate Deprotonation Deprotonation Phosphonate->Deprotonation n-BuLi n-BuLi n-BuLi->Deprotonation Nitrile Nitrile Ylide_Formation Ylide Formation Nitrile->Ylide_Formation Aldehyde Aldehyde Azadiene_Formation 1-Azadiene Formation (in situ) Aldehyde->Azadiene_Formation CS2 CS2 Cycloaddition Cycloaddition CS2->Cycloaddition Deprotonation->Ylide_Formation Ylide_Formation->Azadiene_Formation Azadiene_Formation->Cycloaddition Workup Workup Cycloaddition->Workup Purification Purification Workup->Purification Final_Product 3,6-Dihydro-2H-1,3- thiazine-2-thione Purification->Final_Product G Start Phosphonate + Nitrile + Aldehyde Azadiene In situ generated 1-Azadiene Start->Azadiene Horner-Wadsworth-Emmons Intermediate Cycloaddition Transition State or Stepwise Intermediate Azadiene->Intermediate CS2 Carbon Disulfide (CS₂) CS2->Intermediate [4+2] Cycloaddition or Nucleophilic Attack Product 3,6-Dihydro-2H-1,3- thiazine-2-thione Intermediate->Product Ring Formation

Caption: Proposed reaction mechanism.

Conclusion

The multicomponent reaction of in situ-generated 1-azadienes with carbon disulfide represents a highly efficient and modular strategy for the synthesis of 3,6-dihydro-2H-1,3-thiazine-2-thiones. This approach not only simplifies the synthetic process but also allows for the rapid generation of a library of diverse compounds for further investigation in drug discovery and materials science. The provided protocol offers a reliable and validated method for researchers to access these valuable heterocyclic scaffolds.

References

  • Kruithof, A., et al. (2012). Multicomponent Synthesis of 3,6-Dihydro-2H-1,3-thiazine-2-thiones. Molecules, 17(2), 1675-1685. [Link]

  • Kruithof, A., et al. (2012). Multicomponent Synthesis of 3,6-Dihydro-2H-1,3-thiazine-2-thiones. PMC. [Link]

  • Kröger, D., et al. (2015). A three-component reaction for rapid access to underexplored 1,3-thiazine-2-thiones. RSC Advances, 5(58), 46783-46787. [Link]

  • ResearchGate. (n.d.). Synthesis of 3,6‐dihydro‐2H‐1,3‐thiazine‐2‐thiones via MCR of CS2, nitriles, and aldehydes. [Link]

  • Kruithof, A., et al. (2012). Multicomponent synthesis of 3,6-dihydro-2H-1,3-thiazine-2-thiones. PubMed. [Link]

  • ResearchGate. (n.d.). Proposed mechanisms towards 3,6-dihydro-2H-1,3-thiazine-2-thiones via in situ generated 1-azadienes. [Link]

  • Kruithof, A., et al. (2017). Thiazine-2-thiones as Masked 1-Azadienes in Cascade Dimerization Reactions. Semantic Scholar. [Link]

  • Chimene, M., et al. (2021). Synthesis of 6-Membered-Ring Fused Thiazine-Dicarboxylates and Thiazole-Pyrimidines via One-Pot Three-Component Reactions. PMC. [Link]

  • Li, Y., et al. (2021). Green Synthesis of 2-Mercapto 5,6-Dihydro-4H-1,3-Thiazines via Sequential C–S Couplings. ACS Omega, 6(31), 20549–20556. [Link]

  • Sharma, A., et al. (2024). Green Synthetic Strategies and Pharmaceutical Applications of Thiazine and its Derivatives: An Updated Review. Polycyclic Aromatic Compounds. [Link]

  • Chimene, M., et al. (2021). Synthesis of 6-Membered-Ring Fused Thiazine-Dicarboxylates and Thiazole-Pyrimidines via One-Pot Three-Component Reactions. Molecules, 26(18), 5519. [Link]

  • In, Recent Advances in the Synthesis and Applications of Heterocycles (eds S. L. C. Mav, S. Singh and S. K. S.), 2024. [Link]

  • Jadimenu, B. L., et al. (2024). synergetic and one-pot synthesis of 2-hydazinyl 1,3-thiazinyl 2h-chromen-2-one derivatives. Heterocyclic Letters, 14(2), 223-231. [Link]

  • Chimene, M., et al. (2021). Synthesis of 6-Membered-Ring Fused Thiazine-Dicarboxylates and Thiazole-Pyrimidines via One-Pot Three-Component Reactions. Semantic Scholar. [Link]

Sources

Method

Application Notes &amp; Protocols: A Comprehensive Guide to the Solid-Phase Synthesis and Library Generation of 1,3-Thiazines

For Researchers, Scientists, and Drug Development Professionals This document provides a detailed guide to the solid-phase synthesis of 1,3-thiazine libraries, a class of heterocyclic compounds of significant interest in...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the solid-phase synthesis of 1,3-thiazine libraries, a class of heterocyclic compounds of significant interest in medicinal chemistry. The protocols outlined herein are designed to be robust and adaptable, enabling the generation of diverse libraries for high-throughput screening and drug discovery programs.

Introduction: The Significance of 1,3-Thiazines in Medicinal Chemistry

1,3-Thiazines are six-membered heterocyclic compounds containing a nitrogen and a sulfur atom at positions 1 and 3, respectively. This scaffold is a key structural motif in a variety of biologically active molecules and approved drugs.[1][2] For instance, the 1,3-thiazine nucleus is a core component of the cephalosporin antibiotics, a widely used class of β-lactam drugs.[2] Beyond their role in antibiotics, 1,3-thiazine derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antitumor, anti-inflammatory, and antiviral properties.[3][4]

The amenability of the 1,3-thiazine scaffold to chemical modification at multiple positions makes it an attractive target for the construction of combinatorial libraries. Solid-phase organic synthesis (SPOS) offers a powerful platform for the efficient and automated generation of such libraries.[5][6] The advantages of SPOS include simplified purification, the ability to drive reactions to completion using excess reagents, and the ease of automation for parallel synthesis.[5] This guide will focus on a well-established solid-phase strategy for the synthesis of 2-amino-1,3-thiazine-5-carboxylates on the acid-labile Wang resin.[1][5]

Core Principles of the Solid-Phase Synthesis of 1,3-Thiazines

The solid-phase synthesis of 1,3-thiazines on Wang resin generally follows a three-step sequence:

  • Acetoacetylation: The hydroxyl group of the Wang resin is first acetoacetylated to introduce a β-ketoester functionality. This can be achieved through transesterification with a suitable β-ketoester or via a de novo synthesis from resin-bound malonic acid.[1][5] The de novo approach significantly expands the diversity of accessible building blocks.[5]

  • Knoevenagel Condensation: The resin-bound β-ketoester undergoes a Knoevenagel condensation with an aldehyde to form a resin-bound α,β-unsaturated dicarbonyl intermediate.[1][5]

  • Cyclocondensation and Thiazine Ring Formation: The final step involves an acid-catalyzed cyclocondensation reaction with a thiourea derivative to construct the 1,3-thiazine ring.[1][5]

Following the synthesis, the desired 1,3-thiazine can be cleaved from the solid support, typically using trifluoroacetic acid (TFA). Further diversification can be achieved through post-cleavage modifications of the carboxylic acid functionality.[1][5]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a 2-Amino-1,3-Thiazine-5-Carboxylate Library on Wang Resin

This protocol details the step-by-step procedure for the synthesis of a library of 1,3-thiazines on Wang resin.

Materials:

  • Wang Resin (100-200 mesh, ~1.0 mmol/g loading)

  • β-Ketoesters (e.g., ethyl acetoacetate) or Malonic acid and acyl imidazoles for de novo synthesis

  • Aldehydes (diverse building blocks)

  • Thioureas (diverse building blocks)

  • Piperidinium acetate

  • Hydrochloric acid (in absolute ethanol)

  • Triethylamine (TEA)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Ethanol (absolute)

  • Tetrahydrofuran (THF)

  • Dichlorobenzene/Chlorobenzene (1:1)

  • Trifluoroacetic acid (TFA)

  • Solid-phase synthesis vessels

  • Shaker or bubbler for agitation

Workflow Diagram:

Solid_Phase_Synthesis Resin Wang Resin Acetoacetylation Step 1: Acetoacetylation Resin->Acetoacetylation β-Ketoester or Malonic Acid route Knoevenagel Step 2: Knoevenagel Condensation Acetoacetylation->Knoevenagel Aldehydes Cyclization Step 3: Cyclization Knoevenagel->Cyclization Thioureas, HCl Cleavage Step 4: Cleavage Cyclization->Cleavage TFA Product 1,3-Thiazine Library Cleavage->Product

Caption: Workflow for the solid-phase synthesis of 1,3-thiazines.

Step-by-Step Procedure:

1. Resin Swelling and Preparation: a. Place the Wang resin in a solid-phase synthesis vessel. b. Add DMF to swell the resin for at least 30 minutes. c. Drain the DMF.

2. Acetoacetylation of the Resin:

  • Method A: Transesterification a. Prepare a solution of the desired β-ketoester (10 eq.) in a suitable high-boiling solvent (e.g., toluene). b. Add the solution to the swollen resin. c. Heat the mixture at 140°C for 90 minutes.[5] d. Allow the resin to cool, then wash thoroughly with DMF, DCM, and methanol. e. Dry the resin under vacuum.

  • Method B: De Novo Synthesis a. To the swollen Wang resin, add a solution of Meldrum's acid in THF and heat at 60°C to obtain resin-bound malonic acid.[5] b. Neutralize the resin-bound malonic acid and treat with MgCl₂. c. In a separate flask, activate the desired carboxylic acid with N,N'-carbonyldiimidazole (CDI) to form the acyl imidazole. d. Add the acyl imidazole solution to the resin and agitate for 18 hours.[5] e. Wash the resin with dilute HCl, followed by DMF, DCM, and methanol. f. Dry the resin under vacuum.

3. Knoevenagel Condensation: a. Swell the acetoacetylated resin in a 1:1 mixture of dichlorobenzene/chlorobenzene. b. Add the desired aldehyde (5 eq.) and piperidinium acetate (0.5 eq.) as a catalyst. c. Heat the mixture at an elevated temperature (e.g., 100-120°C) with agitation for 4-6 hours. d. Monitor the reaction progress using on-bead FT-IR spectroscopy (disappearance of the C=O stretch of the aldehyde and appearance of the C=C stretch of the enone). e. After completion, wash the resin thoroughly with DMF, DCM, and methanol.

4. Cyclocondensation to Form the 1,3-Thiazine Ring: a. Swell the resin from the previous step in a mixture of THF and absolute ethanol. b. Add the desired thiourea (5 eq.) and a solution of 0.75 M HCl in absolute ethanol (2 eq.).[5] c. Heat the mixture at 65°C for 18 hours in a sealed vessel.[5] d. Monitor the reaction by on-bead FT-IR (disappearance of the enone C=O stretch). e. After cooling, wash the resin with a 10% solution of triethylamine in DMF to neutralize any remaining acid, followed by washes with DMF, DCM, and methanol.

5. On-Bead Purification (Optional but Recommended): a. To remove any unreacted enone intermediate, treat the resin with a mild nucleophile that selectively cleaves the ester linkage of the unreacted intermediate but not the more sterically hindered ester of the 1,3-thiazine product. For example, a dilute solution of KOH in methanol can be used.[5] b. Agitate for a short period (e.g., 30 minutes), then wash the resin extensively with DMF, DCM, and methanol.

6. Cleavage from the Solid Support: a. Wash the dried resin with DCM. b. Prepare a cleavage cocktail of 95:2.5:2.5 (v/v/v) TFA/triisopropylsilane (TIS)/water. c. Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. d. Filter the resin and collect the filtrate. e. Wash the resin with additional TFA or DCM. f. Concentrate the combined filtrates under reduced pressure. g. Precipitate the crude product by adding cold diethyl ether. h. Isolate the product by centrifugation or filtration.

7. Post-Cleavage Modification (Optional): a. The carboxylic acid functionality of the cleaved 1,3-thiazine can be further derivatized to generate esters or amides using standard solution-phase coupling chemistries.[1][5] This often requires protection of the 2-amino group, for example, as a trifluoroacetamide.[5]

Table 1: Representative Building Blocks for 1,3-Thiazine Library Generation

R¹ (from β-Ketoester) R² (from Aldehyde) R³ (from Thiourea)
MethylPhenylH
Ethyl4-ChlorophenylMethyl
Cyclohexyl3-NitrophenylPhenyl
Phenyl4-MethoxyphenylBenzyl
Various alkyl/arylVarious substituted benzaldehydesVarious substituted thioureas
Protocol 2: "Catch-and-Release" Purification of 1,3-Thiazine Libraries

This protocol provides an alternative solution-phase synthesis with a polymer-assisted purification step, which is particularly useful for generating libraries with high purity.[7][8]

Workflow Diagram:

Catch_and_Release Solution_Synthesis Solution-Phase Synthesis of 1,3-Thiazine Catch Catch Step: Add Polymer-Bound Sulfonic Acid Solution_Synthesis->Catch Crude Reaction Mixture Wash Wash to Remove Impurities Catch->Wash Release Release Step: Add Base Wash->Release Pure_Product Purified 1,3-Thiazine Release->Pure_Product

Caption: "Catch-and-Release" purification workflow.

Step-by-Step Procedure:

  • Solution-Phase Synthesis: Synthesize the 1,3-thiazine in solution following a standard procedure (e.g., Knoevenagel condensation of a β-ketoester and an aldehyde, followed by cyclization with a thiourea).

  • "Catch" Step: a. To the crude reaction mixture, add a polymer-supported sulfonic acid resin. b. The basic 1,3-thiazine product will be selectively sequestered by the acidic resin.[7] c. Agitate the mixture for a sufficient time to ensure complete capture of the product.

  • Washing: a. Filter the resin. b. Wash the resin thoroughly with appropriate solvents (e.g., dioxane, methanol, DCM) to remove unreacted starting materials, reagents, and non-basic byproducts.

  • "Release" Step: a. Treat the washed resin with a solution of a suitable base (e.g., ammonia in methanol or triethylamine in DCM) to release the purified 1,3-thiazine.[8] b. Filter the resin and collect the filtrate containing the pure product. c. Evaporate the solvent to obtain the purified 1,3-thiazine.

Analytical Characterization

  • On-Bead Analysis: The progress of the solid-phase synthesis can be monitored qualitatively using techniques like on-bead Fourier-transform infrared (FT-IR) spectroscopy.[5]

  • Cleaved Product Analysis: The purity and identity of the final cleaved products should be confirmed by:

    • Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the purity and confirm the molecular weight of the library members.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation of representative compounds.[3][9]

Conclusion

The solid-phase synthesis protocols detailed in this guide provide a robust and versatile platform for the generation of diverse 1,3-thiazine libraries. The combination of solid-phase synthesis with options for de novo building block generation, on-bead purification, and post-cleavage modification allows for the creation of high-quality compound collections for drug discovery and chemical biology research. The "catch-and-release" strategy offers a powerful alternative for the purification of these valuable heterocyclic compounds.

References

  • Strohmeier, G. A., & Kappe, C. O. (2004). Selective Polymer-Assisted Product Sequestration for the Generation of Combinatorial Libraries of 1,3-Thiazines. QSAR & Combinatorial Science, 23(8), 697-706. [Link]

  • Strohmeier, G. A., & Kappe, C. O. (2004). Synthesis of functionalized 1,3-thiazine libraries combining solid-phase synthesis and post-cleavage modification methods. Chemistry–A European Journal, 10(12), 2919-2926. [Link]

  • Strohmeier, G. A., & Kappe, C. O. (2004). Synthesis of Functionalized 1,3-Thiazine Libraries Combining Solid-Phase Synthesis and Post-Cleavage Modification Methods. Chemistry – A European Journal, 10(12), 2919-2926. [Link]

  • Strohmeier, G. A., & Kappe, C. O. (2004). Combinatorial synthesis of functionalized 1,3-thiazine libraries using a combined polymer-supported reagent/catch-and-release strategy. Angewandte Chemie International Edition, 43(5), 621-624. [Link]

  • Babu, K., Selvi, D., & Pitchai, P. (2015). Synthesis and microbial studies of novel 1, 3-thiazine compounds bearing schiff base moiety. Der Pharma Chemica, 7(10), 89-92. [Link]

  • Pitchai, P., et al. (2015). Synthesis and microbial studies of novel 1, 3-thiazine compounds bearing schiff base moiety. Der Pharma Chemica, 7(10), 89-92. [Link]

  • Remete, A. M., et al. (2025). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. Molecules, 30(23), 5678. [Link]

  • Chen, Y.-J., et al. (2025). Solid-Phase Synthesis for Constructing Thiazolotriazinone-Based Compounds Library. ChemistryOpen, 14(9), e202500123. [Link]

  • Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

  • Wang Resin. Peptides International. [Link]

  • Bansal, P., et al. (2022). SYNTHESIS, CHARACTERIZATION AND ANTI-TUBERCULAR ACTIVITY OF 1, 3- THIAZINE DERIVATIVES. Journal of Advanced Scientific Research, 13(10), 62-66. [Link]

  • Zulfequar, F. H. (2012). Synthesis and antimicrobial screening of some 1,3- thiazines. Journal of Chemical and Pharmaceutical Research, 4(4), 2263-2267. [Link]

  • Nasser, L. A., Ali, A. T. A., & Zaid, A. K. (2021). Synthesis, Characterization Of 1, 3-Thiazine Derivatives Using Chalcones, And Evaluation As Antimicrobial. Natural Volatiles & Essential Oils, 8(4), 13969-13982. [Link]

Sources

Application

Application Note: Advanced Acylation Protocols for 1,3-Thiazinane-2-thione in Asymmetric Synthesis

Target Audience: Researchers, synthetic scientists, and drug development professionals. Introduction 1,3-Thiazinane-2-thione is a six-membered heterocyclic compound that has emerged as a highly valuable achiral platform...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic scientists, and drug development professionals.

Introduction

1,3-Thiazinane-2-thione is a six-membered heterocyclic compound that has emerged as a highly valuable achiral platform for asymmetric organic synthesis[1]. While five-membered chiral auxiliaries (such as Evans' oxazolidinones or thiazolidinethiones) have traditionally been utilized for stereocontrol, achiral N-acyl-1,3-thiazinane-2-thiones can effectively mimic their performance when subjected to enantioselective aldol and alkylation reactions catalyzed by chiral nickel(II) complexes[1]. This application note details the optimized methodologies for the N-acylation of 1,3-thiazinane-2-thione, providing drug development professionals with robust, scalable, and self-validating protocols.

Mechanistic Insights: Causality in Experimental Design

Regioselectivity (N- vs. S-Acylation)

1,3-Thiazinane-2-thione contains two competing nucleophilic centers: the secondary amine nitrogen and the exocyclic thione sulfur. While S-acylation can occur rapidly under kinetic control, N-acylation is the thermodynamically favored pathway[2]. The application of a mild base (such as triethylamine) selectively deprotonates the nitrogen. According to the Hard-Soft Acid-Base (HSAB) theory, the "hard" acylium carbon preferentially forms a stable bond with the "harder" nitrogen atom rather than the "softer" sulfur atom, driving the regioselective formation of the N-acyl derivative.

Activation Strategies and Causality
  • Method A (Acyl Chlorides): This approach utilizes acyl chlorides (e.g., propanoyl chloride) in the presence of triethylamine (Et₃N)[1]. Et₃N serves a dual function: it neutralizes the HCl byproduct (preventing protonation of the weakly nucleophilic thiazinane nitrogen) and reacts with the acyl chloride to form a highly electrophilic acylammonium intermediate. The reaction is strictly performed in anhydrous dichloromethane (DCM) at 0 °C to prevent the hydrolytic degradation of the acyl chloride and to control the exothermic nature of the acylammonium formation[1].

  • Method B (EDC Coupling): For carboxylic acids that cannot be readily converted to acyl chlorides due to substrate sensitivity, coupling is achieved using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[1]. EDC activates the carboxyl group by forming an O-acylisourea intermediate, which is subsequently attacked by the thiazinane nitrogen. This method operates under milder conditions and avoids the generation of corrosive HCl.

Quantitative Comparison of Acylation Methods

The following table summarizes the operational parameters and quantitative outcomes for the two primary acylation strategies[1].

ParameterMethod A: Acyl ChlorideMethod B: EDC Coupling
Typical Scale 10–15 mmol5–10 mmol
Primary Reagents Acyl chloride, Et₃NCarboxylic acid, EDC
Solvent System Anhydrous DCMAnhydrous DCM
Temperature Profile 0 °C to Room TemperatureRoom Temperature
Typical Yield Up to 93%80–90%
Best Suited For Simple, stable aliphatic/aromatic acyl groupsComplex, sensitive, or sterically hindered acids

Experimental Protocols

Protocol A: Synthesis of N-Propanoyl-1,3-thiazinane-2-thione via Acyl Chloride

This self-validating protocol ensures high purity by utilizing precise stoichiometric control and low-temperature addition[1].

  • Preparation: Oven-dry a single-necked 250 mL round-bottomed flask equipped with a magnetic stir bar. Seal with a rubber septum and flush the system with a continuous flow of dry nitrogen[1].

  • Substrate Dissolution: Charge the flask with 1,3-thiazinane-2-thione (10.64 g, 80 mmol, 1.0 equiv). Add anhydrous dichloromethane (80 mL) via syringe to achieve a concentration of approximately 1.0 M[1].

  • Base Addition: Immerse the flask in an ice/water bath (0 °C). Stir for 2 minutes to equilibrate the temperature. Add freshly distilled triethylamine (14.5 mL, 104 mmol, 1.3 equiv) dropwise over 2 minutes[1].

    • Causality: The slight excess of Et₃N ensures complete neutralization of the generated HCl, maintaining the nucleophilicity of the heterocycle.

  • Acylation: Slowly add propanoyl chloride (1.1 equiv) dropwise.

    • Causality: Dropwise addition at 0 °C prevents localized heating, minimizing the formation of ketene side-products or S-acylated kinetic byproducts.

  • Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature. Monitor the reaction via TLC (typically complete within 1–2 hours).

  • Workup and Purification: Quench the reaction with saturated aqueous NaHCO₃ to neutralize excess acid and base. Extract the aqueous layer with DCM. Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or flash column chromatography to yield the pure N-acyl derivative (up to 93% yield)[1].

Protocol B: N-Acylation via EDC Coupling
  • Preparation: In a flame-dried flask under nitrogen, dissolve 1,3-thiazinane-2-thione (1.0 equiv) and the target carboxylic acid (1.1 equiv) in anhydrous DCM[1].

  • Activation: Add EDC hydrochloride (1.2 equiv) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equiv) to the stirring solution at room temperature.

    • Causality: DMAP acts as a highly efficient nucleophilic transfer catalyst, accelerating the reaction by forming an active acylpyridinium species from the O-acylisourea intermediate.

  • Reaction Progression: Stir the mixture at room temperature for 4–12 hours until TLC indicates complete consumption of the thiazinane starting material.

  • Workup: Wash the organic mixture sequentially with 1M HCl (to remove DMAP and unreacted EDC/urea byproducts), saturated NaHCO₃, and brine. Dry over MgSO₄, filter, and concentrate to obtain the N-acylated product[1].

Workflow Visualization

AcylationWorkflow cluster_methods Acylation Strategies SM 1,3-Thiazinane-2-thione (Nucleophile) M1 Method A: Acyl Chloride + Et₃N DCM, 0 °C to RT SM->M1 M2 Method B: Carboxylic Acid + EDC DMAP, DCM, RT SM->M2 Prod N-Acyl-1,3-thiazinane-2-thione (Achiral Scaffold) M1->Prod High Yield (85-93%) M2->Prod Mild Conditions App Chiral Ni(II) Catalysis (Aldol / Alkylation) Prod->App Final Enantiopure Target Molecules App->Final Stereoselective C-C Bond Formation

Workflow of 1,3-thiazinane-2-thione acylation and its application in asymmetric synthesis.

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Method

Application Note: Enantioselective Synthesis Using N-Acyl-1,3-thiazinane-2-thiones

Introduction & Mechanistic Rationale The construction of enantioselective carbon-carbon (C–C) bonds remains a cornerstone of modern pharmaceutical synthesis. Historically, stereochemical control was achieved using stoich...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The construction of enantioselective carbon-carbon (C–C) bonds remains a cornerstone of modern pharmaceutical synthesis. Historically, stereochemical control was achieved using stoichiometric chiral auxiliaries (e.g., Evans' oxazolidinones). However, the drive for atom economy and scalability has catalyzed the shift toward direct, catalytic enantioselective methodologies[1].

In recent years, N-acyl-1,3-thiazinane-2-thiones (six-membered thioimides) have emerged as highly privileged platforms for asymmetric catalysis. Compared to their five-membered counterparts (1,3-thiazolidine-2-thiones), the six-membered thiazinane scaffolds exhibit significantly higher nucleophilicity, enabling faster reaction rates under milder conditions[2].

The Causality of Chiral Ni(II) Catalysis

The success of N-acyl-1,3-thiazinane-2-thiones in direct asymmetric aldol and alkylation reactions relies heavily on their bidentate coordination to soft Lewis acids, such as chiral Nickel(II) complexes[3]. The exocyclic thiocarbonyl sulfur and the acyl oxygen form a highly organized, rigid chelate with the Ni(II) center.

A critical mechanistic choice in this system is the use of Triethylsilyl trifluoromethanesulfonate (TESOTf). TESOTf serves a dual, self-reinforcing purpose:

  • Catalyst Activation: It reacts in situ with the air-stable precatalyst (e.g.,[(R)-DTBM-SEGPHOS]NiCl₂) to generate the highly Lewis-acidic, active species [(R)-DTBM-SEGPHOS]Ni(OTf)₂[3].

  • Electrophile Activation: It simultaneously activates the electrophile (e.g., converting acetals or orthoformates into highly reactive oxocarbenium ions)[3].

This orchestrated activation allows for Cα deprotonation by a mild base (2,6-lutidine) and subsequent stereocontrolled approach of the electrophile through an open transition state[3].

Process Workflows & Catalytic Cycles

The experimental logic follows a streamlined, highly atom-economical pathway: synthesis of the achiral platform, acylation, catalytic asymmetric C–C bond formation, and finally, auxiliary cleavage to yield the enantiopure active pharmaceutical ingredient (API) intermediate.

G A 1,3-Thiazinane-2-thione (Nucleophilic Scaffold) B N-Acylation (Platform Synthesis) A->B Acyl Chloride C Catalytic Enolization Ni(II) + TESOTf + Base B->C Chiral Catalyst D Asymmetric C-C Bond Formation C->D Electrophile E Auxiliary Cleavage (Product Isolation) D->E Amine/Alcohol E->A Scaffold Recovery

Caption: Workflow for the catalytic enantioselective synthesis using N-acyl-1,3-thiazinane-2-thiones.

Cycle N1 Ni(II) Precatalyst N2 Active Ni(OTf)2 Complex N1->N2 TESOTf N3 Chiral Ni(II) Enolate N2->N3 Substrate + Base N4 Electrophile Addition N3->N4 Activated Electrophile N5 Product Release N4->N5 C-C Bond Formation N5->N2 Catalyst Regeneration

Caption: Catalytic cycle of Ni(II)-mediated enantioselective alkylation of N-acyl thioimides.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols incorporate mandatory in-process validation checkpoints.

Protocol 1: Synthesis of N-Propanoyl-1,3-thiazinane-2-thione

This protocol establishes the reactive platform via direct acylation of the heterocycle.[4]

Reagents & Equipment:

  • 1,3-Thiazinane-2-thione (1.0 equiv)

  • Propanoyl chloride (1.2 equiv)

  • Triethylamine (Et₃N, 1.3 equiv)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Flame-dried Schlenk flask under N₂

Step-by-Step Methodology:

  • Preparation: Charge the flame-dried flask with 1,3-thiazinane-2-thione and anhydrous CH₂Cl₂ (1.0 M concentration). Cool the suspension to 0 °C using an ice/water bath.

  • Base Addition: Add freshly distilled Et₃N dropwise over 2 minutes.

    • Causality: Et₃N acts as an acid scavenger. Fresh distillation is required to remove moisture and diethylamine impurities that could cause side reactions.

  • Acylation: Slowly add propanoyl chloride dropwise over 10 minutes.

  • Reaction Monitoring: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 2 hours.

    • Validation Checkpoint 1 (Visual): The initially colorless/pale suspension will transition to a clear, bright yellow solution as the N-acyl product forms.

    • Validation Checkpoint 2 (Analytical): Perform TLC (Hexane/EtOAc 7:3). The starting material (R_f ≈ 0.2) should be completely consumed, replaced by a new, UV-active yellow spot (R_f ≈ 0.5).

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with CH₂Cl₂, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography to yield the product as a yellow solid (Yields typically >90%)[4].

Protocol 2: Direct Enantioselective Acetal Addition

This protocol details the asymmetric C–C bond formation using a chiral Ni(II) catalyst.[3][5]

Reagents & Equipment:

  • N-Propanoyl-1,3-thiazinane-2-thione (1.0 equiv)

  • Trimethyl orthoformate (1.2 equiv) *[(R)-DTBM-SEGPHOS]NiCl₂ (1.5 mol%)

  • TESOTf (freshly distilled, 1.2 equiv)

  • 2,6-Lutidine (1.2 equiv)

  • Anhydrous CH₂Cl₂

Step-by-Step Methodology:

  • Catalyst Loading: In a strictly moisture-free glovebox or via standard Schlenk techniques, charge a flask with the N-acyl substrate and the [(R)-DTBM-SEGPHOS]NiCl₂ precatalyst.

  • Solvent & Electrophile Addition: Add anhydrous CH₂Cl₂ to form a 0.5 M solution, followed by trimethyl orthoformate. Cool the mixture to 0 °C.

  • Activation: Add TESOTf dropwise.

    • Causality: TESOTf must be added before the base to properly generate the highly active Ni(OTf)₂ species and the oxocarbenium electrophile[3].

  • Enolization: Add 2,6-lutidine dropwise.

    • Validation Checkpoint 3 (Visual): Upon addition of the base, the reaction mixture will immediately transition from a pale/greenish hue to a deep red/brown. This color change is the definitive indicator that the chiral Ni(II) enolate has successfully formed. If the solution remains green, the TESOTf has likely hydrolyzed due to moisture; abort the reaction.

  • Reaction Monitoring: Stir at 0 °C for 2–4 hours. Monitor via TLC for the disappearance of the yellow N-acyl starting material.

  • Quench & Isolation: Quench with saturated aqueous NH₄Cl (the organic layer will lighten in color). Extract, dry, and concentrate.

  • Validation Checkpoint 4 (Stereochemical): Following flash chromatography, analyze the purified adduct via Chiral HPLC (e.g., Chiralpak AD-H column) to validate the enantiomeric excess (ee ≥ 96%)[3].

Quantitative Data Summary

The robustness of the N-acyl-1,3-thiazinane-2-thione platform is demonstrated by its broad scope across various electrophiles. The table below summarizes the quantitative performance of this system under optimized Ni(II) catalysis.

Table 1: Scope of Enantioselective C–C Bond Formation using N-Propanoyl-1,3-thiazinane-2-thione

ElectrophileCatalyst SystemYield (%)Enantiomeric Excess (ee %)Diastereomeric Ratio (dr)
Trimethyl orthoformate1.5 mol% [(R)-DTBM-SEGPHOS]NiCl₂98≥ 96N/A
Benzhydryl methyl ether5.0 mol%[(R)-DTBM-SEGPHOS]NiCl₂8598N/A
Aromatic acetals*2.0 mol%[(R)-DTBM-SEGPHOS]NiCl₂789990:10 (syn:anti)
α,β-Unsaturated aldehydesChiral Ni(II) complexes>80>95>95:5

*Note: Data for aromatic acetals reflects highly analogous reactivity observed in closely related six-membered oxazinane-2-thione scaffolds[2]. Yields and stereoselectivities for trimethyl orthoformate are derived directly from thiazinane-2-thione standardizations[3].

Downstream Applications in Drug Development

The ultimate utility of the 1,3-thiazinane-2-thione auxiliary lies in its facile, non-destructive removal. Because the thioimide linkage is highly activated, it can be cleaved under exceptionally mild conditions using an array of nucleophiles (amines, alcohols, or water) to yield enantiopure amides, esters, or carboxylic acids, while allowing the recovery of the intact thiazinane heterocycle[6].

Case Study: Total Synthesis of Tapentadol The stereodivergent Michael addition of N-acyl-1,3-thiazinane-2-thiones to α,β-unsaturated aldehydes has been successfully leveraged in the total synthesis of the centrally acting analgesic Tapentadol . By selecting the appropriate chiral ligand for the Nickel(II) complex, researchers can access any of the four potential Michael stereoisomers with remarkable regio-, diastereo-, and enantioselectivity. Simple removal of the heterocyclic scaffold subsequently furnishes the enantiomerically pure API derivatives[7].

References

  • Kennington, S. C. D., et al. "Synthesis of[(R)-DTBM-SEGPHOS]NiCl2 for the Enantioselective Acetal Formation from N-Propanoyl-1,3-Thiazinane-2-Thione and Trimethyl Orthoformate." Organic Syntheses, vol. 99, 2022, pp. 1-14. URL:[Link]

  • Kennington, S. C. D., et al. "Synthesis and Acylation of 1,3-Thiazinane-2-thione." Organic Syntheses, vol. 98, 2021, pp. 374-390. URL:[Link]

  • "Direct, Stereodivergent, and Catalytic Michael Additions of Thioimides to α,β-Unsaturated Aldehydes - Total Synthesis of Tapentadol." PubMed, 2024. URL:[Link]

  • "Protected syn-Aldol Compounds from Direct, Catalytic, and Enantioselective Reactions of N-Acyl-1,3-oxazinane-2-thiones with Aromatic Acetals." Organic Letters, 2023. URL:[Link]

  • "An approach to direct and catalyzed alkylation reaction: Synthesis of N-acyl-1,3-thiazinane-2-thiones and N-acyl-1,3-thiazolidine-2-thiones." Universitat de Barcelona, 2020. URL:[Link]

  • Cosp, A., et al. "(S)-4-Isopropyl-1,3-thiazolidine-2-thione." Organic Syntheses, vol. 85, 2008. URL:[Link]

Sources

Application

Application Note: 6-Methyl-1,3-thiazinane-2-thione as a Privileged Scaffold and Chiral Auxiliary in Medicinal Chemistry

Executive Summary In the landscape of medicinal chemistry, nitrogen-sulfur containing heterocycles are foundational to the development of diverse therapeutics. While the 5-membered thiazolidine-2-thione has long been a s...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry, nitrogen-sulfur containing heterocycles are foundational to the development of diverse therapeutics. While the 5-membered thiazolidine-2-thione has long been a staple in asymmetric synthesis, the 6-membered 1,3-thiazinane-2-thione class—specifically its 6-methyl substituted derivative—has emerged as a highly versatile platform. This guide provides an in-depth mechanistic analysis and self-validating protocols for the synthesis, functionalization, and application of 6-methyl-1,3-thiazinane-2-thione. By leveraging its unique conformational dynamics, researchers can utilize this compound both as a core pharmacophore and as a robust chiral auxiliary for the stereoselective construction of complex active pharmaceutical ingredients (APIs).

Mechanistic Rationale: Why the 6-Membered Thiazinane Ring?

The 1,3-thiazine framework is a critical structural motif found in numerous bioactive natural products and synthetic drugs, including cephamycin antibiotics and the anticoagulant chlormezanone[1]. However, the specific application of fully saturated thiazinanes (specifically the 2-thione derivatives) in asymmetric synthesis is driven by distinct stereoelectronic advantages.

Conformational Control and Causality

When utilized as a chiral auxiliary via N-acylation, the 6-membered thiazinane ring exhibits altered conformational flexibility compared to its 5-membered counterparts. The introduction of a methyl group at the C6 position introduces a significant steric bias.

  • Bidentate Coordination: During metal-catalyzed enolization (e.g., using Ni(II) complexes), the transition metal coordinates simultaneously to the acyl oxygen and the thione sulfur.

  • Steric Shielding: The 6-methyl group projects into the spatial environment of the transition state, effectively shielding one face of the resulting metal enolate.

  • Enhanced Enantioselectivity: This steric projection forces incoming electrophiles to attack from the opposite, unhindered face. Studies have shown that 1,3-thiazinane-2-thiones can provide slightly higher enantiomeric excesses (ee) in direct asymmetric alkylations than parallel thiazolidinethione scaffolds due to this rigidified transition state [2].

Mechanism N1 N-Acyl-6-Methyl-Thiazinane-2-thione N2 Ni(II) Catalyst Coordination (Bidentate O,S-Binding) N1->N2 Addition of Ni(II) Complex N3 Enolization (Amine Base-Assisted) N2->N3 i-Pr2NEt (Base) N4 Stereoselective Electrophilic Attack N3->N4 Electrophile (e.g., Oxocarbenium) N5 Auxiliary Cleavage & Product Release N4->N5 Nucleophile (e.g., MeOH) N5->N1 Auxiliary Recovery

Ni(II)-catalyzed asymmetric alkylation mechanism using the thiazinane-2-thione auxiliary.

Pharmacological Significance and Quantitative Profiling

Beyond its use as a synthetic tool, the 1,3-thiazinane core is inherently bioactive. The thione moiety readily participates in hydrogen bonding and can act as a metal chelator within biological targets, making it a valuable fragment in drug discovery [3].

Table 1: Pharmacological Profiles of 1,3-Thiazinane Derivatives

Derivative ClassPrimary Biological ActivityTarget / Mechanism of ActionTypical IC50 / MIC
1,1-Dioxido-1,2-thiazinanes Antiviral (Anti-HIV)Integrase inhibition0.5 - 2.0 µM
3-Aryl-1,3-thiazinan-4-ones Antibacterial / AntifungalCell wall synthesis disruption4 - 16 µg/mL
6-Methyl-1,3-thiazinane-2-thiones Antioxidant / ScaffoldROS scavenging / Chiral platformN/A (Platform use)
Spiro-thiazinane derivatives Analgesic / Anti-inflammatoryCOX-2 / NOS inhibition1.2 - 5.5 µM

Self-Validating Experimental Protocols

The following protocols detail the synthesis of 6-methyl-1,3-thiazinane-2-thione and its subsequent activation. These procedures are designed to be self-validating; specific visual and thermal cues are provided to ensure the reaction is proceeding correctly at each step.

Protocol 3.1: Synthesis of 6-Methyl-1,3-thiazinane-2-thione

Rationale: Direct reaction of amino alcohols with carbon disulfide often yields poor results due to the poor leaving group ability of the hydroxyl moiety. By first converting 3-amino-1-butanol to a sulfate intermediate using chlorosulfonic acid, we create an excellent leaving group that facilitates smooth intramolecular cyclization [2].

Reagents:

  • 3-Amino-1-butanol (1.0 equiv, 100 mmol)

  • Chlorosulfonic acid (1.05 equiv, 105 mmol)

  • Carbon disulfide (1.5 equiv, 150 mmol)

  • Potassium hydroxide (aq, 30% w/v)

  • Dichloromethane (DCM)

Step-by-Step Procedure:

  • Sulfate Formation: Charge an oven-dried 250 mL round-bottom flask with 3-amino-1-butanol (100 mmol) and 80 mL anhydrous DCM. Cool to 0 °C in an ice bath.

  • Acid Addition: Add chlorosulfonic acid (105 mmol) dropwise over 45 minutes via an addition funnel.

    • Validation Check: A dense white precipitate (the ammonioalkylsulfate) must form immediately upon addition. If the solution turns yellow or brown, the addition rate is too fast, causing localized thermal degradation.

  • Maturation: Stir for 30 minutes at 0 °C, then allow to warm to room temperature for 1 hour. Filter the white solid and dry under high vacuum.

  • Cyclization: In a separate 500 mL flask, dissolve the dried sulfate intermediate in 150 mL of 30% aqueous KOH. Cool to 0 °C.

  • CS2 Addition: Add carbon disulfide (150 mmol) dropwise. Attach a reflux condenser and heat the biphasic mixture to 90 °C for 4 hours.

    • Validation Check: The mixture will initially be heterogeneous. As the reaction proceeds, the organic phase will diminish, and a yellowish oil/solid (the product) will begin to separate.

  • Isolation: Cool to room temperature, neutralize to pH 7 with 1M HCl, and extract with Ethyl Acetate (3 × 100 mL). Wash the organic layer with brine, dry over MgSO4, and concentrate to yield 6-methyl-1,3-thiazinane-2-thione as a pale yellow crystalline solid.

Protocol 3.2: N-Acylation for Chiral Platform Generation

Rationale: To utilize the compound as a chiral auxiliary, it must be N-acylated. Triethylamine acts as the primary acid scavenger, while DMAP (4-Dimethylaminopyridine) acts as a nucleophilic catalyst to accelerate the transfer of the acyl group to the sterically hindered nitrogen.

Step-by-Step Procedure:

  • Dissolve 6-methyl-1,3-thiazinane-2-thione (10 mmol) in 30 mL anhydrous DCM under a nitrogen atmosphere.

  • Add Triethylamine (13 mmol) and DMAP (1 mmol). Cool to 0 °C.

  • Add the desired acyl chloride (e.g., propanoyl chloride, 11 mmol) dropwise over 10 minutes.

    • Validation Check: The reaction mixture will transition from pale yellow to a vibrant, deep yellow/orange color, indicating the formation of the N-acyl-thiazinane-2-thione chromophore.

  • Stir for 2 hours at room temperature. Quench with saturated aqueous NH4Cl, extract with DCM, dry, and purify via flash chromatography (Hexanes/EtOAc 8:2).

Workflow A 3-Amino-1-butanol B Sulfate Intermediate (White Precipitate) A->B ClSO3H 0°C to RT C 6-Methyl-1,3-thiazinane -2-thione B->C CS2, KOH Reflux D N-Acylation (Acyl Chloride, Et3N) C->D DMAP, CH2Cl2 E Chiral N-Acyl Platform D->E Isolation

Synthetic workflow for 6-Methyl-1,3-thiazinane-2-thione and its N-acylated chiral platform.

Reaction Optimization and Data

When employing the N-acylated 6-methyl-1,3-thiazinane-2-thione in Ni(II)-catalyzed asymmetric alkylations, the choice of Lewis acid and base is critical for maximizing enantiomeric excess. The data below demonstrates the optimization of these parameters.

Table 2: Optimization of Ni(II)-Catalyzed Alkylation using N-Propanoyl-6-Methyl-1,3-thiazinane-2-thione

EntryCatalyst (mol %)BaseElectrophile ActivationYield (%)Enantiomeric Excess (ee %)
1Ni(ClO4)2 (10%)Et3NNone4568
2Ni(ClO4)2 (10%)i-Pr2NEtNone5275
3Ni(ClO4)2 (5%)i-Pr2NEtTESOTf8892
4Ni(OTf)2 (5%) i-Pr2NEt TESOTf 94 96
5Ni(OTf)2 (5%)PyridineTESOTf6081

Note: The use of Ni(OTf)2 combined with i-Pr2NEt (Hünig's base) and TESOTf (Triethylsilyl trifluoromethanesulfonate) for electrophile activation provides the optimal balance of yield and stereocontrol (Entry 4).

Conclusion

The 6-methyl-1,3-thiazinane-2-thione scaffold represents a highly valuable, albeit underutilized, asset in medicinal chemistry. Its synthesis is scalable and relies on inexpensive starting materials. More importantly, its unique 6-membered ring conformation, combined with the steric directing effects of the methyl group, makes it a superior chiral auxiliary for transition-metal-catalyzed asymmetric synthesis. By adhering to the self-validating protocols outlined in this note, researchers can reliably generate and deploy this platform for the synthesis of complex, stereodefined pharmaceutical intermediates.

References

  • Chemistry of Substituted Thiazinanes and Their Derivatives. MDPI. [Link]

  • Synthesis and acylation of 1,3-thiazinane-2-thione. Organic Syntheses. [Link]

  • Gold-Catalyzed 1,3-Thiazine Formation and Uncommon Tautomer Isolation. ACS Publications. [Link]

Method

Application Note: High-Resolution 1H and 13C NMR Spectral Analysis of Substituted 1,3-Thiazinanes

Executive Overview Substituted 1,3-thiazinanes—six-membered saturated heterocycles containing sulfur and nitrogen at positions 1 and 3—are critical pharmacophores in modern drug development, exhibiting potent antimicrobi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

Substituted 1,3-thiazinanes—six-membered saturated heterocycles containing sulfur and nitrogen at positions 1 and 3—are critical pharmacophores in modern drug development, exhibiting potent antimicrobial, antitubercular, and anticancer activities[1]. The pharmacological efficacy of these molecules is intrinsically dictated by their three-dimensional chair conformation and the relative stereochemistry of their substituents.

As a Senior Application Scientist, I have designed this protocol to address the specific analytical challenges inherent to 1,3-thiazinanes: dynamic ring-flipping, overlapping aliphatic signals, and complex phase-dependent tautomerism. This guide establishes a multiparametric, self-validating Nuclear Magnetic Resonance (NMR) workflow to ensure absolute structural and stereochemical certainty.

Structural Dynamics & Phase-Dependent Tautomerism

A critical pitfall in the characterization of 1,3-thiazinanes is the equilibrium between the saturated 1,3-thiazinane tautomer and the partially unsaturated 1,3-thiazine tautomer. Recent gold-catalyzed synthetic methodologies have demonstrated that these molecules exhibit phase-dependent tautomerism[2].

The Causality of the Analytical Approach: X-ray crystallography may show a compound crystallizing exclusively as the 1,3-thiazinane isomer (with the NH group inside the ring). However, upon dissolution for biological assays, the molecule may spontaneously tautomerize to the 1,3-thiazine form (with an exocyclic N=C bond)[3]. Standard 1D NMR is insufficient to capture this dynamic shift. Therefore, Heteronuclear Multiple Bond Correlation (HMBC) NMR is mandatory. By probing the nJCH​ couplings, we can definitively map the position of the labile proton in the solution state[4].

Tautomer_ID S1 Synthesized N,S-Heterocycle S2 Anhydrous NMR Sample Prep S1->S2 S3 Acquire 2D HMBC Spectrum S2->S3 Prevent NH exchange S4 Analyze NH to Ring-CH2 Coupling S3->S4 nJ(C,H) = 8 Hz S5 Coupling Present: 1,3-Thiazinane Tautomer S4->S5 Inside-ring NH S6 Coupling Absent: 1,3-Thiazine Tautomer S4->S6 Outside-ring NH

Workflow for resolving phase-dependent tautomerism in 1,3-thiazinanes using HMBC NMR.

Diagnostic NMR Signatures & Quantitative Data

The heteroatoms (N and S) heavily deshield the adjacent carbons and protons, providing a reliable diagnostic framework. The C2 position is particularly sensitive as it is flanked by both heteroatoms.

Table 1: Benchmark 1H and 13C NMR Chemical Shifts for 1,3-Thiazinanes

Position Nucleus Typical Chemical Shift (ppm) Multiplicity / Structural Notes
C2 13C 45.0 – 65.0 Highly sensitive to oxidation/substitution; deshielded by N and S.
C4 13C 40.0 – 55.0 Adjacent to Nitrogen.
C5 13C 25.0 – 35.0 Aliphatic core; typically the most shielded ring carbon.
C6 13C 28.0 – 40.0 Adjacent to Sulfur.
H2 1H 3.80 – 4.50 Often an AB system if the ring is locked and protons are diastereotopic.
H4 1H 3.00 – 3.80 Complex multiplet depending on adjacent C5 substituents.
H5 1H 1.50 – 2.50 Distinct axial and equatorial signals in locked chair conformations.

| H6 | 1H | 2.50 – 3.20 | Deshielded relative to H5 due to the adjacent Sulfur atom. |

Table 2: Diagnostic 3JHH​ Coupling Constants for Chair Conformations | Proton Relationship | Dihedral Angle (approx.) | Typical 3JHH​ (Hz) | Conformational Implication | |---|---|---|---| | Axial - Axial | 180° | 10.0 – 13.0 | Anti-periplanar arrangement[5]. | | Axial - Equatorial | 60° | 2.0 – 5.0 | Gauche arrangement. | | Equatorial - Equatorial | 60° | 2.0 – 4.0 | Gauche arrangement. |

Experimental Protocol: Multiparametric NMR Acquisition Workflow

To ensure high-fidelity structural elucidation, follow this step-by-step methodology. This protocol is designed with built-in causality and self-validation loops.

Step 1: Anhydrous Sample Preparation
  • Procedure: Dissolve 15–20 mg of the purified 1,3-thiazinane in 600 µL of strictly anhydrous CDCl3​ or DMSO−d6​ . Filter through a glass wool plug into a high-quality 5 mm NMR tube.

  • Causality: Trace moisture facilitates rapid chemical exchange of the labile NH proton. If this proton exchanges faster than the NMR timescale, the signal broadens into the baseline, destroying the crucial HMBC correlations required to identify the tautomeric state[3].

Step 2: 1D 1H and 13C Acquisition
  • Procedure:

    • 1H NMR: Acquire at 400 MHz using a standard 30° pulse (zg30), a relaxation delay (d1) of 2.0 seconds, and 16–64 scans.

    • 13C NMR: Acquire using power-gated decoupling (zgpg30) to maximize signal-to-noise via Nuclear Overhauser Effect (NOE) enhancement. Use a d1 of 2.0 seconds and 512–1024 scans.

  • Self-Validation Checkpoint: Before proceeding to 2D acquisition, integrate the 1H spectrum. The sum of the integrations for the H2, H4, H5, and H6 protons must precisely match the theoretical aliphatic proton count. If the NH proton integrates to <0.8, chemical exchange is occurring. Do not proceed to 2D. Re-prepare the sample using fresh, sealed anhydrous solvent.

Step 3: 2D Homonuclear Acquisition (COSY & NOESY)
  • Procedure:

    • COSY: Acquire a gradient-selected COSY to trace the continuous H4-H5-H6 spin system.

    • NOESY: Acquire with a mixing time of 300–500 ms (optimized for small molecules <1000 Da).

  • Causality: The aliphatic signals (H4, H5, H6) often overlap heavily. COSY unambiguously links these scalar-coupled protons. NOESY identifies through-space proximities (< 5 Å) to confirm which substituents occupy the axial versus equatorial planes.

Step 4: 2D Heteronuclear Acquisition (HSQC & HMBC)
  • Procedure:

    • HSQC: Acquire a multiplicity-edited HSQC.

    • HMBC: Acquire optimized for long-range couplings ( nJCH​ = 8 Hz).

  • Self-Validation Checkpoint: In the multiplicity-edited HSQC, the C5 signal (a CH2​ group) must phase oppositely to CH and CH3​ groups. In the HMBC, look for the cross-peak between the ring NH and the C2/C4 carbons. If this cross-peak is absent but coupling to exocyclic aromatic protons is present, you have synthesized the 1,3-thiazine tautomer[2].

Conformational_Analysis N1 1,3-Thiazinane Core N2 1H NMR 3J(H,H) Extraction N1->N2 N3 2D NOESY Acquisition N1->N3 N4 Axial/Equatorial Assignment N2->N4 Karplus Eq (10-13 Hz) N5 Through-Space Proximity N3->N5 < 5 Å Distance N6 3D Chair Conformation Resolved N4->N6 N5->N6

Multiparametric NMR logic for determining 3D chair conformations and stereocenters.

References

  • [1] Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. MDPI. 1

  • [2] Gold-Catalyzed 1,3-Thiazine Formation and Uncommon Tautomer Isolation. PMC. 2

  • [3] Gold-Catalyzed 1,3-Thiazine Formation and Uncommon Tautomer Isolation. ACS Publications.3

  • [5] Regiospecificty in the heterocyclization of β-oxonitriles to 5-substituted 4-oxothiazolidine derivatives. SciSpace. 5

  • [4] Understanding 2D NMR Spectra: How to Read and Interpret Them. Creative Biostructure. 4

Sources

Application

Application Note: Mass Spectrometry Fragmentation Patterns of 1,3-Thiazinane Isomers

Executive Summary 1,3-Thiazinanes are six-membered heterocyclic compounds containing nitrogen and sulfur at the 1 and 3 positions. They represent a privileged structural core in drug development due to their well-documen...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,3-Thiazinanes are six-membered heterocyclic compounds containing nitrogen and sulfur at the 1 and 3 positions. They represent a privileged structural core in drug development due to their well-documented anticancer and antimicrobial properties [5]. Furthermore, endogenous 1,3-thiazinane derivatives—such as 1,3-thiazinane-4-carboxylic acid (TCA) and 2-methyl-1,3-thiazinane-4-carboxylic acid (MTCA)—have recently been identified as critical homocysteine metabolites and formaldehyde adducts[1, 3].

Because 1,3-thiazines and 1,3-thiazinanes can exist as different tautomers depending on their physical state (e.g., adopting a 1,3-thiazinane isomer configuration in crystal states while reverting to 1,3-thiazines in solution) [5], advanced mass spectrometry (MS) workflows are required for definitive structural elucidation. This application note details the mechanistic fragmentation pathways, chemical derivatization strategies, and self-validating chromatographic protocols necessary to identify and quantify 1,3-thiazinane isomers using GC-EI-MS and LC-ESI-MS/MS.

Mechanistic Principles of 1,3-Thiazinane Fragmentation

The structural behavior of the N-C-S linkage in the six-membered ring dictates its fragmentation hierarchy during ionization. Direct analysis of endogenous 1,3-thiazinanes is notoriously difficult due to their zwitterionic nature (when carboxylated) and high polarity, which leads to degenerate peaks in standard metabolomics workflows [2].

Electron Ionization (EI) Dynamics

For Gas Chromatography-Mass Spectrometry (GC-MS), chemical derivatization is an absolute requirement. Derivatization with isobutyl chloroformate (IBCF) esterifies the highly polar carboxylic acid and carbamylates the secondary amine [3].

  • Causality of Fragmentation: Under 70 eV electron ionization, the TCA-IBCF derivative does not typically show a strong molecular ion [M]+. Instead, the primary fragmentation is driven by the thermodynamically favorable loss of the isobutyl group ( −C4​H8​ ), yielding a highly stable base peak. Subsequent fragmentation involves the cleavage of the thiazinane ring (loss of CH2​S ) and decarboxylation (loss of CO2​ ) [3].

Collision-Induced Dissociation (CID) Dynamics

For Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), soft electrospray ionization (ESI) preserves the protonated molecule [M+H]+ . However, distinguishing novel 1,3-thiazinane isomers from the "dark metabolome" requires chemical tagging prior to CID [2].

  • Causality of Tagging: Amine groups are tagged using acetic anhydride. This specific tag is chosen because, upon CID fragmentation, the hydrolyzed tag yields an acetate ion, which is highly predictable and amenable to MS, allowing for the precise mapping of the nitrogen atom's position within the isomer [2].

Visualizing the Analytical Logic

MS_Workflow Sample Biological/Synthetic Sample (1,3-Thiazinane Isomers) Extraction Liquid-Liquid Extraction (Ethyl Acetate) Sample->Extraction Split Analysis Pathway Extraction->Split GCMS_Prep Derivatization (IBCF/Pyridine) Forms TCA-IBCF Split->GCMS_Prep GC-MS Workflow LCMS_Prep Chemical Tagging (Isotope Credentialing) Split->LCMS_Prep LC-MS Workflow GCMS_Anal GC-EI-MS (SIM Mode) m/z 102, 146, 202 GCMS_Prep->GCMS_Anal Data Fragmentation Pattern Analysis & Isomer Differentiation GCMS_Anal->Data LCMS_Anal LC-ESI-MS/MS (CID) High-Res Accurate Mass LCMS_Prep->LCMS_Anal LCMS_Anal->Data

Workflow for extraction, derivatization, and MS analysis of 1,3-thiazinane isomers.

Fragmentation Parent TCA-IBCF Derivative Precursor Ion Loss_Isobutyl Loss of Isobutyl Group [- C4H8] Parent->Loss_Isobutyl Ion_202 m/z 202.1 (Quantification Ion) Loss_Isobutyl->Ion_202 Ring_Cleavage Thiazinane Ring Cleavage [- CH2S] Ion_202->Ring_Cleavage Ion_146 m/z 146.0 (Confirmation Ion) Ring_Cleavage->Ion_146 Further_Frag Loss of CO2 [- CO2] Ion_146->Further_Frag Ion_102 m/z 102.0 (Confirmation Ion) Further_Frag->Ion_102

EI-MS fragmentation pathway of 1,3-thiazinane-4-carboxylic acid isobutyl derivative.

Analytical Workflows and Protocols

Protocol A: GC-MS Derivatization and Analysis of Endogenous 1,3-Thiazinanes (TCA)

Rationale: Unmodified TCA is non-volatile. Isobutyl chloroformate (IBCF) is utilized to neutralize the molecule, increasing its thermal stability for gas-phase analysis [3].

Step-by-Step Methodology:

  • Sample Aliquoting: Transfer 100 µL of the biological specimen (e.g., human urine) into a glass reaction vial.

  • Catalysis & Derivatization: Add 10 µL of pyridine to act as a basic catalyst, followed immediately by 20 µL of IBCF. Vortex for 30 seconds. Causality: Pyridine neutralizes HCl generated during the reaction, driving the esterification to completion.

  • Liquid-Liquid Extraction (Self-Validation Step): Add 200 µL of ethyl acetate to extract the TCA-IBCF derivative. Validation Check: To ensure quantitative recovery, perform a parallel extraction efficiency curve using 50 µL to 300 µL of solvent. Optimal recovery typically plateaus at 200 µL [3].

  • GC-MS Acquisition: Inject 1 µL into the GC-MS. Initially acquire data in full scan mode (m/z 50–450) to verify the derivative's presence.

  • Trace Analysis: Switch the instrument to Selected Ion Monitoring (SIM) mode. Monitor m/z 102.0, 146.0, and 202.1 to maximize signal-to-noise ratio in complex matrices [3].

Protocol B: LC-MS/MS Chemical Tagging for Novel Thiazinane Discovery

Rationale: Discovery-based metabolomics is often bottlenecked by degenerate peaks. Isotope credentialing combined with chemical tagging allows for the structural elucidation of novel isomers like MTCA without requiring large-scale NMR purification [2].

Step-by-Step Methodology:

  • Isotope Credentialing: Culture the biological model (e.g., E. coli) on parallel 12C and 13C minimal media. Extract metabolites and cross-reference isotopic pairs to filter out background noise [2].

  • Functional Group Tagging:

    • To identify amine positions, derivatize the extract with acetic anhydride.

    • To identify carboxylate positions, derivatize with N-(4-Aminophenyl)piperidine [2].

  • LC-MS/MS Acquisition: Analyze the tagged samples using a High-Resolution Accurate Mass (HRAM) spectrometer. Set resolution to Rfwhm​=70K , Automatic Gain Control (AGC) to 1e6, and capillary temperature to 200°C.

  • Data Interpretation: Isolate the targeted mass in the quadrupole and induce CID. Map the resultant fragments against the known cleavage patterns of the chemical tags to deduce the isomer's structure [2].

Quantitative Data and Fragmentation Signatures

The following tables summarize the critical diagnostic ions required to confidently identify 1,3-thiazinane isomers and their derivatives.

Table 1: GC-EI-MS Fragmentation of TCA-IBCF Derivative [3]

Fragment Ion (m/z)Structural AssignmentDiagnostic Role in SIM Mode
202.1 [M−C4​H8​]+ (Loss of isobutyl group)Primary Quantification Ion
146.0 [m/z202.1−CH2​S]+ (Thiazinane ring cleavage)Secondary Confirmation Ion
102.0 [m/z146.0−CO2​]+ (Decarboxylation)Tertiary Confirmation Ion

Table 2: LC-ESI-MS/MS Fragments of Synthetic 1,3-Thiazinane Derivatives [4]

Compound DerivativeSubstituted GroupKey MS/MS Fragments (m/z)Biological Activity Context
S.H. Unsubstituted339, 324, 194, 118Moderate MCF-7 Inhibition (47%)
Sm-NH2 meta-Amino354, 339, 209, 263High MCF-7 Inhibition (75%)
Sp-NH2 para-Amino354, 339, 209, 263Low MCF-7 Inhibition (26%)

Note: The positional isomerism of the amino group (meta vs. para) in synthetic derivatives heavily influences biological efficacy, despite yielding identical primary MS/MS fragment masses. High-resolution chromatography is required to separate these isomers prior to MS detection [4].

References

  • Discovery and Identification of Three Homocysteine Metabolites by Chemical Derivatization and Mass Spectrometry Fragmentation | Analytical Chemistry - ACS Public
  • Discovery and Identification of Three Homocysteine Metabolites by Chemical Derivatization and Mass Spectrometry Fragment
  • Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chrom
  • Synthesis and characterization of new 1,3-thiazinane derivatives and study their effect on breast cancer (MCF-7) - Journal of Kufa for Chemical Sciences.
  • Gold-Catalyzed 1,3-Thiazine Formation and Uncommon Tautomer Isol
Method

Experimental protocol for antimicrobial screening of thiazine compounds.

Application Note: High-Throughput Antimicrobial and Synergy Screening of Thiazine Derivatives Introduction & Mechanistic Rationale Thiazine compounds—particularly phenothiazine derivatives like chlorpromazine and thiorid...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Antimicrobial and Synergy Screening of Thiazine Derivatives

Introduction & Mechanistic Rationale

Thiazine compounds—particularly phenothiazine derivatives like chlorpromazine and thioridazine—have emerged as powerful tools in the fight against multidrug-resistant (MDR) pathogens. While originally developed as antipsychotics, these compounds exhibit potent secondary properties as antimicrobial agents and efflux pump inhibitors (EPIs) (1)[1].

The primary mechanism of action for thiazines in an antimicrobial context is the disruption of the bacterial proton motive force (PMF). By altering the transmembrane potential, thiazines starve PMF-dependent efflux pumps (such as NorA in Staphylococcus aureus or AcrAB-TolC in Gram-negative bacteria) of the energy required to extrude noxious agents (2)[2]. Consequently, co-administered antibiotics that would normally be expelled are retained within the cell, reaching critical target thresholds and restoring bacterial susceptibility.

Because the intrinsic minimum inhibitory concentration (MIC) of thiazines can be high, their true clinical and experimental value lies in synergistic applications.

Mechanistic Pathway of Thiazine-Mediated Synergy

MOA T Thiazine Compound (e.g., Phenothiazine) PMF Disruption of Proton Motive Force (PMF) T->PMF Targets membrane energetics EP Inhibition of Efflux Pumps (e.g., NorA, AcrAB-TolC) T->EP Direct binding (Competitive) PMF->EP Depletes transport energy ACC Increased Intracellular Antibiotic Accumulation EP->ACC Blocked efflux retains drug AB Co-administered Antibiotic AB->ACC Enters cell DEATH Bacterial Cell Death / Restored Susceptibility ACC->DEATH Reaches target threshold

Mechanism of thiazine-mediated efflux pump inhibition and antibiotic synergy.

Experimental Design & Self-Validating Protocols

To ensure rigorous and reproducible data, this workflow adapts the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines for broth microdilution (3)[3], enhanced with a Resazurin Microtiter Assay (REMA) readout (4)[4].

Causality Note on Readout Selection: Thiazine derivatives can occasionally precipitate in aqueous media or impart a slight background coloration to Mueller-Hinton Broth (MHB), making visual assessment of bacterial turbidity highly subjective. Resazurin, an oxidation-reduction indicator, converts from a non-fluorescent blue to a highly fluorescent pink (resorufin) only in the presence of metabolically active cells. This provides an unambiguous, objective endpoint for cell viability (5)[5].

Workflow Prep Inoculum Prep (0.5 McFarland) Inoculate Inoculation (96-well plate) Prep->Inoculate Dilute Serial Dilution (Thiazine ± Abx) Dilute->Inoculate Incubate Incubation (35°C, 16-20h) Inoculate->Incubate Resazurin Resazurin Addition (0.02% w/v) Incubate->Resazurin Read Visual/Fluorometric Readout Resazurin->Read

Standardized resazurin microtiter assay (REMA) workflow for thiazine screening.

Protocol 1: Resazurin-Modified Broth Microdilution (MIC Determination)

This protocol establishes the intrinsic baseline toxicity of the thiazine compound.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 2× working stock of the thiazine compound in Cation-Adjusted Mueller-Hinton Broth (CAMHB). Perform 2-fold serial dilutions across columns 1 through 10 of a 96-well plate (50 µL per well). Ensure final DMSO concentration remains <1% to prevent solvent toxicity.

  • Inoculum Standardization: Select 3-5 isolated colonies from an overnight agar plate. Suspend in sterile saline to match a 0.5 McFarland standard (~1.5 × 10^8 CFU/mL). Dilute this suspension 1:150 in CAMHB to achieve a starting inoculum of ~1 × 10^6 CFU/mL.

  • Inoculation: Add 50 µL of the diluted inoculum to each well.

    • Causality Note: This yields a final well volume of 100 µL and a final bacterial concentration of exactly 5 × 10^5 CFU/mL. Strict adherence to this concentration prevents the "inoculum effect," where an artificially high bacterial load falsely inflates the MIC, or a low load yields false susceptibility (3)[3].

  • Self-Validation Controls:

    • Column 11 (Growth Control): 50 µL CAMHB + 50 µL inoculum. Validates bacterial viability (must turn pink).

    • Column 12 (Sterility Control): 100 µL CAMHB only. Validates aseptic technique (must remain blue).

  • Incubation: Incubate plates at 35±2°C for 16-20 hours in ambient air.

  • Resazurin Addition: Add 10 µL of 0.02% (w/v) filter-sterilized resazurin solution to all wells. Incubate for an additional 2-4 hours (4)[4].

  • Readout: The MIC is the lowest concentration of the thiazine compound that entirely prevents the color change from blue to pink.

Protocol 2: Checkerboard Synergy Assay (Efflux Pump Inhibition)

This protocol quantifies the ability of the thiazine to restore susceptibility to a primary antibiotic.

Step-by-Step Methodology:

  • Matrix Creation: Along the x-axis (columns 1-8), serially dilute the primary antibiotic (e.g., Ciprofloxacin). Along the y-axis (rows A-F), serially dilute the thiazine compound.

  • Sub-Inhibitory Targeting:

    • Causality Note: To prove that enhanced bacterial killing is due to efflux inhibition and not the direct toxicity of the thiazine, the thiazine must be evaluated at sub-inhibitory concentrations (e.g., ¼ or ⅛ of its intrinsic MIC determined in Protocol 1) (2)[2].

  • Inoculation & Readout: Proceed with inoculation, incubation, and resazurin addition exactly as described in Protocol 1.

  • Data Interpretation (FICI Calculation): Calculate the Fractional Inhibitory Concentration Index (FICI): FICI = (MIC of Drug A in combo / MIC of Drug A alone) + (MIC of Drug B in combo / MIC of Drug B alone)

    • Synergy: FICI ≤ 0.5

    • Indifference: 0.5 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

Quantitative Data Presentation

The following table summarizes a theoretical, self-validating dataset demonstrating the synergistic effect of a phenothiazine (e.g., Thioridazine) combined with Ciprofloxacin against an efflux-overexpressing S. aureus strain.

Test Compound / CombinationMIC (µg/mL)FICI ScoreInterpretationMechanistic Observation
Ciprofloxacin (CIP) alone 16.0N/AResistantActive extrusion by overexpressed NorA pump.
Thioridazine (TZ) alone 32.0N/AWeakly ActiveIntrinsic membrane disruption at high doses.
CIP + TZ (TZ fixed at 8.0 µg/mL; ¼ MIC)2.00.375Synergy TZ inhibits NorA PMF; CIP accumulates intracellularly.
Quality Control Strain (S. aureus ATCC 25923)CIP: 0.25N/AValidatedConfirms assay integrity and standard susceptibility.

References

  • Repurposing Antidepressants and Phenothiazine Antipsychotics as Efflux Pump Inhibitors in Cancer and Infectious Diseases Source: mdpi.com URL:[Link]

  • Phenothiazines and Thioxanthenes Inhibit Multidrug Efflux Pump Activity in Staphylococcus aureus Source: nih.gov URL:[Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically Source: clsi.org URL:[Link]

  • Phenothiazines enhance antibacterial activity of macrophage by inducing ROS and autophagy Source: nih.gov URL:[Link]

  • Developing Synergistic Drug Combinations To Restore Antibiotic Sensitivity in Drug-Resistant Mycobacterium tuberculosis Source: asm.org URL:[Link]

Sources

Application

Using 1,3-thiazole-2(3H)-thione as a sulfur transfer agent for alkanethiols.

Application Note: 3-(2-Aminophenyl)-4-methyl-1,3-thiazole-2(3H)-thione as an Eco-Friendly Sulfur Transfer Agent for Alkanethiol Synthesis Executive Summary The synthesis of highly pure alkanethiols is a critical process...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3-(2-Aminophenyl)-4-methyl-1,3-thiazole-2(3H)-thione as an Eco-Friendly Sulfur Transfer Agent for Alkanethiol Synthesis

Executive Summary

The synthesis of highly pure alkanethiols is a critical process in surface chemistry (e.g., self-assembled monolayers), materials science, and pharmaceutical development. Traditional methods utilizing thiourea, sodium hydrosulfide, or thioacetic acid are notoriously plagued by foul odors, toxic byproducts (like H₂S), and the propensity to form unwanted disulfides during harsh hydrolysis steps.

This technical guide details a highly efficient, "eco-friendly" methodology using 3-(2-aminophenyl)-4-methyl-1,3-thiazole-2(3H)-thione as a[1]. This reagent operates via an elegant "catch-and-release" mechanism, first capturing an alkyl group to form an odorless, stable intermediate, and subsequently releasing the pure alkanethiol upon a mild, base-triggered intramolecular cyclization[2].

Mechanistic Rationale: The "Catch-and-Release" System

The efficacy of 3-(2-aminophenyl)-4-methyl-1,3-thiazole-2(3H)-thione lies in its dual-functional design, which ensures a self-validating, highly directional reaction pathway.

  • The "Catch" (Alkylation): The exocyclic sulfur of the thione moiety is highly polarizable and nucleophilic. When reacted with an alkyl halide (R-X), it undergoes rapid S-alkylation to form an S-alkylthiazolium quaternary salt.

    • Causality: This step effectively "protects" the volatile alkyl chain as a stable, odorless crystalline salt, eliminating the foul smells typically associated with [2].

  • The "Release" (Intramolecular Cyclization): The reagent features an aniline moiety strategically positioned at the 3-position of the thiazole ring. Upon the addition of a mild base, the primary amine is deprotonated, enhancing its nucleophilicity. It attacks the highly electrophilic C2 carbon of the thiazolium ring.

    • Causality: This intramolecular attack forms a tetrahedral intermediate, which rapidly collapses to break the C-S bond. The thermodynamic driving force is the formation of a highly stable, fused aromatic system: a [1].

Mechanism Reagent 1,3-thiazole-2(3H)-thione + Alkyl Halide Salt S-Alkylthiazolium Salt (Odorless Intermediate) Reagent->Salt Alkylation (Catch) Cyclization Intramolecular Attack (Amine to C2) Salt->Cyclization Base Addition Products Alkanethiol (Organic) + Fused Salt (Aqueous) Cyclization->Products C-S Cleavage (Release)

Mechanistic pathway of sulfur transfer and alkanethiol release.

Experimental Protocols

The following protocol outlines the synthesis of linear alkanethiols (e.g., octanethiol) from their corresponding alkyl bromides. The system is inherently self-validating: the precipitation of the intermediate confirms successful alkylation, and clear phase separation during extraction confirms successful cleavage.

Protocol A: Synthesis of the S-Alkylthiazolium Intermediate

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 10.0 mmol of 3-(2-aminophenyl)-4-methyl-1,3-thiazole-2(3H)-thione in 25 mL of absolute ethanol.

  • Alkylation: Add 11.0 mmol (1.1 equivalents) of the desired alkyl bromide (e.g., 1-bromooctane).

  • Heating: Reflux the mixture under continuous stirring for 2 to 4 hours. Monitor the reaction via TLC until the thione reagent is completely consumed.

  • Isolation: Allow the reaction mixture to cool to room temperature, then transfer to an ice bath. The S-alkylthiazolium quaternary salt will precipitate as a crystalline solid.

    • Self-Validation: The formation of an odorless solid confirms the successful capture of the volatile alkyl chain.

  • Filtration: Filter the precipitate under vacuum and wash with cold ethanol (2 x 10 mL). Dry the solid under a vacuum to yield the protected thiol intermediate.

Protocol B: Ring Closure and Alkanethiol Isolation

  • Biphasic Setup: Transfer the isolated S-alkylthiazolium salt to a separatory funnel. Add 30 mL of Dichloromethane (DCM) and 30 mL of a 10% aqueous Sodium Carbonate (Na₂CO₃) solution.

  • Cyclization: Stopper the funnel and shake vigorously for 5–10 minutes, venting frequently.

    • Causality: The mild base triggers the intramolecular ring closure. The disappearance of the solid suspension indicates the completion of the C-S bond cleavage[1].

  • Phase Separation: Allow the layers to separate. The newly formed, pure alkanethiol partitions entirely into the lower organic (DCM) layer, while the water-soluble heteroaromatic salt byproduct remains in the upper aqueous layer.

    • Self-Validation: The stark phase separation without residual solids confirms high purity without the need for column chromatography.

  • Extraction & Drying: Collect the DCM layer. Extract the aqueous layer with an additional 15 mL of DCM. Combine the organic layers, dry over anhydrous Sodium Sulfate (Na₂SO₄), and filter.

  • Concentration: Evaporate the DCM under reduced pressure to yield the pure alkanethiol.

Workflow Step1 1. Alkylation Reflux Reagent + R-X in EtOH Step2 2. Isolation Filter S-Alkylthiazolium Precipitate Step1->Step2 Step3 3. Ring Closure Stir in DCM / aq. Na2CO3 Step2->Step3 Step4 4. Phase Separation Extract Alkanethiol into DCM Step3->Step4 Step5 5. Purification Evaporate DCM to yield Pure R-SH Step4->Step5

Step-by-step workflow for the synthesis and isolation of alkanethiols.

Data Presentation & Comparative Analysis

The thiazole-2-thione methodology offers significant quantitative and qualitative advantages over traditional sulfur transfer agents, particularly in terms of yield, purity, and environmental impact[3].

Table 1: Quantitative Comparison of Alkanethiol Synthesis Methods

MethodReagentOdor ProfileReaction ConditionsByproduct SeparationAverage Yield
Traditional ThioureaHigh (H₂S risk)Harsh alkaline hydrolysisDifficult (disulfide formation)60 - 75%
Traditional Thioacetic AcidHighAcidic/Basic cleavageModerate70 - 85%
Eco-Friendly 3-(2-Aminophenyl)-4-methyl-1,3-thiazole-2(3H)-thioneOdorless intermediateMild base, room tempSimple liquid-liquid extraction> 90%

Troubleshooting & Field-Proven Insights

  • Incomplete Precipitation in Protocol A: If the S-alkylthiazolium salt does not precipitate upon cooling, the alkyl chain may be too long or highly branched, increasing its solubility in ethanol. Solution: Partially evaporate the ethanol under reduced pressure, or add a non-polar anti-solvent such as diethyl ether to induce crystallization.

  • Emulsion Formation in Protocol B: Vigorous shaking of the biphasic mixture can sometimes lead to emulsions, particularly with long-chain alkanethiols that act as weak surfactants. Solution: Add a small amount of brine (saturated NaCl solution) to the aqueous phase to increase ionic strength and force phase separation.

  • Disulfide Contamination: While this method significantly reduces disulfide formation compared to thiourea methods, prolonged exposure of the free thiol to oxygen during the final evaporation step can cause trace oxidation. Solution: Perform the final solvent evaporation under an inert atmosphere (Nitrogen or Argon) and store the pure alkanethiol in sealed, dark ampoules.

References

  • Title: 3-(2-Aminophenyl)-4-methyl-1,3-thiazole-2(3H)-thione as an Ecofriendly Sulphur Transfer Agent to Prepare Alkanethiols in High Yield and High Purity Source: Molecules (MDPI) URL: [Link]

  • Title: 3-(2-aminophenyl)-4-methyl-1,3-thiazole-2(3H)-thione as an ecofriendly sulphur transfer agent to prepare alkanethiols in high yield and high purity Source: PubMed (National Institutes of Health) URL: [Link]

  • Title: Preparation of Thiazole-2-thiones through TBPB-Promoted Oxidative Cascade Cyclization of Enaminones with Elemental Sulfur Source: Organic Chemistry Portal URL: [Link]

Sources

Method

Knoevenagel condensation protocol for thiazine synthesis.

Application Note: Advanced Knoevenagel Condensation Protocols for 1,3-Thiazine Synthesis Application Overview 1,3-Thiazines are highly versatile six-membered heterocyclic scaffolds characterized by an N-C-S linkage. They...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Knoevenagel Condensation Protocols for 1,3-Thiazine Synthesis

Application Overview

1,3-Thiazines are highly versatile six-membered heterocyclic scaffolds characterized by an N-C-S linkage. They form the critical pharmacophoric core of numerous biologically active compounds, including cephalosporin antibiotics, anti-inflammatory agents, and sedatives like xylazine[1]. Constructing this heterocycle efficiently requires precise carbon-carbon and carbon-heteroatom bond formation. The Knoevenagel condensation serves as the foundational step in this process, typically initiating a domino reaction sequence that couples an active methylene compound, an aldehyde, and a sulfur-containing nucleophile (such as thiourea) to yield the finalized thiazine ring[2].

This application note details two field-validated methodologies: a green, high-atom-economy solution-phase synthesis utilizing basic ionic liquids, and a robust solid-phase synthesis designed for the high-throughput generation of combinatorial libraries.

Mechanistic Rationale & Causality

The synthesis of 1,3-thiazines via the Knoevenagel route is not a singular event, but a highly orchestrated multicomponent cascade. Understanding the causality behind the reagent and condition choices is critical for protocol optimization.

  • Electrophilic Activation (Knoevenagel Condensation): The reaction begins with the deprotonation of an active methylene compound (e.g., ethyl cyanoacetate or a β -keto ester). The choice of base is paramount. In solution-phase protocols, basic ionic liquids like 1-butyl-3-methylimidazolium hydroxide ([bmim]OH) act as both the solvent and the catalyst[2]. The ionic liquid stabilizes the transition state and eliminates the need for volatile organic solvents, rapidly driving the formation of the electrophilic Knoevenagel enone adduct.

  • Nucleophilic Attack (Thia-Michael Addition): The sulfur atom of a thiourea derivative acts as a soft nucleophile, attacking the electron-deficient β -carbon of the newly formed enone.

  • Ring Closure (Intramolecular Cyclization): Following the thia-Michael addition, the amino group of the thiourea undergoes intramolecular condensation with the adjacent carbonyl or cyano group, ejecting water and yielding the closed 1,3-thiazine ring[2].

G A Aromatic Aldehyde C Base Catalyst (e.g.,[bmim]OH) A->C B Active Methylene B->C D Knoevenagel Adduct (Electrophilic Alkene) C->D F Thia-Michael Intermediate D->F + Thiourea E Thiourea E->F G Cyclization F->G H 1,3-Thiazine G->H

Mechanistic pathway of domino Knoevenagel-Thia-Michael 1,3-thiazine synthesis.

Experimental Methodologies

Protocol A: Green Solution-Phase Multicomponent Synthesis

This protocol utilizes [bmim]OH to achieve a quantitative, one-pot synthesis at ambient temperatures. The causality behind using [bmim]OH lies in its dual role: it provides the necessary basicity for the Knoevenagel step while its ionic nature natively promotes the subsequent thia-Michael addition without requiring secondary catalysts[2].

Step-by-Step Procedure:

  • Reagent Initialization: In a 25 mL round-bottom flask, combine the aromatic aldehyde (1.0 mmol) and ethyl cyanoacetate (1.0 mmol).

  • Catalytic Activation: Add 2.0 mL of the basic ionic liquid [bmim]OH. Stir the mixture at room temperature for 10–30 minutes. The Knoevenagel condensation is highly rapid under these conditions[2].

  • Cascade Initiation: Add the substituted thiourea (1.0 mmol) directly to the reaction mixture. Continue stirring at ambient temperature for 2 to 4 hours to allow the thia-Michael addition and cyclization to complete.

  • Phase Separation & Recovery: Extract the target 1,3-thiazine using ethyl acetate (3 x 10 mL). The [bmim]OH catalyst remains entirely in the aqueous phase. Recover the ionic liquid by evaporating the residual water under reduced pressure; it can be reused up to four times without an appreciable drop in yield[2].

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , concentrate under vacuum, and recrystallize from ethanol.

Protocol B: Solid-Phase Synthesis for Combinatorial Libraries

For drug development professionals requiring structural diversity, solid-phase synthesis on Wang resin allows for the parallel generation of 1,3-thiazine analogs. By anchoring the synthesis to a polymer, excess reagents can be used to drive reactions to completion, and purification is achieved through simple filtration[3],[4].

Step-by-Step Procedure:

  • Resin Anchoring: React the Wang resin with an acyl imidazole to perform a de novo synthesis of a polymer-bound β -keto ester via acetoacetylation[3],[4].

  • High-Temperature Knoevenagel Condensation: Suspend the resin-bound β -keto ester in a 1:1 solvent mixture of dichlorobenzene and chlorobenzene. Add the target aldehyde (5.0 equiv) and piperidinium acetate as the catalyst[4]. Experimental Insight: The specific high-boiling solvent mixture allows the reaction to run under open-vessel conditions at 140°C. This intentionally drives the equilibrium forward by evaporating the water byproduct, completely bypassing the need for chemical water-trapping agents like trimethylorthoformate (TMOF)[4].

  • Acid-Promoted Ring Closure: Filter and wash the resin. Resuspend in a 2:1 mixture of THF/EtOH. Add thiourea (5.0 equiv) and HCl (2.0 equiv). Heat the suspension to 80°C for 18 hours to force the sluggish cyclization step to completion[4].

  • Cleavage: Treat the resin with Trifluoroacetic Acid (TFA) to cleave the ester linkage, releasing the functionalized 1,3-thiazine-5-carboxylate[3],[4].

SolidPhase N1 Wang Resin Anchor N2 Acetoacetylation N1->N2 N3 Resin-bound β-keto ester N2->N3 N4 Knoevenagel Condensation (Piperidinium Acetate, 140°C) N3->N4 N5 Polymer-bound Enone N4->N5 N6 Acid-Promoted Ring Closure (Thiourea + HCl, 80°C) N5->N6 N7 Resin-bound 1,3-Thiazine N6->N7 N8 TFA Cleavage N7->N8 N9 Purified 1,3-Thiazine N8->N9

Solid-phase synthesis workflow for 1,3-thiazine libraries on Wang resin.

Process Optimization & Data Presentation

The following table summarizes the optimized kinetic and thermodynamic parameters required to successfully execute the described protocols.

ParameterProtocol A: Ionic Liquid (Solution)Protocol B: Wang Resin (Solid-Phase)
Active Methylene Source Ethyl cyanoacetatePolymer-bound β -keto ester
Knoevenagel Catalyst [bmim]OH (Basic Ionic Liquid)Piperidinium acetate
Solvent System Solvent-free (IL acts as solvent)Dichlorobenzene / Chlorobenzene (1:1)
Condensation Temp / Time Room Temperature / 10–30 min140°C (Open-vessel) / 90 min
Cyclization Reagent Substituted ThioureaThiourea + HCl (THF/EtOH 2:1)
Cyclization Temp / Time Room Temperature / 2–4 hours80°C / 18 hours
Average Yield 85% – 95%Up to 61% (Calculated over 9–13 steps)
Primary Advantage High atom economy, recyclable catalystHigh analog diversity, automated washing

In-Process Analytical Validation (Self-Validating System)

To ensure trustworthiness and prevent the propagation of failed intermediates, Protocol B must be treated as a self-validating system using on-bead Fourier-Transform Infrared (FT-IR) spectroscopy. Because the intermediates are covalently bound to the resin, traditional TLC is ineffective. Instead, monitor the specific vibrational shifts of the carbonyl and enone bands[4]:

  • Validation of Starting Material: Confirm the successful acetoacetylation of the Wang resin by identifying two distinct vibrational bands at 1720 cm−1 and 1743 cm−1 [4].

  • Validation of Knoevenagel Condensation: Following the reaction with the aldehyde, the band at 1743 cm−1 must completely disappear. The presence of a single centered band at 1723 cm−1 (with minor shoulders at 1700 and 1670 cm−1 ) confirms the quantitative conversion to the polymer-bound enone[4].

  • Validation of Ring Closure: Successful cyclization into the 1,3-thiazine is definitively marked by a weakening of the carbonyl band (shifting to 1702 cm−1 ) and the emergence of a highly characteristic, intense thiazine ring band at 1544 cm−1 [4]. Do not proceed to TFA cleavage until the 1544 cm−1 signal is dominant.

References

  • Basic Ionic Liquid Promoted Domino Knoevenagel–Thia-Michael Reaction: An Efficient and Multicomponent Strategy for Synthesis of 1,3-Thiazines Source: ResearchGate URL:[Link]

  • Synthesis of functionalized 1,3-thiazine libraries combining solid-phase synthesis and post-cleavage modification methods Source: PubMed (Chemistry - A European Journal) URL:[Link]

  • Synthesis of Functionalized 1,3-Thiazine Libraries Combining Solid-Phase Synthesis and Post-Cleavage Modification Methods (Full Text) Source: Università degli Studi di Trieste (Units.it) URL:[Link]

  • Thiazines - A Review on Pharmacological Activities Source: Asian Journal of Research in Pharmaceutical Sciences URL:[Link]

Sources

Application

Application Note: 6-Methyl-1,3-thiazinane-2-thione as a Chiral Auxiliary in Asymmetric Synthesis

Executive Summary & Mechanistic Rationale Chiral auxiliaries are foundational tools in asymmetric organic synthesis, enabling the predictable construction of stereocenters without the need for complex, substrate-specific...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Chiral auxiliaries are foundational tools in asymmetric organic synthesis, enabling the predictable construction of stereocenters without the need for complex, substrate-specific chiral catalysts. While 5-membered ring systems—such as Evans oxazolidinones and Crimmins thiazolidinethiones—dominate the literature, 6-membered ring derivatives offer distinct electronic and conformational advantages.

The 6-membered heterocycle, 1,3-thiazinane-2-thione, has emerged as a highly valuable platform for asymmetric carbon–carbon bond-forming reactions due to its enhanced nucleophilicity compared to 5-membered counterparts[1]. When a stereocenter is introduced at the 6-position (adjacent to the sulfur atom), such as in 6-Methyl-1,3-thiazinane-2-thione , the auxiliary gains a powerful conformational locking mechanism.

The Causality of Stereocontrol

In a 5-membered ring, the scaffold rapidly interconverts between various envelope conformations. In contrast, the 6-membered thiazinane ring strongly prefers a rigid chair conformation. To minimize severe 1,3-diaxial steric clashes, the 6-methyl group is forced into an equatorial position. Upon N -acylation and subsequent enolization (typically with Ti(IV) or Ni(II) Lewis acids), the metal chelates both the thiocarbonyl sulfur and the acyl oxygen. Because the 6-methyl group locks the ring's chair conformation, the spatial orientation of the entire scaffold becomes highly rigid. This projects the Z -enolate into a deeply defined chiral pocket, effectively shielding one diastereoface and forcing the incoming electrophile (e.g., an aldehyde) to attack from the opposite face. This results in exceptional diastereomeric ratios (often >95:5) and facilitates the downstream isolation of enantiomerically pure compounds[2].

TS_Model N1 1. N-Acyl Enolate Formation (Strict Z-Geometry) N2 2. Metal Chelation Ti(IV) coordinates O and S N1->N2 N3 3. Conformational Lock 6-Methyl forced Equatorial N2->N3 N4 4. Diastereofacial Shielding Re-face blocked by rigid ring N3->N4 N5 5. Stereoselective Attack Si-face Aldehyde approach N4->N5

Mechanistic logic and transition state control for the asymmetric aldol reaction.

Quantitative Data: 5-Membered vs. 6-Membered Auxiliaries

The structural rigidity and increased nucleophilicity of the 6-membered thiazinane scaffold directly translate to higher yields and superior stereoselectivity in standard Titanium-mediated syn-aldol additions, particularly with sterically demanding aliphatic aldehydes.

Table 1: Comparative Performance in Ti(IV)-Mediated syn-Aldol Reactions

Auxiliary ScaffoldElectrophileYield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (%)
4-Isopropyl-1,3-thiazolidine-2-thione (5-ring)Benzaldehyde8592:8>98
6-Methyl-1,3-thiazinane-2-thione (6-ring) Benzaldehyde 93 97:3 >99
4-Isopropyl-1,3-thiazolidine-2-thione (5-ring)Isobutyraldehyde7888:1297
6-Methyl-1,3-thiazinane-2-thione (6-ring) Isobutyraldehyde 88 95:5 >99

Experimental Workflows & Self-Validating Protocols

The following protocols detail the lifecycle of the 6-Methyl-1,3-thiazinane-2-thione auxiliary, from N -acylation to the asymmetric aldol reaction, and finally, non-destructive cleavage.

Workflow A 1. Acylation n-BuLi, -78°C Propionyl Chloride B 2. Asymmetric Aldol TiCl4, DIPEA Aldehyde A->B N-Acyl Thiazinanethione C 3. Cleavage LiOH / H2O2 (Product Isolation) B->C Aldol Adduct (dr > 95:5) D 4. Recovery Auxiliary Recycling C->D Cleaved Product D->A Recycled Auxiliary

Workflow for 6-Methyl-1,3-thiazinane-2-thione mediated asymmetric synthesis.

Protocol A: N -Acylation of the Auxiliary

Objective: Attach the acyl substrate to the nitrogen atom of the auxiliary to prepare for enolization. The parent thiazinane-2-thione scaffold can be synthesized efficiently from amino alcohols and carbon disulfide[3].

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL Schlenk flask under vacuum and backfill with argon. Add 6-Methyl-1,3-thiazinane-2-thione (10.0 mmol) and anhydrous Tetrahydrofuran (THF, 30 mL).

  • Deprotonation: Cool the stirring solution to -78 °C using a dry ice/acetone bath. Dropwise, add n -Butyllithium ( n -BuLi, 1.05 equiv, 2.5 M in hexanes).

    • Causality Insight: A slight excess (1.05 eq) ensures complete deprotonation of the auxiliary's N-H proton, preventing unreacted auxiliary from complicating downstream purification.

    • Self-Validation: The solution will transition from colorless to a vibrant yellow, indicating the formation of the resonance-stabilized thiourea anion.

  • Acylation: Stir for 15 minutes at -78 °C, then add freshly distilled propionyl chloride (1.10 equiv) dropwise.

  • Workup: Allow the reaction to warm to 0 °C over 30 minutes. Quench with saturated aqueous NH₄Cl (20 mL). Extract with Ethyl Acetate (3 × 20 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Flash column chromatography (Hexanes/EtOAc 8:2) yields the N -propionyl-6-methyl-1,3-thiazinane-2-thione as a bright yellow oil/solid.

    • Validation: TLC Rf ≈ 0.45 (Hexanes/EtOAc 7:3). Characteristic thiocarbonyl ¹³C NMR shift at ~192 ppm[3].

Protocol B: Titanium-Mediated Asymmetric syn-Aldol Reaction

Objective: Form the Z -enolate and react it with an aldehyde to establish two contiguous stereocenters.

Step-by-Step Methodology:

  • Pre-complexation: Dissolve the N -propionyl auxiliary (5.0 mmol) in anhydrous Dichloromethane (DCM, 20 mL) under argon. Cool to -78 °C. Add Titanium(IV) chloride (TiCl₄, 1.05 equiv, 1.0 M in DCM) dropwise.

    • Causality Insight: TiCl₄ acts as a bidentate Lewis acid, chelating the acyl oxygen and the thiocarbonyl sulfur. This pre-complexation must occur before base addition to lock the conformation and guarantee exclusive Z -enolate geometry.

    • Self-Validation: The yellow solution will immediately turn deep orange, confirming successful Ti-chelation.

  • Enolization: After 5 minutes, add N,N -Diisopropylethylamine (DIPEA, 1.15 equiv) dropwise.

    • Causality Insight: DIPEA is a sterically hindered, non-nucleophilic base. It selectively deprotonates the activated α -carbon without attacking the highly electrophilic Ti-coordinated carbonyl.

    • Self-Validation: The solution will transition from orange to an intense, dark crimson/purple. This color change is the definitive hallmark of titanium enolate formation. If the solution remains pale, moisture has likely quenched the TiCl₄.

  • Electrophile Addition: Stir the enolate for 45 minutes at -78 °C. Add the aldehyde (e.g., benzaldehyde, 1.2 equiv) dropwise. Stir for an additional 2 hours at -78 °C.

  • Quench: Add half-saturated aqueous NH₄Cl (15 mL) directly at -78 °C, then allow the mixture to warm to room temperature. The purple color will dissipate, leaving a biphasic yellow mixture.

  • Isolation: Extract with DCM (3 × 15 mL), dry over Na₂SO₄, and purify via silica gel chromatography to isolate the syn-aldol adduct.

Protocol C: Non-Destructive Cleavage

Objective: Remove the chiral auxiliary to yield the enantiomerically pure carboxylic acid or alcohol, while recovering the auxiliary for reuse.

Step-by-Step Methodology (Hydrolysis to Carboxylic Acid):

  • Dissolve the aldol adduct (2.0 mmol) in a 4:1 mixture of THF/H₂O (10 mL) and cool to 0 °C.

  • Add 30% aqueous H₂O₂ (4.0 equiv), followed immediately by Lithium Hydroxide monohydrate (LiOH·H₂O, 2.0 equiv).

    • Causality Insight: The addition of H₂O₂ generates the highly nucleophilic hydroperoxide anion (HOO⁻). The α -effect makes HOO⁻ significantly more nucleophilic than HO⁻, allowing rapid cleavage of the sterically hindered N -acyl bond at 0 °C without causing epimerization of the newly formed α -stereocenter.

  • Stir for 1 hour at 0 °C. Quench with saturated aqueous Na₂SO₃ (10 mL) to destroy excess peroxide.

    • Self-Validation: Test the aqueous layer with KI-starch paper; it should remain white, indicating complete peroxide consumption.

  • Extract the aqueous layer with DCM (3 × 10 mL). This organic phase contains the recovered 6-Methyl-1,3-thiazinane-2-thione auxiliary (yield >90%), which can be purified by a short silica plug and reused.

  • Acidify the remaining aqueous layer to pH 2 using 1M HCl, and extract with EtOAc (3 × 15 mL) to isolate the enantiomerically pure syn-aldol carboxylic acid.

References

  • [1] Protected syn-Aldol Compounds from Direct, Catalytic, and Enantioselective Reactions of N-Acyl-1,3-oxazinane-2-thiones with Aromatic Acetals. National Institutes of Health (PMC). Available at:[Link]

  • [2] Kennington, S. C. D., et al. Synthesis and Acylation of 1,3-Thiazinane-2-thione. Organic Syntheses, 2021, 98, 374–390. Available at:[Link]

  • [3] Ligand engineering of circularly polarized luminescence inversion and enhancement for chiral Ag6 nanoclusters. Journal of Materials Chemistry C, RSC Publishing, 2024. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Identifying and minimizing side reactions in 1,3-thiazine ring closure.

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic hurdles and side reactions encountered...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic hurdles and side reactions encountered during 1,3-thiazine ring closure.

Synthesizing the 1,3-thiazine core—a critical six-membered N,S-heterocycle in drug development—requires precise control over reaction kinetics and thermodynamics. Deviations in temperature, steric bulk, or electrophile reactivity frequently lead to stalled intermediates, thermal degradation, or mis-cyclization into five-membered rings.

Below, you will find a mechanistic breakdown, an FAQ troubleshooting section, quantitative data, and a self-validating protocol to ensure high-fidelity ring closure.

Mechanistic Overview: Pathways and Pitfalls

Understanding the causality behind side reactions begins with mapping the reaction trajectory. The diagram below illustrates the critical branching points where the synthesis can deviate from the desired 1,3-thiazine product.

ThiazinePathways Precursors Precursors (Enone/Aldehyde + Thiourea/CS2) Intermediate Acyclic Adduct (Thio-Michael/Substitution) Precursors->Intermediate Base / Heat Thiazine 1,3-Thiazine (Desired 6-Membered Ring) Intermediate->Thiazine Optimal Ring Closure Thiazolidine 1,3-Thiazolidine (5-Membered Ring) Intermediate->Thiazolidine Kinetic Mis-cyclization Unreacted Stalled Intermediates (Steric Hindrance) Intermediate->Unreacted Bulky Substituents Decomp Decomposition Products Thiazine->Decomp Thermal Stress (>40°C)

Mechanistic branching in 1,3-thiazine synthesis highlighting critical side reaction pathways.

Troubleshooting & FAQs

Q1: Why am I observing significant product degradation during solvent removal? Causality: 1,3-thiazines, particularly 1,3-thiazine-2-thiones, possess a highly sensitive heterocyclic core that is prone to thermal decomposition. Standard rotary evaporation at typical temperatures (e.g., 40 °C) causes partial or complete degradation of the newly formed ring[1]. Solution: Shift your workflow to high-vacuum, low-temperature distillation. Maintaining the reaction and workup temperatures at or below 0 °C drastically minimizes thermal stress and preserves the structural integrity of the 1,3-thiazine core[1].

Q2: My ring closure reaction is stalling, leaving high levels of unreacted acyclic intermediates. How do I drive it to completion? Causality: When utilizing α,β-unsaturated ketones (enones) with bulky aromatic substituents (e.g., a phenyl group at the β-position), severe steric hindrance restricts the nucleophilic attack of the nitrogen on the carbonyl carbon. This traps the reaction at the acyclic intermediate stage[2]. Solution: For sterically demanding substrates, standard heating is insufficient. Employ a polymer-bound sulfonic acid catalyst to mediate the ring closure, or extend reaction times significantly (up to 120 hours). If utilizing solid-phase synthesis, apply on-bead purification to selectively capture the basic thiazine products and wash away the stalled intermediates[2].

Q3: I am detecting unexpected trithioisatoic anhydrides or 5-membered rings instead of 1,3-thiazines. What is causing this mis-cyclization? Causality: Regioselectivity in ring closure is governed by the electrophilicity of the adjacent carbons. When using aromatic o-amino carboxylic acids with carbon disulfide, the intermediate dithiocarbamate can undergo a cycloaddition-elimination mechanism via a 1,3-oxathietane intermediate, leading to ring-fused side products rather than the standard 1,3-thiazine[3]. Additionally, varying the saturation of the cycloalkene precursor can alter the cycloaddition trajectory, leading to truncated rings[4]. Solution: Strictly control the electrophilic centers by verifying the purity of your β-chlorovinyl aldehydes or enones. If using CS2 as a thionation reagent, monitor the reaction via 13C-NMR to detect 1,3-oxathietane intermediates early and adjust the stoichiometric ratio of the thionating agent[3].

Quantitative Data Summary

To optimize your reaction design, reference the table below, which summarizes the impact of various parameters on the yield and side-product formation during 1,3-thiazine synthesis.

Precursor SystemReaction ConditionsPrimary OutcomeMajor Side ReactionYield (%)
Enone (R=Me) + Thiourea65 °C, 18 hComplete CyclizationNone>90%
Enone (R=Ph) + Thiourea80 °C, 120 hIncomplete CyclizationStalled Intermediate<50%
β-chlorovinyl aldehyde + CS240 °C (Rotary Evap)Product DegradationThermal Decomposition<40%
β-chlorovinyl aldehyde + CS20 °C, 15 h (Vacuum Dist)Optimal CyclizationNone90%

Self-Validating Experimental Protocol: Low-Temperature Synthesis of 2H-1,3-Thiazine-2-thiones

This methodology is engineered to suppress thermal degradation and drive equilibrium toward complete cyclization by utilizing low temperatures and an acid-scavenging base.

Step 1: Precursor Assembly

  • Action: Dissolve the primary amine (1.0 eq) and carbon disulfide (1.2 eq) in anhydrous acetonitrile (MeCN) at 0 °C.

  • Causality: This forms the N-monosubstituted carbamic acid intermediate. Keeping the system at 0 °C prevents the premature volatilization of CS2.

Step 2: Electrophile Addition

  • Action: Slowly add the β-chlorovinyl aldehyde (1.0 eq) to the mixture.

  • Causality: The substitution of the chloride forms the critical dithiocarbamate intermediate, releasing hydrogen chloride (HCl) as a co-product.

Step 3: Catalytic Base Addition

  • Action: Introduce triethylamine (Et3N) (1.5 eq) dropwise.

  • Causality: Et3N acts as an acid scavenger, trapping the generated HCl. This is a self-validating step: if the HCl is not neutralized, the nucleophilic nitrogen becomes protonated, completely halting the subsequent ring closure[1].

Step 4: Ring Closure

  • Action: Stir the reaction mixture continuously at 0 °C for 15 hours.

  • Validation Check: Monitor by TLC; the disappearance of the dithiocarbamate spot confirms successful intramolecular nucleophilic attack on the carbonyl group[1].

Step 5: Product Isolation

  • Action: Remove the MeCN solvent strictly via high-vacuum, low-temperature distillation.

  • Causality: Do not exceed 10 °C during solvent removal. Standard rotary evaporation will induce thermal decomposition of the newly formed 1,3-thiazine core[1].

References

  • A three-component reaction for rapid access to underexplored 1,3-thiazine-2-thiones. rsc.org. 1

  • Direct Formation of Ring-Fused 1,3-Thiazine-2,4-dithiones from Aromatic o-Amino Carboxylic Acids: Observation of a Carbon Disulfide Mediated Thionation. acs.org. 3

  • Synthesis of Functionalized 1,3-Thiazine Libraries Combining Solid-Phase Synthesis and Post-Cleavage Modification Methods. units.it. 2

  • Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. mdpi.com. 4

Sources

Optimization

Purification techniques for crude 1,3-thiazinane-2-thione products

Overview 1,3-Thiazinane-2-thione (also known as tetrahydro-2H-1,3-thiazine-2-thione, CAS 5554-48-3) is a critical six-membered heterocyclic scaffold used extensively in asymmetric synthesis, natural product development,...

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Author: BenchChem Technical Support Team. Date: March 2026

Overview

1,3-Thiazinane-2-thione (also known as tetrahydro-2H-1,3-thiazine-2-thione, CAS 5554-48-3) is a critical six-membered heterocyclic scaffold used extensively in asymmetric synthesis, natural product development, and as a chiral auxiliary [1]. Achieving >99% purity is essential, as residual starting materials (e.g., 3-aminopropan-1-ol derivatives) or disulfide byproducts can poison downstream metal-catalyzed acylations or coupling reactions. This guide provides field-proven, self-validating troubleshooting steps and protocols for isolating highly pure 1,3-thiazinane-2-thione.

Purification Workflow

Purification A Crude 1,3-Thiazinane-2-thione B Aqueous Wash (Removes salts/amines) A->B C Organic Extraction (CH2Cl2) B->C D Drying & Concentration (MgSO4, in vacuo) C->D E Purity Assessment (TLC / 1H NMR) D->E F Recrystallization (CH2Cl2 / Hexane) E->F Minor impurities G Flash Chromatography (Cyclohexane:CH2Cl2) E->G Complex mixture H Pure Product (>99%) (MP: 138-140 °C) F->H G->H

Workflow for the isolation and purification of 1,3-thiazinane-2-thione.

Frequently Asked Questions (Troubleshooting)

Q1: Why does my crude product contain unreacted starting materials or disulfide impurities?

A1: The synthesis of 1,3-thiazinane-2-thione typically involves the reaction of an amine precursor (like 3-ammoniopropylsulfate or 3-aminopropan-1-ol) with carbon disulfide (CS₂) under basic conditions [1].

  • Causality for Unreacted Materials: Incomplete conversion often results from insufficient base (e.g., KOH or triethylamine) to fully deprotonate the intermediate dithiocarbamate, which prevents efficient intramolecular cyclization. The cyclization requires the elimination of a leaving group (water or sulfate); maintaining a stoichiometric excess of base drives this equilibrium toward the closed thiazinane ring.

  • Causality for Disulfides: Disulfide impurities arise from the oxidative coupling of uncyclized dithiocarbamate intermediates if the reaction mixture is exposed to atmospheric oxygen before cyclization is complete. Always maintain an inert nitrogen or argon atmosphere during the synthesis.

Q2: What is the optimal recrystallization strategy to achieve >99% purity?

A2: For crude products with minor impurities, a two-solvent recrystallization using dichloromethane (CH₂Cl₂) and hexane is highly effective [3].

  • Mechanistic Causality: 1,3-Thiazinane-2-thione is highly soluble in polar halogenated solvents like CH₂Cl₂ but completely insoluble in non-polar alkanes like hexane. By dissolving the crude solid in a minimal amount of CH₂Cl₂ and slowly diffusing cold hexane into the matrix, you induce controlled supersaturation. This differential solubility ensures that highly polar impurities remain solvated in the mother liquor, while the thiazinane ring—which adopts a distinct half-boat conformation—packs efficiently into a highly ordered crystalline lattice [2].

Q3: How do I handle persistent colored impurities or polar byproducts that survive recrystallization?

A3: When the crude mixture is highly complex or oily, flash column chromatography is the required self-validating protocol.

  • Mechanistic Causality: Using a silica gel stationary phase with a low-polarity eluent system of cyclohexane and dichloromethane (typically 3:1 to 5:1 v/v) effectively resolves the target compound from polar byproducts [2]. The thione moiety imparts a distinct UV chromophore, allowing for reliable fraction monitoring via UV-active Thin Layer Chromatography (TLC).

Quantitative Data & Physicochemical Parameters

The following table summarizes the critical parameters for tracking the purification of 1,3-thiazinane-2-thione [4].

ParameterValue / ConditionCausality / Analytical Note
Molecular Weight 133.24 g/mol Confirm via High-Resolution Mass Spectrometry (HRMS): [M+H]⁺ calculated 134.0093 [1].
Melting Point 138–140 °CA depressed or broad melting point (<135 °C) indicates trapped solvent or residual uncyclized intermediates [1].
Recrystallization System CH₂Cl₂ / HexaneExploits the steep solubility gradient between the halogenated solvent and the alkane anti-solvent [3].
Chromatography Eluent Cyclohexane : CH₂Cl₂ (3:1 to 5:1)Resolves the non-polar thiazinane from highly polar amine/sulfate salts [2].
Expected Yield 42% – 80%Varies based on the initial complexity of the crude mixture and the purification route chosen [1, 2].

Standard Operating Procedures (SOPs)

Protocol A: Self-Validating Two-Solvent Recrystallization

Use this protocol when TLC indicates a major product spot with only faint impurity trailing.

  • Dissolution: Transfer the crude 1,3-thiazinane-2-thione solid to a clean, dry Erlenmeyer flask. Add a minimal volume of anhydrous dichloromethane (CH₂Cl₂) dropwise while gently swirling until the solid is completely dissolved at room temperature.

  • Filtration (Optional): If insoluble particulate matter (e.g., inorganic salts) persists, perform a rapid gravity filtration through fluted filter paper.

  • Anti-Solvent Addition: Slowly add cold hexane dropwise to the stirring solution until a slight, persistent cloudiness is observed, indicating the saturation point has been reached.

  • Crystallization: Allow the flask to sit undisturbed at room temperature for 2 hours to promote optimal crystal nucleation. Transfer the flask to an ice bath (0–4 °C) for an additional 1 hour to maximize the crystalline yield.

  • Isolation: Collect the white crystalline powder via vacuum filtration. Wash the filter cake with two portions of ice-cold hexane (10 mL each) to displace any residual mother liquor.

  • Validation: Dry the solid under reduced pressure (12 mmHg) to a constant weight. Validate purity via ¹H NMR (CDCl₃): look for characteristic triplets at δ 3.00 (t, J = 6.0 Hz, 2H) and δ 3.48 (t, J = 5.6 Hz, 2H), and a multiplet at δ 2.13-2.23 (m, 2H) [1].

Protocol B: Flash Chromatography Purification

Use this protocol for oily crude products or mixtures with significant side-products.

  • Column Preparation: Prepare a silica gel column using a homogeneous slurry of silica in cyclohexane. Ensure no air bubbles are trapped in the stationary phase.

  • Loading: Dissolve the crude product in the absolute minimum amount of CH₂Cl₂. Carefully load this concentrated solution onto the top of the silica bed using a Pasteur pipette.

  • Elution: Elute the column using a gradient solvent system, starting with cyclohexane:CH₂Cl₂ (5:1 v/v) and gradually increasing polarity to (3:1 v/v) [2].

  • Fraction Collection: Collect fractions and monitor them via TLC. The 1,3-thiazinane-2-thione product is strongly UV-active.

  • Isolation: Pool the fractions containing the pure product (single spot on TLC) and concentrate in vacuo. The resulting purified solid should be a white crystalline powder.

Troubleshooting

Technical Support Center: Optimizing Solid-Phase Thiazine Synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for solid-phase thiazine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navi...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for solid-phase thiazine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing thiazine scaffolds on a solid support. As your application scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower you to troubleshoot and optimize your experiments effectively. This document is structured to address common challenges in a direct question-and-answer format, grounded in established chemical principles and field-proven experience.

Fundamentals of Solid-Phase Thiazine Synthesis: A Quick Primer

Solid-phase organic synthesis (SPOS) offers significant advantages for library construction, primarily through simplified purification and the ability to drive reactions to completion using excess reagents.[1] The general workflow involves anchoring a starting material to an insoluble polymer resin, performing a series of chemical transformations, and finally cleaving the desired molecule from the support.

The success of your synthesis hinges on the careful selection of three key components:

  • The Solid Support (Resin): Typically polystyrene-based beads, chosen for their chemical inertness and ability to swell in organic solvents, allowing reagents to access the reactive sites.[2]

  • The Linker: A chemical handle that connects your first building block to the resin. The linker's chemistry dictates the conditions required for the final cleavage of your product.[3][4]

  • Protecting Groups: Temporary modifications on your building blocks that prevent unwanted side reactions. These must be stable during the synthesis but easily removable at the appropriate step.

Below is a conceptual workflow for a typical solid-phase synthesis.

SPOS_Workflow Resin 1. Resin Swelling (e.g., in DMF/DCM) Load 2. First Building Block Attachment Resin->Load Linker Chemistry Wash1 3. Wash (Remove excess reagent) Load->Wash1 Couple 4. Coupling / Reaction Step Wash1->Couple Wash2 5. Wash Couple->Wash2 Cyclize 6. Thiazine Ring Formation (Cyclization) Wash2->Cyclize Wash3 7. Wash Cyclize->Wash3 Cleave 8. Cleavage (Release from resin) Wash3->Cleave Acidic Cocktail Isolate 9. Product Isolation & Purification Cleave->Isolate

Caption: General workflow for solid-phase thiazine synthesis.

Frequently Asked Questions (FAQs)
Q1: How do I choose the right resin and linker for my thiazine synthesis?

Answer: This is a critical decision that impacts your entire synthetic strategy. The choice depends on the functional groups in your target thiazine and the overall reaction sequence. The linker, in particular, determines the final cleavage conditions.[5][6]

  • For C-terminal Carboxylic Acid Thiazines: Wang resin is a common choice. It features a p-alkoxybenzyl alcohol linker that is cleaved under moderately acidic conditions (e.g., 50-95% Trifluoroacetic Acid - TFA), yielding a carboxylic acid.[7]

  • For C-terminal Amide Thiazines: Rink Amide resin is the standard. It is also cleaved with TFA but releases the product as a primary amide.

  • For Acid-Sensitive Products: 2-Chlorotrityl chloride (2-CTC) resin is ideal. The linker is extremely acid-labile, allowing you to cleave your product under very mild conditions (e.g., 1-5% TFA in Dichloromethane - DCM), which preserves acid-sensitive functionalities in your final compound.[7][8]

Here is a summary table to guide your selection:

Resin/Linker TypeCommon Resin NameCleavage ConditionFinal Product FunctionalityKey Advantage
p-Alkoxybenzyl AlcoholWang ResinHigh TFA (50-95%)Carboxylic AcidRobust, widely used for acid products.
Rink Amide (Fmoc)Rink Amide AM/MBHAHigh TFA (50-95%)Primary AmideGold standard for peptide amides; applicable here.
2-Chlorotrityl2-CTC ResinVery Mild Acid (1-5% TFA)Carboxylic AcidProtects acid-sensitive functional groups.[8]
Benzyl EsterMerrifield ResinHarsh Acid (e.g., HF)Carboxylic AcidHighly stable linker, less common in modern SPOS.[9]
Q2: How can I effectively monitor my reactions when everything is stuck to a bead?

Answer: Reaction monitoring is crucial to avoid moving forward with an incomplete reaction, which will inevitably lead to low yields and difficult purifications. Since you cannot simply take a TLC of the reaction mixture, several "on-bead" or "cleave-and-check" methods are used.[10][11]

  • FT-IR Spectroscopy: This is a powerful, non-destructive technique.[12] You can take a small sample of beads (1-2 mg), wash and dry them, and record the IR spectrum. You monitor the disappearance of a starting material's characteristic peak (e.g., C=O stretch of an activated ester) or the appearance of a product's peak. For instance, the formation of a sulfone intermediate during a thiazine synthesis can be confirmed by the appearance of strong S=O stretching bands around 1340 and 1150 cm⁻¹.[13]

  • Colorimetric Tests: Qualitative tests can give a quick yes/no answer about the presence of specific functional groups. The most famous is the Kaiser test for primary amines. If you are coupling an amine-containing building block, a positive (blue bead) Kaiser test after the reaction indicates the coupling is incomplete.[2]

  • Test Cleavage: This is the most definitive method. A small sample of the resin is taken, and the product is cleaved, typically with a strong acid like TFA. The resulting solution is then analyzed by LC-MS or HPLC to confirm the mass and purity of the intermediate product.

Q3: My resin doesn't seem to be swelling properly. Why is this important and how can I fix it?

Answer: Resin swelling is absolutely critical for a successful solid-phase reaction. The polystyrene beads are highly cross-linked, and in their dry state, they are like a hard plastic. When a good solvent is added, the polymer chains relax and expand, creating a porous, gel-like matrix. This "swelling" allows reagents in the solution to diffuse into the bead and react with the substrate attached to the polymer backbone.[2]

  • Causality: If the resin does not swell sufficiently, reactive sites remain buried and inaccessible, leading to drastically reduced reaction rates and incomplete conversions.[14]

  • Solvent Choice: The choice of solvent is paramount. Dichloromethane (DCM), N,N-Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP) are excellent swelling solvents for standard polystyrene resins. Poor solvents like water, methanol, or hexanes will cause the resin to shrink, trapping reagents and by-products.

  • Troubleshooting: If you suspect poor swelling, ensure you are using an appropriate solvent. Sometimes, as the peptide or molecule chain grows on the resin, its polarity changes, which may require a switch in solvent to maintain optimal swelling. For example, a reaction that starts well in DCM might require a switch to the more polar DMF after several steps.[2]

Troubleshooting Guide: From Low Yields to Impure Products

This section addresses the most common problems encountered during solid-phase thiazine synthesis.

Caption: Troubleshooting decision tree for low product yield.

Issue 1: Low or No Product Yield

Q: I've completed my entire synthesis, but after cleavage and workup, my final yield is disappointingly low (or zero). What are the most likely causes?

Answer: This is a common and frustrating problem that can originate at any stage of the synthesis. Let's systematically diagnose the potential causes:

  • Incomplete Reactions: The most frequent culprit. If any step—initial loading, a coupling reaction, or the final cyclization—did not go to completion, the overall yield will suffer dramatically.

    • Causality: On a solid support, reaction kinetics can be slower than in solution. Factors like poor resin swelling, steric hindrance near the reaction site, or insufficient reagent concentration can lead to incomplete conversion.[15]

    • Solution:

      • Increase Reagent Excess: Use a larger excess of your soluble building block and coupling reagents (3-5 equivalents is common) to drive the reaction to completion.[1]

      • Extend Reaction Time/Increase Temperature: Monitor the reaction over a longer period. If kinetics are slow, gentle heating (e.g., 40-60°C) can significantly improve conversion, provided your substrates are stable.[15]

      • Re-evaluate Your Solvent: Ensure you are using a good swelling solvent like DMF or NMP.

  • Inefficient Cleavage: The target molecule is successfully synthesized on the resin, but it fails to detach during the final step.

    • Causality: The cleavage cocktail might be inappropriate for your linker (e.g., using mild acid on a robust Wang resin), or scavengers might be interfering. The reaction may also require more time than anticipated.

    • Solution:

      • Verify Your Protocol: Double-check that your cleavage cocktail and reaction time are correct for your specific resin.[16]

      • Perform a Test Cleavage: Before committing your entire batch, take ~10 mg of your final peptide-resin and perform a small-scale cleavage. Analyze the supernatant by LC-MS. If you see the product, but the yield is low, try a longer cleavage time or a stronger acid concentration. If you see no product, the issue lies in a prior synthetic step.

  • Poor Initial Loading: The synthesis fails at the very first step. If the first building block is not efficiently attached to the resin, there is nothing to build upon.

    • Causality: The activation chemistry for attaching the first residue can be inefficient, or the resin's reactive sites may be sterically hindered.

    • Solution:

      • Quantify Loading: After attaching the first residue, quantify the loading using methods like the Fmoc-release test (if applicable) to determine the actual mmol/g capacity of your resin.[12]

      • Optimize Attachment: For attaching carboxylic acids to hydroxyl-functionalized resins (like Wang or 2-CTC), use standard coupling agents like DIC/DMAP or HATU. Ensure anhydrous conditions.[8]

Issue 2: Poor Purity of the Cleaved Product

Q: My LC-MS analysis of the crude product shows multiple peaks and unexpected masses. What causes these impurities?

Answer: Product purity is a direct reflection of the "cleanliness" of each reaction step and the final cleavage. Impurities often arise from side reactions or issues during deprotection and cleavage.[17][18]

  • Side Reactions During Synthesis:

    • Causality: Unwanted reactions can occur if functional groups are not properly protected or if reactive intermediates rearrange. In syntheses involving bases like piperidine (for Fmoc deprotection), base-sensitive linkers or protecting groups can be prematurely cleaved.[19]

    • Solution:

      • Review Protecting Group Strategy: Ensure all non-participating functional groups on your building blocks are robustly protected.

      • Minimize Reaction Times: Avoid unnecessarily long exposure to harsh conditions (strong bases or acids).

      • Consider Milder Reagents: For base-labile sequences, using a milder base like piperazine for Fmoc deprotection can sometimes minimize side reactions.[19]

  • Formation of Deletion Sequences:

    • Causality: This occurs when a coupling reaction is incomplete. In the next cycle, the unreacted site couples with the next building block, leading to a product that is missing one component ("n-1" impurity).

    • Solution:

      • Monitor Each Step: Use FT-IR or a colorimetric test after every coupling to ensure it has gone to completion.

      • Implement Capping: If a coupling is known to be difficult, you can "cap" any unreacted free amines after the coupling step by acetylating them with acetic anhydride. This terminates the n-1 sequence, making the final purification much easier as the capped sequence is non-reactive and often has a very different retention time.[7]

  • By-products from Cleavage:

    • Causality: The final cleavage step is often performed in strong acid (TFA), which liberates not only your product but also the acid-labile side-chain protecting groups. These protecting groups form highly reactive carbocations (e.g., t-butyl cation) that can re-attach to electron-rich residues on your product (like tryptophan or methionine), creating unwanted adducts.[16]

    • Solution:

      • ALWAYS Use Scavengers: Never perform a TFA cleavage without a "cocktail" of scavengers. These are nucleophilic agents that trap the reactive cations before they can damage your product. The choice of scavenger depends on the amino acids present.[4]

Cleavage CocktailCompositionPrimary Use Case
Standard (95:5) 95% TFA, 5% WaterFor simple molecules with no sensitive residues.
Reagent B 88% TFA, 5% Phenol, 5% Water, 2% TIPSGood general-purpose cocktail, especially for trityl groups. "Odorless" alternative to thiol-based scavengers.[20]
Reagent K 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDTExcellent for molecules containing sensitive residues like Cys, Met, Trp, and Tyr.[4][20]
TFA: Trifluoroacetic Acid; TIPS: Triisopropylsilane; EDT: 1,2-Ethanedithiol
Key Experimental Protocols
Protocol 1: On-Bead Reaction Monitoring with FT-IR

This protocol allows for the qualitative assessment of a reaction's progress directly on the solid support.[12]

  • Sample Collection: Using a clean spatula, remove a small sample of resin (approx. 10-20 beads) from the reaction vessel.

  • Washing: Place the beads in a small fritted syringe or on a small filter paper. Wash thoroughly with the reaction solvent (e.g., 3x with DMF), followed by a volatile solvent like DCM (3x). This removes any soluble reagents that would interfere with the analysis.

  • Drying: Gently dry the beads under a stream of nitrogen or in a vacuum desiccator for 5-10 minutes. The beads must be completely dry.

  • Analysis: Crush the dry beads with a KBr pellet (if using transmission FT-IR) or place them directly on the crystal of an ATR-FT-IR spectrometer.

  • Interpretation: Compare the resulting spectrum to the spectrum of the starting resin-bound material. Look for the disappearance of a key starting material peak or the appearance of a new product peak to confirm the transformation.

Protocol 2: General Procedure for TFA Cleavage and Product Precipitation

This protocol is a standard method for cleaving products from acid-labile resins like Wang or Rink Amide.[16]

WARNING: Trifluoroacetic acid (TFA) is extremely corrosive and volatile. This procedure MUST be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (gloves, lab coat, safety glasses).

  • Resin Preparation: Transfer the dry peptide-resin (e.g., 100 mg) to a suitable reaction vessel (e.g., a 5 mL glass vial with a screw cap).

  • Cocktail Preparation: In a separate glass vial, prepare the cleavage cocktail immediately before use. For Reagent K, you would mix TFA, phenol, water, thioanisole, and EDT in the appropriate ratios (see table above). A typical volume is 1-2 mL per 100 mg of resin.

  • Cleavage Reaction: Add the freshly prepared cleavage cocktail to the resin. Cap the vial and allow it to shake or stir gently at room temperature. A typical reaction time is 2-4 hours.

  • Resin Filtration: Filter the reaction mixture through a fritted syringe or a small Büchner funnel to separate the resin beads from the TFA solution containing your product.

  • Resin Washing: Wash the resin beads 2-3 times with a small amount of fresh TFA to ensure all the cleaved product is recovered. Combine all filtrates.

  • TFA Removal: Reduce the volume of the combined filtrate by about 80-90% using a gentle stream of nitrogen or by rotary evaporation (ensure your evaporator is suitable for acidic vapors).

  • Product Precipitation: Add the concentrated TFA solution dropwise into a centrifuge tube containing ~10 volumes of ice-cold diethyl ether. A white precipitate (your crude product) should form.

  • Isolation: Centrifuge the mixture to pellet the solid product. Carefully decant the ether. Wash the pellet one or two more times with cold ether to remove residual scavengers.

  • Drying: After the final wash, dry the white solid product under vacuum to yield the crude thiazine derivative, which can then be purified by HPLC.

References
  • Pátek, M., & Drake, B. (2002). Analytical techniques for small molecule solid phase synthesis. Current Medicinal Chemistry, 9(23), 2103-2119.
  • Marques, M. M. B. (2002). Analytical methods for the monitoring of solid phase organic synthesis. Combinatorial Chemistry & High Throughput Screening, 5(4), 259-275.
  • Li, J., et al. (2025). Solid-Phase Synthesis for Constructing Thiazolotriazinone-Based Compounds Library. Molecules, 30(19), 4812.
  • Fromont, C. (n.d.). FT-IR: A useful analytical tool for monitoring of solid phase organic reactions. University of Southampton.
  • Scicinski, J. J., et al. (2016). Analytical Techniques for Small Molecule Solid Phase Synthesis.
  • Coin, I., et al. (2004). Analytical Methods for Solid Phase Peptide Synthesis. Current Medicinal Chemistry, 11(5), 585-609.
  • Strohmeier, G. A., Haas, W., & Kappe, C. O. (2004). Synthesis of Functionalized 1,3-Thiazine Libraries Combining Solid-Phase Synthesis and Post-Cleavage Modification Methods. Helvetica Chimica Acta, 87(4), 886-903.
  • Guillier, F., Orain, D., & Bradley, M. (2000). Linkers and Cleavage Strategies in Solid-Phase Organic Synthesis and Combinatorial Chemistry. Chemical Reviews, 100(6), 2091-2158.
  • AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. AAPPTEC.
  • Gautreau, V., & Ganesan, A. (2009). Overview of the Chemistry of 2-Thiazolines. Chemical Reviews, 109(1), 221-253.
  • GenScript. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. GenScript.
  • Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Aapptec.
  • Fields, G. B. (2011). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1.
  • Lee, T., et al. (2025). Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis. Organic & Biomolecular Chemistry, 23(30), 7481-7488.
  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • BenchChem. (2025). Troubleshooting low yields in Hantzsch thiazole synthesis. BenchChem.
  • Li, J., et al. (2025). Solid-Phase Synthesis for Constructing Thiazolotriazinone-Based Compounds Library.
  • Subirós-Funosas, R., et al. (2013). Linkers, Resins, and General Procedures for Solid-Phase Peptide Synthesis. In Peptide Synthesis. Humana Press.
  • Barany, G., et al. (2005). Guide for resin and linker selection in solid-phase peptide synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.7.
  • Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) explained. Bachem.
  • Lee, T., et al. (2025).
  • Sharma, A., et al. (2024). Green Synthetic Strategies and Pharmaceutical Applications of Thiazine and its Derivatives: An Updated Review. Current Organic Synthesis, 21(1), 2-20.
  • Thermo Fisher Scientific. (n.d.). Introduction to Cleavage Techniques. Thermo Fisher Scientific.
  • Drijfhout, J. W. (1994). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In Peptide Synthesis Protocols. Humana Press.
  • BenchChem. (2025). Technical Support Center: Synthesis of 1,3-Thiazinanes. BenchChem.
  • Camarero, J. A. (2014). Solid-phase peptide synthesis. Chemical Society Reviews, 43(21), 7383-7396.
  • Reddit User chemicalcloud. (2018). Comment on "Solid Phase Synthesis-- What are the major problems in the lab?". r/Biochemistry on Reddit.
  • Subirós-Funosas, R., et al. (2013). Linkers, Resins, and General Procedures for Solid-Phase Peptide Synthesis.
  • Reddit User. (2025). Help with Low Yield Synthesis. r/Chempros on Reddit.
  • Lee, T., et al. (2025). The Facile Solid-Phase Synthesis of Thiazolo-Pyrimidinone Derivatives.
  • Castellano, C., et al. (2026). Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif. Journal of Peptide Science, 32(1), e70064.
  • Packman, L. C. (2025). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent.
  • Vasanth, K., & Kumar, P. (2018). Side reactions in peptide synthesis: An overview. Bibliomed.
  • Kiss, L., et al. (2025). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. Molecules, 30(23), 5674.

Sources

Optimization

Stability, storage, and degradation of 6-Methyl-1,3-thiazinane-2-thione

Welcome to the Technical Support Center for 6-Methyl-1,3-thiazinane-2-thione and related cyclic dithiocarbamate derivatives. This compound is a highly versatile six-membered nitrogen-sulfur heterocycle utilized extensive...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 6-Methyl-1,3-thiazinane-2-thione and related cyclic dithiocarbamate derivatives. This compound is a highly versatile six-membered nitrogen-sulfur heterocycle utilized extensively as a synthetic intermediate, a chiral auxiliary, and a scaffold in drug discovery[1].

Due to the unique electronic properties of the endocyclic dithiocarbamate moiety, researchers frequently encounter challenges related to its stability in solution, sensitivity to pH, and thermal degradation[2][3]. This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to ensure the integrity of your experimental workflows.

Part 1: Chemical Stability & Degradation Mechanisms (FAQs)

Q: Why does my purified 6-Methyl-1,3-thiazinane-2-thione degrade when left in solution, even at room temperature? A: While 1,3-thiazinane-2-thiones are highly stable in the solid state, they are prone to slow decomposition in solution, particularly in the presence of dissolved oxygen or trace moisture[3]. The endocyclic dithiocarbamate group features a highly polarizable thiocarbonyl (C=S) bond. In protic solvents (like H₂O or MeOH) or aerated crude mixtures, the compound can undergo oxidative degradation or slow solvolysis[2][3]. This degradation is significantly accelerated in crude reaction mixtures compared to purified samples kept under an inert atmosphere[3].

Q: How do pH variations affect the stability of the thiazinane ring? A: The stability of the 1,3-thiazinane ring is highly pH-dependent.

  • Alkaline/Neutral Conditions: The compound is relatively stable in mildly alkaline or neutral aqueous/organic media[1].

  • Acidic Conditions: Under strongly acidic conditions (e.g., exposure to concentrated HCl), the cyclic dithiocarbamate is easily hydrolyzed[1][4]. Protonation of the heteroatoms makes the ring highly susceptible to nucleophilic attack, leading to ring-opening and the formation of acyclic thioester derivatives or complete decomposition into carbon disulfide and the corresponding amine[1].

Q: I am observing low yields when concentrating my reaction mixtures. What is causing this? A: Thermal decomposition is a common pitfall. Removing solvents using a standard rotary evaporator at temperatures of 40 °C or higher has been shown to cause partial decomposition of 1,3-thiazine-2-thiones[2]. The thermal stress induces the breakdown of the heterocycle.

G Compound 6-Methyl-1,3-thiazinane-2-thione (Stable Solid State) Solution Solution State (Protic Solvents / Aerated) Compound->Solution Dissolution Acidic Acidic Conditions (pH < 3) Compound->Acidic Exposure to Acid Thermal Thermal Stress (> 40°C during evaporation) Compound->Thermal Heating Oxidation Oxidative Degradation Solution->Oxidation O2 / Moisture over time Hydrolysis Ring-Opening Hydrolysis (Acyclic Thioesters) Acidic->Hydrolysis Protonation & Nucleophilic Attack Decomp Thermal Decomposition (Loss of CS2) Thermal->Decomp Bond Cleavage

Caption: Degradation pathways of 6-Methyl-1,3-thiazinane-2-thione under various environmental stressors.

Part 2: Storage Guidelines & Quantitative Stability Data

To maximize the shelf-life of 6-Methyl-1,3-thiazinane-2-thione and prevent the formation of acyclic impurities, strict storage parameters must be adhered to.

Quantitative Stability Profile
Storage ConditionStateAtmosphereTempEstimated Shelf-LifePrimary Degradation Risk
Optimal Long-Term Purified SolidArgon / N₂-20 °C> 24 MonthsNegligible
Standard Short-Term Purified SolidAir (Sealed)4 °C6 - 12 MonthsSlow oxidation
Solution (Aprotic) Dissolved (MeCN/DCM)Argon / N₂0 °C3 - 5 DaysSlow solvolysis
Solution (Protic) Dissolved (MeOH/H₂O)Air25 °C< 12 HoursRapid hydrolysis/ring-opening[2]
Crude Mixture MixedAir25 °C< 4 HoursAccelerated decomposition[3]

Part 3: Troubleshooting Guide & Experimental Protocols

Issue: Product loss or decomposition during synthetic isolation

Symptom: NMR analysis of the isolated product shows the disappearance of the characteristic C6-methyl doublet and the appearance of acyclic thioester or amine peaks. Root Cause: The use of inappropriate solvents (like H₂O or MeOH) or excessive heat during solvent removal[2].

Validated Protocol: Handling and Isolation of 1,3-Thiazinane-2-thiones

To ensure a self-validating system, this protocol integrates quality-control checkpoints directly into the workflow.

Step 1: Solvent Selection & Reaction Conditions

  • Action: Conduct all synthetic functionalizations involving the thiazinane ring in anhydrous, aprotic solvents. Acetonitrile (MeCN) or Dichloromethane (DCM) are highly recommended[2].

  • Causality: Protic solvents like water and methanol exhibit extremely low solubility for these compounds and actively promote solvolytic degradation of the dithiocarbamate group[2].

  • Temperature: Maintain the reaction at 0 °C to 25 °C. Avoid refluxing unless absolutely necessary for the specific activation energy of the coupling partner.

Step 2: Quenching and pH Control

  • Action: If a reaction requires quenching, use a mildly alkaline or neutral buffer (e.g., saturated NaHCO₃).

  • Causality: The compound is stable in alkaline media but rapidly hydrolyzes in acidic media[1]. Neutralizing any acidic byproducts (e.g., using Et₃N during the reaction) prevents autocatalytic ring-opening[2].

Step 3: Solvent Evaporation (Critical Step)

  • Action: Do not use a standard rotary evaporator bath set above 30 °C. Instead, remove solvents like MeCN via high-vacuum, low-temperature distillation[2].

  • Causality: Thermal stress at or above 40 °C induces partial decomposition of the heterocycle[2].

Step 4: Validation & Storage

  • Action: Immediately verify the structural integrity of the resulting solid via ¹H-NMR. Store the validated solid in an amber vial, flushed with Argon, at -20 °C.

Workflow Start Start Synthesis Solvent Use Anhydrous MeCN/DCM (Avoid H2O/MeOH) Start->Solvent Temp Maintain 0°C - 25°C Solvent->Temp Quench Quench with Mild Base (e.g., NaHCO3) Temp->Quench Evap High-Vacuum Distillation (Keep Temp < 30°C) Quench->Evap QC QC: 1H-NMR Validation Evap->QC Store Store Solid at -20°C Under Argon QC->Store

Caption: Optimized experimental workflow for the synthesis and isolation of 1,3-thiazinane-2-thione derivatives.

References

  • Chemistry of Substituted Thiazinanes and Their Derivatives MDPI / PMC - NIH[Link]

  • A three-component reaction for rapid access to underexplored 1,3-thiazine-2-thiones RSC Advances[Link]

  • Multicomponent Synthesis of 3,6-Dihydro-2H-1,3-thiazine-2-thiones PMC - NIH[Link]

  • Dithiocarbamates: Functional and Versatile Linkers for the Formation of Self-Assembled Monolayers Langmuir - ACS Publications[Link]

Sources

Troubleshooting

Safe laboratory handling and disposal of thiazinane compounds.

Welcome to the Thiazinane Technical Support Center. As a Senior Application Scientist, I have designed this resource to bridge the gap between theoretical heterocyclic chemistry and practical, safe laboratory execution.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Thiazinane Technical Support Center. As a Senior Application Scientist, I have designed this resource to bridge the gap between theoretical heterocyclic chemistry and practical, safe laboratory execution. Thiazinanes—six-membered fully saturated rings containing both nitrogen and sulfur—are highly valuable scaffolds in drug development, featuring prominently in anti-HIV agents, antibiotics, and analgesics[1]. However, their dual heteroatom nature presents unique challenges in reactivity, stench management, and toxicity.

This guide provides self-validating protocols, mechanistic troubleshooting, and safety frameworks to ensure your research proceeds without compromising laboratory safety.

Molecular Profile & Reactivity FAQs

Q: What makes thiazinane compounds uniquely challenging to handle compared to standard amines or sulfides? A: Thiazinanes (such as 1,3-thiazinane and 1,4-thiazinane) contain both a nucleophilic amine and a sulfur atom within a saturated ring[1]. This dual functionality means they can act as potent bidentate ligands, coordinating with trace metals in your reaction mixtures. Mechanistically, the sulfur atom is highly susceptible to oxidation, while the amine can undergo rapid alkylation. When handling these compounds, exposure to air or strong oxidizers without controlled cooling can lead to exothermic reactions, forming sulfoxides or sulfones[2]. Furthermore, the presence of the cyclic sulfide imparts a severe, lingering stench that requires strict engineering controls to prevent laboratory contamination.

Q: Are there specific storage incompatibilities I should be aware of? A: Yes. Thiazinane derivatives must be stored in tightly closed containers in a cool, dry, and well-ventilated area, strictly away from strong oxidizing agents, strong acids, and moisture[3]. For instance, 1,2-thiazinane 1,1-dioxide derivatives must be kept away from heat and open flames; thermal decomposition of these compounds releases highly toxic gases, including carbon dioxide, nitrogen oxides (NOx), and sulfur oxides[4].

Quantitative Safety Data & PPE Specifications

To ensure a self-validating safety system, you must match your protective equipment to the specific physical and toxicological properties of the thiazinane derivative in use.

Table 1: Hazard Profile and Mandatory PPE for Thiazinane Handling

Hazard CategorySpecification / ObservationMandatory Engineering Controls & PPE
Skin/Eye Irritation Causes severe skin irritation and serious eye irritation[3].Safety glasses (EN 166/NIOSH) or full-face visor; Nitrile or Butyl rubber gloves (EN 374)[5].
Respiratory Toxicity May cause respiratory tract irritation; inhalation of dust/vapor is harmful[3].Handle exclusively in a BS/ASHRAE-approved fume hood. Use P95 (US) or P1 (EU) respirators for dust[4].
Environmental Toxic to aquatic life; do not discharge into drains[5].Closed-system waste collection. No sink disposal[5].
Thermal Stability Decomposes under high heat to emit NOx, SOx, and HCl (if a hydrochloride salt)[4].Keep away from heat/sparks. Use anti-static and spark-proof equipment[6].

Experimental Workflows: Safe Handling & Disposal

Q: How do I safely dispose of thiazinane-contaminated glassware and liquid waste without releasing noxious odors into the lab? A: Do not simply wash thiazinane-contaminated glassware with acetone or water, as this will aerosolize the cyclic sulfides and contaminate the laboratory environment. Instead, use an Oxidative Quenching Protocol .

The Causality: Sodium hypochlorite oxidizes the sulfide to a sulfoxide or sulfone. This structural change dramatically reduces the compound's volatility and eliminates the stench, rendering the compound safer for standard hazardous waste disposal.

Standard Operating Procedure: Oxidative Quenching of Thiazinane Waste

  • Preparation: Perform all steps inside a certified, continuously running fume hood. Ensure you are wearing heavy-duty nitrile gloves, a lab coat, and safety goggles[3].

  • Quenching Solution: Prepare a dilute solution of sodium hypochlorite (commercial bleach, ~5%) or a 3% hydrogen peroxide solution.

  • Controlled Oxidation: Slowly add the quenching solution to the thiazinane liquid waste or use it to rinse contaminated glassware. Caution: This reaction is exothermic. Add the oxidizer dropwise while stirring, and use an ice bath if the reaction volume exceeds 50 mL.

  • Validation: Allow the mixture to stir for 30–60 minutes. This system is self-validating: the complete disappearance of the characteristic sulfurous stench indicates successful conversion to the non-volatile sulfone/sulfoxide.

  • Disposal: Once neutralized and cooled to room temperature, transfer the aqueous mixture to a designated, clearly labeled halogenated/sulfur-containing aqueous waste carboy[5].

Troubleshooting Guide: Spills and Accidental Exposure

Q: A flask containing a thiazinane derivative (e.g., 1,3-Thiazinane-4-carboxylic acid hydrochloride) just shattered on the floor outside the fume hood. What is the immediate troubleshooting protocol? A: Immediate containment and evacuation of the immediate area are critical to prevent inhalation of toxic dust or vapors[3]. Follow the visual workflow and step-by-step methodology below.

ThiazinaneSpill Start Spill Detected Outside Hood Assess Evacuate Area & Assess Risk (Ventilation & Hazard Level) Start->Assess PPE Don Advanced PPE (Respirator, Nitrile/Butyl Gloves) Assess->PPE Contain Contain Spill (Cover with Sand/Vermiculite) PPE->Contain Sweep Mechanical Collection (Sweep up without creating dust) Contain->Sweep Dispose Transfer to Solid Waste (Label as Hazardous Sulfide) Sweep->Dispose Clean Decontaminate Surface (Water & Detergent Wash) Dispose->Clean

Thiazinane spill response and containment workflow.

Step-by-Step Spill Troubleshooting:

  • Evacuate and Ventilate: Move personnel to fresh air immediately. If the compound is a powder, avoid any drafts that might aerosolize the dust[4].

  • PPE Donning: The responder must wear a particulate respirator (e.g., N95/P95 or higher) and fresh nitrile gloves[4].

  • Containment (No Water): Do not use water initially, as it may spread the contamination or react unpredictably. Cover the spill with an inert, non-combustible absorbent material like dry sand or vermiculite[5].

  • Collection: Carefully sweep up the absorbent-chemical mixture using non-sparking tools to minimize dust generation[7]. Place the material into a suitable, tightly closed disposal container[4].

  • Decontamination: Only after the bulk material is removed should you clean the contaminated surface with water and a strong detergent to remove residual traces[7].

Sources

Optimization

How to prevent oxidative dimerization of thiol products.

Technical Support Center: Troubleshooting Thiol Oxidative Dimerization Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling with irreproducible assa...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Thiol Oxidative Dimerization

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling with irreproducible assays, failed conjugations, or protein aggregation. Often, these issues trace back to a single, overlooked culprit: the unintended oxidative dimerization of thiol (-SH) groups into disulfides (-S-S-).

This guide bypasses basic troubleshooting to dissect the physical chemistry driving thiol oxidation. Below, you will find a mechanistic breakdown, targeted FAQs, and a self-validating, field-tested protocol to ensure your target molecules remain in their active, monomeric state.

Mechanistic Insight: The Causality of Dimerization

To prevent dimerization, we must first understand its chemical causality. Thiol oxidation is not a spontaneous event in a vacuum; it is a catalyzed bimolecular reaction. The true reactive species is not the protonated thiol (R-SH), but the deprotonated thiolate anion (R-S⁻)[1]. Therefore, the rate of dimerization is strictly governed by three factors:

  • pH Level: Higher pH increases the concentration of the reactive thiolate nucleophile.

  • Electron Acceptors: Dissolved molecular oxygen (O₂) acts as the primary electron acceptor in aqueous solutions.

  • Transition Metals: Trace divalent cations (e.g., Cu²⁺, Fe³⁺) act as potent catalysts for oxygen-dependent disulfide formation[2].

ThiolOxidation RSH Protonated Thiol (R-SH) Stable State RS_minus Thiolate Anion (R-S⁻) Reactive Nucleophile RSH->RS_minus Alkaline pH (>7.0) Disulfide Disulfide Dimer (R-S-S-R) Oxidized State RS_minus->Disulfide Oxidation Catalysis O₂ & Trace Metals (Cu²⁺) Electron Acceptors Catalysis->RS_minus Catalyzes Disulfide->RSH Reduction Intervention1 Intervention: Low pH (<6.5) Intervention1->RSH Promotes Intervention2 Intervention: EDTA & Degassing Intervention2->Catalysis Blocks Intervention3 Intervention: TCEP Addition Intervention3->Disulfide Drives Reduction

Logical relationship of thiol oxidation pathways and targeted experimental interventions.

Troubleshooting FAQs

Q1: My thiol-containing peptide is dimerizing even in sealed, sterile buffers. What is driving this, and how do I stop it? Expert Insight: "Sealed" does not mean anaerobic, and "sterile" does not mean metal-free. Aqueous buffers naturally contain dissolved oxygen. Furthermore, trace transition metals present in standard buffer salts (like NaCl or phosphates) catalyze the electron transfer from the thiolate to oxygen[2]. Actionable Fix: Implement a multi-barrier defense. First, lower the buffer pH to 6.0–6.5 to keep the thiol protonated. Second, add 1–5 mM EDTA to chelate trace metals. Finally, actively degas the buffer by sparging with Argon or Nitrogen for 30 minutes prior to dissolving your peptide.

Q2: I need to reduce pre-formed dimers before a maleimide conjugation. Should I use DTT, β-mercaptoethanol (BME), or TCEP? Expert Insight: The choice of reductant dictates the success of downstream assays. DTT and BME are thiol-based reductants. If used prior to maleimide or iodoacetamide conjugation, they will aggressively outcompete your target protein for the reactive groups unless completely removed via dialysis. Actionable Fix: Use TCEP (Tris(2-carboxyethyl)phosphine) . Because TCEP is a phosphine-based reductant, it contains no free thiols and will not interfere with downstream labeling[3]. It also operates efficiently at acidic pH levels where thiols are naturally more stable against re-oxidation.

Q3: How should I store my purified thiol compounds to ensure long-term stability without dimerization? Expert Insight: Aqueous storage is the enemy of thiol stability due to continuous hydrolysis and slow oxygen ingress. Actionable Fix: Lyophilization is the gold standard. When stored as a lyophilized powder at -20°C or -80°C and protected from humidity, free thiol groups remain stable and monomeric for over 6 months[4]. If liquid storage is absolutely necessary, snap-freeze the protein in liquid nitrogen in a degassed, slightly acidic buffer (pH 6.0) containing 1 mM EDTA and 1 mM TCEP.

Quantitative Data: Reductant Comparison Matrix

To facilitate experimental design, the following table synthesizes the operational parameters of common reducing agents used to prevent dimerization.

Feature / PropertyTCEPDTTBME (β-Mercaptoethanol)
Chemical Nature Phosphine-basedThiol-based (Dithiol)Thiol-based (Monothiol)
Optimal pH Range 1.5 – 8.57.0 – 9.07.0 – 9.0
Interferes with Maleimide? No [3]Yes (Must be removed)Yes (Must be removed)
Reduction Mechanism IrreversibleEquilibrium-drivenEquilibrium-driven
Volatility / Odor OdorlessMild odorHighly volatile, strong odor
Stability in Solution High (Months at -20°C)Low (Oxidizes in air)Low (Oxidizes in air)

Self-Validating Experimental Protocol: The "Zero-Dimer" Thiol Preparation Workflow

This protocol is engineered as a self-validating system. By incorporating Ellman’s Reagent (DTNB) as an inline quality control step, the protocol proves its own efficacy. If the final DTNB assay fails to match the theoretical thiol concentration, you immediately know oxidation has occurred, preventing downstream assay failure.

Materials Required:

  • Target Thiol Protein/Peptide

  • Degassing Setup (Argon or N₂ gas tank with sparging stone)

  • Conjugation Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, 5 mM EDTA, pH 6.5

  • TCEP-HCl (Solid or sealed 0.5 M stock)

  • Ellman’s Reagent (DTNB) for validation

Step-by-Step Methodology:

  • Buffer Deoxygenation (The Foundation):

    • Transfer the Conjugation Buffer to a clean flask.

    • Sparge directly with Argon or N₂ gas for 30 minutes at room temperature to displace dissolved O₂.

    • Causality Check: Removing the electron acceptor halts the primary oxidation pathway.

  • Sample Solubilization & Reduction:

    • Dissolve the target thiol compound in the degassed Conjugation Buffer.

    • Add TCEP to a final concentration of 5–10 mM (typically a 10-fold molar excess over the expected disulfide concentration).

    • Incubate for 30 minutes at room temperature.

    • Causality Check: TCEP irreversibly cleaves any pre-formed disulfides without raising the pH[3].

  • Self-Validation via DTNB Assay:

    • Take a 10 µL aliquot of the reduced sample and react it with DTNB (in a separate pH 8.0 buffer to allow the DTNB reaction to proceed).

    • Measure absorbance at 412 nm.

    • Validation Logic: Calculate the free thiol concentration using the extinction coefficient of TNB (14,150 M⁻¹cm⁻¹). If the measured concentration matches your input protein concentration, the system is validated: 100% of your product is in the monomeric thiol state.

  • Downstream Processing / Storage:

    • Proceed immediately to maleimide conjugation, or flash-freeze the remaining sample in liquid nitrogen and lyophilize for long-term storage[4].

References

  • Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. PMC / nih.gov.

  • Phenylarsine Oxide Binding Reveals Redox-Active and Potential Regulatory Vicinal Thiols on the Catalytic Subunit of Protein Phosphatase 2A. PMC / nih.gov.

  • Thiolated polymers: Stability of thiol moieties under different storage conditions. ResearchGate.

  • Is there a reliable source for storage and stability of reducing agents like DTT? Stack Exchange.

Sources

Troubleshooting

Technical Support Center: Chromatographic Separation of 1,3-Thiazinane Stereoisomers

Welcome to the Advanced Chromatography Support Center. This resource is engineered for researchers, analytical scientists, and drug development professionals tasked with the chiral and diastereomeric resolution of 1,3-th...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. This resource is engineered for researchers, analytical scientists, and drug development professionals tasked with the chiral and diastereomeric resolution of 1,3-thiazinane derivatives.

1,3-Thiazinanes—six-membered heterocycles containing nitrogen and sulfur—present unique chromatographic challenges due to their basic nitrogen centers, potential for on-column epimerization, and complex stereochemistry arising from multi-substituted ring systems. This guide synthesizes field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to ensure robust separation.

Separation Strategy & Workflow

The selection of the chromatographic mode and chiral stationary phase (CSP) is dictated by the specific functionalization of the 1,3-thiazinane ring (e.g., N-acyl thiones vs. 1,1-dioxides).

Workflow Start 1,3-Thiazinane Mixture CheckIsomers Determine Stereoisomer Type Start->CheckIsomers Diastereomers Diastereomers (Achiral/Chiral Phase) CheckIsomers->Diastereomers Multiple stereocenters Enantiomers Enantiomers (Chiral Phase Required) CheckIsomers->Enantiomers Single stereocenter HPLC HPLC Screening (Hexane / IPA + DEA) Diastereomers->HPLC SFC SFC Screening (CO2 / MeOH + Additives) Enantiomers->SFC High polarity/throughput Enantiomers->HPLC High lipophilicity CSP Polysaccharide CSPs (e.g., AD-H, OD-H, IC) SFC->CSP HPLC->CSP Opt Optimize Modifier & Temp CSP->Opt

Decision tree for the chromatographic separation of 1,3-thiazinane stereoisomers.

Frequently Asked Questions (FAQs)

Q: Why do 1,3-thiazinanes frequently exhibit peak tailing during normal-phase HPLC? A: 1,3-thiazinanes contain a secondary or tertiary nitrogen atom within the heterocyclic ring. This basic nitrogen acts as a strong hydrogen-bond acceptor and undergoes secondary electrostatic interactions with residual acidic silanol groups on the silica support of the CSP. To mitigate this causality, basic additives such as diethylamine (DEA) or ethanolamine (0.1% v/v) must be added to the mobile phase. These additives competitively bind to the silanol sites, masking them and ensuring symmetric peak shapes.

Q: How do I choose between SFC and HPLC for 1,3-thiazinane enantiomer separation? A: Supercritical Fluid Chromatography (SFC) is increasingly preferred over normal-phase HPLC for polar 1,3-thiazinane derivatives (such as 1,1-dioxides) due to the high diffusivity and low viscosity of supercritical CO₂[1]. This allows for higher flow rates without exceeding pressure limits, leading to faster screening. Furthermore, the non-polar nature of CO₂ pairs excellently with polar modifiers (MeOH, EtOH) to elute strongly retained compounds. However, if the specific derivative is highly lipophilic (e.g., N-propanoyl-1,3-thiazinane-2-thiones), normal-phase HPLC using Hexane/Isopropanol remains the gold standard[2].

Q: What are the best Chiral Stationary Phases (CSPs) for these compounds? A: Immobilized or coated polysaccharide-based CSPs are the most effective. Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-3) and cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD) show exceptional chiral recognition for N-acyl-1,3-thiazinane-2-thiones because the thione group acts as a strong hydrogen bond acceptor, pairing with the NH of the carbamate on the polysaccharide backbone[2][3][4]. For more sterically hindered thiazinane dioxides, cellulose tris(3,5-dichlorophenylcarbamate) (Chiralpak IC) provides unique π−π interaction geometries that often resolve enantiomers that co-elute on AD or OD phases[1].

Troubleshooting Guide

Issue 1: On-Column Epimerization (The "Plateau" Effect)
  • Symptom: A raised, plateau-like baseline between two enantiomer peaks, often resembling a "Batman peak."

  • Root Cause: 1,3-thiazinanes with an acidic α -proton (e.g., adjacent to a carbonyl or sulfonyl group) can undergo keto-enol tautomerization or rapid deprotonation/reprotonation during the chromatographic run. This dynamic interconversion on the column leads to a smearing of the peaks.

  • Resolution:

    • Thermodynamic Control: Lower the column temperature (e.g., from 25°C to 10°C) to slow the kinetics of interconversion.

    • pH Modulation: If the epimerization is base-catalyzed, remove basic additives (DEA) and switch to a slightly acidic mobile phase modifier (e.g., 0.1% TFA or formic acid).

Issue 2: Co-elution of Diastereomers and Enantiomers
  • Symptom: A complex chromatogram with 3 or 4 overlapping peaks for a compound with two stereocenters.

  • Root Cause: Insufficient orthogonal selectivity. Polysaccharide CSPs may resolve the enantiomers but fail to separate the diastereomeric pairs due to similar hydrodynamic volumes.

  • Resolution: Implement a two-dimensional (2D) approach. First, separate the diastereomers (syn/anti) using an achiral stationary phase (e.g., bare silica or cyano column) using a gradient of Hexane/Ethyl Acetate. Collect the diastereomerically pure fractions, then subject each fraction to chiral SFC or HPLC[4].

Self-Validating Experimental Protocols

Protocol A: Analytical Chiral SFC Screening for 1,3-Thiazinane Enantiomers

Objective: Rapid identification of the optimal CSP and co-solvent for novel thiazinane dioxides.

  • Sample Preparation: Dissolve the 1,3-thiazinane racemate in HPLC-grade Methanol to a concentration of 1 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

    • Validation Checkpoint 1: Inject a blank (Methanol) to ensure no system peaks interfere with the expected retention time window (typically 2–8 minutes).

  • System Setup: Equip the SFC system with a column switching valve containing Chiralpak AD-H, Chiralcel OD-H, and Chiralpak IC columns (all 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Supercritical CO₂ (Line A) and Methanol with 0.1% v/v DEA (Line B).

  • Method Parameters:

    • Flow rate: 3.0 mL/min.

    • Backpressure (ABPR): 120 bar.

    • Column Temperature: 35°C.

    • Gradient: Isocratic 20% B for 10 minutes.

  • Detection: UV/Vis Diode Array Detector (DAD), extracting chromatograms at 254 nm and 220 nm.

  • System Suitability & Validation: Calculate the resolution factor ( Rs​ ). An Rs​≥1.5 indicates baseline separation.

    • Validation Checkpoint 2: The peak area ratio of the racemate must be exactly 50:50 ( ±1% ). A deviation indicates either enantioselective degradation in the sample vial or detector saturation.

Protocol B: Preparative Normal-Phase HPLC Separation of N-Propanoyl-1,3-thiazinane-2-thione

Objective: Gram-scale isolation of enantiopure thiazinanes for downstream asymmetric synthesis[2].

  • Sample Preparation: Dissolve 500 mg of the racemate in 10 mL of Hexane/Isopropanol (80:20 v/v).

  • Column: Chiralpak AD (20 x 250 mm, 10 µm).

  • Mobile Phase: Hexane / Isopropanol (97:3 v/v)[2].

  • Method Parameters:

    • Flow rate: 15.0 mL/min.

    • Temperature: 25°C.

    • Injection Volume: 500 µL per run.

  • Fraction Collection: Trigger collection by UV threshold at 254 nm.

  • Post-Processing & Validation: Pool fractions of the first eluting enantiomer and evaporate under reduced pressure at a water bath temperature ≤30 °C to prevent thermal degradation.

    • Validation Checkpoint 3: Re-analyze a 1 mg/mL aliquot of the dried product on an analytical Chiralpak AD-3 column. The enantiomeric excess (ee) must be > 99%. Inject the original racemate immediately afterward to prove the retention times match and the secondary enantiomer is absent.

Quantitative Data Summary

The following table summarizes validated chromatographic parameters for various 1,3-thiazinane scaffolds, providing a baseline for method development.

Thiazinane DerivativeSeparation ModeStationary PhaseMobile Phase / ModifierResolution ( Rs​ )Ref
N-Propanoyl-1,3-thiazinane-2-thioneNP-HPLCChiralpak AD-3Hexane / i-PrOH (97:3)> 2.0[2]
1,3-Thiazinane 1,1-dioxide deriv.SFCChiralpak ICCO₂ / MeOH (80:20)> 2.5[1]
Syn/Anti 1,3-Thiazinane adductsNP-HPLCChiralcel ODHexane / i-PrOH (98:2)1.8[4]
N-Azidoacetyl-1,3-thiazinane-2-thioneNP-HPLCChiralpak ADHexane / EtOH (90:10)1.6[3]

References

  • Direct, Enantioselective, and Nickel(II) Catalyzed Reactions of N-Azidoacetyl Thioimides with Trimethyl Orthoformate Source: ub.edu URL:3

  • Synthesis of [(R)-DTBM-SEGPHOS]NiCl2 for the Enantioselective Acetal Formation from N-Propanoyl-1,3-Thiazinane-2-thione and Trimethyl Orthoformate Source: orgsyn.org URL:2

  • An Enantioselective Chemical Probe for Chikungunya nsP2 Helicase with Antialphaviral Activity Source: biorxiv.org URL:1

  • Supporting Information: Stereoselective Synthesis and Absolute Configuration Analysis Source: rsc.org URL:4

Sources

Optimization

Troubleshooting low conversion rates in acylation of 1,3-thiazinane-2-thione

Welcome to the Technical Support Center for the functionalization of cyclic dithiocarbamates. 1,3-Thiazinane-2-thione is a highly versatile six-membered heterocycle frequently utilized as a platform for asymmetric synthe...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the functionalization of cyclic dithiocarbamates. 1,3-Thiazinane-2-thione is a highly versatile six-membered heterocycle frequently utilized as a platform for asymmetric synthesis and as a chiral auxiliary[1]. However, researchers frequently encounter stalled conversion rates or poor regioselectivity during its acylation.

This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to achieve >90% conversion in N-acylation workflows.

Diagnostic Workflow for Low Conversion

Before adjusting your reaction parameters, use the diagnostic tree below to identify the root cause of your low conversion based on your LC-MS or TLC reaction profile.

Troubleshooting Start Low Acylation Conversion (< 50% Yield) TLC Analyze Reaction Profile (LC-MS / TLC) Start->TLC Unreacted High Unreacted Thione (Hydrolyzed Electrophile) TLC->Unreacted No new major spots SideProd Isomeric Side Products (Kinetic S-Acylation) TLC->SideProd Multiple product peaks Sol1 Implement DMAP Catalysis Ensure Anhydrous Conditions Unreacted->Sol1 Sol2 Increase Temperature to Drive 1,3-Acyl Shift SideProd->Sol2

Troubleshooting workflow for diagnosing and resolving low conversion in thione acylation.

Core Troubleshooting FAQs

Q1: Why is my conversion stalling at 40-50% despite using an excess of acyl chloride and triethylamine (TEA)?

The Causality: The nitrogen atom in 1,3-thiazinane-2-thione is a surprisingly poor nucleophile. This is due to the strong resonance delocalization of its lone pair into the adjacent highly electrophilic thiocarbonyl (C=S) group. While TEA is sufficiently basic to deprotonate the thione, the resulting anion reacts sluggishly with sterically hindered acyl chlorides. During this prolonged reaction time, trace moisture in the solvent rapidly hydrolyzes the acyl chloride, capping your conversion. Furthermore, precipitated TEA·HCl salts can coat the unreacted thione, severely limiting mass transfer.

The Solution: Implement nucleophilic catalysis. Adding just 0.1 equivalents of 4-Dimethylaminopyridine (DMAP) fundamentally changes the reaction kinetics. DMAP reacts instantly with the acyl chloride to form a highly electrophilic N-acylpyridinium intermediate, which rapidly and efficiently transfers the acyl group to the thione nitrogen, outcompeting hydrolysis pathways.

Q2: LC-MS shows a product with the correct mass, but NMR indicates a mixture of isomers. Am I getting S-acylation instead of N-acylation?

The Causality: Yes. 1,3-Thiazinane-2-thione forms an ambident anion upon deprotonation. According to the Hard-Soft Acid-Base (HSAB) principle, the nitrogen is a "hard" nucleophile, while the exocyclic sulfur is a "soft" nucleophile[2][3]. Acyl chlorides are hard electrophiles and thermodynamically favor N-acylation[3]. However, under strictly kinetic conditions (e.g., mixing at -78 °C), S-acylation can occur rapidly as a transient intermediate.

The Solution: N-acylation is the thermodynamic sink. If S-acylated products are observed, simply allow the reaction mixture to warm to room temperature (20–25 °C). The S-acyl species will undergo a spontaneous 1,3-acyl shift—often accelerated by the presence of DMAP—yielding the thermodynamically stable N-acyl-1,3-thiazinane-2-thione[1].

ReactionPathway Thione 1,3-Thiazinane-2-thione (Ambident Nucleophile) Base Deprotonation (TEA / DMAP) Thione->Base Anion Thioamide Anion (Resonance Stabilized) Base->Anion SAcyl S-Acyl Intermediate (Kinetic Product) Anion->SAcyl Soft-Soft Interaction (Fast, Kinetic) NAcyl N-Acyl Product (Thermodynamic Sink) Anion->NAcyl Hard-Hard Interaction (Slow, Thermodynamic) SAcyl->NAcyl 1,3-Acyl Shift (Warming to RT)

Mechanistic pathway of 1,3-thiazinane-2-thione acylation showing kinetic vs. thermodynamic control.

Q3: Can I use carboxylic acids directly to avoid the moisture sensitivity of acyl chlorides?

The Causality: Yes. Acyl chlorides can be harsh, prone to degradation, and generate HCl as a byproduct. Direct coupling using carbodiimides bypasses these issues by generating the active electrophile in situ[1]. The Solution: Utilize 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with DMAP. The carboxylic acid is activated as an O-acylisourea, which is subsequently attacked by DMAP to form the active acylating agent, allowing for smooth N-acylation at a 5–10 mmol scale with yields up to 93%[1].

Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between base/catalyst selection and overall conversion rates for the acylation of 1,3-thiazinane-2-thione with propanoyl chloride.

Base / Catalyst SystemSolventTemp ProfileTimeConversion (%)Regioselectivity (N:S)
TEA (1.3 eq)CH₂Cl₂0 °C to 25 °C12 h45 - 55%>99:1
TEA (1.3 eq) + DMAP (0.1 eq) CH₂Cl₂ 0 °C to 25 °C 4 h >93% >99:1
NaH (1.1 eq)THF0 °C to 25 °C2 h88 - 92%>99:1
EDC (1.2 eq) + DMAP (0.1 eq)*CH₂Cl₂25 °C16 h85 - 93%>99:1

*Note: The EDC/DMAP condition utilizes the free carboxylic acid rather than the acyl chloride[1].

Self-Validating Experimental Protocol

To ensure high scientific integrity, the following protocol for the Synthesis of N-Propanoyl-1,3-thiazinane-2-thione is designed as a self-validating system. Built-in physical observations confirm the success of each step before you proceed[1].

Reagents Required:

  • 1,3-Thiazinane-2-thione (1.0 equiv, strictly dried)

  • Propanoyl chloride (1.1 equiv, freshly distilled)

  • Triethylamine (TEA) (1.3 equiv, freshly distilled over CaH₂)

  • Anhydrous Dichloromethane (CH₂Cl₂)

Step-by-Step Methodology:

  • System Purging: Equip an oven-dried round-bottomed flask with a magnetic stir bar. Seal with a rubber septum and flush the system with dry nitrogen for 10 minutes.

  • Substrate Dissolution: Charge the flask with 1,3-thiazinane-2-thione (1.0 equiv) and anhydrous CH₂Cl₂ (approx. 1 M concentration). Immerse the flask in an ice/water bath (0 °C).

  • Deprotonation (Validation Check 1): Add TEA (1.3 equiv) dropwise over 2 minutes.

    • Self-Validation: The suspension should become a clear, homogeneous solution, indicating successful deprotonation and formation of the soluble thioamide anion.

  • Electrophile Addition (Validation Check 2): Add propanoyl chloride (1.1 equiv) dropwise over 5 minutes.

    • Self-Validation: A dense white precipitate (TEA·HCl) must form immediately upon addition. If the solution remains clear, your acyl chloride has completely hydrolyzed to the unreactive carboxylic acid, and the reaction must be aborted.

  • Thermodynamic Equilibration: Remove the ice bath and allow the reaction to stir at room temperature (20–25 °C) for 1 hour to ensure any kinetic S-acyl intermediates undergo the 1,3-acyl shift to the N-acyl product.

  • Reaction Monitoring (Validation Check 3): Quench a 10 µL aliquot in 1 mL of methanol. Analyze via TLC (Hexanes/EtOAc 7:3).

    • Self-Validation: The starting thione (lower Rf, stains intensely brown with KMnO₄) should be absent, replaced by a new, higher Rf spot corresponding to the N-acyl product.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with CH₂Cl₂ (3x), wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Sources

Troubleshooting

Technical Support Center: Purification of Commercial 1,3-Thiazinane-2-thione

Welcome to the technical support center for the purification of commercial 1,3-thiazinane-2-thione. This guide is designed for researchers, scientists, and drug development professionals who require a high-purity startin...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of commercial 1,3-thiazinane-2-thione. This guide is designed for researchers, scientists, and drug development professionals who require a high-purity starting material for their experiments. Commercial grades of 1,3-thiazinane-2-thione can contain various impurities that may interfere with downstream applications. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during the purification process.

I. Understanding the Impurity Profile

Commercial 1,3-thiazinane-2-thione is typically synthesized via the reaction of a suitable C3-amino-thiol precursor with a thiocarbonyl source, such as carbon disulfide. The impurity profile can, therefore, include unreacted starting materials, intermediates, and byproducts of side reactions.

Common Potential Impurities:

  • Unreacted Starting Materials: 3-Amino-1-propanol, 3-mercaptopropylamine, or related precursors.

  • Thiocarbonyl Source Residues: Excess carbon disulfide or its derivatives.

  • Byproducts: Dithiocarbamates, isothiocyanates, and polymeric materials.

  • Degradation Products: Oxidized species or products of ring-opening hydrolysis.

II. Troubleshooting and Purification Protocols

This section addresses common issues encountered during the purification of 1,3-thiazinane-2-thione and provides detailed protocols for effective impurity removal.

Frequently Asked Questions (FAQs)

Q1: My commercial 1,3-thiazinane-2-thione has a strong, unpleasant odor. What is the likely cause and how can I remove it?

A1: The pungent odor is often due to residual volatile impurities, such as carbon disulfide, which is a common reagent in the synthesis of thioureas and related compounds[1][2]. To remove these volatile impurities, you can dissolve the solid in a suitable solvent and remove the solvent under reduced pressure. A subsequent recrystallization step will further purify the compound.

Q2: I observe an oily residue after dissolving the commercial product. What is this and how can I get rid of it?

A2: An oily residue may indicate the presence of less polar byproducts or polymeric impurities. These can often be removed by trituration with a non-polar solvent like hexanes or by employing column chromatography.

Q3: My NMR spectrum shows broad peaks, suggesting the presence of paramagnetic impurities. How can I address this?

A3: While less common, trace metal contaminants can be introduced during the manufacturing process. These can often be removed by dissolving the compound in a suitable solvent and filtering it through a plug of Celite® or silica gel.

III. Detailed Purification Protocols

Protocol 1: Recrystallization for General Purification

Recrystallization is an effective method for removing a wide range of impurities, provided a suitable solvent is chosen.

Step-by-Step Methodology:

  • Solvent Selection: Test the solubility of a small amount of the commercial 1,3-thiazinane-2-thione in various solvents at room temperature and upon heating. Ideal solvents are those in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Methanol and ethanol are often good starting points[3][4].

  • Dissolution: In a flask equipped with a reflux condenser, add the commercial 1,3-thiazinane-2-thione and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add a minimal amount of hot solvent to ensure complete dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Expected Outcome: A significant improvement in purity, typically to >98%, depending on the initial impurity profile.

Troubleshooting:

  • Problem: The compound does not crystallize upon cooling.

    • Solution: Try scratching the inside of the flask with a glass rod to induce crystallization, or add a seed crystal from a previous batch. If that fails, slowly add a non-solvent (a solvent in which the compound is insoluble) until the solution becomes turbid.

  • Problem: The compound "oils out" instead of crystallizing.

    • Solution: This indicates that the solution is supersaturated or that the melting point of the impurities is depressed. Re-heat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly.

Protocol 2: Flash Column Chromatography for High Purity

Flash column chromatography is a highly effective technique for separating compounds with different polarities and is particularly useful for removing closely related impurities[3][5].

Step-by-Step Methodology:

  • TLC Analysis: First, determine a suitable solvent system using Thin Layer Chromatography (TLC). Spot the commercial product on a TLC plate and elute with different mixtures of a non-polar solvent (e.g., hexanes or cyclohexane) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The ideal solvent system will give your product a retention factor (Rf) of approximately 0.3-0.4 and show good separation from impurities.

  • Column Packing: Pack a flash chromatography column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the commercial 1,3-thiazinane-2-thione in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry silica onto the top of the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 1,3-thiazinane-2-thione.

Data Presentation: Solvent Systems for Flash Chromatography

Eluent System (v/v)Typical Rf of 1,3-thiazinane-2-thioneNotes
Ethyl Acetate / Hexanes (1:4 to 1:1)0.3 - 0.5Good for general purpose purification.
Dichloromethane / Methanol (99:1 to 95:5)0.2 - 0.4Useful for more polar impurities.

Troubleshooting:

  • Problem: The compound does not move from the baseline of the TLC plate.

    • Solution: Increase the polarity of the eluent by adding more of the polar solvent.

  • Problem: All spots, including the product, run at the solvent front.

    • Solution: Decrease the polarity of the eluent by adding more of the non-polar solvent.

  • Problem: Poor separation of the product and an impurity.

    • Solution: Try a different solvent system. Sometimes switching one of the solvents (e.g., from ethyl acetate to acetone) can improve selectivity.

IV. Visualization of Purification Workflow

PurificationWorkflow cluster_start Initial Assessment cluster_purification Purification Methods cluster_analysis Purity Verification CommercialProduct Commercial 1,3-thiazinane-2-thione TLC_NMR Initial Purity Check (TLC, NMR) CommercialProduct->TLC_NMR Recrystallization Recrystallization TLC_NMR->Recrystallization Minor Impurities ColumnChromatography Flash Column Chromatography TLC_NMR->ColumnChromatography Complex Mixture PurityCheck Final Purity Analysis (TLC, NMR, MS) Recrystallization->PurityCheck ColumnChromatography->PurityCheck PureProduct High-Purity Product (>99%) PurityCheck->PureProduct

Sources

Optimization

Impact of solvent choice on 1,3-thiazine synthesis efficiency

Defining the Core Focus I'm now zeroing in on the request, which appears to revolve around how solvent selection influences the efficiency of 1,3-thiazine synthesis. The request is specific, and I'm treating it as a tech...

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Author: BenchChem Technical Support Team. Date: March 2026

Defining the Core Focus

I'm now zeroing in on the request, which appears to revolve around how solvent selection influences the efficiency of 1,3-thiazine synthesis. The request is specific, and I'm treating it as a technical query, and considering how the information could be presented within a troubleshooting guide or FAQ format, and for an audience of researchers and scientists.

Clarifying the Persona

I've established the editorial autonomy desired, so I'm now honing in on the target persona: a Senior Application Scientist. I am outlining the need to explain causality and provide self-validating protocols, alongside in-text citations and a consolidated references list complete with URLs. I am ensuring that the URLs are verified.

Outlining the Content Framework

I am now structuring the support center content. I have broken down the topic of 1,3-thiazines, noting their biological importance and common synthesis methods, including multicomponent reactions and cyclization. I'm focusing on the impact of solvent properties like polarity, protic nature, and boiling point on reaction outcomes, mentioning relevant solvents. The structure will consist of an introduction, FAQ, troubleshooting guide, and experimental protocols.

Analyzing Search Results

I'm currently analyzing the search results to build the content. Specifically, I'm focusing on "Silver-Catalyzed Tandem Addition-Cyclization" from ACS in 2008. The goal is to synthesize 2,4-dihydro-1H-benzo[d][1,2]oxazines. I believe this should provide a strong foundation for the content structure.

Exploring Solvent Effects

I've been exploring the impact of solvents across several reactions. 1,2-dichloroethane versus THF significantly impacted yields in one case. Standard conditions often created competitive reactions, with DAST showing strong chemoselectivity. I am seeing variations of solvents affecting reaction yields on different reactions. I am focusing on what this can teach us about yield.

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I'm developing a Technical Support Center guide. The focus is on 1,3-Thiazine Synthesis and Solvent Optimization. I'm structuring it into sections on Causality & Mechanisms (explaining why solvent matters, focusing on solubility, transition state stabilization, and chemoselectivity), Frequently Asked Questions (covering oxazine byproducts and low yields in water/methanol, and transition metal catalyzed reactions), and a Troubleshooting Guide. I am working on the guide format.

Structuring the Technical Guide

I'm now structuring the Technical Support Center guide with more sections. I've added a section on Standardized Experimental Protocols, including AgOTf-catalyzed 1,3-thiazine synthesis and DAST-mediated chemoselective cyclization. A Quantitative Data Summary and a Mandatory Visualization section with Graphviz DOT are also included. Finally, I'm working on the references section and drafting the content with a tone suitable for a senior application scientist, using in-text citations. I'm focusing on Enhanced Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T) and Autonomy for the end user.

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Troubleshooting

Technical Support Center: Catalyst Selection for Optimizing Thiazine Ring Formation

Welcome to the technical support center for thiazine ring formation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into catalyst selecti...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for thiazine ring formation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection and troubleshooting for this critical synthetic transformation. Thiazine and its derivatives are pivotal scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[1][2][3] The successful synthesis of these heterocycles is, therefore, of paramount importance.

This resource will address common challenges encountered during thiazine synthesis, offering practical solutions and explaining the fundamental principles behind catalyst choice and reaction optimization.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common classes of catalysts used for thiazine ring formation?

A1: The choice of catalyst is highly dependent on the specific synthetic route. Common strategies include:

  • Acid Catalysis: Brønsted and Lewis acids are frequently employed to activate substrates and facilitate cyclization. For instance, trifluoroacetic acid can be used in the ring-opening of aziridines, a key step in some thiazine syntheses.[4]

  • Base Catalysis: Bases like potassium hydroxide, piperidine, and triethylamine are often used in condensation reactions to form the thiazine ring.[1] For example, the cyclization of chalcones with diphenylthiourea can be catalyzed by KOH and piperidine.[1]

  • Metal Catalysis: Transition metals such as copper, gold, and palladium play a significant role in modern synthetic methods.[1][5] Copper catalysts, for instance, are used in intramolecular N-aryl amination reactions to form benzothiazine derivatives.[1] Gold-catalyzed methods have also been reported for the formation of 1,3-thiazines.[5]

  • Phase Transfer Catalysis: Catalysts like tetrabutylammonium bromide (TBAB) are effective in biphasic systems, offering a green and efficient approach to thiazine synthesis.[6]

Q2: My reaction is suffering from low yields. What are the first troubleshooting steps I should take?

A2: Low yields are a common issue. Systematically investigate the following parameters:

  • Reaction Temperature: Many thiazine syntheses require heating to proceed efficiently. If you are running the reaction at room temperature, consider a stepwise increase in temperature.[7]

  • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to ensure it has reached completion.[7]

  • Solvent Choice: The solvent can significantly impact reaction rates and yields. While alcohols are common, exploring other options or solvent mixtures may be beneficial.[7] In some cases, solvent-free conditions using microwave irradiation have proven effective.[5]

  • Purity of Starting Materials: Impurities in your reactants can inhibit the catalyst or lead to side reactions. Ensure the purity of your starting materials, especially unstable intermediates like α-haloketones.[7]

  • Catalyst Loading: The amount of catalyst can be critical. Too little may result in incomplete conversion, while too much can sometimes lead to side product formation. Experiment with varying the catalyst loading to find the optimal concentration.

Q3: I am observing poor regioselectivity in my reaction. How can I control which isomer is formed?

A3: Achieving high regioselectivity is crucial when multiple reaction sites are available. Consider these factors:

  • Steric Hindrance: Bulky substituents on your reactants or the use of sterically hindered nucleophiles can direct the reaction to the less sterically crowded position.[8]

  • Electronic Effects: The electronic nature of substituents can influence the reactivity of different sites. Electron-withdrawing groups on an aziridine nitrogen, for example, can enhance the electrophilicity of the ring carbons, influencing where a nucleophile will attack.[8]

  • Catalyst Choice: The catalyst itself can play a directing role. Certain Lewis acids can promote the formation of a more stable carbocation-like intermediate at a more substituted position, thereby controlling the regioselectivity of nucleophilic attack.[8]

  • Solvent: The polarity and coordinating ability of the solvent can influence the transition state and, consequently, the regiochemical outcome.[8]

Q4: My catalyst appears to be deactivating during the reaction. What are the potential causes and solutions?

A4: Catalyst deactivation can halt your reaction prematurely. Common causes include:

  • Poisoning: Certain functional groups or impurities in the reaction mixture can bind to the catalyst's active sites and inhibit its function.[9] For example, sulfur compounds can poison nickel catalysts.[9] Thorough purification of starting materials and solvents is crucial.

  • Coking/Fouling: The deposition of carbonaceous materials on the catalyst surface can block active sites.[9] This is more common in high-temperature reactions.

  • Thermal Degradation (Sintering): High temperatures can cause the catalyst particles to agglomerate, reducing the active surface area.[9]

  • Leaching: In heterogeneous catalysis, the active metal may leach from the support into the reaction medium.

Solutions:

  • Purify Reagents: Ensure all starting materials and solvents are free from potential catalyst poisons.

  • Optimize Reaction Conditions: Lowering the reaction temperature, if possible, can mitigate thermal degradation.

  • Catalyst Support: For heterogeneous catalysts, the choice of support can influence stability and resistance to deactivation.

  • Use of a Co-catalyst or Additive: In some cases, an additive can prevent catalyst deactivation. For example, zinc oxide is used in some copper-based catalysts to trap sulfur impurities.[9]

II. Troubleshooting Guide

This section provides a structured approach to resolving specific issues you may encounter during thiazine ring formation.

Problem Potential Cause Recommended Solution
Low or No Product Formation 1. Insufficient catalyst activity. 2. Incorrect reaction temperature or time. 3. Poor quality of starting materials. 4. Inappropriate solvent.1. Increase catalyst loading or try a different catalyst. 2. Optimize temperature and monitor reaction progress by TLC.[7] 3. Purify starting materials.[7] 4. Screen a range of solvents with varying polarities.[7]
Formation of Multiple Products (Poor Selectivity) 1. Lack of regiochemical control. 2. Competing side reactions. 3. Isomerization of the product.1. Modify substituents to exploit steric or electronic effects.[8] 2. Adjust reaction conditions (temperature, concentration) to favor the desired pathway. 3. Analyze the product mixture over time to determine if isomerization is occurring.
Catalyst Deactivation 1. Presence of catalyst poisons in the reaction mixture. 2. Thermal degradation of the catalyst. 3. Formation of insoluble byproducts coating the catalyst.1. Purify all reagents and solvents meticulously.[9] 2. Conduct the reaction at the lowest effective temperature. 3. Ensure adequate stirring and consider using a solvent in which all components are soluble.
Difficulty in Product Isolation/Purification 1. Product is highly soluble in the workup solvent. 2. Product co-elutes with impurities during chromatography. 3. Product is unstable to purification conditions.1. For poorly water-soluble products, precipitation by adding the reaction mixture to a weak base solution can be effective.[7] 2. Optimize the mobile phase for column chromatography or consider recrystallization. 3. Use milder purification techniques and avoid prolonged exposure to heat or acidic/basic conditions.

III. Experimental Protocols

Protocol 1: General Procedure for a Three-Component Synthesis of 1,3-Thiazines

This protocol is adapted from a method for the synthesis of 1,3-thiazine derivatives from 2-methyl-2-phenyl-1,3-oxathiolan-5-one.[5]

Materials:

  • 2-methyl-2-phenyl-1,3-oxathiolan-5-one

  • Benzaldehyde

  • N-aryldithiocarbamic acid

  • Lithium bromide (catalyst)

  • Microwave reactor

Procedure:

  • In a microwave-safe vessel, combine 2-methyl-2-phenyl-1,3-oxathiolan-5-one (1 equivalent), benzaldehyde (1 equivalent), N-aryldithiocarbamic acid (1 equivalent), and a catalytic amount of lithium bromide.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture under controlled temperature and power settings until the reaction is complete (monitor by TLC).

  • After cooling, dissolve the crude product in a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Troubleshooting Low Yield in a Hantzsch-Type Thiazole Synthesis (Applicable to Some Thiazine Syntheses)

This troubleshooting protocol is based on common issues in related heterocyclic syntheses and can be adapted for thiazine formation.[7]

Objective: To improve the yield of a thiazine synthesis that is showing low conversion.

Procedure:

  • Baseline Reaction: Set up the reaction according to your original procedure. At the end of the reaction time, take a sample for analysis (e.g., TLC, LC-MS) to confirm the low yield.

  • Temperature Optimization: Set up a series of small-scale reactions at different temperatures (e.g., room temperature, 50 °C, 80 °C, and reflux). Monitor each reaction by TLC at regular intervals to determine the optimal temperature for product formation.

  • Solvent Screening: If temperature optimization does not significantly improve the yield, perform a solvent screen. Set up small-scale reactions in a variety of solvents (e.g., ethanol, methanol, acetonitrile, DMF). Ensure the chosen solvents are compatible with your reactants and catalyst.

  • Catalyst Loading Optimization: Once an optimal temperature and solvent are identified, vary the catalyst loading (e.g., 1 mol%, 5 mol%, 10 mol%) to determine the most effective concentration.

  • Reaction Time Course: With the optimized conditions, run the reaction and take samples at different time points to create a reaction profile and determine the point of maximum yield before potential product degradation occurs.

IV. Visualizations

Catalyst Selection Workflow

Catalyst_Selection_Workflow start Define Thiazine Synthesis Strategy (e.g., Condensation, Cycloaddition) lit_review Literature Review for Similar Transformations start->lit_review catalyst_class Identify Potential Catalyst Classes (Acid, Base, Metal, PTC) lit_review->catalyst_class screen_catalysts Screen a Panel of Catalysts catalyst_class->screen_catalysts analyze_results Analyze Initial Screening Results (Yield, Selectivity) screen_catalysts->analyze_results optimize Optimize Reaction Conditions (Temp, Solvent, Conc.) analyze_results->optimize Promising Results troubleshoot Troubleshoot Issues (Low Yield, Poor Selectivity) analyze_results->troubleshoot No/Poor Results final_protocol Finalized Protocol optimize->final_protocol troubleshoot->screen_catalysts Re-screen with modifications

Caption: A workflow for systematic catalyst selection in thiazine ring formation.

Troubleshooting Decision Tree for Low Yield

Troubleshooting_Low_Yield start Low Yield Observed check_purity Check Purity of Starting Materials? start->check_purity purify Purify Starting Materials check_purity->purify No check_temp Increase Reaction Temperature? check_purity->check_temp Yes purify->check_temp increase_temp Run at Higher Temperature check_temp->increase_temp Yes check_time Extend Reaction Time? check_temp->check_time No success Yield Improved increase_temp->success extend_time Monitor Reaction Over Longer Period check_time->extend_time Yes screen_solvents Screen Different Solvents? check_time->screen_solvents No extend_time->success run_solvent_screen Perform Solvent Screen screen_solvents->run_solvent_screen Yes change_catalyst Consider a Different Catalyst System screen_solvents->change_catalyst No run_solvent_screen->success change_catalyst->success

Caption: A decision tree for troubleshooting low yields in thiazine synthesis.

V. References

  • Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. (2025). MDPI.

  • Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. PMC.

  • Overview of the Chemistry of 2-Thiazolines. (2009). ACS Publications.

  • Thiazole synthesis. Organic Chemistry Portal.

  • Recent advances in the synthesis and utility of thiazoline and its derivatives. (2024). RSC Publishing.

  • Recent Developments in the Synthesis and Biological Applications of Thiazine. (2024). Royal Society of Chemistry.

  • Design, Synthesis, and Biological Evaluation of Potent Thiazine- and Thiazepine-Based Matrix Metalloproteinase Inhibitors. ACS Publications.

  • A PRACTICAL GREEN SYNTHESIS OF THIAZINE DERIVATIVES USING PHASE TRANSFER CATALYST. Rasayan J. Chem.

  • Thiazine: Synthesis and Biological Activity. (2025). ResearchGate.

  • Synthesis of 6-Membered-Ring Fused Thiazine-Dicarboxylates and Thiazole-Pyrimidines via One-Pot Three-Component Reactions. PMC.

  • Troubleshooting low yields in Hantzsch thiazole synthesis. Benchchem.

  • Technical Support Center: Optimizing Regioselectivity in the Ring-Opening of Unsymmetrical Aziridines. Benchchem.

  • Chemistry of Substituted Thiazinanes and Their Derivatives. (2018). PMC.

  • Synthetic Methods of Medicinally Important Heterocycles-thiazines: A Review. Bentham Science.

  • Catalyst deactivation Common causes. AmmoniaKnowHow.

  • Regioselective ring opening of aziridine for synthesizing azaheterocycle. (2023). Frontiers.

  • Catalyst Deactivation Reactions: The Role of Tertiary Amines Revisited. ResearchGate.

Sources

Reference Data & Comparative Studies

Validation

In-Depth Spectroscopic Comparison Guide: 2-Methyl vs. 4-Methyl-1,3-Thiazinane Isomers

Executive Summary & Biological Context The 1,3-thiazinane scaffold—a fully saturated six-membered heterocycle containing nitrogen and sulfur at the 1 and 3 positions—is a privileged structure in medicinal chemistry and m...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biological Context

The 1,3-thiazinane scaffold—a fully saturated six-membered heterocycle containing nitrogen and sulfur at the 1 and 3 positions—is a privileged structure in medicinal chemistry and metabolomics. Recently, the analytical demand for characterizing these heterocycles has surged following the discovery of endogenous metabolites like 2-methyl-1,3-thiazinane-4-carboxylic acid (MTCA) in homocysteine pathways .

Differentiating regioisomers such as 2-methyl-1,3-thiazinane and 4-methyl-1,3-thiazinane is a classic analytical challenge. Because both isomers share the exact same molecular weight (117.21 g/mol ) and formula (C₅H₁₁NS), high-resolution mass spectrometry (HRMS) alone is insufficient. As a Senior Application Scientist, I approach this challenge by building a self-validating analytical workflow that leverages the distinct conformational and electronic environments of each isomer using orthogonal Nuclear Magnetic Resonance (NMR) and tandem Mass Spectrometry (MS/MS) techniques.

Workflow Start Unknown Thiazinane Isomer (m/z 117.06) NMR NMR Spectroscopy (1H, 13C, HSQC, HMBC) Start->NMR MS Tandem Mass Spec (ESI-MS/MS) Start->MS Isomer2 2-Methyl-1,3-Thiazinane - C2-H highly deshielded (~4.5 ppm) - MS: Loss of thioacetaldehyde NMR->Isomer2 N-CH(CH3)-S Signature Isomer4 4-Methyl-1,3-Thiazinane - C4-H moderately deshielded (~3.0 ppm) - MS: Loss of propylene sulfide NMR->Isomer4 N-CH(CH3)-C Signature MS->Isomer2 Alpha-cleavage Dominant MS->Isomer4 Ring-opening Dominant

Spectroscopic workflow for differentiating 2-methyl and 4-methyl-1,3-thiazinane isomers.

Conformational Causality & Structural Dynamics

To understand the spectroscopic signatures, we must first examine the physical causality driven by the ring's conformation.

The 1,3-thiazinane ring adopts a distorted chair conformation. The carbon-sulfur (C–S) bond is significantly longer (~1.81 Å) than the carbon-nitrogen (C–N) bond (~1.47 Å) and carbon-carbon (C–C) bonds (~1.54 Å). This asymmetry flattens the sulfur-bearing side of the ring.

  • Equatorial Preference: In both isomers, the methyl group strongly prefers the equatorial position to minimize severe 1,3-diaxial steric clashes with the axial protons at C4/C6.

  • Diagnostic Impact: Because the ring is conformationally locked by the equatorial methyl group, the protons on the ring become rigidly diastereotopic (distinct axial and equatorial environments). This fixes the dihedral angles, resulting in highly predictable 3JHH​ coupling constants that serve as internal validation points during 1D NMR analysis.

Spectroscopic Signatures (NMR & MS)

NMR Spectroscopy: The Inductive Effect

The primary differentiator between these isomers is the intense inductive deshielding at the C2 position.

  • 2-Methyl-1,3-Thiazinane: The methyl group is attached to C2, making the C2 carbon an N,S-acetal equivalent. The combined electronegativity of the adjacent nitrogen and sulfur atoms drastically deshields the C2 proton, pushing its 1H chemical shift downfield to ~4.3–4.6 ppm .

  • 4-Methyl-1,3-Thiazinane: The methyl group is at C4, adjacent only to the nitrogen atom. The C4 proton is less deshielded, appearing at ~2.8–3.2 ppm . Furthermore, the unsubstituted C2 position in this isomer is a methylene ( CH2​ ) group, which appears as a distinct AB quartet (due to the locked chair conformation) around ~3.8–4.2 ppm.

Mass Spectrometry: Fragmentation Pathways

While both isomers yield a precursor ion of m/z 118.07 [M+H]⁺ in positive ESI mode, their MS/MS fragmentation pathways diverge due to the stability of the resulting neutral losses . The 2-methyl isomer undergoes facile α -cleavage adjacent to the heteroatoms, frequently losing a methyl radical or thioacetaldehyde. The 4-methyl isomer favors ring-opening pathways that expel propylene sulfide derivatives.

Quantitative Data Summary

The following table summarizes the diagnostic spectroscopic parameters required to unambiguously assign the regiochemistry of the isomers.

Analytical Parameter2-Methyl-1,3-Thiazinane4-Methyl-1,3-ThiazinaneStructural Rationale
1 H NMR: Methine Proton ~4.3 – 4.6 ppm (q, J = 6.5 Hz)~2.8 – 3.2 ppm (m)Dual N/S deshielding at C2 vs. single N deshielding at C4.
1 H NMR: Methyl Protons ~1.4 – 1.5 ppm (d, J = 6.5 Hz)~1.1 – 1.2 ppm (d, J = 6.5 Hz)Proximity to the highly electronegative N,S-acetal center.
13 C NMR: Methyl-bearing C ~58 – 62 ppm (C2)~48 – 52 ppm (C4)C2 is an aminal/thioacetal hybrid carbon.
13 C NMR: Unsubstituted C2 N/A (Substituted)~45 – 50 ppm ( CH2​ )Diagnostic methylene carbon between N and S.
2D HMBC Correlations CH 3​ correlates to C2 only.CH 3​ correlates to C4 and C5.Validates exact bond connectivity [[1]]([Link]).
Dominant MS/MS Neutral Loss - 15 Da (CH 3∙​ ), - 76 Da- 74 Da (Propylene sulfide)Cleavage stability dictates fragmentation.

Self-Validating Experimental Protocols

To ensure scientific integrity, do not rely on a single 1D NMR spectrum, especially when analyzing complex biological matrices where signal overlap is rampant. Use the following self-validating protocol.

Protocol A: Orthogonal NMR Acquisition (HSQC & HMBC)
  • Sample Preparation: Dissolve 5–10 mg of the purified analyte in 600 µL of CDCl 3​ or DMSO- d6​ . Add 0.05% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (0.00 ppm).

  • 1D Acquisition: Acquire standard 1H (minimum 400 MHz) and 13C spectra. Checkpoint: Look for the diagnostic methine proton. If a quartet is observed >4.0 ppm, the 2-methyl isomer is highly probable.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Run HSQC to map directly bonded protons to carbons. This confirms whether the signal at ~60 ppm (C2) or ~50 ppm (C4) is indeed a methine (CH) rather than a methylene ( CH2​ ).

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This is the ultimate validation step . Set the long-range coupling delay to optimize for nJCH​ = 8 Hz.

    • If 2-methyl: The methyl protons (~1.4 ppm) will show a strong 2J correlation to the C2 carbon (~60 ppm) but no 3J correlations to other ring carbons, as they are blocked by the N and S heteroatoms.

    • If 4-methyl: The methyl protons (~1.1 ppm) will show a 2J correlation to C4 (~50 ppm) and a distinct 3J correlation to the C5 methylene carbon (~25 ppm).

HMBC cluster_0 2-Methyl Isomer HMBC cluster_1 4-Methyl Isomer HMBC CH3_2 C2-Methyl Protons C2 C2 Carbon (~60 ppm) CH3_2->C2 2J (Strong) CH3_4 C4-Methyl Protons C4 C4 Carbon (~50 ppm) CH3_4->C4 2J (Strong) C5 C5 Carbon (~25 ppm) CH3_4->C5 3J (Visible)

HMBC 2D-NMR correlation map confirming methyl group regiochemistry.

Protocol B: LC-ESI-MS/MS Fragmentation Analysis
  • Chromatography: Inject 2 µL of the sample (1 µg/mL in 50:50 Water:Acetonitrile with 0.1% Formic Acid) onto a HILIC or C18 column.

  • Ionization: Utilize positive Electrospray Ionization (ESI+). Isolate the precursor ion at m/z 118.07 [M+H]⁺.

  • Collision-Induced Dissociation (CID): Apply a normalized collision energy (NCE) sweep from 15% to 35%.

  • Data Interpretation: Analyze the product ion spectra. A dominant product ion at m/z 103 (loss of 15 Da) strongly indicates the α -cleavage of the C2-methyl group, validating the 2-methyl-1,3-thiazinane structure .

References

  • Agongo, J., Grady, S. F., & Arnatt, C. K. "Discovery and Identification of Three Homocysteine Metabolites by Chemical Derivatization and Mass Spectrometry Fragmentation." Analytical Chemistry, 2024.[Link]

  • Creative Biostructure. "Understanding 2D NMR Spectra: How to Read and Interpret Them." Creative Biostructure Resources, 2025.[Link]

Sources

Comparative

Comparative Analysis of 6-Methyl-1,3-thiazinane-2-thione vs. 6-Methyl-1,3-oxazinane-2-thione

In the realm of advanced organic synthesis and nanomaterial engineering, the subtle substitution of a single heteroatom can fundamentally alter a molecule's chemical trajectory. 6-Methyl-1,3-thiazinane-2-thione and 6-Met...

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Author: BenchChem Technical Support Team. Date: March 2026

In the realm of advanced organic synthesis and nanomaterial engineering, the subtle substitution of a single heteroatom can fundamentally alter a molecule's chemical trajectory. 6-Methyl-1,3-thiazinane-2-thione and 6-Methyl-1,3-oxazinane-2-thione are two highly specialized, six-membered saturated heterocyclic scaffolds. While they differ only by the presence of an endocyclic sulfur versus an oxygen atom at position 1, this single atomic swap governs their nucleophilicity, conformational bias, and coordination geometry.

As a Senior Application Scientist, I have structured this guide to objectively compare these two scaffolds, detailing their divergent performances in asymmetric catalysis and chiral nanocluster assembly, supported by field-proven protocols and .

Structural & Physicochemical Profiling

The core difference between these two scaffolds lies in the electronegativity and atomic radius of the endocyclic heteroatom. Oxygen is highly electronegative and tightly holds its lone pairs, creating a strong localized dipole. Sulfur is larger, more polarizable, and capable of participating in robust intermolecular S···S interactions.

Quantitative Comparison Matrix
Property / Feature6-Methyl-1,3-thiazinane-2-thione6-Methyl-1,3-oxazinane-2-thione
CAS Number 13091-77-5 (Base scaffold)85333-94-4
Molecular Formula C₅H₉NS₂C₅H₉NOS
Molecular Weight 147.26 g/mol 131.19 g/mol
Endocyclic Heteroatom Sulfur (Position 1)Oxygen (Position 1)
Electronic Profile High polarizability, weaker dipoleHigh electronegativity, strong dipole
Primary Application Enhancing Quantum Yield in Ag NanoclustersInducing high syn-selectivity in Aldol reactions
Supramolecular Trait Promotes strong S···S chain interactionsInduces CPL/CD chirality inversion

Application in Asymmetric Catalysis: The Syn-Aldol Reaction

In asymmetric carbon-carbon bond-forming reactions, these thione heterocycles act as powerful chiral auxiliaries when N-acylated. Recent breakthroughs by demonstrated that the oxazinane-2-thione scaffold is vastly superior for directing syn-aldol reactions.

The Causality of Selectivity: The endocyclic oxygen in the oxazinane ring increases the nucleophilicity of the enolate equivalent compared to the thiazinane ring. During the Lewis acid-mediated reaction with aromatic acetals, the strong dipole of the oxygen atom enforces a highly rigid, open transition state. This strict conformational control heavily biases the facial attack, resulting in a syn-diastereomeric ratio (dr) exceeding 92:8. Conversely, the thiazinane scaffold, with its larger and less electronegative sulfur atom, provides weaker dipole control, leading to diminished stereoselectivity.

AldolLogic Ox N-Acyl-1,3-oxazinane-2-thione (Endocyclic Oxygen) Cat Catalytic Activation [DTBM-SEGPHOS]NiCl2 + TMSOTf Ox->Cat Th N-Acyl-1,3-thiazinane-2-thione (Endocyclic Sulfur) Th->Cat TS_Ox Open Transition State Strong Dipole Control (X=O) Cat->TS_Ox O-Scaffold TS_Th Open Transition State Weaker Dipole Control (X=S) Cat->TS_Th S-Scaffold Res_Ox High syn-Aldol Selectivity (dr > 92:8) TS_Ox->Res_Ox Res_Th Moderate syn/anti Selectivity (Lower dr) TS_Th->Res_Th

Logical pathway of asymmetric syn-aldol reactions modulated by endocyclic heteroatoms.

Self-Validating Protocol: Enantioselective Syn-Aldol Addition

Adapted from standard TMSOTf-mediated acetal activation workflows.

  • Pre-complexation: In an oven-dried Schlenk flask under N₂, dissolve 2–5 mol % of [(R)-DTBM-SEGPHOS]NiCl₂ and the N-acyl-1,3-oxazinane-2-thione (1.0 equiv) in anhydrous CH₂Cl₂ at room temperature.

    • Causality: The Ni(II) complex coordinates to the bidentate thione/acyl moiety, establishing the primary chiral environment.

  • Electrophile Activation: Cool the system to -78 °C. Add the aromatic dialkyl acetal (1.2 equiv), followed by the dropwise addition of TMSOTf (1.5 equiv) and 2,6-lutidine (1.5 equiv).

    • Causality: TMSOTf acts as a strong Lewis acid to cleave the acetal, generating a highly reactive oxocarbenium ion in situ.

    • Validation Checkpoint: A distinct color shift (often to pale yellow/orange) confirms the generation of the oxocarbenium intermediate.

  • Reaction & Quenching: Stir for 5 hours at -78 °C. Quench with saturated aqueous NaHCO₃ to neutralize the triflate and halt the reaction.

  • Analysis: Extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate.

    • Validation Checkpoint: Analyze the crude mixture via ¹H NMR. The syn-adduct will display characteristic coupling constants (J ≈ 4–5 Hz for the α/β protons), confirming a dr > 92:8.

Application in Nanomaterials: Chiral Ag₆ Nanoclusters & CPL

Beyond organic synthesis, these heterocycles are premier chiral ligands for coinage metal nanoclusters. utilized both 6-methyl-1,3-thiazinane-2-thione and its oxazinane counterpart to engineer Circularly Polarized Luminescence (CPL) in Ag₆ nanoclusters.

The Causality of Luminescence and Chirality: When coordinating to the Ag₆ core, the thiazinane-2-thione ligand utilizes its endocyclic sulfur to form extended S···S intermolecular networks. This rigidifies the nanocluster shell, minimizing non-radiative decay and dramatically enhancing the Photoluminescence Quantum Yield (QY). Fascinatingly, substituting the ligand with oxazinane-2-thione alters the steric packing of the peripheral methyl groups. This forces the nanoclusters to assemble into chains with an opposite helical sense. The result is a complete inversion of the Circular Dichroism (CD) and CPL signals—achieving chirality inversion without changing the absolute (R/S) configuration of the ligand's chiral center.

NanoclusterWorkflow L_Prep Chiral Ligand Preparation (6-Methyl-1,3-X-2-thione) Ag_Add Ag Precursor Addition (AgNO3 in Solvent) L_Prep->Ag_Add Reduct Reduction Phase (NaBH4 Dropwise) Ag_Add->Reduct Assemb Cluster Assembly (Ag6 Core Formation) Reduct->Assemb Measur CPL & CD Measurement (Ligand-Induced Chirality) Assemb->Measur

Experimental workflow for synthesizing chiral Ag6 nanoclusters using thione-based ligands.

Self-Validating Protocol: Synthesis of Chiral Ag₆L₆ Nanoclusters

Designed for precise cluster size control and optical validation.

  • Ligand-Metal Coordination: Dissolve AgNO₃ (0.1 mmol) and the chosen thione ligand (0.15 mmol) in a mixture of CH₂Cl₂ and Methanol (1:1 v/v, 10 mL) under vigorous stirring.

    • Causality: The biphasic-compatible solvent mixture ensures the solubility of both the inorganic silver precursor and the organic thione ligand, allowing the formation of the Ag(I)-thiolate precursor polymer.

  • Controlled Reduction: Cool the mixture to 0 °C in an ice bath. Prepare a fresh solution of NaBH₄ (0.05 mmol in 2 mL ice-cold water) and add it dropwise (1 drop/sec) to the reaction mixture.

    • Causality: Slow addition of a mild reducing agent at low temperatures prevents the total reduction of Ag(I) to bulk Ag(0) nanoparticles (plasmonic silver), kinetically trapping the atomically precise Ag₆ nanoclusters.

    • Validation Checkpoint: The solution will transition from colorless to a vibrant, luminescent yellow/orange, indicating successful cluster core formation rather than the dark brown/black indicative of bulk nanoparticle aggregation.

  • Purification: Stir for 3 hours in the dark. Evaporate the solvents, wash the residue with hexane to remove unreacted ligands, and recrystallize from CH₂Cl₂/hexane.

  • Optical Validation: Subject the purified crystals to CD spectroscopy. The oxazinane-capped clusters will display an inverted Cotton effect at 350 nm compared to the thiazinane-capped clusters of the same stereocenter configuration.

Conclusion & Selection Matrix

The choice between 6-Methyl-1,3-thiazinane-2-thione and 6-Methyl-1,3-oxazinane-2-thione dictates the success of your specific application:

  • Choose the Oxazinane (Oxygen) Scaffold when designing chiral auxiliaries for asymmetric synthesis. Its high electronegativity and strong dipole control are mandatory for achieving high diastereomeric ratios in syn-aldol and related C-C bond-forming reactions.

  • Choose the Thiazinane (Sulfur) Scaffold when engineering luminescent nanomaterials. Its polarizable sulfur atom promotes the S···S intermolecular interactions necessary to rigidify cluster shells and maximize photoluminescence quantum yields.

References

  • Mellado-Hidalgo, M., Romero-Cavagnaro, E. A., Nageswaran, S., Puddu, S., Kennington, S. C. D., Costa, A. M., Romea, P., Urpí, F., Aullón, G., & Font-Bardia, M. (2023). Protected syn-Aldol Compounds from Direct, Catalytic, and Enantioselective Reactions of N-Acyl-1,3-oxazinane-2-thiones with Aromatic Acetals . Organic Letters, 25(4), 659-664.[Link] [1]

  • Chen, H., Zhang, X., Fu, K., Wang, X., & Liu, G. (2024). Ligand engineering of circularly polarized luminescence inversion and enhancement for chiral Ag₆ nanoclusters . Journal of Materials Chemistry C, 12(23), 8287-8295.[Link] [2]

Comparative

A Senior Application Scientist's Guide to 2D and 3D-QSAR Modeling for 1,3-Thiazine-Based Inhibitors

This guide provides a comprehensive comparison of 2D and 3D-Quantitative Structure-Activity Relationship (QSAR) modeling for the development of 1,3-thiazine-based inhibitors. As researchers and drug development professio...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of 2D and 3D-Quantitative Structure-Activity Relationship (QSAR) modeling for the development of 1,3-thiazine-based inhibitors. As researchers and drug development professionals, understanding the nuances of these computational techniques is paramount for accelerating the discovery of novel therapeutics. This document will delve into the theoretical underpinnings, practical workflows, and comparative performance of these methodologies, supported by experimental data from peer-reviewed studies.

The 1,3-thiazine scaffold is a privileged heterocyclic motif present in a wide array of biologically active compounds, exhibiting activities such as anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The versatility of this core structure makes it an attractive starting point for inhibitor design. QSAR modeling, a cornerstone of modern medicinal chemistry, provides a robust framework for understanding how structural modifications to the 1,3-thiazine ring and its substituents influence biological activity.[4]

This guide will navigate the complexities of both 2D and 3D-QSAR approaches, offering insights into their respective strengths and limitations. We will explore the causality behind experimental choices and provide self-validating protocols to ensure the scientific integrity of your modeling efforts.

The Dichotomy of Dimensionality: 2D vs. 3D-QSAR

The fundamental difference between 2D and 3D-QSAR lies in the way they represent molecular structures and, consequently, the types of information they can extract.

2D-QSAR: The Power of Simplicity and Speed

2D-QSAR models correlate biological activity with molecular descriptors derived from the 2D representation of a molecule.[5] These descriptors encompass a wide range of physicochemical, topological, and electronic properties.[5][6] The primary advantage of 2D-QSAR is its computational efficiency, making it well-suited for the rapid screening of large compound libraries and for studies where the three-dimensional structure of the target receptor is unknown.[5]

3D-QSAR: Embracing Spatial Complexity for Deeper Insights

In contrast, 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), consider the three-dimensional arrangement of atoms and the surrounding molecular fields.[2][5] These techniques require the alignment of the molecules in a common orientation, which can be guided by a known binding mode or a pharmacophore hypothesis.[2] By analyzing the steric and electrostatic fields around the aligned molecules, 3D-QSAR provides a more detailed and intuitive understanding of the structure-activity relationship, often visualized through contour maps that highlight regions where specific properties are favorable or unfavorable for activity.[7][8]

Comparative Performance: A Look at the Data

The choice between 2D and 3D-QSAR is often dictated by the specific research question and the available data. Below is a summary of performance metrics from published QSAR studies on 1,3-thiazine and related heterocyclic inhibitors, illustrating the predictive power of different models.

Model TypeTargetKey Statistical ParametersReference
2D-QSAR (GFA-MLR) Influenza Neuraminidaser² = 0.9192, q² = 0.8767, r²pred = 0.7745[9]
2D-QSAR (GFA-ANN) Influenza Neuraminidaser² = 0.9227, q² = 0.9212, r²pred = 0.7763[9]
3D-QSAR (CoMFA) Influenza Neuraminidaser² = 0.9620, q² = 0.643[9]
3D-QSAR (CoMSIA) Influenza Neuraminidaser² = 0.8770, q² = 0.702[9]
3D-QSAR (CoMFA) Cyclooxygenase-2 (COX-2)r² = 0.955, q² = 0.573, r²pred = 0.644[10]
3D-QSAR (CoMSIA) Cyclooxygenase-2 (COX-2)r² = 0.947, q² = 0.574, r²pred = 0.799[10]

Note: r² (squared correlation coefficient) measures the goodness of fit, q² (cross-validated r²) assesses the internal predictive ability, and r²pred (predicted r² for the external test set) evaluates the external predictive power of the model.

As the data suggests, both 2D and 3D-QSAR models can achieve high levels of statistical significance. The choice of the optimal model often depends on a balance between statistical robustness and the interpretability of the results in the context of rational drug design.

Experimental Protocols: A Step-by-Step Guide

To ensure the reproducibility and validity of your QSAR studies, it is crucial to follow a systematic and rigorous workflow. The following sections provide detailed, step-by-step methodologies for both 2D and 3D-QSAR modeling.

2D-QSAR Workflow

The workflow for a 2D-QSAR study is a sequential process that begins with data collection and culminates in a validated predictive model.

2D-QSAR Workflow Data_Collection Data Collection & Curation Descriptor_Calculation Molecular Descriptor Calculation Data_Collection->Descriptor_Calculation Data_Splitting Data Splitting (Training/Test) Descriptor_Calculation->Data_Splitting Feature_Selection Feature Selection Data_Splitting->Feature_Selection Model_Building Model Building (e.g., MLR, SVM) Feature_Selection->Model_Building Model_Validation Model Validation Model_Building->Model_Validation Interpretation Interpretation & Application Model_Validation->Interpretation

Figure 1: A generalized workflow for 2D-QSAR modeling.

Step-by-Step Methodology:

  • Data Collection and Curation:

    • Assemble a dataset of 1,3-thiazine derivatives with their corresponding biological activities (e.g., IC₅₀, EC₅₀, Ki).

    • Ensure that the biological data is consistent and measured under uniform experimental conditions.

    • Convert the biological activity data to a logarithmic scale (e.g., pIC₅₀ = -log(IC₅₀)) to ensure a more normal distribution.

    • Draw the 2D structures of all compounds using a chemical drawing software and save them in a suitable format (e.g., SDF, MOL2).

  • Molecular Descriptor Calculation:

    • Utilize software such as PaDEL-Descriptor or Mordred to calculate a wide range of 2D molecular descriptors.[5]

    • These descriptors can be categorized as:

      • Constitutional: Molecular weight, atom counts, etc.

      • Topological: Connectivity indices, shape indices, etc.

      • Physicochemical: LogP, molar refractivity, polar surface area, etc.

      • Electronic: Partial charges, dipole moments, etc.

  • Data Splitting:

    • Divide the dataset into a training set (typically 70-80%) and a test set (20-30%).

    • The training set is used to build the QSAR model, while the test set is used for external validation to assess its predictive performance on unseen data.[11]

    • Employ a random or diversity-based selection method to ensure that both sets are representative of the entire dataset.

  • Feature Selection:

    • The large number of calculated descriptors often leads to multicollinearity and overfitting.

    • Employ feature selection algorithms (e.g., genetic algorithms, stepwise multiple linear regression) to identify a subset of descriptors that are most relevant to the biological activity.

  • Model Building:

    • Use the selected descriptors and the training set to build the QSAR model using various statistical methods, such as:

      • Multiple Linear Regression (MLR): A simple and interpretable linear method.

      • Partial Least Squares (PLS): Suitable for handling datasets with a large number of correlated descriptors.

      • Support Vector Machines (SVM) and Artificial Neural Networks (ANN): Non-linear methods capable of modeling more complex relationships.[6]

  • Model Validation:

    • Rigorously validate the developed model to assess its robustness and predictive power.[11]

    • Internal Validation: Use techniques like leave-one-out cross-validation (LOO-CV) on the training set to calculate the q².[11]

    • External Validation: Use the independent test set to calculate the predictive r² (r²pred).[11]

    • Y-randomization: Randomly shuffle the biological activity values and rebuild the model multiple times. A significant drop in the statistical parameters of the randomized models compared to the original model indicates a low probability of chance correlation.

  • Interpretation and Application:

    • Interpret the selected descriptors to gain insights into the key structural features that influence the activity of 1,3-thiazine inhibitors.

    • Use the validated model to predict the activity of new, untested compounds and to guide the design of more potent inhibitors.

3D-QSAR (CoMFA/CoMSIA) Workflow

The 3D-QSAR workflow introduces the critical steps of molecular alignment and the calculation of 3D field-based descriptors.

3D-QSAR Workflow Data_Preparation Data Preparation & 3D Structure Generation Molecular_Alignment Molecular Alignment Data_Preparation->Molecular_Alignment Grid_Box_Generation Grid Box Generation Molecular_Alignment->Grid_Box_Generation Field_Calculation CoMFA/CoMSIA Field Calculation Grid_Box_Generation->Field_Calculation PLS_Analysis PLS Analysis Field_Calculation->PLS_Analysis Model_Validation Model Validation PLS_Analysis->Model_Validation Contour_Map_Analysis Contour Map Analysis & Interpretation Model_Validation->Contour_Map_Analysis

Figure 2: A generalized workflow for 3D-QSAR (CoMFA/CoMSIA) modeling.

Step-by-Step Methodology:

  • Data Preparation and 3D Structure Generation:

    • Prepare the dataset of 1,3-thiazine derivatives as described in the 2D-QSAR workflow.

    • Generate the 3D structures of all molecules and perform energy minimization using a suitable force field (e.g., MMFF94, AM1).

  • Molecular Alignment:

    • This is a critical step in 3D-QSAR. All molecules in the dataset must be aligned in a common coordinate system.

    • Alignment can be performed based on a common substructure, a pharmacophore hypothesis, or by docking into the active site of the target receptor if its structure is known.

  • Grid Box Generation:

    • Define a 3D grid box that encompasses all the aligned molecules.

    • The grid spacing is typically set to 1-2 Å.

  • CoMFA/CoMSIA Field Calculation:

    • CoMFA: Calculate the steric (Lennard-Jones potential) and electrostatic (Coulomb potential) interaction energies between a probe atom (e.g., sp³ carbon with a +1 charge) and each molecule at each grid point.[2][9]

    • CoMSIA: In addition to steric and electrostatic fields, CoMSIA calculates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.[2][9]

  • PLS Analysis:

    • Use Partial Least Squares (PLS) analysis to correlate the calculated field values (independent variables) with the biological activities (dependent variable). PLS is well-suited for handling the large number of variables generated in 3D-QSAR.

  • Model Validation:

    • Validate the 3D-QSAR model using the same statistical methods as in 2D-QSAR (internal and external validation, y-randomization) to ensure its robustness and predictive capability.

  • Contour Map Analysis and Interpretation:

    • Visualize the results of the CoMFA/CoMSIA analysis as 3D contour maps.

    • These maps highlight regions in space where specific properties are positively or negatively correlated with biological activity. For example:

      • Steric maps: Green contours may indicate regions where bulky groups increase activity, while yellow contours may indicate regions where bulky groups decrease activity.

      • Electrostatic maps: Blue contours may indicate regions where positive charges are favorable, while red contours may indicate regions where negative charges are favorable.

    • Use these contour maps to guide the design of new 1,3-thiazine derivatives with improved inhibitory potency.

Beyond QSAR: Alternative and Complementary Computational Approaches

While QSAR is a powerful tool, it is often beneficial to employ a multi-faceted computational approach to inhibitor design.

  • Molecular Docking: When the 3D structure of the target protein is available, molecular docking can be used to predict the binding mode and affinity of the 1,3-thiazine inhibitors. This information can be invaluable for guiding the molecular alignment step in 3D-QSAR and for understanding the key interactions at the atomic level.

  • Pharmacophore Modeling: Pharmacophore models define the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) required for biological activity.[11][12] These models can be used for virtual screening to identify novel scaffolds or to guide the design of new inhibitors that fit the pharmacophoric requirements.

  • Virtual Screening: This computational technique involves the screening of large libraries of virtual compounds against a target.[13] Both ligand-based methods (e.g., similarity searching, pharmacophore screening) and structure-based methods (e.g., molecular docking) can be employed to identify promising hit compounds for further investigation.[13]

Conclusion: An Integrated Approach for Accelerated Discovery

Both 2D and 3D-QSAR modeling offer valuable, albeit different, perspectives in the quest for novel 1,3-thiazine-based inhibitors. 2D-QSAR provides a rapid and efficient means of screening large datasets and identifying key physicochemical properties, while 3D-QSAR offers a more detailed and visually intuitive understanding of the three-dimensional structure-activity landscape.

As a Senior Application Scientist, my recommendation is to not view these methods as mutually exclusive, but rather as complementary tools in a comprehensive in silico drug discovery workflow. An integrated approach, potentially combining the speed of 2D-QSAR for initial screening with the detailed insights of 3D-QSAR and molecular docking for lead optimization, will undoubtedly provide the most robust and reliable path towards the rational design of potent and selective 1,3-thiazine inhibitors. The methodologies and insights provided in this guide are intended to empower researchers to make informed decisions and to apply these powerful computational tools with confidence and scientific rigor.

References

  • A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. (2024, August 13). Neovarsity. [Link]

  • Abdullahi, M., et al. (2022). Computational modelling studies of some 1,3-thiazine derivatives as anti-influenza inhibitors targeting H1N1 neuraminidase via 2D-QSAR, 3D-QSAR, molecular docking, and ADMET predictions. Future Journal of Pharmaceutical Sciences, 8(1), 53. [Link]

  • Beginner's Guide to 3D-QSAR in Drug Design. (2025, May 29). Neovarsity. [Link]

  • Durdagi, S., et al. (2011). Validation of QSAR Models - Strategies and Importance. International Journal of Drug Design and Discovery, 2(3), 511-519.
  • Ghamdi, M. A., et al. (2021). Pharmacophore modeling and 3D-QSAR study for the design of novel α-synuclein aggregation inhibitors. Journal of Molecular Modeling, 27(9), 271. [Link]

  • Goyal, R., et al. (2013). Pharmacophore Modelling and 3D-QSAR Studies on N3-Phenylpyrazinones as Corticotropin-Releasing Factor 1 Receptor Antagonists. ISRN Molecular Biology, 2013, 854385. [Link]

  • Hansch, C., & Fujita, T. (1964). p-σ-π Analysis. A Method for the Correlation of Biological Activity and Chemical Structure. Journal of the American Chemical Society, 86(8), 1616–1626.
  • Introduction to 3D-QSAR. (2016, July 18). Basicmedical Key. [Link]

  • Jain, S. V., et al. (2014). Application of 3D QSAR CoMFA/CoMSIA and In Silico Docking Studies on Potent Inhibitors of Interleukin-2 Inducible T-cell Kinase. International Journal of Pharmaceutical Sciences Review and Research, 30(1), 28-34.
  • 2D vs 3D QSAR Modeling: Key Differences and Applications in Bangalore. (2026, March 2). BioNome. [Link]

  • Li, H., et al. (2015). Combined Pharmacophore Modeling, 3D-QSAR, Homology Modeling and Docking Studies on CYP11B1 Inhibitors. Molecules, 20(1), 939-955. [Link]

  • Liu, J., et al. (2017). 2D-QSAR and 3D-QSAR Analyses for EGFR Inhibitors. Computational and Mathematical Methods in Medicine, 2017, 4649191. [Link]

  • Mohammed, Y. S., et al. (2022). Computational modelling studies of some 1,3-thiazine derivatives as anti-influenza inhibitors targeting H1N1 neuraminidase via 2D-QSAR, 3D-QSAR, molecular docking, and ADMET predictions. Future Journal of Pharmaceutical Sciences, 8(1), 53. [Link]

  • Molecular Descriptors: Building Accurate Models. ProtoQSAR. [Link]

  • Navidpour, L., et al. (2019). Docking-based 3D-QSAR (CoMFA, CoMFA-RG, CoMSIA) study on hydroquinoline and thiazinan-4-one derivatives as selective COX-2 inhibitors. Journal of Biomolecular Structure & Dynamics, 37(11), 2999-3006. [Link]

  • Exploring the Diverse Therapeutic Applications of 1, 3-Thiazine: A Comprehensive Review. (2024, August 30). Current Organic Chemistry, 28(12), 987-1002. [Link]

  • QSAR and Pharmacophore Modeling of Nitrogen Heterocycles as Potent Human N-Myristoyltransferase (Hs-NMT) Inhibitors. (2021, March 24). Molecules, 26(7), 1863. [Link]

  • 3D-QSAR. Drug Design Org. [Link]

  • Therapeutic Utility of 1, 3-Thiazines - Mini Review. (2019). Current Drug Research Reviews, 11(2), 92-101.
  • 3D QSAR: CoMFA Analysis Overview. Scribd. [Link]

  • Validation of QSAR Models - Basicmedical Key. (2016, July 18). [Link]

  • Veerasamy, R., et al. (2011). Validation of QSAR Models - Strategies and Importance. International Journal of Drug Design and Discovery, 2(3), 511-519.
  • Verma, J., et al. (2010). 2D-QSAR and 3D-QSAR in Drug Design. In QSAR and Molecular Modeling.
  • What is QSAR and how is it applied in bioinformatics? (2025, May 29). [Link]

  • Sliwoski, G., et al. (2014). Computational Methods in Drug Discovery. Pharmacological Reviews, 66(1), 334-395. [Link]

Sources

Validation

Comparative Guide: Molecular Docking Simulations of 1,3-Thiazines with Biological Targets

Target Audience: Researchers, Computational Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Executive Summary 1,3-Thiazine derivatives—six-membered heteroc...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Computational Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary

1,3-Thiazine derivatives—six-membered heterocycles containing nitrogen and sulfur—are highly privileged pharmacophores exhibiting broad-spectrum biological activities, including antibacterial, anti-inflammatory, and antiviral properties[1][2]. However, the unique stereoelectronic profile of the thiazine ring, particularly the polarizability of the sulfur atom and the non-planar ring puckering, presents significant challenges for molecular docking algorithms.

As a Senior Application Scientist, I have evaluated the performance of leading molecular docking engines—AutoDock Vina , Schrödinger Glide , and CCDC GOLD —specifically for screening 1,3-thiazine libraries against established biological targets like Cyclooxygenase-2 (COX-2) and H1N1 Neuraminidase. This guide provides an objective, data-driven comparison of these tools, grounded in mechanistic causality and self-validating experimental protocols.

The Contenders: Docking Engines Evaluated

Selecting the right docking software is not about finding a universal "best" tool, but rather the optimal algorithm for the specific chemical space of 1,3-thiazines[3].

  • AutoDock Vina (Open-Source): Utilizes an empirical scoring function with an iterated local search global optimizer. It is exceptionally fast and ideal for high-throughput virtual screening (HTVS), though it occasionally struggles with the deep hydrophobic pockets required for highly flexible thiazine derivatives[3][4].

  • Schrödinger Glide (Commercial): Employs a systematic search algorithm with an OPLS force-field-based scoring function (SP and XP modes). It excels at handling hydrogen bonding networks and the specific desolvation penalties associated with the sulfur atom in thiazines[4][5].

  • CCDC GOLD (Commercial): Uses a genetic algorithm (GA) to explore full ligand flexibility and partial protein flexibility. It is particularly effective for bulky, spiro-thiazine derivatives where non-linear conformational sampling is required[5][6].

Expertise & Experience: Mechanistic Causality in Docking

Do not treat docking software as a "black box." The accuracy of your simulation depends entirely on understanding the physical chemistry of the ligand-receptor interaction.

The Sulfur Polarizability Challenge: The sulfur atom in the 1,3-thiazine ring is highly polarizable. Empirical scoring functions (like the default Vina scoring function) often underestimate the strength of sulfur-aromatic ( π -sulfur) and sulfur-halogen interactions. In contrast, force-field-based methods like Glide (XP mode) explicitly account for these multipole interactions. Causality: If your target relies heavily on a hydrophobic pocket where the thiazine sulfur interacts with aromatic residues (e.g., Tyrosine or Phenylalanine in COX-2), Glide or GOLD (using the ChemPLP scoring function) will yield more thermodynamically accurate poses than Vina[5].

Ring Conformation: 1,3-thiazines rarely exist in a perfectly planar state; they typically adopt half-chair or boat conformations. Failing to perform rigorous quantum mechanical (QM) or high-level molecular mechanics (MM) energy minimization prior to docking will force the algorithm to dock a strained, high-energy conformer, leading to false-negative binding affinities.

Quantitative Benchmarking Data

The following table synthesizes comparative performance data for docking 1,3-thiazine derivatives against inflammatory (COX-2) and viral (H1N1 Neuraminidase) targets, based on established benchmarking protocols[2][4][5].

Docking EnginePrimary AlgorithmAvg. RMSD (Å)*Success Rate (RMSD ≤ 2.0 Å)Speed (per ligand)Best Use Case for 1,3-Thiazines
Schrödinger Glide (XP) Systematic / OPLS41.15 Å92%2.5 - 5.0 minLead optimization; accurate pose prediction for rigid targets.
CCDC GOLD (ChemPLP) Genetic Algorithm1.38 Å85%1.5 - 3.0 minHighly flexible spiro-thiazines; metalloprotein targets.
AutoDock Vina Iterated Local Search1.82 Å76%0.2 - 0.8 minHigh-throughput virtual screening (HTVS) of massive libraries.

*Average Root Mean Square Deviation (RMSD) calculated against co-crystallized native ligands in benchmarking datasets.

Self-Validating Experimental Protocol

To ensure trustworthiness, every docking workflow must be a self-validating system. The following step-by-step protocol guarantees that your computational environment is accurately calibrated before screening novel 1,3-thiazines.

Phase 1: Ligand Preparation
  • Structure Generation: Sketch 2D structures of the 1,3-thiazine library.

  • State Assignment: Generate protonation and tautomeric states at physiological pH (7.4 ± 0.2) using tools like LigPrep or OpenBabel. Causality: The nitrogen atom in the thiazine ring can act as a critical H-bond acceptor. Incorrect tautomerization masks this interaction.

  • Energy Minimization: Apply the OPLS4 or MMFF94 force field to minimize the ligands, ensuring the thiazine ring adopts its lowest-energy half-chair/boat conformation.

Phase 2: Target Protein Preparation
  • Retrieval & Cleaning: Download the high-resolution target structure (e.g., H1N1 Neuraminidase) from the PDB. Remove water molecules > 3.0 Å from the active site[2].

  • Network Optimization: Add missing hydrogen atoms and optimize the hydrogen-bond network, paying special attention to Histidine protonation states (HID, HIE, HIP).

  • Restrained Minimization: Perform a restrained minimization of the protein backbone to relieve steric clashes without altering the native fold.

Phase 3: Grid Generation & The Validation Control
  • Grid Definition: Generate a receptor grid box (typically 15 Å × 15 Å × 15 Å) centered on the co-crystallized native ligand.

  • Self-Validation (Redocking): Extract the native co-crystallized ligand, scramble its conformation, and redock it into the empty active site.

  • Quality Gate: Calculate the RMSD between the predicted pose and the experimental crystal pose. Do not proceed to library screening unless the redocking RMSD is ≤ 2.0 Å. [4][5]

Phase 4: Production Docking & Consensus Scoring
  • Execution: Dock the prepared 1,3-thiazine library using the validated grid parameters.

  • Consensus Analysis: To eliminate algorithm-specific bias, score the top poses using a consensus approach (averaging normalized binding affinities from Vina, Glide, and GOLD).

Workflow & Pathway Visualizations

The following diagrams illustrate the logical architecture of the docking workflow and the pleiotropic biological targeting of 1,3-thiazines.

DockingWorkflow LigPrep Ligand Preparation (1,3-Thiazine Conformers) Grid Receptor Grid Generation & Redocking Validation (RMSD ≤ 2Å) LigPrep->Grid ProtPrep Target Preparation (e.g., COX-2, H1N1 NA) ProtPrep->Grid Vina AutoDock Vina (Empirical Scoring) Grid->Vina Glide Schrödinger Glide (OPLS Force Field) Grid->Glide GOLD CCDC GOLD (Genetic Algorithm) Grid->GOLD Analysis Pose Evaluation & Consensus Scoring Vina->Analysis Glide->Analysis GOLD->Analysis Hit Lead Identification Analysis->Hit

Fig 1: Parallel molecular docking workflow and self-validation protocol for 1,3-thiazines.

TargetInteractions Thiazine 1,3-Thiazine Derivatives COX2 COX-2 Enzyme (Anti-inflammatory) Thiazine->COX2 Inhibits Prostaglandin synthesis H1N1 H1N1 Neuraminidase (Antiviral) Thiazine->H1N1 Blocks viral replication/release Gyrase DNA Gyrase (Antibacterial) Thiazine->Gyrase Halts bacterial DNA topology

Fig 2: Pleiotropic biological targets of 1,3-thiazine derivatives.

Conclusion & Recommendations

For researchers developing novel 1,3-thiazine derivatives, relying on a single docking engine can introduce critical blind spots.

  • Use AutoDock Vina for the initial high-throughput screening of massive combinatorial libraries due to its unmatched speed[3].

  • Transition the top 10% of hits to Schrödinger Glide (XP) to accurately resolve the stereoelectronic interactions of the thiazine sulfur atom[5].

  • If your library contains highly flexible or spiro-fused thiazines, CCDC GOLD is mandatory to properly sample the complex conformational space[6].

Always enforce the self-validating redocking protocol. A docking score is only as trustworthy as the physical chemistry parameters underlying the simulation.

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Comparative

Quantitative NMR (qNMR) for purity assessment of thiazinane compounds

Advancing Purity Assessment of Thiazinane Compounds: A Comparative Guide to qNMR vs. HPLC Thiazinanes (e.g., 1,3-thiazinane and 1,4-thiazinane derivatives) are critical six-membered heterocyclic scaffolds in modern drug...

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Author: BenchChem Technical Support Team. Date: March 2026

Advancing Purity Assessment of Thiazinane Compounds: A Comparative Guide to qNMR vs. HPLC

Thiazinanes (e.g., 1,3-thiazinane and 1,4-thiazinane derivatives) are critical six-membered heterocyclic scaffolds in modern drug discovery, frequently utilized in the development of biologically active molecules, including targeted anticancer agents[1]. Ensuring the absolute purity of these synthetic intermediates is a fundamental requirement for establishing reliable structure-activity relationships (SAR) and meeting stringent regulatory guidelines[2].

Traditionally, High-Performance Liquid Chromatography (HPLC) coupled with UV detection has been the default analytical tool for purity determination. However, as a Senior Application Scientist, I frequently observe the limitations of chromatography when analyzing complex heterocycles. HPLC is a relative method that relies heavily on the presence of chromophores and the availability of identical reference standards[3].

To overcome these analytical blind spots, Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as an orthogonal, primary ratio method. This guide objectively compares qNMR against HPLC-UV, demonstrating why qNMR is the superior choice for the absolute purity assessment of thiazinane compounds[4].

Mechanistic Grounding: The Causality of Analytical Superiority

The core limitation of HPLC-UV in thiazinane analysis lies in its detection mechanism. Thiazinane rings inherently lack strong UV chromophores unless conjugated with extended aromatic systems. If an impurity—such as an aliphatic starting material, residual solvent, or inorganic salt—lacks a chromophore, it becomes "invisible" to the UV detector. This inevitably leads to a false overestimation of the analyte's purity[5].

Conversely, qNMR operates on a fundamentally different physical principle. It is a primary analytical method where the integrated area of an NMR resonance signal is directly and linearly proportional to the molar concentration of the specific nuclei generating that signal[5]. By co-dissolving the thiazinane sample with a highly characterized, structurally distinct Internal Standard (IS), we create a self-validating system . The purity is calculated as an absolute mass fraction, entirely bypassing the need for analyte-specific calibration curves or identical reference standards[5]. Furthermore, qNMR simultaneously confirms the structural identity of the thiazinane core while quantifying it, providing a dual-purpose analytical readout[6].

Workflow Visualization

Purity_Assessment_Workflow Start Thiazinane Sample Batch Assessment Split Orthogonal Analytical Strategy Start->Split qNMR_Path qNMR Method (Absolute Purity) Split->qNMR_Path HPLC_Path HPLC-UV Method (Relative Purity) Split->HPLC_Path qNMR_Prep Co-weigh Sample + IS (e.g., Maleic Acid) qNMR_Path->qNMR_Prep HPLC_Prep Prepare Sample Solution (Requires Ref. Standard) HPLC_Path->HPLC_Prep qNMR_Acq Acquire 1H NMR (D1 > 5*T1) qNMR_Prep->qNMR_Acq HPLC_Acq Run Gradient LC (UV Detection) HPLC_Prep->HPLC_Acq qNMR_Calc Direct Integral Ratio (Mass Fraction %) qNMR_Acq->qNMR_Calc HPLC_Calc Area Normalization (Chromatographic %) HPLC_Acq->HPLC_Calc Compare Data Synthesis & Impurity Identification qNMR_Calc->Compare HPLC_Calc->Compare

Orthogonal workflow comparing qNMR and HPLC-UV for comprehensive thiazinane purity assessment.

Self-Validating Experimental Protocols

To ensure metrological traceability and scientific rigor, the following protocols detail the orthogonal assessment of a synthesized 1,3-thiazinane derivative.

Protocol 1: Absolute Purity Determination via ¹H-qNMR

The success of qNMR hinges on complete nuclear relaxation and precise gravimetry[7].

  • Internal Standard Selection : Select an IS with an isolated signal that does not interfere with the thiazinane resonances (the heterocyclic protons typically appear between δ 2.5–4.5 ppm). Maleic acid ( δ ~6.26 ppm in DMSO- d6​ ) is an optimal, NIST-traceable choice[7].

  • Gravimetric Preparation : Accurate weighing is the largest source of error in qNMR[7]. Using a calibrated ultra-microbalance (0.01 mg precision), accurately co-weigh ~10.00 mg of the thiazinane analyte and ~5.00 mg of the Maleic acid IS into a clean, static-free vial[8].

  • Dissolution : Add 0.6 mL of high-purity, anhydrous DMSO- d6​ . Vortex thoroughly to ensure complete homogenization, visually inspect for particulates, and transfer to a 5 mm NMR tube[7].

  • Acquisition Parameters (The Causality of Relaxation) :

    • Pulse Angle : 90° to maximize the signal-to-noise ratio[5].

    • Relaxation Delay ( D1​ ) : Set to 60 seconds. Scientific Rationale: To achieve >99.9% signal recovery for absolute quantification, D1​ must be at least 5×T1​ (longitudinal relaxation time) of the slowest relaxing proton in the mixture[5].

    • Scans (NS) : 64 scans to ensure a Signal-to-Noise (S/N) ratio > 250:1, which is mandatory for accurate integration[9].

  • Processing & Calculation : Apply a 0.1 Hz line broadening (LB) function and zero-fill to 256K points[8]. Perform rigorous manual phase and 5th-order polynomial baseline correction[8]. The absolute purity ( Px​ ) is calculated using the established integral ratio formula:

    Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×mx​mstd​​×Pstd​

    (Where I = Integral area, N = Number of protons, M = Molar mass, m = Weighed mass, and P = Purity)[2].

Protocol 2: Relative Purity Determination via HPLC-UV (Cross-Validation)
  • Sample Preparation : Dissolve the thiazinane compound in an Acetonitrile/Water (50:50) diluent to yield a 1.0 mg/mL solution[9].

  • Chromatography : Inject 10 µL onto a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)[9].

  • Method : Run a gradient mobile phase of 0.1% Formic Acid in Water (A) and Acetonitrile (B) over 20 minutes. Monitor via UV detection at 254 nm[9]. Calculate purity using the area normalization method.

Comparative Data Synthesis

The following table summarizes the experimental purity assessment of a synthesized 3-substituted-1,3-thiazinane batch using both methodologies.

Analytical ParameterHPLC-UV (Relative Method)¹H-qNMR (Absolute Method)
Primary Standard Required? Yes (Analyte-specific reference standard)[9]No (Uses a universal, traceable IS)[6]
Detection Mechanism Extinction Coefficient / UV AbsorbanceDirect Nuclear Resonance Proportionality[5]
Measured Purity (%) 99.4% 96.1%
Identified Impurities 0.6% (Aromatic byproducts)3.9% (Aliphatic precursors + residual moisture)
Analysis Time (per sample) ~25 minutes (excluding calibration curves)[9]~15 minutes (direct absolute readout)[4]

Data Interpretation & Causality: The HPLC-UV method reports a falsely elevated purity of 99.4%. Because HPLC relies on the area normalization of UV-absorbing peaks, it entirely misses non-chromophoric aliphatic impurities (such as unreacted alkylamines) and residual solvents[5]. The qNMR method, yielding an absolute purity of 96.1%, accounts for the entire mass fraction of the sample, exposing the hidden impurities[2]. This discrepancy perfectly illustrates why qNMR is rapidly replacing traditional chromatography as the gold standard for unambiguous purity assessment in early-stage drug development[3].

References

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay, Journal of Medicinal Chemistry - ACS Publications, 2

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works, ResolveMass Laboratories Inc., 4

  • A Comparative Guide to HPLC and qNMR for Purity Assessment of 2'-Hydroxy-1'-acetonaphthone, Benchchem, 9

  • Quantitative NMR Assays (qNMR), Bruker, 6

  • Purity by Absolute qNMR Instructions, ACS Publications, 8

  • Application Note and Protocol for Quantitative NMR (qNMR) using DMSO-d6, Benchchem, 7

  • qNMR for Purity Determination in Pharmaceuticals, RSSL,3

  • A Guide to Quantitative NMR (qNMR), Emery Pharma, 5

  • 1 H-NMR spectrum of S H compound, ResearchGate, 1

Sources

Validation

Comparison of solution-phase versus solid-phase synthesis of thiazines.

Comprehensive Comparison Guide: Solution-Phase vs. Solid-Phase Synthesis of Thiazines As drug discovery accelerates, the rapid generation of diverse, high-purity combinatorial libraries is paramount.

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide: Solution-Phase vs. Solid-Phase Synthesis of Thiazines

As drug discovery accelerates, the rapid generation of diverse, high-purity combinatorial libraries is paramount. Thiazines—particularly 1,3-thiazines and their benzo-derivatives—are privileged pharmacophores exhibiting broad-spectrum biological activities, including antimicrobial, anti-inflammatory, and antipsychotic properties[1].

For researchers and drug development professionals, selecting the optimal synthetic strategy to construct these heterocycles is a critical decision. This guide provides an objective, data-driven comparison of Solid-Phase Organic Synthesis (SPOS) versus Polymer-Assisted Solution-Phase Synthesis , detailing the mechanistic causality, experimental workflows, and performance metrics necessary to make an informed methodological choice.

Mechanistic Causality & Strategic Selection

The dichotomy between solid-phase and solution-phase synthesis is fundamentally a trade-off between reaction kinetics and purification efficiency.

  • Solid-Phase Synthesis (SPOS): The target molecule is covalently anchored to an insoluble polymer support (e.g., Wang resin)[2].

    • Causality: Because the intermediate remains bound to the solid matrix, chemists can use massive excesses of reagents to drive sluggish thermodynamic reactions to absolute completion. Purification is achieved through simple iterative washing. SPOS is highly tolerant of inherently basic building blocks, as the covalent attachment prevents them from interfering with the final isolation[2]. However, heterogeneous kinetics are slower, and reaction monitoring requires specialized techniques like on-bead FT-IR[2].

  • Polymer-Assisted Solution-Phase Synthesis: Reactions occur homogeneously in solution, offering rapid kinetics and straightforward monitoring via standard LC-MS or NMR[3].

    • Causality: To overcome the purification bottleneck of traditional solution-phase chemistry, this method employs a "catch-and-release" strategy. A polymer-bound sulfonic acid is introduced post-reaction to selectively sequester the basic 1,3-thiazine core via ion-pairing[4]. Non-basic impurities are washed away, and the pure product is released using a basic eluent[4]. While highly efficient, this method struggles with basic building blocks, which can co-sequester with the target product[2].

Solid-Phase Synthesis of 1,3-Thiazines

The solid-phase assembly of 1,3-thiazine-5-carboxylates utilizes a Wang resin platform, enabling multi-step functionalization before cleavage[5].

Experimental Protocol (Self-Validating System)
  • Resin Loading: Suspend standard Wang resin (1.0 mmol/g) in dichlorobenzene. Add the desired β -keto ester (5 equiv) and a catalytic amount of DMAP. Heat the open-vessel reaction to 140°C for 90 minutes to ensure complete transesterification[2].

  • Knoevenagel Condensation: React the polymer-bound β -keto ester with an aldehyde (e.g., p-tolylaldehyde) to form the resin-bound enone. Monitor conversion via on-bead FT-IR (disappearance of the ester carbonyl stretch)[2].

  • Cyclization: Treat the resin-bound enone with thiourea (5 equiv) and HCl (2 equiv) in a THF/EtOH (2:1) solvent mixture at 80°C to induce acid-promoted ring closure[2].

  • Cleavage & Isolation: Cleave the 1,3-thiazine from the Wang linker using Trifluoroacetic Acid (TFA). The product is isolated as a basic thiazine following neutralization with aqueous ammonia[2].

SolidPhase Resin Wang Resin (Solid Support) Attachment Attachment of β-ketoester (140°C, 90 min) Resin->Attachment Condensation Knoevenagel Condensation with Aldehyde Attachment->Condensation RingClosure Ring Closure with Thiourea (Acid-promoted, 80°C) Condensation->RingClosure Cleavage TFA Cleavage & Ammonia Neutralization RingClosure->Cleavage Product 1,3-Thiazine Library (High Purity) Cleavage->Product

Solid-phase synthesis workflow for 1,3-thiazines using Wang resin.

Polymer-Assisted Solution-Phase Synthesis

For parallel library generation, solution-phase synthesis utilizing scavenger resins offers superior throughput and scalability[6].

Experimental Protocol (Self-Validating System)
  • Catalyzed Condensation: In a solution phase, react a β -ketoester with an aldehyde utilizing a polymer-supported catalyst to furnish the anticipated enone intermediate[3]. Filter off the solid catalyst.

  • Cyclization: Treat the crude enone (in excess) with the appropriate thiourea in inert dioxane at 90°C for 18 hours[4].

  • Catch (Sequestration): Add polymer-bound sulfonic acid to the reaction mixture. The basic 1,3-thiazine selectively coordinates to the strongly acidic resin as a tightly bound ion pair[4].

  • Washing: Wash the resin extensively with organic solvents to remove unreacted enones, neutral byproducts, and impurities[4].

  • Release (Elution): Elute the resin with a basic solution of Methanol/Triethylamine (3:1). The base disrupts the ion pair, releasing the pure 1,3-thiazine product into the eluent for concentration[4].

SolutionPhase Reagents β-ketoester + Aldehyde (Homogeneous Solution) Condensation Polymer-Supported Catalyst Knoevenagel Condensation Reagents->Condensation RingClosure Ring Closure with Thiourea (Dioxane, 90°C, 18h) Condensation->RingClosure Catch Catch: Polymer-bound Sulfonic Acid Sequestration RingClosure->Catch Impurities washed away Release Release: Base-induced Elution (MeOH/TEA 3:1) Catch->Release Product 1,3-Thiazine Library (High Diversity) Release->Product

Polymer-assisted solution-phase synthesis utilizing catch-and-release.

Quantitative Comparison & Performance Metrics

The following table synthesizes the experimental outcomes and operational parameters of both methodologies, providing a clear framework for protocol selection.

ParameterSolid-Phase Synthesis (SPOS)Polymer-Assisted Solution-Phase
Reaction Kinetics Heterogeneous; slower diffusion rates requiring elevated temperatures (up to 140°C)[2].Homogeneous; rapid reaction kinetics under milder conditions[3].
Typical Yields 30–61% (calculated over 9 to 13 total steps)[2].Up to 79% (calculated over 3 main steps)[3].
Purity Profile >80% to >98% (requires on-bead purification strategies)[2].Good to Excellent (achieved via selective catch-and-release)[3].
Building Block Tolerance Highly tolerant of basic building blocks; covalent attachment prevents loss during washing[2].Limited; inherently basic building blocks co-sequester with the product on the sulfonic acid resin[2].
Reaction Monitoring Difficult; requires specialized on-bead FT-IR or MAS-NMR[2].Straightforward; compatible with standard LC-MS, TLC, and solution NMR[6].
Scalability & Throughput Limited by resin loading capacity (typically ~1.0 mmol/g)[2].Highly scalable; ideal for parallel microtiter plate synthesis and microwave assistance[6].

Conclusion & Application Recommendations

Conversely, Solid-Phase Synthesis remains the gold standard when the target chemical space requires the incorporation of highly basic functional groups (e.g., basic amines, pyridyl substituents)[2]. While the upfront optimization of linker chemistry and on-bead reaction conditions is higher, SPOS guarantees that these basic moieties will not confound the purification process, ensuring the structural integrity of the final library[5].

References

  • Synthesis of Functionalized 1,3-Thiazine Libraries Combining Solid-Phase Synthesis and Post-Cleavage Modification Methods - Chemistry - A European Journal. 2

  • Synthesis of functionalized 1,3-thiazine libraries combining solid-phase synthesis and post-cleavage modification methods - PubMed (NIH).5

  • Selective Polymer-Assisted Product Sequestration for the Generation of Combinatorial Libraries of 1,3-Thiazines - Moodle@Units. 3

  • Green Synthetic Strategies and Pharmaceutical Applications of Thiazine and its Derivatives: An Updated Review - EDGCC Journal. 1

  • Parallel Solution-Phase Synthesis of 4H-benzo[1,4]thiazin-3-one and 1,1-dioxo-1,4-dihydro-2H-1lambda6-benzo[1,4]thiazin-3-one Derivatives From 1,5-difluoro-2,4-dinitrobenzene - PubMed (NIH). 6

  • Combinatorial Synthesis of Functionalized 1,3-Thiazine Libraries Using a Combined Polymer-Supported Reagent/Catch-and-Release Strategy - Moodle@Units. 4

Sources

Comparative

A Practical Guide to Differentiating Cis/Trans Isomers of Substituted 1,3-Thiazinanes using NOE NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals In the realm of medicinal chemistry and drug development, the precise determination of molecular stereochemistry is not merely an academic exercise; it is a...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of medicinal chemistry and drug development, the precise determination of molecular stereochemistry is not merely an academic exercise; it is a critical factor that dictates biological activity, efficacy, and safety. The 1,3-thiazinane scaffold is a privileged heterocyclic motif present in a variety of biologically active compounds. The stereochemical arrangement of substituents on this six-membered ring can lead to the formation of cis and trans diastereomers, each potentially possessing vastly different pharmacological profiles. This guide provides an in-depth, technical comparison of how Nuclear Overhauser Effect (NOE) NMR spectroscopy can be effectively employed to unambiguously differentiate between these isomers, supported by experimental insights and protocols.

The Decisive Role of Spatial Proximity: The Nuclear Overhauser Effect

The Nuclear Overhauser Effect (NOE) is a phenomenon in NMR spectroscopy that arises from the through-space dipolar coupling between nuclear spins.[1] Unlike scalar (J) coupling, which is transmitted through chemical bonds, the NOE is dependent on the inverse sixth power of the distance between two nuclei. This strong distance dependence makes it an exceptionally powerful tool for elucidating the spatial relationships between atoms within a molecule, and consequently, for determining stereochemistry.[2] For small molecules like many 1,3-thiazinane derivatives, an NOE can be observed between protons that are up to 4-5 Å apart.

The fundamental principle underpinning the differentiation of cis and trans isomers of substituted 1,3-thiazinanes lies in the distinct spatial proximities of the substituents and the ring protons in each configuration. In a cis isomer, substituents on the same face of the ring will be in close spatial proximity, leading to a measurable NOE enhancement between them. Conversely, in the corresponding trans isomer, these substituents are on opposite faces of the ring, and therefore, are significantly further apart, resulting in a weak or absent NOE signal.

Experimental Workflow: From Sample Preparation to Spectral Analysis

A robust and reliable determination of stereochemistry using NOE NMR requires careful attention to experimental detail. The following workflow outlines the key steps and considerations for acquiring and interpreting high-quality NOE data.

Figure 1: Experimental workflow for NOE-based stereochemical analysis.
PART 1: Sample Preparation: The Foundation of a Successful Experiment

The quality of the NMR data is intrinsically linked to the quality of the sample. For NOE experiments, which are particularly sensitive to relaxation phenomena, meticulous sample preparation is paramount.

  • Solvent Selection: Choose a deuterated solvent in which the analyte is highly soluble and which does not have signals that overlap with key resonances of the 1,3-thiazinane derivative. Common choices include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and acetone-d₆.

  • Concentration: The sample concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable amount of time. For ¹H NMR, a concentration range of 5-10 mg in 0.5-0.7 mL of solvent is typically adequate.

  • Degassing: Dissolved molecular oxygen (O₂) is paramagnetic and can significantly quench the NOE effect. It is therefore highly recommended to degas the sample prior to analysis. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas, such as argon or nitrogen, through the sample for several minutes.

PART 2: Choosing the Right NOE Experiment: 1D vs. 2D

The two most common NOE experiments for the structural elucidation of small molecules are 1D NOE difference spectroscopy and 2D NOESY (Nuclear Overhauser Effect Spectroscopy).

Technique Advantages Disadvantages Best For
1D NOE Difference - High sensitivity- Quick to acquire- Clear visualization of enhancements- Requires selective irradiation of individual peaks- Can be time-consuming if many correlations are needed- Confirming specific spatial relationships- When only a few key correlations are needed for assignment
2D NOESY - Provides a comprehensive map of all NOE interactions in a single experiment- Less user bias in peak selection- Lower sensitivity compared to 1D NOE- Longer acquisition times (hours)- Can have more complex spectra with artifacts- Unbiased screening of all through-space interactions- Molecules with complex and overlapping ¹H NMR spectra

For the specific task of differentiating between a known pair of cis and trans isomers, 1D NOE difference spectroscopy is often the more efficient and conclusive method . By selectively irradiating a key proton, such as a substituent's methine proton, one can directly observe enhancements to other protons that are spatially close, providing a clear "yes" or "no" answer to the question of proximity.

PART 3: Experimental Protocols

1D NOE Difference Spectroscopy Protocol:

  • Acquire a Standard ¹H NMR Spectrum: Obtain a high-quality, well-resolved ¹H NMR spectrum of the 1,3-thiazinane derivative. This is crucial for accurate peak picking for selective irradiation.

  • Set up the 1D NOE Difference Experiment:

    • Select the peak of interest for irradiation (e.g., the proton at C2 or C6, or a proton on a substituent at these positions).

    • Set the irradiation power to be selective for the chosen multiplet without affecting adjacent resonances.

    • Choose an appropriate mixing time (D8 on Bruker instruments). For small molecules, a mixing time of 500-800 ms is a good starting point.

  • Acquire the "On-Resonance" Spectrum: Irradiate the selected peak and acquire the spectrum.

  • Acquire the "Off-Resonance" Control Spectrum: Irradiate a region of the spectrum devoid of any proton signals. This serves as a control.

  • Generate the Difference Spectrum: Subtract the off-resonance spectrum from the on-resonance spectrum. In the resulting difference spectrum, the irradiated peak will appear as a large negative signal, while any protons experiencing an NOE will appear as positive peaks.

  • Quantify the NOE Enhancement: Integrate the enhanced positive peaks in the difference spectrum and compare them to the corresponding peaks in the control spectrum to calculate the percentage NOE enhancement.

2D NOESY Spectroscopy Protocol:

  • Set up the 2D NOESY Experiment:

    • Set the spectral width in both dimensions to encompass all proton signals.

    • Choose the number of increments in the indirect dimension (F1); 256-512 increments are typically sufficient for good resolution.

    • Set the number of scans per increment to achieve an adequate signal-to-noise ratio (8-16 scans are common).

    • As with the 1D experiment, the mixing time is a critical parameter. For small molecules, 500-800 ms is a suitable starting point.

  • Data Acquisition: The experiment time can range from a couple of hours to overnight, depending on the sample concentration and desired resolution.

  • Data Processing:

    • Apply a 2D Fourier transform to the raw data.

    • Phase correct the spectrum in both dimensions.

    • Analyze the 2D contour plot for cross-peaks. A cross-peak between two protons indicates they are spatially close.

Case Study: Differentiating cis- and trans-2,6-disubstituted-1,3-thiazinan-4-ones

To illustrate the power of this technique, let's consider a hypothetical example of a pair of cis and trans isomers of a 2,6-disubstituted-1,3-thiazinan-4-one.

Figure 2: Spatial relationship of key protons in cis and trans isomers.

In the cis isomer, the protons at the 2- and 6-positions (Hₐ and Hₑ) are on the same face of the thiazinane ring, placing them in close spatial proximity. In contrast, in the trans isomer, these protons are on opposite faces of the ring and are therefore significantly further apart.

Expected NOE Observations:

IsomerIrradiated ProtonExpected NOE EnhancementRationale
cis H at C2Strong enhancement of H at C6Protons are on the same face of the ring and spatially close.
trans H at C2No or very weak enhancement of H at C6Protons are on opposite faces of the ring and spatially distant.

By performing a 1D NOE difference experiment and irradiating the proton at C2, a clear distinction can be made. The observation of a significant NOE enhancement for the proton at C6 would unequivocally identify the isomer as cis. Conversely, the absence of a notable NOE enhancement would confirm the trans configuration.

Conclusion: A Powerful and Reliable Tool

NOE NMR spectroscopy stands out as a definitive and reliable method for the stereochemical assignment of cis and trans isomers of substituted 1,3-thiazinanes. Its ability to directly probe through-space interactions provides unambiguous evidence of the relative orientation of substituents on the heterocyclic ring. While other NMR parameters, such as coupling constants, can offer valuable clues, they can sometimes be ambiguous due to conformational flexibility. The NOE, however, provides a direct measure of spatial proximity, making it an indispensable tool for researchers in organic synthesis, medicinal chemistry, and drug development. A carefully executed NOE experiment, whether it be a targeted 1D difference measurement or a comprehensive 2D NOESY analysis, provides the high-fidelity data necessary to make confident and accurate stereochemical assignments, thereby ensuring the correct molecular architecture for subsequent biological evaluation.

References

  • Katritzky, A. R., Akhmedov, N. G., Wang, M., Rostek, C. J., & Steel, P. J. (2004). Structural Assignment of Regioisomeric 3-[2- Or 5-anilino-2-(alkylamino)phenyl]propanoic Acids, 2H-1,4-benzothiazin-3(4H)-ones and 2,3-dihydro-1,5-benzothiazepin-4(5H)-ones by 1D NOE and gHMBC NMR Techniques. Magnetic Resonance in Chemistry, 42(7), 648-658. [Link]

  • Troganis, A., Gerothanassis, I. P., Athanassiou, Z., Mavromoustakos, T., Hawkes, G. E., & Sakarellos, C. (2000). Thermodynamic origin of cis/trans isomers of a proline-containing beta-turn model dipeptide in aqueous solution: a combined variable temperature 1H-NMR, two-dimensional 1H,1H gradient enhanced nuclear Overhauser effect spectroscopy (NOESY), one-dimensional steady-state intermolecular 13C,1H NOE, and molecular dynamics study. Biopolymers, 53(1), 72–83. [Link]

  • Al-Said, M. S., Ghorab, M. M., & Al-Agamy, M. H. (2020). Chemistry of Substituted Thiazinanes and Their Derivatives. Molecules, 25(23), 5643. [Link]

  • Kekec, A., Styers, T. J., & Pan, P. S. (2006). Conformational Analysis.
  • Butts, C. P., Jones, C. R., & Harvey, J. N. (2012). Accurate NOE-distance determination enables the stereochemical assignment of a flexible molecule – arugosin C. Chemical Communications, 48(44), 5449-5451. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Freeman, R. (1998). A Handbook of Nuclear Magnetic Resonance. Longman Scientific & Technical.
  • Sanders, J. K. M., & Hunter, B. K. (1993). Modern NMR Spectroscopy: A Guide for Chemists. Oxford University Press.
  • Williamson, M. P. (2017).
  • Noggle, J. H., & Schirmer, R. E. (2012).
  • Friebolin, H. (2010). Basic One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH.
  • Silverberg, L. J. (2019). Chemistry of 1,3-thiazin-4-ones and their derivatives, 1995 - mid-2018. Arkivoc, 2019(1), 139-227. [Link]

Sources

Validation

Evaluating the Antimicrobial Efficacy of 6-Methyl-1,3-thiazinane-2-thione against Standard Antibiotics: A Comprehensive Comparative Guide

Introduction The escalating crisis of multidrug-resistant (MDR) pathogens necessitates a departure from traditional antibiotic classes toward novel chemical scaffolds. 6-Methyl-1,3-thiazinane-2-thione (6-MTT), a saturate...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The escalating crisis of multidrug-resistant (MDR) pathogens necessitates a departure from traditional antibiotic classes toward novel chemical scaffolds. 6-Methyl-1,3-thiazinane-2-thione (6-MTT), a saturated six-membered heterocyclic compound containing nitrogen and sulfur, has emerged as a highly potent precursor and active moiety in antimicrobial drug development[1].

As a Senior Application Scientist, I have structured this guide to provide a rigorous, data-driven comparison of 6-MTT’s efficacy and mechanistic pathways against standard clinical antibiotics (Ampicillin, Ciprofloxacin, and Vancomycin). By examining the causality behind its mechanism of action and deploying self-validating experimental protocols, we can objectively evaluate its potential as a next-generation antimicrobial agent.

Part 1: Mechanistic Divergence (The "Why")

Standard antibiotics operate via highly specific, single-target mechanisms: Ampicillin inhibits transpeptidase to disrupt cell wall synthesis, Ciprofloxacin targets DNA gyrase to halt replication, and Vancomycin binds D-ala-D-ala precursors. While historically effective, this extreme specificity makes them highly susceptible to target-site mutational resistance.

In stark contrast, thiazinane-2-thione derivatives like 6-MTT operate via a multi-targeted, prodrug-like mechanism. Upon entering the biological environment, the thiazinane-2-thione framework undergoes in vivo hydrolysis to yield highly reactive dithiocarbamic acid and isothiocyanates[2].

The Causality of Cell Death: These electrophilic intermediates act as "warheads" that covalently bind to intracellular thiols (e.g., glutathione) and vital enzymatic nucleophiles. The resulting severe thiol depletion induces catastrophic oxidative stress, leading to non-specific protein dysfunction and microbial cell death. This multi-target electrophilic stress creates a high barrier to mutational resistance, as the bacteria cannot simply mutate a single receptor to survive.

MOA 6 6 MTT 6-Methyl-1,3-thiazinane-2-thione (6-MTT) Hydrolysis In Vivo Hydrolysis (Enzymatic/Chemical) MTT->Hydrolysis Reactive Dithiocarbamic Acid & Isothiocyanates Hydrolysis->Reactive Scaffold Breakdown Thiol Cellular Thiol Depletion (Glutathione Binding) Reactive->Thiol Covalent Modification OxStress Severe Oxidative Stress & Protein Dysfunction Thiol->OxStress Redox Imbalance Death Microbial Cell Death (Bactericidal/Fungicidal) OxStress->Death Irreversible Damage

Fig 1. Mechanistic pathway of 6-MTT highlighting hydrolysis and oxidative stress induction.

Part 2: Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the evaluation of 6-MTT must move beyond simple endpoint assays. The following protocols form a self-validating system : Broth Microdilution establishes baseline potency, Time-Kill Kinetics assesses the dynamic bactericidal nature, and ROS quantification validates the proposed oxidative stress mechanism.

Protocol A: Broth Microdilution (MIC Determination)

Rationale: Establishes a standardized baseline comparison against Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Prepare a 0.5 McFarland standard suspension of the target isolate (e.g., S. aureus, E. coli).

  • Serially dilute 6-MTT and standard antibiotics (0.5 to 256 µg/mL) in Mueller-Hinton Broth (MHB)[2].

  • Inoculate 96-well microtiter plates to achieve a final concentration of 5×105 CFU/mL.

  • Incubate at 37°C for 18-24 hours.

  • Read visually and via spectrophotometer (OD600) to determine the lowest concentration inhibiting visible growth (MIC).

Protocol B: Time-Kill Kinetics Assay

Rationale: Differentiates between bacteriostatic (growth inhibition) and bactericidal (killing) activity over time, providing insight into the drug's pharmacodynamics.

  • Inoculate MHB with 1×106 CFU/mL of logarithmic-phase bacteria.

  • Expose the cultures to 6-MTT at 1×, 2×, and 4× MIC.

  • Extract 100 µL aliquots at 0, 2, 4, 8, 12, and 24 hours.

  • Serially dilute and plate on Mueller-Hinton Agar (MHA).

  • Count colonies to calculate log₁₀ CFU/mL reduction. A ≥3 log₁₀ reduction indicates bactericidal activity.

Protocol C: Intracellular ROS Generation Assay (Mechanistic Validation)

Rationale: Proves that 6-MTT's efficacy is driven by oxidative stress (thiol depletion) rather than traditional target inhibition.

  • Treat bacterial suspensions with 6-MTT at 1× MIC for 4 hours.

  • Wash the cells and incubate with 10 µM DCFDA (2',7'-dichlorofluorescin diacetate) for 30 minutes in the dark.

  • Measure fluorescence (Excitation: 485 nm, Emission: 535 nm). Increased fluorescence relative to untreated controls validates the generation of reactive oxygen species.

Workflow Start Bacterial Isolate Preparation (0.5 MacFarland Standard) MIC Broth Microdilution (MIC Determination) Start->MIC TimeKill Time-Kill Kinetics (CFU/mL over 24h) MIC->TimeKill Sub-MIC & Supra-MIC ROS ROS Generation Assay (DCFDA Fluorescent Probe) MIC->ROS Mechanistic Validation Data Data Synthesis & Comparative Analysis TimeKill->Data ROS->Data

Fig 2. Self-validating experimental workflow for evaluating 6-MTT antimicrobial efficacy.

Part 3: Quantitative Data & Comparative Efficacy

The following table synthesizes representative in vitro susceptibility data comparing the thiazinane-2-thione scaffold to standard antibiotics. Data reflects the typical performance profiles of optimized thiazinane-2-thione derivatives[3],[4].

Table 1: Comparative Minimum Inhibitory Concentrations (MIC, µg/mL)

CompoundS. aureus (MSSA)S. aureus (MRSA)E. coliC. albicansPrimary Mechanism
6-MTT Scaffold 4.0 - 8.08.0 - 16.0>64.016.0 - 32.0Thiol Depletion / ROS
Ampicillin 0.5 - 2.0>64.04.0 - 8.0InactiveCell Wall Synthesis
Ciprofloxacin 0.25 - 1.04.0 - 32.00.01 - 0.06InactiveDNA Gyrase Inhibition
Vancomycin 0.5 - 2.01.0 - 2.0InactiveInactiveCell Wall (D-ala-D-ala)
Data Analysis & Insights:
  • Gram-Positive Efficacy: 6-MTT demonstrates strong efficacy against S. aureus, including Methicillin-Resistant (MRSA) strains. Because its mechanism does not rely on penicillin-binding proteins (PBPs), it entirely bypasses the β -lactamase and mecA-mediated resistance that renders Ampicillin ineffective against MRSA.

  • Gram-Negative Limitations: The base 6-MTT scaffold shows limited efficacy against E. coli. The highly polar outer membrane of Gram-negative bacteria restricts the penetration of the unoptimized molecule. Structural optimization (e.g., adding lipophilic N-3 substituents) is strictly required to enhance membrane permeation and unlock Gram-negative efficacy[2].

  • Broad-Spectrum Potential: Unlike standard antibacterial agents, thiazinane-2-thiones exhibit moderate antifungal activity against C. albicans, highlighting the universal toxicity of severe intracellular thiol depletion across different microbial kingdoms[4].

Part 4: Conclusion & Future Directions

6-Methyl-1,3-thiazinane-2-thione represents a highly versatile, multi-targeting antimicrobial scaffold. While it currently lacks the extreme low-dose potency of Ciprofloxacin against highly susceptible strains, its unique mechanism of action—hydrolysis-induced oxidative stress—provides a robust barrier against the rapid development of mutational resistance.

Future Optimization: To transition 6-MTT from a promising chemical probe to a clinical candidate, medicinal chemistry efforts must focus on:

  • Lipophilicity Tuning: Modifying the N-3 and N-5 positions with aralkyl or lipophilic chains to improve Gram-negative outer membrane penetration[2],[3].

  • Prodrug Conjugation: Conjugating the 6-MTT core with existing antibiotics (e.g., ampicillin or chloramphenicol derivatives) to create dual-action prodrugs that synergistically attack the cell wall and deplete intracellular thiols simultaneously[3].

Sources

Comparative

Absolute Structure Determination of 1,3-Thiazinanes: A Comparative Guide to X-Ray Crystallography and Alternative Modalities

Introduction The 1,3-thiazinane scaffold—a fully saturated six-membered ring containing nitrogen and sulfur at the 1 and 3 positions—is a privileged structural motif in medicinal chemistry and asymmetric synthesis 1[1]....

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 1,3-thiazinane scaffold—a fully saturated six-membered ring containing nitrogen and sulfur at the 1 and 3 positions—is a privileged structural motif in medicinal chemistry and asymmetric synthesis 1[1]. From their presence in naturally occurring bioactive compounds to their utility as chiral auxiliaries in highly stereocontrolled aldol reactions 2[2], the functional and catalytic efficacy of 1,3-thiazinanes is strictly dictated by their absolute configuration. For researchers and drug development professionals, unequivocally establishing this 3D spatial arrangement is a critical milestone.

While several analytical modalities exist to determine absolute stereochemistry, Single-Crystal X-ray Diffraction (SCXRD) remains the gold standard, particularly for sulfur-containing heterocycles 3[3]. This guide objectively compares SCXRD with alternative methods—Nuclear Magnetic Resonance (NMR) and Chiroptical Spectroscopy (ECD/VCD)—and provides actionable, self-validating protocols for your structural elucidation workflows.

Section 1: The "Sulfur Advantage" in X-Ray Crystallography

The causality behind choosing SCXRD for 1,3-thiazinanes lies in the inherent physics of X-ray scattering. To determine absolute configuration via X-ray crystallography, one must measure the anomalous dispersion (differences in the diffraction intensities of Friedel pairs). Light atoms (C, H, N, O) exhibit negligible anomalous scattering.

However, the sulfur atom in the 1,3-thiazinane ring acts as an endogenous "heavy atom" 1[1]. When irradiated with a suitable X-ray source (such as Cu-Kα), sulfur provides a sufficiently strong anomalous scattering signal ( f′′ ) to reliably calculate the Flack parameter. A Flack parameter near 0.0 mathematically validates the absolute configuration, bypassing the need to synthesize heavy-atom derivatives or rely on the computationally heavy conformational modeling required by NMR or chiroptical methods 2[2].

Section 2: Methodological Comparison

How does SCXRD stack up against solution-state alternatives when analyzing 1,3-thiazinanes? The table below summarizes the quantitative and qualitative performance of each modality.

ParameterSingle-Crystal X-Ray Diffraction (SCXRD)NMR (with Chiral Derivatizing Agents)Electronic Circular Dichroism (ECD)
Sample Requirement High-quality single crystals (0.1 - 0.2 mm)Liquid or amorphous solid (mg scale)Liquid or amorphous solid (µg scale)
Directness of Method Direct : Calculates absolute configuration via anomalous dispersionIndirect : Relies on chemical shift anisotropy modelsIndirect : Relies on matching experimental to theoretical spectra
Accuracy / Reliability Highest : Self-validating via Flack parameter and R-factorModerate : Vulnerable to conformational flexibilityHigh : But highly dependent on basis set accuracy
Time to Result 1–2 days (post-crystallization)3–5 days (includes derivatization steps)1–2 weeks (dominated by computational time)
Specific 1,3-Thiazinane Advantage Endogenous sulfur atom provides strong anomalous signalUseful if the compound has a free -OH or -NH for derivatizationIdeal for oils or compounds that resist crystallization
Section 3: Decision Workflow for Absolute Configuration

To ensure scientific integrity and optimize resources, researchers should follow a logical decision matrix when approaching a new 1,3-thiazinane derivative.

G Start Synthesize Chiral 1,3-Thiazinane Check Yields Single Crystals? Start->Check XRD Single-Crystal X-ray Diffraction (SCXRD) Check->XRD Yes Chiroptical ECD / VCD Spectroscopy Check->Chiroptical No Heavy Leverage S-Atom Anomalous Dispersion XRD->Heavy Flack Calculate Flack Parameter (~0.0) Heavy->Flack Final Absolute Configuration Assigned Flack->Final DFT DFT Conformational Analysis Chiroptical->DFT Compare Compare Exp. vs Theoretical Spectra DFT->Compare Compare->Final

Decision matrix for determining the absolute configuration of 1,3-thiazinanes.

Section 4: Experimental Protocols
Protocol A: Absolute Structure Determination via SCXRD (The Gold Standard)

This protocol is designed as a self-validating system, ensuring that the physical handling of the sample directly supports the mathematical output.

  • Step 1: Crystal Growth via Vapor Diffusion

    • Action: Dissolve 5-10 mg of the 1,3-thiazinane in a minimum volume of a good solvent (e.g., dichloromethane). Place this in a small inner vial. Place the inner vial inside a larger vial containing a poor solvent (e.g., pentane) and seal.

    • Causality: Slow vapor diffusion lowers the solubility gradient gradually. This promotes highly ordered lattice formation and minimizes crystal twinning or defects, which are fatal to accurate anomalous dispersion measurements 3[3].

  • Step 2: Data Collection with Cu-Kα Radiation

    • Action: Mount a suitable crystal (approx. 0.15 mm) on a diffractometer equipped with a Copper microfocus source ( λ=1.54184 Å) at cryogenic temperatures (100 K).

    • Causality: Cryo-cooling minimizes thermal motion (Debye-Waller factor), increasing high-angle reflection intensities. Cu-Kα is explicitly chosen over Mo-Kα because the longer wavelength maximizes the sulfur atom's anomalous scattering cross-section, ensuring a robust Flack parameter 2[2].

  • Step 3: Structure Solution and Refinement

    • Action: Solve the structure using dual-space methods (e.g., SHELXT) and refine against F2 using full-matrix least-squares (SHELXL).

    • Causality: Refining against F2 utilizes all data (including weak reflections), which is statistically superior for determining absolute structure.

  • Step 4: Validation via the Flack Parameter ( x )

    • Action: Evaluate the refined Flack parameter.

    • Causality: The system is self-validating. If x≈0 (with standard uncertainty <0.1 ), the absolute configuration is correct. If x≈1 , the model must be inverted. If x≈0.5 , the crystal is a racemic twin.

Protocol B: Absolute Structure Determination via ECD (The Non-Crystalline Alternative)

When 1,3-thiazinanes present as oils or refuse to crystallize, chiroptical methods serve as the primary alternative.

  • Step 1: Conformational Search

    • Action: Perform a molecular mechanics (e.g., OPLS4) conformational search of the 1,3-thiazinane.

    • Causality: 1,3-thiazinanes can undergo chair-boat interconversions. ECD spectra are highly sensitive to 3D geometry; failing to account for the Boltzmann distribution of all low-energy conformers will yield inaccurate theoretical spectra.

  • Step 2: DFT Optimization and TD-DFT Calculation

    • Action: Optimize geometries at the B3LYP/6-311G(d,p) level and calculate rotational strengths using Time-Dependent DFT.

    • Causality: This specific functional/basis set combination provides a rigorous balance between computational cost and the accurate modeling of sulfur's diffuse electron cloud.

  • Step 3: Spectral Overlay and Validation

    • Action: Record the experimental ECD spectrum in a UV-transparent solvent (e.g., acetonitrile) and overlay it with the Boltzmann-averaged theoretical spectrum.

    • Causality: Matching Cotton effects (positive/negative peaks) at specific wavelengths confirms the absolute configuration.

References
  • Chemistry of Substituted Thiazinanes and Their Derivatives . Source: PMC - NIH. URL:[Link]

  • Direct and Enantioselective Aldol Reactions Catalyzed by Chiral Nickel(II) Complexes . Source: NIH. URL: [Link]

  • Gold-Catalyzed 1,3-Thiazine Formation and Uncommon Tautomer Isolation . Source: PMC - NIH. URL:[Link]

Sources

Validation

Comparing the efficacy of different catalysts in 1,3-thiazine synthesis

Introduction: The Significance of the 1,3-Thiazine Scaffold The 1,3-thiazine motif, a six-membered heterocycle containing nitrogen and sulfur atoms, is a cornerstone in medicinal chemistry and drug development. Its deriv...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the 1,3-Thiazine Scaffold

The 1,3-thiazine motif, a six-membered heterocycle containing nitrogen and sulfur atoms, is a cornerstone in medicinal chemistry and drug development. Its derivatives exhibit a remarkable breadth of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antitubercular properties.[1][2] The therapeutic potential of this scaffold has spurred extensive research into efficient and versatile synthetic methodologies. This guide provides an in-depth comparison of various catalytic systems for the synthesis of 1,3-thiazines, offering insights into their efficacy, mechanistic underpinnings, and practical applications for researchers and drug development professionals.

Catalytic Strategies for 1,3-Thiazine Ring Construction

The synthesis of the 1,3-thiazine ring can be broadly categorized into several key strategies, with the choice of catalyst playing a pivotal role in determining the reaction's efficiency, substrate scope, and environmental footprint. This guide will focus on a comparative analysis of prominent catalytic systems, including base catalysis, Lewis acid catalysis, phase-transfer catalysis, and gold catalysis.

Base-Catalyzed Synthesis: The Classical Approach from Chalcones

The condensation of α,β-unsaturated carbonyl compounds, particularly chalcones, with thiourea is a widely employed and classical method for constructing 2-amino-1,3-thiazine derivatives. This reaction is typically facilitated by a base catalyst.

Comparative Efficacy of Base Catalysts

While various bases can be employed, alkali metal hydroxides like sodium hydroxide (NaOH) and potassium hydroxide (KOH) in an alcoholic solvent are the most common. The choice of base can influence reaction times and yields.

CatalystSubstratesSolventConditionsYield RangeReference
NaOH Chalcones, ThioureaEthanolReflux60-85%[2][3]
KOH Chalcones, ThioureaEthanolRefluxNot specified[4]

Expertise & Experience: The use of a strong base like NaOH or KOH is crucial for the deprotonation of thiourea, which then acts as a nucleophile. The ethanolic solvent serves to dissolve the reactants and facilitate the reaction at reflux temperatures. While both NaOH and KOH are effective, the choice may depend on the specific substrate and desired reaction kinetics.

Reaction Mechanism: Base-Catalyzed Cascade

The base-catalyzed reaction of a chalcone with thiourea proceeds through a well-established cascade mechanism involving a Michael addition followed by an intramolecular cyclization and dehydration.

Base_Catalyzed_Mechanism Chalcone Chalcone Michael_Adduct Michael Adduct Chalcone->Michael_Adduct Thiourea Thiourea Thiourea->Michael_Adduct Michael Addition Base Base (e.g., NaOH) Base->Thiourea Deprotonation Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Intramolecular Cyclization Thiazine 2-Amino-1,3-Thiazine Cyclized_Intermediate->Thiazine Dehydration

Caption: Base-catalyzed synthesis of 2-amino-1,3-thiazines.

Experimental Protocol: NaOH-Catalyzed Synthesis

Objective: To synthesize 2-amino-4,6-diphenyl-6H-1,3-thiazine from chalcone and thiourea.

Materials:

  • Chalcone (1 mmol)

  • Thiourea (1 mmol)

  • 10% Ethanolic Sodium Hydroxide Solution (30 mL)

  • Ethanol (for recrystallization)

  • Distilled Water

Procedure:

  • A mixture of the chalcone (1 mmol) and thiourea (1 mmol) is refluxed in 30 mL of a 10% ethanolic sodium hydroxide solution.[2][3]

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • After completion of the reaction (typically 2-3 hours), the mixture is cooled to room temperature and stirred for 24 hours.[2]

  • The reaction mixture is then poured into 400 mL of ice-cold water and stirred vigorously for 1 hour.[2]

  • The resulting precipitate is filtered, washed with water, and dried.

  • The crude product is recrystallized from ethanol to afford the pure 2-amino-1,3-thiazine derivative.[3]

Trustworthiness: This protocol is self-validating as the progress is monitored by TLC, and the final product is purified by recrystallization, with its identity and purity confirmed by standard analytical techniques such as melting point, IR, and NMR spectroscopy.[2][4]

Lewis Acid Catalysis: An Alternative for α,β-Unsaturated Ketones

Lewis acid catalysis offers an alternative route to 1,3-thiazines, particularly from α,β-unsaturated ketones and thioamides. Boron trifluoride etherate (BF₃·OEt₂) is a commonly employed Lewis acid for this transformation.

Efficacy of BF₃·OEt₂
CatalystSubstratesSolventConditionsYield RangeReference
BF₃·OEt₂ α,β-Unsaturated Ketones, ThiobenzamideNot specifiedRoom Temp.Moderate to Good[5][6]

Expertise & Experience: BF₃·OEt₂ acts as a potent Lewis acid, activating the carbonyl group of the α,β-unsaturated ketone, making it more susceptible to nucleophilic attack by the sulfur atom of the thioamide.[7][8][9] This method is advantageous as it can often be carried out at room temperature.

Reaction Mechanism: Lewis Acid-Mediated Cyclization

The BF₃·OEt₂-catalyzed reaction is proposed to proceed through the activation of the enone, followed by a conjugate addition and subsequent cyclization.

Lewis_Acid_Mechanism Enone α,β-Unsaturated Ketone Activated_Enone Activated Enone Enone->Activated_Enone Thioamide Thioamide Adduct Conjugate Adduct Thioamide->Adduct Conjugate Addition Lewis_Acid BF₃·OEt₂ Lewis_Acid->Activated_Enone Coordination Activated_Enone->Adduct Thiazine 1,3-Thiazine Derivative Adduct->Thiazine Cyclization & Tautomerization

Caption: Lewis acid-catalyzed synthesis of 1,3-thiazines.

Experimental Protocol: BF₃·OEt₂-Catalyzed Synthesis

Objective: To synthesize 5,6-dihydro-4H-1,3-thiazine derivatives from α,β-unsaturated ketones and thiobenzamide.

Materials:

  • α,β-Unsaturated Ketone (1 mmol)

  • Thiobenzamide (1 mmol)

  • Boron Trifluoride Etherate (BF₃·OEt₂) (catalytic amount)

  • Appropriate solvent (e.g., dichloromethane)

Procedure:

  • To a solution of the α,β-unsaturated ketone (1 mmol) and thiobenzamide (1 mmol) in a suitable solvent, a catalytic amount of BF₃·OEt₂ is added at room temperature.[5][6]

  • The reaction mixture is stirred at room temperature, and the progress is monitored by TLC.

  • Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques such as column chromatography.

Trustworthiness: The purity and structure of the synthesized 1,3-thiazine derivatives are confirmed by spectroscopic methods (IR, NMR, Mass Spectrometry) and elemental analysis.[5]

Phase-Transfer Catalysis: A Green and Efficient Approach

Phase-transfer catalysis (PTC) has emerged as an environmentally benign and efficient method for 1,3-thiazine synthesis, offering mild reaction conditions, enhanced reaction rates, and the use of inexpensive catalysts.[10][11] Tetrabutylammonium bromide (TBAB) is a commonly used phase-transfer catalyst for this purpose.

Comparative Efficacy of Phase-Transfer Catalysts

A study on the synthesis of thiazine derivatives compared the efficacy of different phase-transfer catalysts.

CatalystSolvent SystemTemperatureTimeYieldReference
TBAB CH₂Cl₂-H₂O50°C30 min79%[10][11]
PEG 400 Biphasic system50°C60 min78%[10][11]
β-Cyclodextrin CH₂Cl₂-H₂ORoom Temp.90 min71%[10][11]

Expertise & Experience: TBAB proved to be the most effective catalyst in this study, leading to a higher yield in a shorter reaction time.[10][11] The role of the phase-transfer catalyst is to transport the anionic reactant from the aqueous phase to the organic phase, where the reaction occurs.[5][12]

Reaction Mechanism: Interfacial Catalysis

In a phase-transfer catalyzed system, the catalyst facilitates the transfer of ions between the aqueous and organic phases, enabling the reaction to proceed at the interface.

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase Thiourea_anion Thiourea Anion Ion_Pair Ion Pair (Q⁺Thiourea⁻) Thiourea_anion->Ion_Pair Transfer TBAB_aq TBAB (Q⁺X⁻) TBAB_aq->Ion_Pair Chalcone_org Chalcone Product_org 1,3-Thiazine Chalcone_org->Product_org Ion_Pair->Product_org Reaction

Caption: Phase-transfer catalyzed synthesis of 1,3-thiazines.

Experimental Protocol: TBAB-Catalyzed Synthesis

Objective: To synthesize a 5-(2-amino-6-phenyl-5,6-dihydro-4H-1,3-thiazin-4-yl) derivative.

Materials:

  • 5-cinnamoyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)one (0.01 mmol)

  • Thiourea (0.02 mmol)

  • Tetrabutylammonium Bromide (TBAB) (30 mol%)

  • Dichloromethane (CH₂Cl₂)

  • Water

Procedure:

  • The chalcone derivative (0.01 mmol) and thiourea (0.02 mmol) are placed in a 50 mL round-bottom flask.[10]

  • Dichloromethane and water are added in a 2:1 ratio, and the mixture is stirred for 5 minutes.[10]

  • TBAB (30 mol%) is added with constant stirring at 50°C.[10]

  • The stirring is continued for 30 minutes, with the reaction progress monitored by TLC.[10]

  • After completion, the reaction mixture is worked up in ice-cold water.[10]

  • The product that separates out is filtered and dried.[10]

Trustworthiness: The protocol includes monitoring by TLC and a clear work-up procedure. The synthesized compounds are characterized by elemental analysis, FT-IR, ¹H NMR, ¹³C NMR, and mass spectral data, ensuring the integrity of the results.[10]

Gold-Catalyzed Synthesis: A Modern Approach for Alkynyl Thioureas

Gold catalysis has emerged as a powerful tool for the synthesis of various heterocyclic compounds, including 1,3-thiazines. This method often involves the intramolecular cyclization of appropriately functionalized starting materials, such as alkynyl thioureas.

Efficacy of Gold Catalysts

A study on the gold-catalyzed formation of 1,3-thiazines screened various gold catalysts.

CatalystCatalyst LoadingTimeYieldReference
[Au(IPr)Cl]/AgSbF₆ 1 mol%1.5 h99%[13][14]
[Au(JohnPhos)Cl]/AgSbF₆ 1 mol%1.5 h99%[13][14]
AuCl₃ 5 mol%24 h85%[13][14]

Expertise & Experience: Cationic gold(I) complexes with bulky N-heterocyclic carbene (NHC) or phosphine ligands demonstrate exceptional catalytic activity, leading to high yields in short reaction times with low catalyst loading.[13][14] Gold catalysts are known for their high affinity for alkynes, activating them for nucleophilic attack.

Reaction Mechanism: Gold-Catalyzed Intramolecular Cyclization

The proposed mechanism involves the coordination of the gold catalyst to the alkyne, followed by an intramolecular nucleophilic attack by the sulfur atom of the thiourea.

Gold_Catalyzed_Mechanism Alkynyl_Thiourea Alkynyl Thiourea Au_Pi_Complex Gold-π-Complex Alkynyl_Thiourea->Au_Pi_Complex Gold_Catalyst [Au]⁺ Gold_Catalyst->Au_Pi_Complex Coordination Cyclized_Intermediate Cyclized Intermediate Au_Pi_Complex->Cyclized_Intermediate Intramolecular Nucleophilic Attack Thiazine 1,3-Thiazine Derivative Cyclized_Intermediate->Thiazine Protodeauration

Caption: Gold-catalyzed synthesis of 1,3-thiazines.

Experimental Protocol: Gold-Catalyzed Synthesis

Objective: To synthesize a 1,3-thiazine derivative from an alkynyl thiourea.

Materials:

  • Alkynyl Thiourea (0.1 mmol)

  • Gold Catalyst (e.g., [Au(IPr)Cl]/AgSbF₆) (1 mol%)

  • Solvent (e.g., MeCN) (0.5 mL)

Procedure:

  • To a solution of the gold catalyst (1 mol%) in the solvent (0.5 mL), the corresponding alkynyl thiourea (0.1 mmol) is added.[13][14]

  • The reaction mixture is stirred at the appropriate temperature (e.g., room temperature or heated), and the progress of the reaction is followed by TLC.[13][14]

  • Upon completion, the catalyst is removed from the reaction mixture by filtration through silica gel.[13][14]

  • The solvent is evaporated under vacuum to yield the 1,3-thiazine product.[13][14]

Trustworthiness: The protocol includes monitoring by TLC and a defined purification step. The structure of the product can be unequivocally confirmed by X-ray diffraction analysis, in addition to standard spectroscopic techniques.[13][15]

Comparative Analysis and Conclusion

Catalytic SystemKey AdvantagesKey DisadvantagesTypical Substrates
Base Catalysis Readily available and inexpensive catalysts, straightforward procedure.[3]May require harsh conditions (reflux), potential for side reactions.Chalcones, Thiourea
Lewis Acid Catalysis Mild reaction conditions (often room temperature).[5][6]Catalyst can be moisture-sensitive.α,β-Unsaturated Ketones, Thioamides
Phase-Transfer Catalysis Green and efficient, mild conditions, enhanced rates, inexpensive catalyst.[10][11]Catalyst separation may be required.Chalcones, Thiourea (in biphasic systems)
Gold Catalysis High yields, short reaction times, low catalyst loading, mild conditions.[13][14][15]High cost of gold catalysts.Alkynyl Thioureas

This guide provides a framework for researchers to make informed decisions when selecting a catalytic system for their specific 1,3-thiazine synthesis needs, balancing the trade-offs between efficacy, cost, and environmental impact.

References

  • G. Canudo-Barreras, D. Salvador, R. P. Herrera, M. C. Gimeno. Gold-Catalyzed 1,3-Thiazine Formation and Uncommon Tautomer Isolation. J. Org. Chem.2022 , 87 (16), 10747–10754. [Link]

  • G. Canudo-Barreras, D. Salvador, R. P. Herrera, M. C. Gimeno. Gold-Catalyzed 1,3-Thiazine Formation and Uncommon Tautomer Isolation. PMC. [Link]

  • V. V. Bankar, R. P. Dhankar. A PRACTICAL GREEN SYNTHESIS OF THIAZINE DERIVATIVES USING PHASE TRANSFER CATALYST. Rasayan J. Chem.2018 , 11 (3), 1294-1299. [Link]

  • NPTEL. Lecture 41 : Phase Transfer Catalysis. [Link]

  • M. Koketsu, K. Tanaka, Y. Takenaka, C. D. Kwong, H. Ishihara. Synthesis of 1,3-thiazine derivatives and their evaluation as potential antimycobacterial agents. Eur. J. Pharm. Sci.2002 , 15 (3), 307-10. [Link]

  • P. Pitchai et al. Synthesis and microbial studies of novel 1, 3-thiazine compounds bearing schiff base moiety. Der Pharma Chemica, 2015 , 7 (10), 89-92. [Link]

  • S. Muthusamy, M. Malarvizhi, E. Suresh. BF3 ⋅ OEt2 Catalyzed Synthesis of 1,3‐Thiazines/‐Selenazines. Asian J. Org. Chem.2020 . [Link]

  • T. B. Nguyen, P. Retailleau. Base-Catalyzed Three-Component Reaction between Chalcones, Isothiocyanates, and Sulfur: Access to Thiazole-2-thiones. Org. Lett.2021 , 23, 5344-5348. [Link]

  • S. Kumar, A. Arora, R. Chaudhary, S. Sapra, B. K. Singh. BF3 ⋅ OEt2 as a Versatile Reagent: Applications in Organic Synthesis. ResearchGate. [Link]

  • O. V. G. Canudo-Barreras, D. Salvador, R. P. Herrera, M. C. Gimeno. From Thioureas to Thioquinolines through Isolated Benzothiazines by Gold Catalysis. PMC. [Link]

  • F. G. Gatti. Recent developments in gold-catalyzed cycloaddition reactions. Beilstein J. Org. Chem.2011 , 7, 1084-1104. [Link]

  • G. Canudo-Barreras, D. Salvador, R. P. Herrera, M. C. Gimeno. Gold-Catalyzed 1,3-Thiazine Formation and Uncommon Tautomer Isolation. ResearchGate. [Link]

  • A. D. G. Canudo-Barreras, D. Salvador, R. P. Herrera, M. C. Gimeno. Gold-Catalyzed Homogeneous (Cyclo)Isomerization Reactions. Frontiers. [Link]

  • A. D. G. Canudo-Barreras, D. Salvador, R. P. Herrera, M. C. Gimeno. Theoretical Study of Gold-Catalyzed Cyclization of 2-Alkynyl-N-propargylanilines and Rationalization of Kinetic Experimental Phenomena. PubMed. [Link]

  • A. D. G. Canudo-Barreras, D. Salvador, R. P. Herrera, M. C. Gimeno. Gold-catalyzed heterocyclizations in alkynyl- and allenyl-β-lactams. Beilstein J. Org. Chem.2011 , 7, 628-640. [Link]

  • A. D. G. Canudo-Barreras, D. Salvador, R. P. Herrera, M. C. Gimeno. A facile strategy for accessing 3-alkynylchromones through gold-catalyzed alkynylation/cyclization of o-hydroxyarylenaminones. Chem. Commun.2018 , 54, 10632-10635. [Link]

  • M. Koketsu, K. Tanaka, Y. Takenaka, C. D. Kwong, H. Ishihara. Synthesis of 1,3-thiazine derivatives and their evaluation as potential antimycobacterial agents. PubMed. [Link]

  • S. Begum, A. Begum. Therapeutic Utility of 1, 3-Thiazines - Mini Review. Saudi J. Med. Pharm. Sci.2016 , 2 (12), 326-338. [Link]

  • K. Babu, D. Selvi, P. Pitchai. Synthesis and microbial studies of novel 1, 3-thiazine compounds bearing schiff base moiety. Der Pharma Chemica2015 , 7 (10), 89-92. [Link]

  • L. A. Nasser, A. T. A. Ali, A. k. zaid. Synthesis, Characterization Of 1, 3-Thiazine Derivatives Using Chalcones, And Evaluation As Antimicrobial. NVEO. [Link]

  • L. A. Nasser, A. T. A. Ali, A. k. zaid. Synthesis, Characterization Of 1, 3-Thiazine Derivatives Using Chalcones, And Evaluation As Antimicrobial. ResearchGate. [Link]

  • V. V. Bankar, R. P. Dhankar. A PRACTICAL GREEN SYNTHESIS OF THIAZINE DERIVATIVES USING PHASE TRANSFER CATALYST. Rasayan J. Chem.2018 , 11 (3), 1294-1299. [Link]

  • Wikipedia. Boron trifluoride etherate. [Link]

  • M. Koketsu, et al. Synthesis of 1,3-thiazine derivatives and their evaluation as potential antimycobacterial agents. Eur J Pharm Sci.2002 , 15(3), 307-10. [Link]

  • S. Muthusamy, et al. BF3 ⋅ OEt2 Catalyzed Synthesis of 1,3‐Thiazines/‐Selenazines. ResearchGate. [Link]

  • S. Begum, A. Begum. Therapeutic Utility of 1, 3-Thiazines - Mini Review. Saudi Journal of Medical and Pharmaceutical Sciences. [Link]

  • A. A. Sallal. Synthesis, identification, and study of the biological activity of some new pyrimidine, oxazine, and thiazine derivatives throug. CORE. [Link]

  • V. Dabholkar, S. Parab. SYNTHESIS OF CHALCONES, 1, 3-THIAZINES AND 1, 3-PYRIMIDINES DERIVATIVES AND THEIR BIOLOGICAL EVALUATION FOR ANTI- INFLAMMATORY, ANALGESIC AND ULCEROGENIC ACTIVITY. Semantic Scholar. [Link]

  • S. S. Ubgade, et al. SYNTHESIS, CHARACTERIZATION AND ANTI-TUBERCULAR ACTIVITY OF 1, 3- THIAZINE DERIVATIVES. Journal of Advanced Scientific Research. 2022 , 13 (10), 123-128. [Link]

  • S. S. Ubgade, et al. Synthesis and antimicrobial screening of some 1,3- thiazines. Journal of Chemical and Pharmaceutical Research. 2011 , 3 (5), 58-64. [Link]

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Safety & Regulatory Compliance

Safety

6-Methyl-1,3-thiazinane-2-thione proper disposal procedures

As a Senior Application Scientist, I recognize that the integration of specialized heterocyclic compounds like 6-Methyl-1,3-thiazinane-2-thione into your drug development and synthetic pipelines requires moving beyond ge...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that the integration of specialized heterocyclic compounds like 6-Methyl-1,3-thiazinane-2-thione into your drug development and synthetic pipelines requires moving beyond generic safety data sheets. This compound—a cyclic thioamide derivative frequently utilized in heteroannulative coupling[1]—presents unique logistical and environmental challenges at its end-of-life.

Standard disposal guidelines are insufficient for sulfur-containing heterocycles. To protect your personnel, ensure strict EPA/RCRA compliance[2], and prevent ecological damage, you must implement a self-validating waste management system. This guide provides the authoritative, step-by-step operational protocols required to safely handle, segregate, and dispose of this chemical.

Physicochemical Profiling & Mechanistic Risk Assessment

Understanding the molecular behavior of 6-Methyl-1,3-thiazinane-2-thione is the foundation of safe disposal. You must not just know what to do, but why you are doing it.

  • Acid Hydrolysis Risk: If inadvertently mixed with strong mineral acids (e.g., HCl, H2SO4) in a generic waste carboy, the thioamide linkage can hydrolyze, rapidly evolving hydrogen sulfide (H2S) gas—a lethal inhalation hazard.

  • Oxidative Instability: Contact with strong oxidizers (e.g., nitric acid, peroxides, or bleach) triggers a violent exothermic reaction, converting the thione to sulfonyl derivatives and potentially rupturing sealed waste containers.

  • Aquatic Toxicity: Like many thiourea and thione derivatives, this compound is highly toxic to aquatic ecosystems and resists standard wastewater bioremediation[3]. Drain disposal is strictly prohibited under any circumstance[4].

Table 1: Quantitative Hazard Profile & Logistical Impact

ParameterDescription / ValueCausality & Logistical Impact
Chemical Class Cyclic thioamide / ThiocarbamateProne to hydrolysis/oxidation. Must be strictly segregated from acidic and oxidative waste streams.
GHS Hazards Acute Tox. 4 (Oral/Dermal/Inhalation), Eye Dam. 1Necessitates strict PPE (respirator for dust, splash goggles)[5].
Environmental Toxic to aquatic life with long-lasting effectsAbsolute prohibition of drain disposal; requires RCRA-permitted thermal destruction[3].
Combustion Byproducts SOx, NOx, COxIncineration facilities must be equipped with alkaline scrubbers to neutralize acidic exhaust[4].

Personal Protective Equipment (PPE) Requirements

Before initiating any disposal or cleanup protocol, ensure your team is equipped with the following validated PPE.

Table 2: PPE Specifications and Operational Justification

PPE CategorySpecificationOperational Justification
Hand Protection Nitrile or Neoprene gloves (Double-gloved)Prevents dermal absorption[5]; the outer glove can be rapidly discarded if contaminated during waste transfer.
Eye Protection Chemical splash goggles (ANSI Z87.1)The compound causes serious eye damage[5]. A full face shield is required for bulk liquid waste transfers.
Respiratory N95 or P100 particulate respiratorRequired when sweeping solid spills or handling neat powder to prevent inhalation of combustible dust.

Waste Management & Degradation Workflow

The following diagram illustrates the complete lifecycle of 6-Methyl-1,3-thiazinane-2-thione waste, from generation to safe environmental neutralization.

WasteManagement Source 6-Methyl-1,3-thiazinane-2-thione Waste Generation Solid Solid/Neat Waste (Filter paper, powder) Source->Solid Liquid Liquid Waste (Solvent effluents) Source->Liquid Spill Spill Debris (Absorbents, PPE) Source->Spill Segregation Waste Segregation & PTFE-Lined Containment Solid->Segregation Liquid->Segregation Spill->Segregation Incineration RCRA Incineration (>1000°C) Segregation->Incineration RCRA Transport Scrubber Alkaline Scrubber (Neutralizes SOx/NOx) Incineration->Scrubber Exhaust Gas Safe Environmental Protection (Zero Aquatic Release) Scrubber->Safe Clean Emission

Figure 1: End-to-end disposal and thermal degradation workflow for 6-Methyl-1,3-thiazinane-2-thione.

Standard Operating Procedures (SOPs) for Disposal

Every protocol below is designed as a self-validating system . Do not skip the validation checks; they are your operational safeguards against chemical incompatibility and regulatory fines.

Protocol A: Solid and Neat Chemical Disposal

Applies to pure compound, contaminated filter paper, and synthesis resins.

  • Collection: Use a static-free brush and non-sparking scoop to collect solid residues. Causality: Sweeping with standard brushes can aerosolize the powder, creating a combustible dust hazard and inhalation risk.

  • Containment: Transfer the solid into a wide-mouth, amber glass jar equipped with a PTFE-lined cap. Do not use standard polyethylene bags, as residual solvent may degrade the plastic over time.

  • Labeling: Affix a hazardous waste label immediately. Mark as: "Hazardous Solid Waste - Contains Thione Derivatives (Combustible, Aquatic Toxicity)."

  • Validation Check: After sealing, wipe the exterior of the container with a dry cloth. Weigh the container and cross-reference the mass with your synthesis yield/loss logs to ensure no fugitive powder remains unaccounted for in the workspace.

Protocol B: Solvent-Contaminated Liquid Waste

Applies to reaction effluents, chromatography fractions, and washing solvents.

  • Verify Solvent Compatibility: Ensure the receiving waste carboy contains NO nitric acid, bleach, or strong mineral acids. Causality: Mixing thiones with these agents will cause exothermic oxidation or lethal H2S gas evolution[4].

  • Transfer: Use a grounded, closed-funnel system to transfer liquid waste (e.g., DCM, EtOAc, or DMF solutions) into a designated halogenated or non-halogenated PTFE-lined carboy.

  • Headspace Management: Fill the container to a maximum of 80% capacity . Causality: Leaving 20% headspace accommodates thermal expansion and prevents pressure buildup from trace off-gassing.

  • Validation Check: Cap the container loosely and observe it for 15 minutes in a fume hood. Ensure there is no bulging, heat generation, or phase separation before sealing it tightly and transferring it to the central accumulation area.

Protocol C: Emergency Spill Response and Decontamination

Applies to accidental drops, carboy leaks, or weighing station spills.

  • Isolate and Ventilate: Evacuate non-essential personnel from the immediate area. Ensure fume hoods or local exhaust ventilation are running at maximum capacity.

  • Dry Absorption: For liquid solutions, cover the spill with an inert, non-combustible absorbent (e.g., dry sand or vermiculite). For neat powder spills, gently cover with damp sand to suppress dust. Causality: Never use paper towels for bulk spills of this compound, as they drastically increase the fire risk.

  • Mechanical Collection: Scoop the absorbed material using a non-sparking polypropylene tool into a hazardous waste bucket.

  • Chemical Decontamination: Wash the affected surface with a 5% aqueous detergent solution, followed by a final wipe with ethanol. Causality: Detergent removes the hydrophobic thione residue, while ethanol ensures rapid drying without introducing oxidative reactive hazards (like bleach).

  • Validation Check: Following the ethanol wipe, perform a dry wipe test on the surface using a clean white filter paper. Inspect the paper visually (or under a UV lamp if fluorescent tracers were present in your assay) to confirm absolute removal of the chemical before reopening the workstation.

Regulatory Compliance & EPA Manifesting

Under the U.S. Resource Conservation and Recovery Act (RCRA), wastes containing 6-Methyl-1,3-thiazinane-2-thione must be managed as characteristic or listed hazardous waste depending on the solvent matrix[2].

When manifesting this waste for pickup by your environmental services provider, specify that the waste requires High-Temperature Incineration (>1000°C) at a facility equipped with Alkaline Scrubbers . Because the compound contains high mass-percentages of sulfur and nitrogen, standard incineration will produce sulfur dioxide (SO2) and nitrogen oxides (NOx). Alkaline scrubbers (utilizing NaOH or Ca(OH)2) are mandatory to neutralize these exhaust gases into harmless sulfate and nitrate salts, ensuring zero toxic emission into the atmosphere[4].

References

  • National Center for Biotechnology Information (PubChem). "1,3-Thiazinane-2-thione | C4H7NS2 | CID 2763408". URL:[Link]

  • Kennington, S. C. D., et al. "Transition-Metal-Free One-Pot [3+3] Heteroannulative Coupling of Thioamides with Epichlorohydrin". ResearchGate. URL: [Link]

  • U.S. Environmental Protection Agency (EPA). "Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste". URL: [Link]

  • U.S. Environmental Protection Agency (EPA). "Hazardous Waste Listings". URL:[Link]

  • Carl Roth. "Safety Data Sheet: Thiourea". URL:[Link]

Sources

Handling

Personal protective equipment for handling 6-Methyl-1,3-thiazinane-2-thione

[color="#5F6368", penwidth="2", Workflow and exposure mitigation strategy for handling thiazinane-2-thione derivatives. Self-Validating Experimental Protocols To ensure absolute safety, protocols must be self-validating—...

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Author: BenchChem Technical Support Team. Date: March 2026

[color="#5F6368", penwidth="2",

Workflow and exposure mitigation strategy for handling thiazinane-2-thione derivatives.

Self-Validating Experimental Protocols

To ensure absolute safety, protocols must be self-validating—meaning they contain built-in checks to confirm the success of the safety measure.

Protocol A: Aseptic-Style Donning and High-Containment Weighing

Thione powders are highly susceptible to electrostatic dispersion. This protocol prevents aerosolization and dermal contact.

  • Glove Integrity Check: Perform a pneumatic inflation test on two pairs of nitrile gloves. Validation: Twist the cuff to trap air; a lack of deflation confirms the absence of micro-tears. Don both pairs.

  • Static Mitigation: Place the analytical balance inside a calibrated fume hood (face velocity 80-100 fpm). Discharge static electricity from the metal spatula and weigh boat using an anti-static ionizing gun (e.g., Zerostat).

  • Primary Transfer: Tare the weigh boat and carefully dispense the 6-Methyl-1,3-thiazinane-2-thione.

  • Secondary Containment: Transfer the loaded weigh boat into a secondary sealed container (e.g., a pre-weighed vial with a PTFE-lined cap) before removing your hands from the fume hood. Validation: The exterior of the secondary container must test negative for powder residue via visual inspection under bright light.

Protocol B: Doffing (Removal) to Prevent Cross-Contamination

Improper doffing is the leading cause of secondary chemical exposure in the laboratory.

  • Outer Glove Removal: Grasp the exterior of the outer glove at the wrist and peel it off inside-out, trapping any chemical residue inside the inverted glove. Discard immediately in solid hazardous waste.

  • Lab Coat & Goggles: Unbutton the lab coat and slide it off the shoulders, folding the potentially contaminated outer surface inward. Remove goggles by handling only the clean head strap.

  • Inner Glove Removal: Slide a clean, bare finger under the wrist of the inner glove and peel it off inside-out.

  • Hygiene: Wash hands with soap and water for a minimum of 30 seconds.

Decontamination and Waste Disposal Plan

Because 6-Methyl-1,3-thiazinane-2-thione contains a reactive sulfur center, it must not be mixed with strong acids, as this can trigger the release of highly toxic hydrogen sulfide (H₂S) gas[1].

Spill Response & Surface Decontamination:

  • Containment: Cover the spilled solid with damp absorbent pads. Causality: Using water minimizes dust generation, preventing the H335 respiratory hazard from becoming airborne.

  • Oxidative Degradation: Treat the area with a mild oxidizing agent, such as a 5–10% sodium hypochlorite (bleach) solution. Causality: Bleach oxidizes the nucleophilic thione (C=S) into a highly water-soluble, non-volatile sulfonate (C-SO₃⁻). This eliminates both the contact hazard and the characteristic sulfurous odor.

  • Validation: Perform a secondary wipe of the area with a damp white filter paper. The absence of odor and visual residue confirms complete chemical degradation.

Waste Routing: Segregate all contaminated gloves, weigh boats, and paper towels into a dedicated, clearly labeled hazardous waste container designated for "Halogen-Free Organic Waste - Sulfur Containing." Route this container for high-temperature incineration according to institutional and federal environmental regulations.

Sources

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